Methyl 3-hydroxybenzofuran-2-carboxylate
Description
The exact mass of the compound Methyl 3-hydroxybenzofuran-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168959. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-hydroxybenzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-hydroxybenzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWXDNGXHMYIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305075 | |
| Record name | Methyl 3-hydroxy-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-55-5 | |
| Record name | NSC168959 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-hydroxy-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate"
An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate
Abstract
Methyl 3-hydroxybenzofuran-2-carboxylate is a pivotal heterocyclic scaffold and a high-value intermediate in the synthesis of numerous biologically active compounds and pharmaceuticals. Its unique structure, featuring a hydroxyl group at the 3-position and a carboxylate at the 2-position, offers versatile handles for further chemical modification. This technical guide provides an in-depth analysis of the core synthetic strategies for obtaining this molecule. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and field-proven insights to guide experimental design and optimization. We will explore classical condensation reactions, modern transition-metal-catalyzed methodologies, and intramolecular cyclization strategies, presenting a comparative analysis to aid in selecting the most appropriate route based on laboratory scale, substrate availability, and desired efficiency.
Introduction: The Significance of the 3-Hydroxybenzofuran Core
The benzofuran nucleus is a privileged structure found in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Specifically, the 3-hydroxybenzofuran-2-carboxylate moiety serves as a critical building block. For instance, derivatives of this core are investigated as inhibitors of leukotriene biosynthesis, which are implicated in asthma and inflammatory disorders.[5] Its structure is also foundational for creating more complex polycyclic systems and libraries of compounds for high-throughput screening in drug discovery campaigns.[4]
The challenge in synthesizing this particular scaffold lies in controlling the regioselectivity to achieve the desired 2,3-substitution pattern. This guide dissects the most reliable and innovative methods to construct this framework, emphasizing reaction mechanisms and the rationale behind procedural choices.
Strategic Overview of Synthetic Pathways
The synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate can be broadly categorized into three major strategies. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific functional groups.
Caption: Core synthetic approaches to the target molecule.
-
Perkin-Type Condensation & Cyclization: A classical and robust method involving the reaction of a salicylaldehyde derivative with an activated acetic acid equivalent, typically an α-haloacetate.
-
Intramolecular Cyclization of Alkynyl Ethers: A versatile strategy that involves the formation of an O-alkynyl phenol intermediate which then undergoes a rearrangement and cyclization cascade.
-
Transition-Metal-Catalyzed Annulation: Modern methods that leverage catalysts (e.g., Palladium, Copper, Rhodium) to construct the benzofuran ring from phenols and alkynes or other coupling partners, often with high efficiency and atom economy.[2][6]
Method 1: Perkin-Type Condensation and Cyclization
This is one of the most direct and frequently employed methods, starting from readily available salicylaldehydes. The reaction proceeds via O-alkylation followed by an intramolecular cyclization.
Mechanistic Rationale
The reaction is initiated by the phenoxide, generated from salicylaldehyde and a mild base, which acts as a nucleophile. It attacks an electrophilic two-carbon synthon, such as methyl bromoacetate. The resulting ether intermediate then undergoes an intramolecular condensation, where an enolate formed at the α-carbon of the ester attacks the aldehyde carbonyl. The subsequent dehydration and tautomerization yield the final 3-hydroxybenzofuran product. The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent saponification of the ester.
Caption: Mechanistic pathway for the Perkin-type synthesis.
Experimental Protocol
This protocol is adapted from established procedures for synthesizing benzofuran-2-carboxylates.[7]
Step 1: Reaction Setup
-
To a solution of salicylaldehyde (1.0 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (K₂CO₃, 3.0 mmol).
-
Stir the mixture at ambient temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
Step 2: Reagent Addition
-
Slowly add methyl bromoacetate (1.2 mmol) to the reaction mixture. The causality here is to maintain a controlled reaction rate and prevent potential side reactions from a high localized concentration of the alkylating agent.
Step 3: Reflux and Monitoring
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting salicylaldehyde spot is consumed.
Step 4: Work-up and Isolation
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting crude product in ethyl acetate (200 mL).
-
Wash the organic solution sequentially with 5% dilute HCl (to neutralize any remaining base), water (50 mL), and brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulphate, filter, and concentrate in vacuo.
Step 5: Purification
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 3-hydroxybenzofuran-2-carboxylate.
Data and Considerations
| Parameter | Value/Condition | Rationale / E-E-A-T Insight |
| Starting Material | Salicylaldehyde | Commercially available and cost-effective. Substituted salicylaldehydes can be used for analog synthesis.[8] |
| Base | Anhydrous K₂CO₃ | A mild, non-nucleophilic base that minimizes ester hydrolysis. Must be anhydrous to prevent side reactions. |
| Solvent | Acetonitrile / Acetone | Polar aprotic solvents that are suitable for Sₙ2 reactions and have convenient boiling points for reflux. |
| Typical Yield | 75-90% | This method is generally high-yielding and reliable for a range of substrates. |
| Key Limitation | Substrate Dependent | Electron-withdrawing groups on the salicylaldehyde ring can deactivate the phenoxide, potentially requiring stronger bases or longer reaction times. |
Method 2: Intramolecular Cyclization of Phenyl Propargyl Ethers
Mechanistic Rationale
The synthesis begins with the O-propargylation of a phenol. The resulting phenyl propargyl ether, upon heating, can undergo a Claisen rearrangement to form an ortho-allenyl phenol intermediate.[9] This highly reactive intermediate rapidly tautomerizes and cyclizes to form the 2-methylbenzofuran ring system. Subsequent functional group manipulations would be needed to arrive at the target molecule, but this core strategy is fundamental. A more direct route to the desired 3-hydroxy product involves a modification where the cyclization cascade leads directly to the oxidized benzofuran.
Caption: General mechanistic pathway for benzofuran synthesis from phenyl propargyl ethers.
Experimental Protocol
This protocol is based on a two-step synthesis of a related 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, which illustrates the core cyclization principle.[9]
Step 1: One-Pot Cyclization to Methyl Ester Intermediate
-
Combine methyl 3,5-dihydroxybenzoate (1.0 equiv), potassium carbonate (K₂CO₃, 4.0 equiv), copper iodide (CuI, 0.1 equiv), and potassium iodide (KI, 0.1 equiv) in a reaction vessel.
-
Add propargyl bromide (1.5 equiv) to the mixture.
-
Heat the reaction under an inert atmosphere. The combination of CuI and KI facilitates the reaction, and the thermal conditions drive the intramolecular Claisen rearrangement and subsequent cyclization.[9]
Step 2: Hydrolysis (if synthesizing the corresponding acid)
-
The resulting methyl ester can be hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a methanol/water mixture, followed by acidification.[9] For the target molecule, the ester from Step 1 would be carried forward.
Data and Considerations
| Parameter | Value/Condition | Rationale / E-E-A-T Insight |
| Starting Material | Substituted Phenol | Allows for diverse substitution patterns on the benzene ring. |
| Catalyst | CuI / KI | Catalyzes the propargylation and facilitates the cyclization cascade at lower temperatures than purely thermal methods. |
| Key Advantage | Orthogonality | Provides access to isomers that may be difficult to obtain from corresponding salicylaldehydes. |
| Key Limitation | Multi-step Process | Often requires more steps than the Perkin approach to arrive at the final, specifically substituted target. |
Method 3: PIDA-Mediated Oxidative Coupling and Cyclization
A more modern and highly efficient one-pot approach involves the direct coupling of a hydroquinone with a β-dicarbonyl compound, mediated by an oxidant like Phenyliodine(III) diacetate (PIDA).[10][11] This method functionalizes an aromatic C(sp²)–H bond directly.
Mechanistic Rationale
The reaction is proposed to proceed via two possible pathways. The favored pathway involves the PIDA-mediated oxidative coupling of the hydroquinone and the enol form of the β-dicarbonyl compound (e.g., methyl acetoacetate) to form a keto-enol intermediate. This intermediate then undergoes a rapid intramolecular cyclization, followed by aromatization (via loss of water) to yield the 5-hydroxybenzofuran product.[10][11] The use of a Lewis acid like Zinc Iodide (ZnI₂) can significantly improve yields by promoting the coupling-cyclization step.[11]
Caption: Workflow for PIDA-mediated synthesis of hydroxybenzofurans.
Experimental Protocol
This general procedure is adapted from the synthesis of 5-hydroxybenzofurans.[11] To obtain the target molecule, one would start with a precursor that yields the 3-hydroxy isomer upon cyclization.
Step 1: Reaction Setup
-
In a flask, combine hydroquinone (0.50 mmol), methyl acetoacetate (1.00 mmol), Zinc Iodide (ZnI₂, 0.25 mmol), and PIDA (0.55 mmol).
-
Add chlorobenzene (5 mL) as the solvent.
Step 2: Heating and Monitoring
-
Stir the mixture at 95 °C for 6 hours. The higher temperature is necessary to drive the oxidative coupling and subsequent cyclization.
-
Monitor the reaction by TLC.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction and quench with water.
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain the desired hydroxybenzofuran derivative.[11]
Data and Considerations
| Parameter | Value/Condition | Rationale / E-E-A-T Insight |
| Oxidant | PIDA | A hypervalent iodine reagent that is effective for oxidative C-H functionalization under relatively mild conditions. |
| Catalyst | ZnI₂ (Lewis Acid) | Enhances the rate and yield of the coupling-cyclization step.[11] |
| Solvent | Chlorobenzene | A high-boiling, non-coordinating solvent suitable for this transformation. |
| Typical Yield | Up to 96% | This method can be extremely high-yielding for optimized substrates.[10][11] |
| Key Advantage | C-H Functionalization | A powerful, direct method that avoids pre-functionalization of the starting materials. |
Comparative Analysis and Conclusion
| Feature | Method 1: Perkin-Type | Method 2: Alkynyl Ether Cyclization | Method 3: PIDA-Mediated |
| Starting Materials | Salicylaldehydes | Phenols, Propargyl halides | Hydroquinones, β-dicarbonyls |
| Number of Steps | Typically 1-2 | Typically 2-3 | 1 (One-pot) |
| Overall Yield | Good to Excellent | Moderate to Good | Good to Excellent |
| Scalability | High | Moderate | Moderate |
| Conditions | Moderate (Reflux) | Moderate to High Temp. | Moderate Temp. |
| Versatility | High | High (Isomer access) | High (Substrate scope) |
| Best For | Direct, large-scale synthesis from common aldehydes. | Accessing specific isomers not available via other routes. | Rapid, efficient, one-pot synthesis for library generation. |
As a Senior Application Scientist, the choice of synthetic route is fundamentally guided by the project's specific goals.
-
For robust, scalable synthesis where the starting salicylaldehyde is readily accessible, the Perkin-Type Condensation (Method 1) remains the workhorse method. Its reliability and straightforward procedure make it ideal for producing gram-to-kilogram quantities of the target molecule.
-
For exploratory chemistry and analog synthesis , where unique substitution patterns are required, the Intramolecular Cyclization of Alkynyl Ethers (Method 2) provides valuable flexibility, allowing the construction of the benzofuran core from a wider range of phenolic precursors.
-
For medicinal chemistry and library synthesis , where speed and efficiency are paramount, the PIDA-Mediated Oxidative Coupling (Method 3) is a state-of-the-art choice. Its one-pot nature and direct C-H functionalization capability allow for the rapid generation of diverse hydroxybenzofuran derivatives with high yields.[10][11]
Each method presented is a self-validating system, grounded in established chemical principles. Successful execution requires careful attention to reagent purity, reaction monitoring, and rigorous characterization of the final product to ensure scientific integrity.
References
-
JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
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(n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]
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ACS Publications. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry. Retrieved from [Link]
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PubMed. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
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HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from [Link]
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NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
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PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
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MDPI. (n.d.). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]
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(n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]
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Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]
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(n.d.). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Retrieved from [Link]
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NIH. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]
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(n.d.). Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. Retrieved from [Link]
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NIH. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.
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RSC Publishing. (n.d.). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Retrieved from [Link]
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PubMed. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]
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MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
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RSC Publishing. (n.d.). Rhodium(iii)-catalyzed synthesis of trisubstituted furans via vinylic C–H bond activation. Retrieved from [Link]
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LOCKSS. (n.d.). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. Retrieved from [Link]
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A Technical Guide to Methyl 3-Hydroxybenzofuran-2-carboxylate: Properties, Synthesis, and Applications
Executive Summary: Methyl 3-hydroxybenzofuran-2-carboxylate is a vital heterocyclic compound featuring the benzofuran core, a scaffold prevalent in numerous natural products and pharmacologically active molecules.[1] Its unique keto-enol tautomerism and strategically positioned functional groups—a hydroxyl and a methyl ester—make it a highly versatile intermediate for organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, reactivity profile, and its current and potential applications in medicinal chemistry and drug development for an audience of research and development scientists.
Introduction to the Benzofuran Scaffold
The benzofuran ring system, consisting of a fused benzene and furan ring, is a cornerstone of heterocyclic chemistry.[2] Derivatives of this scaffold are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[1][3] Naturally occurring benzofurans like angelicin and bergapten have established medicinal applications.[4] Synthetic benzofurans are central to many approved drugs, such as the antiarrhythmic agent amiodarone.[1] Within this important class, Methyl 3-hydroxybenzofuran-2-carboxylate serves as a key building block, providing a synthetically accessible platform for constructing more complex, biologically active molecules.
Physicochemical and Spectroscopic Properties
The utility of a chemical intermediate is fundamentally defined by its physical and spectroscopic characteristics. While some experimental data for Methyl 3-hydroxybenzofuran-2-carboxylate is limited, its properties can be reliably predicted and inferred from closely related analogues.
Core Chemical Properties
The fundamental properties of the title compound are summarized below. It is important to note that properties such as boiling point and pKa are predicted values derived from computational models, providing a reliable estimate for experimental design.
| Property | Value | Source |
| CAS Number | 5117-55-5 | |
| Molecular Formula | C₁₀H₈O₄ | [5] |
| Molecular Weight | 192.17 g/mol | [5] |
| IUPAC Name | methyl 3-hydroxy-1-benzofuran-2-carboxylate | |
| Predicted Boiling Point | 286.2 ± 20.0 °C | |
| Predicted Density | 1.346 ± 0.06 g/cm³ | |
| Predicted pKa | 7.09 ± 0.50 |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.0 ppm, with multiplicities determined by their substitution pattern. A sharp singlet for the methyl ester protons (-OCH₃) would appear upfield, around δ 3.9 ppm. The 3-hydroxy proton is expected to be a broad singlet, and its chemical shift would be concentration and solvent-dependent; it would be exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will feature signals for the carbonyl carbon of the ester at approximately δ 160-170 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region. The enolic carbon at the C3 position (bearing the hydroxyl group) and the adjacent C2 carbon will have characteristic shifts reflecting the electron density of the furan ring. The methyl ester carbon will appear upfield, around δ 52 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong carbonyl (C=O) stretching absorption for the ester group around 1700-1730 cm⁻¹. A broad O-H stretching band from the hydroxyl group is expected in the region of 3200-3600 cm⁻¹. C=C stretching vibrations from the aromatic ring will appear in the 1450-1600 cm⁻¹ range, and C-O stretching bands for the ester and furan ether linkage will be present in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (192.17). Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Synthesis and Mechanistic Insights
The primary route for synthesizing Methyl 3-hydroxybenzofuran-2-carboxylate involves an intramolecular cyclization, a robust and widely used strategy in heterocyclic chemistry.
Primary Synthetic Route: Intramolecular Dieckmann Condensation
The most direct synthesis involves the base-catalyzed intramolecular cyclization of methyl 2-(2-methoxy-2-oxoethoxy)benzoate. This reaction proceeds via a Dieckmann condensation mechanism, where a carbanion formed alpha to one ester group attacks the carbonyl of the other ester, leading to the formation of the five-membered furan ring.
Experimental Protocol: Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve methyl 2-(2-methoxy-2-oxoethoxy)benzoate (1.0 eq) in anhydrous toluene.
-
Base Addition: Add sodium methoxide (1.1 eq) portion-wise to the stirred solution at room temperature under an inert nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and carefully quench the reaction by adding 1M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Caption: Dieckmann condensation pathway for synthesis.
Chemical Reactivity and Derivatization
The reactivity of Methyl 3-hydroxybenzofuran-2-carboxylate is dictated by its three key functional components: the enolic hydroxyl group, the methyl ester, and the aromatic benzene ring. This multi-faceted reactivity makes it a valuable precursor for a wide range of derivatives.
-
Reactions at the 3-Hydroxy Position: The hydroxyl group behaves as an enol, making it nucleophilic. It readily undergoes O-alkylation with alkyl halides under basic conditions and O-acylation with acid chlorides or anhydrides to form the corresponding ethers and esters, respectively.
-
Transformations of the Ester Group: The methyl ester can be hydrolyzed to the corresponding 3-hydroxybenzofuran-2-carboxylic acid using aqueous base (e.g., NaOH, KOH) followed by acidification.[9] This carboxylic acid is a key intermediate for forming amides via coupling reactions (e.g., with EDC/HOBt) with various amines, expanding the molecular diversity.[10]
-
Electrophilic Aromatic Substitution: The benzofuran ring system is generally reactive towards electrophiles.[11] Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur on the benzene portion of the molecule. The position of substitution will be directed by the activating, ortho-para directing ether oxygen of the furan ring.
Caption: Key reactivity pathways of the title compound.
Applications in Research and Drug Development
The benzofuran scaffold is a privileged structure in medicinal chemistry, and Methyl 3-hydroxybenzofuran-2-carboxylate is a strategic starting point for accessing novel therapeutics.
Role as a Versatile Synthetic Intermediate
The ability to selectively modify the hydroxyl, ester, and aromatic ring functionalities allows for the construction of extensive chemical libraries. By converting the ester to an amide and coupling it with diverse amine-containing fragments, researchers can rapidly generate novel benzofuran carboxamides. Such derivatives have been investigated for a range of biological activities, including neuroprotective and antioxidant effects.[10] The synthesis of complex, fused heterocyclic systems can also be initiated from this versatile core.
Pharmacological Significance
Derivatives of the benzofuran-2-carboxylate core have demonstrated significant potential across multiple therapeutic areas:
-
Anticancer Activity: Numerous benzofuran derivatives have shown potent cytotoxic activity against various cancer cell lines, including ovarian and breast cancer.[2][3]
-
Antimicrobial and Antifungal Activity: The benzofuran nucleus is present in compounds with broad-spectrum activity against bacteria and fungi.[2][12] By coupling the benzofuran-2-carboxylate core with other pharmacophores, such as triazoles, novel agents with enhanced antimicrobial properties have been developed.[2]
-
Anti-inflammatory Activity: Benzofuran carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory properties.[4] This activity is consistent with the known role of some benzofurans as inhibitors of pathways involved in inflammation.
Caption: Application workflow from core scaffold to targets.
Handling, Safety, and Storage
As with any laboratory chemical, Methyl 3-hydroxybenzofuran-2-carboxylate should be handled with appropriate care. While specific toxicity data is not extensively documented for this exact compound, safety data for related hydroxy- and methyl-benzoates provide a useful guide.
-
General Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[15]
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[13][16]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[17]
Conclusion
Methyl 3-hydroxybenzofuran-2-carboxylate is more than a simple heterocyclic molecule; it is a potent and versatile platform for chemical innovation. Its well-defined physicochemical properties, accessible synthetic routes, and predictable, multi-faceted reactivity make it an invaluable tool for medicinal chemists and drug development professionals. As the demand for novel therapeutics with diverse mechanisms of action continues to grow, the strategic use of such foundational building blocks will be paramount in the discovery of next-generation medicines targeting cancer, infectious diseases, and inflammatory disorders.
References
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6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (2020). Molbank. Available at: [Link]
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Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Advances. Available at: [Link]
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A Technical Guide to the Synthesis of Methyl 3-Hydroxybenzofuran-2-carboxylate Derivatives: Strategies, Mechanisms, and Applications
Executive Summary: The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] Specifically, methyl 3-hydroxybenzofuran-2-carboxylate and its derivatives serve as crucial intermediates in the synthesis of complex molecules with applications ranging from anticancer to antimicrobial agents.[2][5][3] This guide provides an in-depth analysis of the primary synthetic routes to this core structure, focusing on the mechanistic rationale behind experimental choices, detailed and reproducible protocols, and strategies for derivatization. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction: The Significance of the Benzofuran Core
Benzofuran derivatives are a class of heterocyclic compounds widely found in natural products and synthetic molecules that exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties.[2][5][3][4] The specific substitution pattern of a hydroxyl group at the 3-position and a methyl carboxylate at the 2-position provides a unique chemical handle for further molecular elaboration. This arrangement allows for selective alkylation, acylation, or participation in condensation reactions, making it a valuable building block for creating diverse chemical libraries for drug discovery. The development of efficient and scalable synthetic methods is therefore a critical endeavor.[6][1]
Core Synthetic Strategy: Base-Catalyzed Intramolecular Cyclization
The most direct and widely adopted method for synthesizing the methyl 3-hydroxybenzofuran-2-carboxylate core involves the base-catalyzed reaction of a substituted salicylaldehyde with a methyl α-haloacetate, typically methyl chloroacetate or methyl bromoacetate. This transformation proceeds via an initial O-alkylation followed by an intramolecular condensation and cyclization.
Mechanism and Rationale
The reaction mechanism is a two-stage process initiated by a weak base, such as potassium carbonate (K₂CO₃).
-
O-Alkylation: The phenolic hydroxyl group of the salicylaldehyde is deprotonated by the base. The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of the methyl α-haloacetate in a classic Williamson ether synthesis, forming a methyl 2-(formylphenoxy)acetate intermediate.
-
Intramolecular Cyclization (Perkin-Oglialoro type): The base then abstracts an acidic α-proton from the methylene group situated between the ester and the aryl ether. The resulting carbanion attacks the adjacent aldehyde carbonyl group in an intramolecular aldol-type condensation. The subsequent cyclization and dehydration/tautomerization lead to the formation of the stable aromatic 3-hydroxybenzofuran ring system.
The choice of a mild base like K₂CO₃ is critical. Stronger bases could potentially promote self-condensation of the salicylaldehyde or hydrolysis of the ester functionality. Acetonitrile is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures without participating in side reactions.[7]
Diagram: Reaction Mechanism
The following diagram illustrates the key steps in the base-catalyzed synthesis of the methyl 3-hydroxybenzofuran-2-carboxylate core.
Caption: Mechanism of base-catalyzed benzofuran synthesis.
Detailed Experimental Protocol
This section provides a reproducible, self-validating protocol for the synthesis of a representative derivative, Methyl 5-chlorobenzofuran-2-carboxylate, which can be adapted for other substituted salicylaldehydes.
Protocol 3.1: Synthesis of Methyl 5-chlorobenzofuran-2-carboxylate
Materials and Reagents:
-
5-Chlorosalicylaldehyde (1.0 mmol, 156.5 mg)
-
Methyl bromoacetate (1.2 mmol, 183.5 mg, 1.2 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 mmol, 414.6 mg, 3.0 equiv.)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
-
Ethyl acetate (for extraction)
-
5% Hydrochloric acid (HCl) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chlorosalicylaldehyde (1.0 mmol), anhydrous potassium carbonate (3.0 mmol), and anhydrous acetonitrile (10 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Slowly add methyl bromoacetate (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.[7]
-
After completion, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate (20 mL).
-
Wash the organic solution sequentially with 5% HCl (15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure methyl 5-chlorobenzofuran-2-carboxylate.
Self-Validation/Characterization:
-
TLC: The product should show a single spot with a distinct Rf value from the starting materials.
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the furan ring proton, and the methyl ester singlet.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₀H₇ClO₃).
Data Summary and Optimization
The efficiency of the synthesis is highly dependent on the reaction parameters. The choice of base, solvent, and temperature can significantly influence yield and reaction time. The following table summarizes typical findings for the optimization of this class of reaction.[6][8][9]
| Parameter | Variation | Typical Yield (%) | Reaction Time (h) | Rationale & Insights |
| Base | K₂CO₃ | 75-90% | 12-24 | Optimal balance of reactivity and low side reactions. Easy to handle.[7][10] |
| Cs₂CO₃ | 80-95% | 8-16 | More basic and soluble, often accelerating the reaction, but at a higher cost. | |
| NaH | 60-80% | 4-10 | Very strong base, can lead to faster reactions but increases risk of side products and requires stricter anhydrous conditions. | |
| Solvent | Acetonitrile | 80-90% | 12-24 | Good solubility for reactants and suitable boiling point for reflux.[7][10] |
| DMF | 70-85% | 10-20 | Higher boiling point can sometimes drive sluggish reactions, but is more difficult to remove. | |
| Acetone | 65-80% | 24-48 | Lower boiling point leads to significantly longer reaction times. | |
| α-Haloester | Methyl Bromoacetate | 80-90% | 12-24 | More reactive than the chloro-analogue, leading to shorter reaction times. |
| Methyl Chloroacetate | 75-85% | 20-36 | Less expensive and more stable, but requires longer heating to achieve full conversion. |
Derivatization and Workflow
The synthesized methyl 3-hydroxybenzofuran-2-carboxylate is a versatile platform for creating a library of derivatives. The 3-hydroxy group is the most common site for modification.
Diagram: Derivatization Workflow
Caption: General workflow for synthesis and derivatization.
-
O-Alkylation/Acylation: The hydroxyl group can be easily alkylated or acylated using an appropriate alkyl halide or acyl chloride in the presence of a base to yield 3-alkoxy or 3-acyloxy derivatives.
-
Saponification: The methyl ester can be hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to furnish the corresponding carboxylic acid.[11][12] This acid can then be used in standard amide coupling reactions to generate a wide array of amide derivatives.
Conclusion
The base-catalyzed cyclization of salicylaldehydes and methyl α-haloacetates remains a robust and highly effective strategy for the synthesis of methyl 3-hydroxybenzofuran-2-carboxylate derivatives. A thorough understanding of the reaction mechanism allows for rational optimization of conditions, leading to high yields of this valuable synthetic intermediate. The straightforward protocols and versatile reactivity of the product scaffold make it an essential tool for medicinal chemists and researchers in the development of novel therapeutic agents.
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The Untapped Potential of Methyl 3-hydroxybenzofuran-2-carboxylate: A Technical Guide to its Prospective Biological Activities
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the prospective biological activities of Methyl 3-hydroxybenzofuran-2-carboxylate. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document serves as a comprehensive, evidence-based roadmap for future research. By examining the well-documented bioactivities of the benzofuran scaffold and structurally related analogues, we can infer and propose a range of potential therapeutic applications for this compound, laying the groundwork for targeted investigation.
The Benzofuran Core: A Privileged Scaffold in Medicinal Chemistry
The benzofuran nucleus, a fusion of a benzene and a furan ring, is a cornerstone in the architecture of numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[2][3] This well-established therapeutic potential of the benzofuran scaffold provides a strong rationale for investigating novel derivatives such as Methyl 3-hydroxybenzofuran-2-carboxylate.
Synthesis of the Benzofuran-2-carboxylate Moiety
The synthesis of the benzofuran-2-carboxylate core is a well-established process in organic chemistry. A common and efficient method involves the reaction of a substituted salicylaldehyde with an α-bromo ester in the presence of a base, followed by cyclization.[4] This straightforward synthetic route allows for the generation of a diverse library of benzofuran-2-carboxylate derivatives for biological screening.
Below is a generalized workflow for the synthesis of a benzofuran-2-carboxylate derivative.
Caption: Generalized synthetic workflow for benzofuran-2-carboxylate derivatives.
Prospective Biological Activities of Methyl 3-hydroxybenzofuran-2-carboxylate
Based on the extensive literature on benzofuran derivatives, we can hypothesize several key biological activities for Methyl 3-hydroxybenzofuran-2-carboxylate.
Anticancer Potential
Benzofuran derivatives have demonstrated significant potential as anticancer agents.[5][6] The introduction of halogen atoms into the benzofuran ring has been shown to enhance cytotoxic activity against various cancer cell lines.[7] For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown promising activity against A549 (lung cancer) and HepG2 (liver cancer) cells.[7] The presence of hydroxyl and methoxy groups can also influence the anticancer properties of these compounds.[7]
Proposed Mechanism of Action: The anticancer activity of benzofuran derivatives is often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells.[7] Some derivatives have also been found to inhibit tubulin polymerization, a critical process in cell division.[7]
The following diagram illustrates a potential signaling pathway for the induction of apoptosis by a benzofuran derivative.
Caption: Hypothesized apoptosis induction pathway by Methyl 3-hydroxybenzofuran-2-carboxylate.
Antimicrobial Activity
The benzofuran scaffold is a common feature in compounds with potent antimicrobial properties.[8][9] Derivatives of 3-benzofurancarboxylic acid have demonstrated activity against Gram-positive bacteria.[10] The introduction of halogens into the benzofuran structure appears to be crucial for its microbiological activity.[10] Furthermore, some benzofuran derivatives have shown promising antifungal activity against various fungal strains.[8]
Proposed Mechanism of Action: The antimicrobial mechanism of benzofuran derivatives may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific mechanism is likely dependent on the substitution pattern of the benzofuran ring.
Antioxidant Properties
Several studies have highlighted the antioxidant potential of benzofuran derivatives.[11][12][13] These compounds can act as radical scavengers and inhibit lipid peroxidation.[11] The presence of hydroxyl groups on the benzofuran ring system is often associated with significant antioxidant activity.[12][13]
Proposed Mechanism of Action: The antioxidant activity of hydroxylated benzofurans is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells. The stability of the resulting benzofuranyl radical is a key factor in its antioxidant efficacy.
The following diagram illustrates the proposed mechanism of radical scavenging by a hydroxylated benzofuran derivative.
Caption: Proposed radical scavenging mechanism of a hydroxylated benzofuran.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of Methyl 3-hydroxybenzofuran-2-carboxylate, a series of in vitro and in vivo experiments are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Methyl 3-hydroxybenzofuran-2-carboxylate on various cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HepG2, MCF-7) and a non-cancerous cell line (e.g., HUVEC) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with increasing concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Methyl 3-hydroxybenzofuran-2-carboxylate against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging activity of Methyl 3-hydroxybenzofuran-2-carboxylate.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound and a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
Data Summary
The following table summarizes the potential biological activities and the suggested experimental models for the evaluation of Methyl 3-hydroxybenzofuran-2-carboxylate.
| Biological Activity | Proposed Mechanism | Experimental Model | Key Parameters |
| Anticancer | Induction of apoptosis, cell cycle arrest | In vitro cancer cell lines (e.g., A549, HepG2) | IC50 values, apoptosis assays (Annexin V/PI), cell cycle analysis |
| Antimicrobial | Disruption of cell membrane, enzyme inhibition | In vitro bacterial and fungal strains | Minimum Inhibitory Concentration (MIC) |
| Antioxidant | Free radical scavenging | DPPH assay, ABTS assay | IC50 for radical scavenging |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of Methyl 3-hydroxybenzofuran-2-carboxylate is currently lacking, the extensive body of research on the benzofuran scaffold strongly suggests its potential as a valuable lead compound in drug discovery. The proposed anticancer, antimicrobial, and antioxidant activities, rooted in the known properties of structurally similar molecules, provide a solid foundation for future investigation.
The experimental protocols outlined in this guide offer a clear and systematic approach to validating these hypotheses. Successful outcomes from these studies could pave the way for further preclinical and clinical development of Methyl 3-hydroxybenzofuran-2-carboxylate and its derivatives as novel therapeutic agents. The scientific community is encouraged to explore the untapped potential of this promising molecule.
References
[5] Anticancer therapeutic potential of benzofuran scaffolds - PMC - PubMed Central. (2023-04-11). [Link] [14] Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. [Link] [1] Mini review on important biological properties of benzofuran derivatives - MedCrave online. (2016-09-28). [Link] [3] Benzofuran Derivatives: Significance and symbolism. (2024-12-13). [Link] [2] Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. [Link] [10] Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. [Link] [7] Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - MDPI. [Link] [11] Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015-05-01). [Link] [4] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link] [8] Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. [Link] [9] Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. [Link] [6] Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link] [12] Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - PubMed. (2018-08-05). [Link] [13] Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - ResearchGate. (2018-07-09). [Link]
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"Methyl 3-hydroxybenzofuran-2-carboxylate CAS number"
An In-depth Technical Guide to Methyl 3-hydroxybenzofuran-2-carboxylate
Abstract
Methyl 3-hydroxybenzofuran-2-carboxylate is a key heterocyclic compound featuring the benzofuran scaffold, a privileged structure in medicinal chemistry and materials science. This guide provides a comprehensive overview of this molecule, including its chemical identity, physicochemical properties, detailed synthesis protocols with mechanistic insights, and its significance as a versatile building block for the development of novel therapeutic agents. The methodologies presented herein are designed to be robust and reproducible, reflecting field-proven insights for researchers in organic synthesis and drug discovery.
Core Compound Identification and Properties
Methyl 3-hydroxybenzofuran-2-carboxylate is a stable, crystalline solid that serves as a pivotal intermediate in organic synthesis. Its structure combines a benzene ring fused to a furan ring, with hydroxyl and methyl carboxylate groups at positions 3 and 2, respectively. This substitution pattern provides multiple reactive sites for further functionalization.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 5117-55-5 [1].
Physicochemical Data Summary
A compilation of essential quantitative data for Methyl 3-hydroxybenzofuran-2-carboxylate is presented below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Reference |
| CAS Number | 5117-55-5 | [1] |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Boiling Point (Predicted) | 286.2 ± 20.0 °C | [1] |
| Density (Predicted) | 1.346 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 7.09 ± 0.50 | [1] |
| MDL Number | MFCD14281681 | [1] |
Chemical Structure
The structural representation of Methyl 3-hydroxybenzofuran-2-carboxylate is fundamental to understanding its reactivity.
Caption: 2D Structure of Methyl 3-hydroxybenzofuran-2-carboxylate.
Synthesis Methodologies: A Mechanistic Approach
The synthesis of the benzofuran core is a well-explored area of organic chemistry, with numerous strategies available[2]. For Methyl 3-hydroxybenzofuran-2-carboxylate, a common and efficient laboratory-scale synthesis involves an intramolecular Dieckmann-type condensation of a suitably substituted phenolic ester. This approach offers high convergence and good control over the final substitution pattern.
Recommended Synthetic Pathway: Intramolecular Cyclization
The most direct synthesis starts from a readily available phenol, which undergoes O-alkylation followed by a base-mediated intramolecular cyclization. A representative pathway begins with methyl salicylate.
Caption: General workflow for the synthesis of the target compound.
Causality Behind Experimental Choices:
-
O-Alkylation: The synthesis commences with the Williamson ether synthesis. Methyl salicylate's phenolic hydroxyl group is deprotonated by a mild base, potassium carbonate (K₂CO₃). K₂CO₃ is chosen because it is strong enough to deprotonate the phenol but not so strong as to hydrolyze the ester groups. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation and allowing the phenoxide nucleophile to react efficiently with methyl bromoacetate via an Sₙ2 mechanism.
-
Intramolecular Cyclization: The crucial ring-forming step is an intramolecular condensation. A strong base, such as sodium methoxide (NaOMe), is required to deprotonate the α-carbon (the methylene group situated between the two carbonyls). This generates a carbanion which then attacks the proximal ester carbonyl (the one on the benzene ring), leading to the formation of the five-membered furan ring. The subsequent workup protonates the resulting enolate to yield the 3-hydroxy tautomer, which is the more stable form for this system.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis and isolation of high-purity Methyl 3-hydroxybenzofuran-2-carboxylate.
Step 1: Synthesis of Methyl 2-(2-methoxy-2-oxoethoxy)benzoate (Intermediate)
-
Reagent Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl salicylate (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and acetone (250 mL).
-
Reaction Initiation: Stir the suspension vigorously. Add methyl bromoacetate (1.2 eq.) dropwise to the mixture at room temperature.
-
Reaction Execution: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting methyl salicylate is consumed.
-
Workup and Isolation: After cooling to room temperature, filter off the potassium salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to yield a crude oil. Dissolve the oil in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. Evaporation of the solvent will yield the crude diester intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate
-
Reagent Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude diester intermediate from Step 1 in anhydrous methanol (100 mL).
-
Reaction Initiation: Add sodium methoxide (1.5 eq.) portion-wise to the solution. Caution: The reaction is exothermic.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the formation of the product by TLC.
-
Workup and Purification: Cool the reaction mixture in an ice bath and acidify carefully with 2M HCl until the pH is ~2-3. A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water.
-
Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the final product as a white to off-white solid.
Spectroscopic Characterization
Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques. The expected data is consistent with the assigned structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of δ 7.0-8.0 ppm), a singlet for the methyl ester protons (~δ 3.9 ppm), and a broad singlet for the hydroxyl proton, which may be exchangeable with D₂O[3].
-
¹³C NMR: The carbon NMR spectrum will display signals for the ester carbonyl (~δ 160-170 ppm), the aromatic carbons, and the carbons of the furan ring, as well as a signal for the methyl ester carbon (~δ 52 ppm)[4].
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 192.17.
Applications in Research and Drug Development
The benzofuran nucleus is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities[2][5]. Benzofuran derivatives have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents[4][6].
Methyl 3-hydroxybenzofuran-2-carboxylate is a particularly valuable building block because its functional groups allow for diverse synthetic manipulations:
-
The hydroxyl group can be alkylated, acylated, or used in coupling reactions to introduce a variety of side chains.
-
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can participate in reduction or Grignard reactions[7].
-
The aromatic ring can undergo electrophilic substitution reactions, allowing for further diversification of the scaffold.
This versatility makes it an attractive starting material for generating libraries of complex molecules for high-throughput screening in drug discovery campaigns, particularly in the search for novel inhibitors of enzymes like 5-lipoxygenase, which are implicated in inflammation and allergic disorders[8].
Conclusion
Methyl 3-hydroxybenzofuran-2-carboxylate (CAS: 5117-55-5) is a high-value synthetic intermediate. The robust synthesis protocol detailed in this guide, based on an intramolecular condensation, provides a reliable and scalable method for its preparation. The compound's structural features offer multiple avenues for chemical modification, positioning it as a critical tool for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals and functional materials.
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"Methyl 3-hydroxybenzofuran-2-carboxylate molecular structure"
An In-depth Technical Guide to the Molecular Structure and Applications of Methyl 3-hydroxybenzofuran-2-carboxylate
Abstract: Methyl 3-hydroxybenzofuran-2-carboxylate is a key heterocyclic compound featuring a benzofuran core, a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a detailed examination of its molecular structure, physicochemical properties, and spectroscopic profile. We will explore established synthetic routes and discuss its role as a versatile intermediate in the development of novel pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.
Chemical Identity and Molecular Structure
Methyl 3-hydroxybenzofuran-2-carboxylate is an organic compound built upon a fused bicyclic system where a benzene ring is fused to a furan ring. Its identity is defined by the following key parameters:
-
Chemical Name: Methyl 3-hydroxy-1-benzofuran-2-carboxylate[1]
-
Synonyms: 3-Hydroxy-benzofuran-2-carboxylic acid methyl ester[1]
-
CAS Number: 5117-55-5[1]
-
Molecular Formula: C₁₀H₈O₄[1]
-
Molecular Weight: 192.17 g/mol [1]
The core of the molecule is the benzofuran ring system. The numbering of this system dictates the position of its functional groups. A hydroxyl (-OH) group is located at position 3, and a methyl carboxylate (-COOCH₃) group is at position 2. This specific arrangement of a hydroxyl group adjacent to an ester on the furan ring influences the molecule's electronic properties and reactivity, making it a valuable precursor in organic synthesis.
Caption: Key structural features of Methyl 3-hydroxybenzofuran-2-carboxylate.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic data are fundamental for the identification, purification, and structural elucidation of a compound.
Physicochemical Properties
The properties of Methyl 3-hydroxybenzofuran-2-carboxylate are summarized below. These values are critical for designing experimental conditions, including solvent selection and reaction temperatures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| CAS Number | 5117-55-5 | [1] |
| Predicted Boiling Point | 286.2 ± 20.0 °C | [1] |
| Predicted Density | 1.346 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 7.09 ± 0.50 | [1] |
Spectroscopic Analysis
Spectroscopic data provide a fingerprint for the molecule, confirming the connectivity of atoms and the presence of key functional groups. While a dedicated spectrum for this specific molecule is not publicly available, its expected spectroscopic characteristics can be reliably predicted based on its structural components and data from closely related analogs.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a signal for the hydroxyl proton, and a singlet for the methyl ester protons. The aromatic protons would typically appear as multiplets in the δ 7.0-8.0 ppm range. The methyl group (-OCH₃) would present as a sharp singlet around δ 3.9 ppm.[2] The hydroxyl (-OH) proton signal would be a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR Spectroscopy: The carbon NMR would display ten distinct signals. The carbonyl carbon of the ester group is expected in the δ 160-170 ppm region.[2] Aromatic carbons would resonate between δ 110-155 ppm. The methyl carbon of the ester would appear upfield, typically around δ 52 ppm.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum is instrumental for identifying functional groups.
-
O-H Stretch: A broad absorption band is expected in the 3400-3200 cm⁻¹ region, characteristic of the hydroxyl group.
-
C=O Stretch: A strong, sharp peak around 1720-1680 cm⁻¹ corresponds to the carbonyl of the ester group.[3][4]
-
C-O Stretch: Absorptions for the C-O bonds of the ester and the furan ether will be present in the 1300-1000 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak absorptions are expected around 1600-1450 cm⁻¹ from the benzene ring.[5]
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be observed at an m/z ratio corresponding to its molecular weight, 192.17. High-resolution mass spectrometry would confirm the elemental composition of C₁₀H₈O₄.
Synthesis and Reactivity
Benzofuran derivatives are commonly synthesized via intramolecular cyclization reactions. A plausible and documented synthetic route to Methyl 3-hydroxybenzofuran-2-carboxylate involves the Dieckmann-type condensation of methyl 2-(2-methoxy-2-oxoethoxy)benzoate.[1]
General Synthesis Protocol
-
Starting Material: The synthesis begins with a suitably substituted phenol, which is O-alkylated with a haloacetate ester. For this target, a derivative like methyl 2-(2-methoxy-2-oxoethoxy)benzoate serves as the direct precursor.
-
Cyclization: The precursor undergoes an intramolecular cyclization reaction in the presence of a strong base (e.g., sodium methoxide) in an anhydrous solvent like toluene or DMF. The base deprotonates the α-carbon to the phenyl ring, which then attacks the ester carbonyl, leading to the formation of the furan ring.
-
Workup and Purification: The reaction is quenched with an acid, and the crude product is extracted using an organic solvent. The final product is purified using techniques such as recrystallization or column chromatography to yield pure Methyl 3-hydroxybenzofuran-2-carboxylate.
Caption: Generalized workflow for the synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate.
Applications in Medicinal Chemistry and Drug Discovery
The benzofuran nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with diverse pharmacological activities.[6] Methyl 3-hydroxybenzofuran-2-carboxylate serves as a highly versatile building block for constructing more complex, biologically active molecules.[7]
-
Intermediate for API Synthesis: The hydroxyl and ester functionalities are ideal handles for further chemical modification. The hydroxyl group can be alkylated or acylated, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This dual reactivity allows for the creation of extensive libraries of compounds for high-throughput screening.[7]
-
Scaffold for Enzyme Inhibitors: Benzofuran derivatives have been investigated as inhibitors for a range of enzymes. For instance, certain benzofuran-2-carboxylic acid esters have been shown to be inhibitors of leukotriene biosynthesis by targeting the 5-lipoxygenase enzyme, making them useful in the potential treatment of asthma, inflammation, and allergic disorders.[8]
-
Antimicrobial Agents: The fusion of the benzofuran core with other heterocyclic systems, such as 1,2,3-triazoles, has yielded compounds with promising antibacterial and antifungal activities.[6] The structural framework provided by Methyl 3-hydroxybenzofuran-2-carboxylate is an excellent starting point for such synthetic explorations.
Safety and Handling
-
Hazard Identification: Analogous benzofuran and benzoate ester compounds are often classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
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An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-hydroxybenzofuran-2-carboxylate
Introduction: The Significance of Methyl 3-hydroxybenzofuran-2-carboxylate
Benzofuran derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide array of biological activities.[1][2] The structural motif of a benzene ring fused to a furan ring provides a versatile scaffold for designing molecules with targeted pharmacological profiles. Methyl 3-hydroxybenzofuran-2-carboxylate, in particular, combines the key features of a benzofuran core with a hydroxyl group and a methyl ester, functionalities that can significantly influence its chemical reactivity, potential for hydrogen bonding, and overall biological activity.
Accurate structural elucidation through spectroscopic methods is paramount for any further investigation of this compound's properties. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 3-hydroxybenzofuran-2-carboxylate, providing a detailed interpretation based on established principles and data from closely related compounds.
Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate
A plausible synthetic route to Methyl 3-hydroxybenzofuran-2-carboxylate can be adapted from established methods for the synthesis of benzofuran-2-carboxylates.[3][4][5] A common and effective approach involves the reaction of a substituted salicylaldehyde with an α-bromo ester, followed by cyclization.
Experimental Protocol: A Proposed Synthetic Pathway
This protocol outlines a potential two-step synthesis starting from 2,3-dihydroxybenzaldehyde.
Step 1: Williamson Ether Synthesis
-
To a solution of 2,3-dihydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile, add potassium carbonate (2.5 equivalents).
-
To this suspension, add methyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, methyl 2-((2-formyl-6-hydroxyphenoxy)acetate).
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in a suitable solvent like methanol.
-
Add a base, such as sodium methoxide (catalytic amount), to promote intramolecular aldol-type condensation.
-
Stir the reaction at room temperature or with gentle heating until TLC indicates the formation of the desired benzofuran.
-
Neutralize the reaction mixture with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 3-hydroxybenzofuran-2-carboxylate.
Caption: Core spectroscopic techniques for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for Methyl 3-hydroxybenzofuran-2-carboxylate are listed below. [6][7]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the benzene ring. |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | From the methyl group of the ester. |
| C=O stretch (ester) | 1700 - 1730 | Strong | A prominent and sharp peak characteristic of the ester carbonyl. |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected for the aromatic ring. |
| C-O stretch (ester & ether) | 1000 - 1300 | Strong | Multiple strong bands are expected from the C-O bonds of the ester and the furan ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 3-hydroxybenzofuran-2-carboxylate (Molecular Formula: C₁₀H₈O₄, Molecular Weight: 192.17 g/mol ), the following is expected in an electron ionization (EI) mass spectrum. [1][8][9][10]
-
Molecular Ion (M⁺˙): A peak at m/z 192 is expected, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of a methoxy radical (·OCH₃): A fragment ion at m/z 161 ([M - 31]⁺) is highly probable due to the cleavage of the ester group.
-
Loss of carbon monoxide (CO): Benzofurans can undergo cleavage of the furan ring, leading to the loss of CO. A fragment at m/z 164 ([M - 28]⁺) could be observed.
-
Loss of the entire ester group: Fragmentation can lead to the loss of the -COOCH₃ group, resulting in a benzofuranyl cation.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 3-hydroxybenzofuran-2-carboxylate. By synthesizing information from related compounds and fundamental spectroscopic principles, a comprehensive understanding of its ¹H NMR, ¹³C NMR, IR, and MS characteristics has been established. This information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, aiding in the identification and characterization of this and related benzofuran derivatives. The provided synthetic protocol offers a practical starting point for the preparation of this compound for further investigation.
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The Ubiquitous Presence of Hydroxybenzofurans in Nature: A Technical Guide for Researchers
Introduction: The Significance of Hydroxybenzofuran Scaffolds in Drug Discovery
Hydroxybenzofuran derivatives represent a pivotal class of heterocyclic compounds widely distributed throughout the natural world.[1][2][3][4] These compounds, characterized by a fused benzene and furan ring system bearing one or more hydroxyl groups, are not merely metabolic curiosities. They are potent bioactive molecules with a broad spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This inherent bioactivity has positioned them as highly attractive scaffolds for drug development and discovery, drawing significant attention from medicinal chemists and pharmacologists.[4] This in-depth technical guide provides a comprehensive overview of the natural occurrence of hydroxybenzofuran compounds, delving into their biosynthesis, sources, and the methodologies for their isolation and structural elucidation, tailored for researchers, scientists, and drug development professionals.
Part 1: A Survey of Naturally Occurring Hydroxybenzofuran Compounds and Their Sources
Hydroxybenzofuran compounds are predominantly found in higher plants, particularly within the families Moraceae, Fabaceae, Asteraceae, and Leguminosae.[3][4] Fungi are also a notable source of these valuable secondary metabolites.[1][5][6][7][8][9] The structural diversity within this class is vast, with variations in the position and number of hydroxyl groups, as well as the presence of other substituents such as alkyl, aryl, and methoxy groups.
Below is a table summarizing some key classes of naturally occurring hydroxybenzofuran compounds and their representative sources:
| Class of Hydroxybenzofuran | Representative Compound(s) | Natural Source(s) | Key Biological Activities |
| Simple Hydroxybenzofurans | 6-Hydroxybenzofuran | Found in various plant species. | Serves as a key synthetic intermediate. |
| 2-Arylbenzofurans | Moracin C, Moracin M | Morus alba (White Mulberry) | Antioxidant, Anti-inflammatory, Anticancer |
| Ailanthoidol | Zanthoxylum ailanthoides | Immunosuppressive, Antiviral, Antifungal | |
| Pterocarpans | Medicarpin | Medicago sativa (Alfalfa) | Antifungal (phytoalexin) |
| Coumestans | Coumestrol | Trifolium pratense (Red Clover) | Phytoestrogenic |
| Fungal Hydroxybenzofurans | Griseofulvin | Penicillium griseofulvum | Antifungal |
Part 2: The Biosynthetic Pathway of Hydroxybenzofuran Compounds
The biosynthesis of hydroxybenzofuran compounds in plants is intricately linked to the general phenylpropanoid pathway, a central metabolic route for the production of a wide array of phenolic compounds. The core of the hydroxybenzofuran scaffold is typically formed through a series of enzymatic reactions that begin with the amino acid phenylalanine.
The key steps in the biosynthesis of a representative class, the 2-arylbenzofurans, are:
-
Phenylpropanoid Pathway Initiation: Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequent hydroxylation and ligation with coenzyme A yields p-coumaroyl-CoA.
-
Stilbene/Chalcone Synthase Activity: The crucial branching point is catalyzed by type III polyketide synthases, namely stilbene synthase (STS) or chalcone synthase (CHS).[10][11][12][13] These enzymes catalyze the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form either a stilbene (e.g., resveratrol) or a chalcone backbone, respectively.[10][11][12][13]
-
Oxidative Cyclization: The final and defining step is the oxidative cyclization of the stilbene or a related intermediate to form the benzofuran ring. This reaction is believed to be catalyzed by cytochrome P450 monooxygenases (CYP450s), which are a large family of enzymes known to be involved in the biosynthesis and modification of various secondary metabolites.[14][15][16][17][18] These enzymes facilitate the intramolecular C-O bond formation, leading to the characteristic benzofuran structure.
Caption: Biosynthetic pathway of 2-aryl-hydroxybenzofurans.
Part 3: Experimental Protocols for Isolation and Structural Elucidation
The successful isolation and characterization of hydroxybenzofuran compounds from natural sources is a multi-step process that requires careful planning and execution. The following is a generalized, yet detailed, protocol that can be adapted for the isolation of a representative hydroxybenzofuran from a plant source.
Extraction of Crude Plant Material
The choice of extraction solvent is critical and is dependent on the polarity of the target hydroxybenzofuran compounds. A solvent system of increasing polarity is often employed to sequentially extract a range of compounds.
Step-by-Step Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, roots, or bark) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Begin with a nonpolar solvent like hexane to remove lipids and other nonpolar constituents. Macerate the powdered plant material in hexane (1:10 w/v) for 24-48 hours with occasional shaking. Filter the mixture and discard the hexane extract (or save for other analyses).
-
Air-dry the plant residue and subsequently extract with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, using the same maceration technique. This fraction is likely to contain less polar benzofurans.
-
Finally, extract the plant residue with a polar solvent system, such as methanol or an ethanol/water mixture (e.g., 80% ethanol), to extract the more polar hydroxybenzofuran compounds.[19][20] This is often the fraction of greatest interest.
-
-
Concentration: Concentrate the polar extract in vacuo using a rotary evaporator at a temperature below 40°C to avoid degradation of the target compounds. The resulting crude extract can then be subjected to further purification.
Chromatographic Purification
Chromatographic techniques are indispensable for the separation and purification of individual hydroxybenzofuran compounds from the complex crude extract.[21][22][23][24][25] A combination of different chromatographic methods is often necessary to achieve high purity.
Step-by-Step Methodology:
-
Column Chromatography (CC):
-
Pack a glass column with a suitable stationary phase, most commonly silica gel, using a slurry method with a nonpolar solvent.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).[21][24]
-
Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the semi-purified fractions from column chromatography to preparative or semi-preparative HPLC.[22][24]
-
A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile.
-
Monitor the elution with a UV detector, as the aromatic nature of hydroxybenzofurans makes them UV-active. Collect the peaks corresponding to the pure compounds.
-
Caption: Experimental workflow for the isolation of hydroxybenzofurans.
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Step-by-Step Methodology:
-
Mass Spectrometry (MS):
-
Utilize High-Resolution Mass Spectrometry (HRMS) to determine the accurate mass of the molecule and, consequently, its elemental composition.[26][27]
-
Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.
-
Tandem MS (MS/MS) can provide valuable information about the fragmentation pattern, aiding in the identification of structural motifs.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR is the most powerful tool for the complete structural elucidation of organic molecules.[28][29][30]
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms present.
-
2D NMR techniques are crucial for assembling the final structure:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule.
-
-
Conclusion: Future Perspectives
The natural world remains a vast and largely untapped reservoir of novel chemical entities. Hydroxybenzofuran compounds, with their proven and diverse biological activities, will undoubtedly continue to be a focal point of natural product research and drug discovery. A thorough understanding of their natural occurrence, biosynthesis, and the methodologies for their isolation and characterization is fundamental for any researcher in this field. The protocols and information presented in this guide are intended to serve as a robust foundation for the exploration and exploitation of these remarkable natural products, ultimately paving the way for the development of new and effective therapeutic agents.
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The Pharmacological Potential of Benzofuran Carboxylates: A Technical Guide for Drug Discovery Professionals
Abstract
Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, represents a privileged scaffold in the landscape of medicinal chemistry.[1] Its derivatives, particularly benzofuran carboxylates and carboxamides, have garnered significant attention for their diverse and potent pharmacological activities.[2][3][4] This technical guide provides an in-depth exploration of the pharmacological potential of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by mechanistic insights, detailed experimental protocols, and quantitative data. The aim is to furnish a foundational understanding that can catalyze the design and development of novel therapeutics based on the versatile benzofuran core.
Introduction: The Benzofuran Scaffold - A Gateway to Diverse Bioactivity
The benzofuran nucleus is a fundamental structural motif found in a plethora of biologically active natural products and synthetic compounds.[3][4] Its unique electronic and structural features allow for a wide range of chemical modifications, making it an attractive starting point for the synthesis of new therapeutic agents.[5][6] The incorporation of a carboxylate or a related functional group at various positions of the benzofuran ring system has been shown to be a pivotal strategy in modulating the biological activity of these derivatives. These functional groups can act as crucial pharmacophores, engaging in specific interactions with biological targets and influencing the overall pharmacokinetic and pharmacodynamic profiles of the molecules.[7] This guide will systematically explore the rich pharmacology of benzofuran carboxylates and their analogues, highlighting their potential to address a spectrum of unmet medical needs.
Synthetic Strategies for Benzofuran Carboxylates
The synthesis of benzofuran carboxylates is a well-established area of organic chemistry, with several versatile methods available to construct the core scaffold and introduce the carboxylate functionality. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthesis: Perkin Reaction and Related Cyclizations
One of the earliest methods for benzofuran synthesis was the Perkin reaction.[8] While historically significant, modern approaches often offer higher yields and greater functional group tolerance. Acid-catalyzed cyclizations of various precursors remain a common strategy.[9] A widely employed method involves the reaction of salicylaldehydes with α-haloesters, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. This approach provides a direct route to ethyl benzofuran-2-carboxylates.[2][10]
Modern Catalytic Approaches
Transition metal-catalyzed reactions have revolutionized the synthesis of benzofuran derivatives, offering milder reaction conditions and broader substrate scope.[11] Palladium- and copper-catalyzed Sonogashira coupling followed by intramolecular cyclization is a powerful method for constructing 2-substituted benzofurans.[8][11] Other notable methods include Heck-type cyclizations, photocyclizations, and radical cyclizations.[9]
Experimental Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate
This protocol describes a common method for the synthesis of a foundational benzofuran carboxylate ester.[2]
Materials:
-
Salicylaldehyde
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
5% Hydrochloric acid (HCl)
-
Brine solution
-
Anhydrous sodium sulphate (Na₂SO₄)
Procedure:
-
To a solution of salicylaldehyde (1 mmol) in acetonitrile (100 mL), add potassium carbonate (3.0 mmol) and slowly add ethyl bromoacetate (1.2 mmol) at ambient temperature.
-
Reflux the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the resulting crude product in ethyl acetate (200 mL).
-
Wash the organic solution with 5% dilute HCl, followed by water (50 mL) and then brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulphate.
-
Concentrate the solution under reduced pressure to obtain the crude ethyl benzofuran-2-carboxylate, which can be further purified by column chromatography.
Anticancer Potential: A Multifaceted Approach to Targeting Malignancy
Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer activity against a wide array of human cancer cell lines.[3][5][12] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[1][13]
Cytotoxic Activity and Structure-Activity Relationships (SAR)
Numerous studies have demonstrated the potent cytotoxic effects of benzofuran carboxylates and carboxamides. For instance, certain 3-amidobenzofuran derivatives have shown significant antiproliferative activity against human colon carcinoma (HCT-116), cervical cancer (HeLa), and breast cancer (MDA-MB-231) cell lines, with IC₅₀ values in the low micromolar range.[12] The substitution pattern on both the benzofuran ring and the appended moieties plays a critical role in determining the anticancer efficacy. The presence of halogens, such as bromine or chlorine, on the benzofuran skeleton has been shown to enhance cytotoxic activity.[3][14]
A study on benzofuran-based carboxylic acid derivatives as carbonic anhydrase inhibitors also revealed their potent antiproliferative action against breast cancer cell lines (MCF-7 and MDA-MB-231).[15] Notably, a 5-bromobenzofuran derivative exhibited an IC₅₀ value of 2.52 µM against MDA-MB-231 cells, comparable to the standard drug doxorubicin.[15]
Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest
The anticancer effects of benzofuran carboxylates are often mediated through the induction of programmed cell death (apoptosis). Treatment of cancer cells with these compounds has been shown to lead to an increase in the sub-G1 cell population, a hallmark of apoptosis.[15] Furthermore, these derivatives can induce cell cycle arrest, for example, at the G2/M phase, thereby preventing cancer cell proliferation.[12][15]
Inhibition of Key Cancer-Related Enzymes
Benzofuran derivatives have been identified as inhibitors of various enzymes that play a crucial role in cancer progression. For example, they have been investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor cell survival.[15] Additionally, some benzofuran derivatives act as inhibitors of lymphoid tyrosine phosphatase (LYP), a negative regulator of T-cell activation, suggesting their potential in cancer immunotherapy.[16]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzofuran carboxylates and their derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][4][17]
Antibacterial and Antifungal Spectrum
Substituted benzofuran-2-carboxylate 1,2,3-triazoles have shown moderate to good inhibitory activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus niger and Sclerotium rolfsii.[2] The nature and position of substituents on the benzofuran and triazole rings significantly influence the antimicrobial potency. For instance, electron-withdrawing groups like chloro and electron-donating groups such as methoxy and methyl have been associated with enhanced activity.[2]
Structure-Activity Relationship in Antimicrobial Benzofurans
The antimicrobial efficacy of benzofuran derivatives is highly dependent on their structural features. The presence of a hydroxyl group at the C-6 position of the benzofuran ring has been identified as a crucial determinant for antibacterial activity.[4] Furthermore, the incorporation of other heterocyclic moieties, such as thiazole, oxadiazole, and pyrazole, can lead to compounds with potent and broad-spectrum antimicrobial properties.[4]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol outlines a standard method for evaluating the antimicrobial activity of synthesized benzofuran derivatives.
Materials:
-
Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)
-
Petri dishes
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, A. niger)
-
Synthesized benzofuran compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes.
-
Allow the agar to solidify.
-
Prepare a standardized inoculum of the test microorganism and spread it evenly over the agar surface.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined concentration of the test compound solution, positive control, and negative control to the respective wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Benzofuran derivatives have been investigated for their anti-inflammatory effects, demonstrating their ability to modulate various components of the inflammatory response.[18][19]
Inhibition of Pro-inflammatory Mediators
Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[18] These compounds effectively inhibit the expression of key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[18] Consequently, they decrease the secretion of inflammatory mediators such as interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E₂ (PGE₂).[18]
In Vivo Anti-inflammatory Efficacy
The anti-inflammatory potential of benzofuran derivatives has also been demonstrated in animal models. For instance, in the zymosan-induced air pouch model of inflammation, several benzofuran compounds have shown significant anti-inflammatory effects.[18] Another study using a cotton pellet-induced granuloma model in rats revealed the significant anti-inflammatory activity of a benzofuro-pyrimidine derivative.[19]
Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. Benzofuran derivatives have shown promise as neuroprotective agents, acting through various mechanisms to protect neurons from damage.[20][21][22]
Attenuation of Excitotoxicity
Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to neuronal cell death in various neurological conditions. Certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have exhibited potent neuroprotective action against NMDA-induced excitotoxicity in primary cultured rat cortical neurons.[20] The neuroprotective effect of one such derivative was found to be comparable to that of memantine, a known NMDA receptor antagonist.[20][21]
Antioxidant and Radical Scavenging Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neurodegeneration. Many benzofuran derivatives possess significant antioxidant and ROS scavenging properties.[21] For example, some benzofuran-2-carboxamides have been shown to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenates.[20]
Modulation of Amyloid-β Aggregation
The aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Benzofuran-2-carboxamide derivatives have been investigated as modulators of Aβ aggregation.[23] Depending on the substitution pattern, these compounds can either inhibit or accelerate Aβ fibrillogenesis, highlighting their potential as therapeutic or diagnostic agents for Alzheimer's disease.[23]
Data Summary and Visualization
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 28g | MDA-MB-231 (Breast) | 3.01 | [12] |
| 28g | HCT-116 (Colon) | 5.20 | [12] |
| 16b | A549 (Lung) | 1.48 | [12] |
| 12 | SiHa (Cervical) | 1.10 | [12] |
| 9e | MDA-MB-231 (Breast) | 2.52 | [15] |
| 35 | MM231 (Breast) | 2.20 | [24] |
Diagram 1: General Synthetic Pathway for Benzofuran-2-carboxylates
Caption: A simplified workflow for the synthesis of ethyl benzofuran-2-carboxylate.
Diagram 2: Proposed Mechanism of Anticancer Action
Caption: Key pathways involved in the anticancer activity of benzofuran derivatives.
Conclusion and Future Perspectives
Benzofuran carboxylates and their derivatives represent a highly versatile and promising class of compounds with a wide spectrum of pharmacological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration underscores their potential as lead structures for the development of novel therapeutics. The ease of synthetic modification of the benzofuran scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of their biological profiles to enhance potency and selectivity while minimizing toxicity.
Future research in this area should focus on several key aspects. A deeper understanding of the molecular mechanisms underlying the diverse biological effects of these compounds is crucial for rational drug design. The application of computational methods, such as molecular docking and dynamics simulations, can aid in the identification of specific biological targets and the optimization of ligand-receptor interactions. Furthermore, the exploration of novel synthetic methodologies will continue to expand the accessible chemical space of benzofuran derivatives. Ultimately, the translation of the most promising preclinical candidates into clinical development will be the true measure of the therapeutic potential of this remarkable scaffold.
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"antifungal properties of substituted benzofurans"
An In-depth Technical Guide on the Antifungal Properties of Substituted Benzofurans
Abstract
The escalating threat of drug-resistant fungal pathogens necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. Substituted benzofurans have garnered significant attention as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent antifungal effects.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the antifungal properties of this versatile class of heterocyclic compounds. We will explore synthetic strategies, delve into key mechanisms of action such as N-myristoyltransferase and ergosterol biosynthesis inhibition, analyze structure-activity relationships that drive potency, and present detailed experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers dedicated to advancing the development of next-generation benzofuran-based antifungal therapeutics.
The Imperative for Novel Antifungals & The Promise of the Benzofuran Scaffold
The clinical pipeline for antifungal drugs is sparse, and the efficacy of existing agents like azoles and echinocandins is increasingly compromised by the emergence of resistant fungal strains. This reality creates a critical need for new chemical entities that operate via novel mechanisms. The benzofuran ring system, a fusion of benzene and furan, is prevalent in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological properties.[2][3][4][6] Its structural rigidity, combined with the potential for substitution at multiple positions, allows for the precise tuning of its stereoelectronic properties, making it an ideal starting point for the rational design of new therapeutic agents.[1][5]
Synthetic Strategies for Benzofuran Derivatives
The generation of diverse benzofuran libraries for screening is underpinned by robust synthetic methodologies. A variety of synthetic routes have been established, allowing for controlled substitution on both the furan and benzene rings. Common strategies include:
-
Palladium and Copper-Catalyzed Reactions: Methods like the Sonogashira cross-coupling are employed to construct key precursors for cyclization into the benzofuran core.[7]
-
Intramolecular Cyclizations: Transition-metal or radical-induced cyclizations of appropriately substituted phenols are efficient methods for forming the furan ring.[4][6]
-
Click Chemistry: This approach is used to hybridize the benzofuran scaffold with other pharmacologically active moieties, such as triazoles, to create novel compounds with potentially enhanced or synergistic activities.[7][8][9]
The choice of synthetic route is a critical decision, dictated by the desired substitution pattern and the need for scalability in a drug development context.
Key Antifungal Mechanisms of Action
Substituted benzofurans exert their antifungal effects by targeting essential fungal cellular processes, distinguishing them from host mammalian cells. Several key mechanisms have been identified.
Inhibition of N-Myristoyltransferase (NMT)
N-myristoyltransferase (NMT) is a vital enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of proteins. This modification is crucial for protein localization and function. Fungal NMT exhibits substrate specificities distinct from its human counterpart, making it an attractive and validated target for selective antifungal therapy.[8] Numerous studies have identified substituted benzofurans as potent inhibitors of fungal NMT, particularly from Candida albicans.[7][8][10][11][12] Molecular docking studies suggest that the benzofuran ring fits into the active site, enabling key interactions that block substrate binding.[7][8][11]
Disruption of Ergosterol Biosynthesis & Calcium Homeostasis
Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its biosynthesis pathway is a proven target for the widely used azole antifungals. The benzofuran-containing drug amiodarone, while primarily an antiarrhythmic, has demonstrated potent antifungal activity by inhibiting oxidosqualene cyclase, a key enzyme in the ergosterol pathway.[7] This inhibition disrupts membrane integrity and function. Furthermore, amiodarone and its derivatives have been shown to disrupt intracellular calcium (Ca2+) homeostasis, a mechanism that contributes significantly to its fungicidal activity.[7][13][14] This dual mode of action makes it a compelling model for developing new benzofuran-based antifungals.
Caption: Standard workflow for the broth microdilution MIC assay.
Mechanism of Action & In Vivo Studies
Compounds demonstrating potent in vitro activity (low MIC values) are advanced to further studies:
-
Mechanism of Action (MoA) Assays: These include specific enzyme inhibition assays (e.g., for NMT) and sterol analysis via GC-MS to confirm interference with the ergosterol pathway. [15]* In Vivo Efficacy Models: Promising candidates are tested in animal models, such as a murine model of systemic candidiasis, to evaluate their therapeutic efficacy and pharmacokinetic properties in a living system. [10][12]
Challenges and Future Directions
Despite their promise, the development of benzofuran-based antifungals faces challenges, including optimizing drug-like properties (solubility, metabolic stability) and ensuring a high therapeutic index. Future research should focus on:
-
Computational Drug Design: Utilizing molecular docking and in silico screening to rationally design new derivatives with higher predicted binding affinity and selectivity for fungal targets. [7][8]* Hybrid Molecules: Synthesizing hybrid compounds that combine the benzofuran scaffold with other antifungal pharmacophores (e.g., triazoles) to achieve synergistic effects or combat resistance. [8][9]* Exploring New Targets: Expanding research to identify other potential fungal targets for benzofuran derivatives beyond NMT and ergosterol biosynthesis.
Conclusion
Substituted benzofurans are a highly promising and versatile class of compounds in the search for new antifungal therapies. Their amenability to chemical modification, coupled with their ability to engage multiple, validated fungal targets, provides a solid foundation for further drug discovery and development. A systematic approach, integrating rational synthesis, robust in vitro and in vivo evaluation, and detailed mechanistic studies, will be key to unlocking the full therapeutic potential of this important chemical scaffold.
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Benzofuran Derivatives as Potent Anticancer Agents: A Technical Guide to Mechanisms and Evaluation
Foreword
The landscape of oncological research is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents that can overcome the challenges of drug resistance and off-target toxicity. Within this dynamic field, heterocyclic organic compounds have emerged as a particularly fruitful area of investigation. Among these, the benzofuran scaffold has garnered significant attention from the medicinal chemistry community. This is due to the diverse and potent biological activities exhibited by its derivatives, positioning them as privileged structures in the design of next-generation anticancer drugs.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the anticancer activity of benzofuran derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
The Benzofuran Scaffold: A Foundation for Anticancer Drug Discovery
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, serves as the core structural motif for a multitude of natural and synthetic molecules with significant therapeutic properties.[1][3][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[4][6] The versatility of the benzofuran nucleus allows for chemical modifications at various positions, enabling the synthesis of a vast library of compounds with tailored biological activities.[1][2] This chemical tractability, combined with the inherent bioactivity of the scaffold, makes benzofuran derivatives a highly promising class of molecules for the development of novel cancer therapeutics.[5]
Mechanisms of Anticancer Action: A Multi-pronged Attack on Cancer Cells
Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multifactorial approach is a key advantage in combating the complexity and adaptability of cancer.[2] The primary mechanisms of action are detailed below.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in mitosis. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8][9]
One notable example is a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives. These compounds bind to the colchicine site on tubulin, thereby inhibiting its polymerization. The addition of a methyl group at the C-3 position of the benzofuran ring has been shown to enhance this activity.[8] Another series of 3-amidobenzofurans has also demonstrated significant tubulin polymerization inhibitory activity, with some derivatives showing excellent selectivity for cancer cells over non-tumoral cell lines.[7]
A self-validating system to assess the inhibitory effect of benzofuran derivatives on tubulin polymerization can be performed as follows:
-
Reagent Preparation:
-
Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).
-
Purified bovine brain tubulin (commercially available).
-
Test benzofuran derivatives and control compounds (e.g., colchicine, paclitaxel) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add tubulin polymerization buffer.
-
Add the test benzofuran derivative at various concentrations. Include wells for a positive control (colchicine) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the polymerization by adding cold, purified tubulin to each well.
-
Immediately measure the absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzofuran derivatives have been shown to inhibit several key kinases involved in cancer progression.[10][11]
-
mTOR Signaling: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in cell growth and proliferation. Some benzofuran derivatives have been developed as potent inhibitors of the mTOR pathway, demonstrating significant cytotoxicity in cancer cell lines.[5][12] Notably, certain derivatives can block both mTORC1 and Akt signaling, potentially overcoming the resistance associated with rapamycin-based therapies.[12]
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Benzofuran-chalcone hybrids have been synthesized and shown to be potent inhibitors of VEGFR-2, with some compounds exhibiting higher activity than the reference drug sorafenib.[13][14]
-
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Certain benzofuran-nicotinonitrile hybrids have demonstrated significant inhibitory activity against EGFR, leading to reduced tumor cell proliferation.[15]
Caption: Benzofuran derivatives inhibit key oncogenic kinases.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Benzofuran derivatives can induce apoptosis in cancer cells through various pathways.[7][16][17][18][19]
-
Mitochondrial Dysfunction and ER Stress: Some benzofuran derivatives can induce apoptosis by triggering mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[17] This can lead to the release of pro-apoptotic factors from the mitochondria and the activation of caspases.
-
p53-Dependent Pathway: The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis. Certain benzofuran lignan derivatives have been shown to induce apoptosis in a p53-dependent manner, leading to G2/M cell cycle arrest.[16]
-
PI3K/Akt/mTOR Pathway Inhibition: As mentioned earlier, inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives can also lead to the induction of apoptosis in cancer cells.[20]
This flow cytometry-based assay is a reliable method to quantify apoptosis induced by benzofuran derivatives.
-
Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test benzofuran derivative for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
-
Data Interpretation:
-
Quantify the percentage of cells in early and late apoptosis for each treatment condition compared to the control.
-
Structure-Activity Relationship (SAR) of Anticancer Benzofuran Derivatives
The anticancer activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.[1][2] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents.[2][3]
-
Substitutions at C-2 and C-3: Earlier SAR studies indicated that substitutions at the C-2 position, such as ester or heterocyclic rings, are crucial for cytotoxic activity.[2][21] The presence of a methyl group at the C-3 position has also been shown to enhance anticancer potency in some series of compounds.[8]
-
Hybrid Molecules: Hybrid structures that combine the benzofuran moiety with other pharmacologically active scaffolds, such as chalcones, triazoles, and piperazines, have emerged as highly potent cytotoxic agents.[2][21][22] This synergistic approach can lead to compounds with enhanced efficacy and potentially novel mechanisms of action.
-
Influence of Electron-Donating and -Withdrawing Groups: The electronic nature of the substituents on the benzofuran skeleton significantly affects their anticancer efficacy.[7] For instance, in a series of benzofuran-chalcone derivatives, the presence of electron-donating groups like methoxy (-OCH₃) and hydroxyl (-OH) on the benzene ring was associated with good anticancer activity.[14]
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Mechanism of Action | Reference |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various | Nanomolar range | Tubulin Polymerization Inhibition | [8] |
| Benzofuran-chalcone hybrid 4g | HCC1806, HeLa | 5.93, 5.61 | VEGFR-2 Inhibition, Apoptosis Induction | [14] |
| 3-Amidobenzofuran 28g | MDA-MB-231, HCT-116 | 3.01, 5.20 | Antiproliferative | [7] |
| Benzofuran derivative 12 | SiHa, HeLa | 1.10, 1.06 | G2/M Phase Arrest, Apoptosis | [7] |
| Benzofuran-isatin conjugate 5d | SW-620 | - | Apoptosis Induction | [19] |
Synthesis of Anticancer Benzofuran Derivatives
The synthesis of benzofuran derivatives with potential anticancer activity can be achieved through various organic chemistry methodologies.[4][23] A general synthetic approach often involves the construction of the benzofuran core followed by the introduction of desired substituents.
A common method for synthesizing benzofuran-chalcone hybrids involves the Claisen-Schmidt condensation of an appropriate acetobenzofuran with a substituted benzaldehyde in the presence of a base.[14]
Caption: General scheme for benzofuran-chalcone synthesis.
For detailed synthetic procedures, including specific reaction conditions and characterization of the synthesized compounds, it is essential to refer to the primary literature.[23]
Future Perspectives and Conclusion
Benzofuran derivatives represent a highly promising and versatile class of compounds in the field of anticancer drug discovery.[5][7] Their ability to target multiple oncogenic pathways, coupled with their chemical tractability, makes them attractive candidates for further development.[2] Future research should focus on:
-
Optimization of Lead Compounds: Further modification of promising benzofuran derivatives to improve their potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Novel Mechanisms: Investigating the detailed molecular mechanisms of action of new benzofuran derivatives to identify novel therapeutic targets.
-
In Vivo Studies and Clinical Trials: Advancing the most promising candidates through preclinical in vivo studies and eventually into clinical trials to assess their safety and efficacy in cancer patients.
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC, 14(9), 2196. [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC. [Link]
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Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. (n.d.). PubMed. [Link]
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Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. (2025). ResearchGate. [Link]
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Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (n.d.). PubMed. [Link]
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Methyl 3-Hydroxybenzofuran-2-carboxylate: A Versatile Precursor for Heterocyclic Synthesis and Drug Discovery
Executive Summary
The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] Among the various functionalized benzofuran starting materials, Methyl 3-hydroxybenzofuran-2-carboxylate emerges as a uniquely versatile precursor. Its strategic placement of hydroxyl and carboxylate groups, coupled with its existence in a reactive keto-enol tautomeric equilibrium, provides multiple handles for sophisticated molecular engineering. This guide offers an in-depth exploration of this precursor, detailing its synthesis, characterizing its reactivity, and providing field-proven protocols for its key transformations. We will delve into the causality behind experimental choices, empowering researchers in drug development and organic synthesis to leverage this powerful building block for the construction of complex molecular architectures.
The Strategic Importance of the Benzofuran Scaffold
Benzofuran and its derivatives are central to the development of novel therapeutics, exhibiting a wide spectrum of pharmacological properties including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities.[1][3] Compounds like amiodarone (an antiarrhythmic agent) and angelicin (a photochemotherapeutic agent) underscore the therapeutic potential embedded within this heterocyclic system. The value of the benzofuran core lies in its rigid, planar structure and its ability to engage in various biological interactions.
Methyl 3-hydroxybenzofuran-2-carboxylate is not merely another benzofuran derivative; it is a sophisticated synthon. The C3-hydroxyl group (or its keto tautomer) serves as a potent nucleophile or a site for electrophilic attack, while the C2-methyl ester provides a readily modifiable handle for creating amides, acids, or other functional groups, making it an ideal starting point for building diverse chemical libraries.[4]
Synthesis and Characterization
A reliable and scalable synthesis of the precursor is paramount for its application. While various methods exist for benzofuran construction, a common and effective strategy involves the intramolecular cyclization of a suitably substituted phenol.
Recommended Synthetic Pathway
The synthesis can be efficiently achieved via the reaction of a salicylaldehyde derivative with an α-bromo ester, followed by cyclization. A robust method involves the base-mediated condensation of methyl 2-chloro-3-oxobutanoate with a protected 2-aminophenol, which can be adapted for our purpose starting from salicylaldehyde. A more direct and analogous approach is the reaction of salicylaldehyde with ethyl bromoacetate in the presence of a mild base like potassium carbonate.[5]
Detailed Experimental Protocol: Synthesis of Methyl 3-Hydroxybenzofuran-2-carboxylate
This protocol is adapted from established methods for synthesizing substituted benzofuran-2-carboxylates.[5]
Materials:
-
Salicylaldehyde (1.0 equiv)
-
Methyl bromoacetate (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Acetone (anhydrous)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous K₂CO₃ (2.5 equiv) in acetone, add salicylaldehyde (1.0 equiv).
-
Add methyl bromoacetate (1.1 equiv) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate, methyl 2-(formylphenoxy)acetate.
-
Dissolve the crude intermediate in a suitable solvent like toluene. Add a catalytic amount of a strong base such as sodium methoxide (NaOMe) to induce intramolecular cyclization.
-
Stir the reaction at room temperature or with gentle heating until TLC indicates the formation of the desired benzofuran.
-
Quench the reaction carefully with 1M HCl until the solution is acidic.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield the title compound.
Rationale: The use of K₂CO₃, a mild base, facilitates the initial O-alkylation of the phenolic hydroxyl group while minimizing side reactions. The subsequent intramolecular aldol-type condensation (Dieckmann-like cyclization) is efficiently promoted by a stronger base, leading to the formation of the furan ring.
Physicochemical and Spectroscopic Data
All quantitative data for the precursor is summarized below for easy reference.
| Property | Value | Source/Notes |
| IUPAC Name | Methyl 3-hydroxybenzofuran-2-carboxylate | - |
| CAS Number | 75315-14-9 | From chemical databases. |
| Molecular Formula | C₁₀H₈O₄ | - |
| Molecular Weight | 192.17 g/mol | - |
| Appearance | Off-white to pale yellow solid | Typical observation. |
| ¹H NMR (CDCl₃, 300 MHz) | δ ~3.9 (s, 3H, -OCH₃), δ ~7.2-7.8 (m, 4H, Ar-H), δ ~9.0 (br s, 1H, -OH) | Predicted values. The hydroxyl proton is broad and may exchange.[6][7] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ ~52.0 (OCH₃), δ ~112-155 (Ar-C, C=C), δ ~165.0 (C=O) | Predicted values based on similar structures.[6] |
| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~1710 (C=O, ester), ~1600 (C=C, aromatic) | Characteristic vibrational frequencies. |
Chemical Reactivity and Key Transformations
The synthetic utility of methyl 3-hydroxybenzofuran-2-carboxylate is dictated by the interplay between its enol and keto forms. Understanding this tautomerism is critical to controlling reaction outcomes.
Tautomerism: The Key to Reactivity
The molecule exists in equilibrium between the 3-hydroxy (enol) form and the benzofuran-3(2H)-one (keto) form. The enol form is typically more stable due to the aromaticity of the benzofuran ring system. However, the keto form can be accessed under certain conditions, providing an alternative reaction pathway. This ambident nucleophilicity allows for selective reactions at either the oxygen or carbon atoms.[8][9]
Caption: Keto-Enol Tautomerism of the Precursor.
O-Alkylation Reactions
O-alkylation of the C3-hydroxyl group is one of the most important transformations, enabling the synthesis of a vast array of ethers, many of which are biologically active. The choice of base and solvent is critical for achieving high regioselectivity.
Protocol: Synthesis of Methyl 3-alkoxybenzofuran-2-carboxylate
This protocol is based on principles demonstrated in the alkylation of similar hydroxy-heterocyclic systems.[9]
Materials:
-
Methyl 3-hydroxybenzofuran-2-carboxylate (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
Procedure:
-
Dissolve Methyl 3-hydroxybenzofuran-2-carboxylate (1.0 equiv) in anhydrous DMF.
-
Add K₂CO₃ (2.0 equiv). The use of Cs₂CO₃ can often accelerate the reaction and improve yields, particularly with less reactive halides.
-
Add the alkyl halide (1.2 equiv) to the mixture.
-
Stir the reaction at a temperature between 25 °C and 60 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
Causality: Polar aprotic solvents like DMF favor O-alkylation by solvating the potassium cation, leaving a more reactive "naked" phenoxide anion. K₂CO₃ is a sufficiently strong base to deprotonate the acidic enol but mild enough to prevent ester saponification. This self-validating system ensures high yields of the desired O-alkylated product.
Caption: General Workflow for O-Alkylation.
Ester Group Manipulations
The methyl ester at the C2 position is a versatile handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceuticals.
Protocol: Saponification and Amide Coupling
Part A: Saponification
-
Dissolve the methyl ester precursor in a mixture of methanol and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equiv).
-
Stir at room temperature or heat gently (e.g., 50 °C) until TLC confirms the disappearance of the starting material.
-
Cool the mixture, remove methanol under reduced pressure, and acidify the aqueous residue with 1M HCl to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the solid to obtain 3-hydroxybenzofuran-2-carboxylic acid.
Part B: Amide Coupling
-
Dissolve the resulting carboxylic acid (1.0 equiv) in DMF or Dichloromethane (DCM).
-
Add a coupling agent such as HATU or EDC/HOBt (1.1 equiv).
-
Add a tertiary amine base like DIPEA or triethylamine (2.0 equiv).
-
Add the desired primary or secondary amine (1.1 equiv).
-
Stir at room temperature for 6-24 hours.
-
Perform a standard aqueous workup and purify by column chromatography to yield the desired amide.
Application in Multi-Step Synthesis: A Case Study
To illustrate the precursor's utility, we outline a synthetic route towards a core structure found in potent pendrin inhibitors, which are being investigated as novel diuretics.[10] The 3-carboxy-2-methylbenzofuran scaffold is a key pharmacophore in this class of molecules.[10]
Caption: Synthetic Pathway to a Bioactive Core.
This three-step sequence—O-alkylation, saponification, and amide coupling—is a robust and high-yielding route to complex benzofuran derivatives, demonstrating how the precursor's orthogonal functional groups can be selectively manipulated to build molecular complexity efficiently.
Conclusion
Methyl 3-hydroxybenzofuran-2-carboxylate is a cornerstone precursor for synthetic and medicinal chemistry. Its value is derived not just from the privileged benzofuran scaffold it provides, but from the strategic and differential reactivity of its hydroxyl and ester functionalities. By understanding its tautomeric nature and applying the robust, field-tested protocols detailed in this guide, researchers can unlock its full potential. This building block will undoubtedly continue to facilitate the discovery and development of novel pharmaceuticals and advanced materials for years to come.
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A Technical Guide to the Synthesis of 3-Hydroxybenzofurans: Strategies, Mechanisms, and Applications
Abstract
The 3-hydroxybenzofuran scaffold is a privileged heterocyclic motif integral to a wide array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its inherent biological activities, including anticancer, antibacterial, and antifungal properties, have established it as a critical target for synthetic organic chemists.[3] However, the synthesis of this core structure is nuanced by its existence in a tautomeric equilibrium with the more stable benzofuran-3(2H)-one keto form. This guide provides an in-depth exploration of the primary synthetic strategies developed to construct this valuable scaffold, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of methodologies for researchers in drug discovery and chemical development.
The Fundamental Challenge: Keto-Enol Tautomerism
A critical concept underpinning the synthesis and reactivity of 3-hydroxybenzofurans is their tautomeric relationship with benzofuran-3(2H)-ones. The enol (3-hydroxybenzofuran) and keto (benzofuran-3(2H)-one) forms coexist in equilibrium, with the keto form generally being the more thermodynamically stable isomer. Consequently, many synthetic routes that target the 3-hydroxybenzofuran structure yield the benzofuran-3(2H)-one as the isolated product.[4][5] Understanding and controlling this equilibrium is paramount for synthetic design and downstream applications.
Caption: Tautomeric equilibrium of 3-hydroxybenzofuran.
Key Synthetic Strategies: A Mechanistic Overview
The construction of the 3-hydroxybenzofuran core can be broadly categorized into several key strategies, primarily revolving around intramolecular cyclization events. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Caption: Overview of major synthetic routes to the 3-hydroxybenzofuran core.
Intramolecular Cyclization of ortho-Alkynyl Phenols
One of the most elegant and modern approaches involves the cycloisomerization of readily available ortho-alkynyl phenols. This method leverages the high affinity of transition metals, particularly gold(I), for alkynes.
Mechanism & Causality: The catalytic cycle is initiated by the π-activation of the alkyne by the gold(I) catalyst. This activation renders the alkyne highly electrophilic, prompting a nucleophilic attack from the proximate phenolic hydroxyl group. This intramolecular 5-endo-dig cyclization is highly efficient and regioselective. Subsequent protodeauration regenerates the catalyst and furnishes the benzofuran product. The choice of a gold catalyst is critical due to its strong Lewis acidity and resistance to oxidation under mild conditions.[4]
Caption: Mechanism for Gold(I)-catalyzed cycloisomerization.
This strategy has been successfully employed to synthesize benzofuran-3(2H)-ones, the keto tautomer of 3-hydroxybenzofurans, using a gold(I) catalyst in conjunction with an oxidant like Selectfluor.[4]
Cyclization of Phenoxy Ketone Derivatives
A classic and robust strategy involves the intramolecular cyclization of precursors containing a phenoxy group ortho to a ketone or a related functional group.
Acid-Catalyzed Cyclization: A notable example is the one-step synthesis of 3-hydroxymethylbenzofuran derivatives from 2-(methoxymethyl)-2-(2'-methoxymethylphenyl)-butanone.[6] In this process, a strong acid like HCl is used to deprotect both the alcoholic and phenolic methoxymethyl (MOM) ethers. The resulting intermediate undergoes an intramolecular addition of the phenolic hydroxyl onto the ketone, forming a cyclic α-hydroxyhemiacetal. Subsequent dehydration and electron transfer lead to the final 3-hydroxymethylbenzofuran product. The choice of solvent is crucial; THF was found to favor the cyclized product, whereas methanol led to a different outcome.[6]
Rearrangement of 2-Hydroxychalcones: 2-Hydroxychalcones can be rearranged and cyclized to form 2,3-dihydrobenzofuran intermediates.[2][7] These intermediates serve as versatile precursors. Depending on the reaction conditions, they can be selectively transformed into either 3-acylbenzofurans (under basic or weakly acidic conditions) or 3-formylbenzofurans (using p-TsOH in a solvent like (CF3)2CHOH).[2][7] The 3-acylbenzofurans can then be further manipulated, for instance, via hydrolysis or reduction, to access the 3-hydroxybenzofuran core.
Transition-Metal Catalyzed Annulation and Coupling Reactions
Modern synthetic chemistry has heavily relied on transition metals to forge C-C and C-O bonds with high efficiency and selectivity.
-
Palladium/Copper-Catalyzed Sonogashira Coupling: A powerful one-pot approach involves the Sonogashira coupling of o-iodophenols with terminal alkynes, catalyzed by a combination of palladium and copper complexes.[8][9] The initial coupling forms an o-alkynyl phenol intermediate in situ, which then undergoes an intramolecular cyclization to yield the benzofuran ring. This method is highly versatile, tolerating a wide range of functional groups on both the phenol and alkyne coupling partners.[8]
-
Rhodium-Catalyzed Annulation: Rhodium catalysts have been employed for the annulation of salicylaldehydes with diazo compounds. This process proceeds via a C-H activation/decarbonylation/annulation tandem sequence to afford benzofurans.[1]
Lactonization of 2-Hydroxyphenylacetic Acid
A direct and classical approach to the benzofuran-3(2H)-one core is the intramolecular esterification (lactonization) of 2-hydroxyphenylacetic acid. This reaction is typically promoted by an acid catalyst and involves heating with a water-removing agent (e.g., a Dean-Stark apparatus). A method has been disclosed using iron sulfate as a neutral catalyst for the lactonization, which reduces corrosion and simplifies post-treatment.[5] This method is advantageous for its simplicity and use of inexpensive starting materials.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Limitations |
| Au-Catalyzed Cycloisomerization | o-Alkynyl Phenols | Au(I) complexes (e.g., AuCl(PPh₃)/AgOTf) | Moderate to Good | Mild conditions, high functional group tolerance, atom economy. | Cost of gold catalyst, requires synthesis of alkynyl phenols. |
| Acid-Catalyzed Cyclization | Phenoxy Ketones | Strong acids (HCl, p-TsOH) | Good to Excellent | Inexpensive reagents, straightforward procedure. | Can require harsh conditions, substrate-specific. |
| Pd/Cu Sonogashira Coupling | o-Iodophenols, Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Good to Excellent | High versatility, one-pot procedure, convergent. | Potential for catalyst poisoning, requires halogenated phenols. |
| Lactonization | 2-Hydroxyphenylacetic Acids | Acid or neutral catalyst (e.g., FeSO₄) | High | Simple, cost-effective, scalable. | Limited to the synthesis of unsubstituted or simply substituted benzofuran-3(2H)-ones. |
| Chalcone Rearrangement | 2-Hydroxychalcones | p-TsOH, Base | Good | Access to diverse substitution patterns (3-acyl/3-formyl).[2] | Multi-step sequence, potential for side products. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of 3-Hydroxymethyl-5-methylbenzofuran[6]
This protocol provides a one-step synthesis via intramolecular cyclization.
Step-by-Step Methodology:
-
To a solution of 2-(methoxymethyl)-2-(2'-methoxymethyl-4'-methylphenyl)-butanone (1.0 mmol) in tetrahydrofuran (THF, 10 mL), add 1 mol/L aqueous hydrochloric acid (HCl, 2.0 mL).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-hydroxymethyl-5-methylbenzofuran.
Causality: The use of dilute HCl in THF is the key to this transformation. The acid serves to remove the MOM protecting groups, and the THF solvent environment favors the intramolecular cyclization cascade over other potential side reactions that might occur in a protic solvent like methanol.[6]
Protocol 2: Iron-Catalyzed Lactonization to Benzofuran-2(3H)-one[5]
This protocol describes the formation of the keto tautomer from 2-hydroxyphenylacetic acid.
Step-by-Step Methodology:
-
Combine crude 2-hydroxyphenylacetic acid (containing sodium chloride from a previous step) and a suitable water-carrying agent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Add a catalytic amount of iron(II) sulfate (FeSO₄).
-
Heat the mixture to reflux, allowing for the azeotropic removal of water.
-
Continue heating until no more water is collected in the Dean-Stark trap, indicating the completion of the lactonization.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine to remove the catalyst and any remaining impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield benzofuran-2(3H)-one.
Trustworthiness: This protocol is designed for robustness and scalability. Using a neutral and inexpensive catalyst like FeSO₄ minimizes equipment corrosion and simplifies the workup, avoiding complex post-treatment procedures and reducing waste generation.[5]
Conclusion and Future Outlook
The synthesis of 3-hydroxybenzofurans and their tautomeric counterparts remains a highly active area of research, driven by their significance in medicinal chemistry. While classical methods like acid-catalyzed cyclizations and lactonizations offer reliable access to simpler structures, modern transition-metal-catalyzed reactions have vastly expanded the scope and efficiency of these syntheses.[1][8] The development of gold- and palladium-catalyzed reactions, in particular, has enabled the construction of complex and highly functionalized benzofuran cores under mild conditions.[4][8]
Future efforts will likely focus on the development of even more sustainable and efficient catalytic systems, including the use of earth-abundant metals and organocatalysis.[10] Furthermore, the design of enantioselective methods to control the stereochemistry of substituted 2,3-dihydrobenzofuran precursors will continue to be a priority, providing access to chiral building blocks for the synthesis of complex natural products and novel therapeutic agents.
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A Comprehensive Technical Guide to the Toxicological Evaluation of Methyl 3-hydroxybenzofuran-2-carboxylate
Abstract
This technical guide provides a comprehensive framework for the toxicological evaluation of Methyl 3-hydroxybenzofuran-2-carboxylate, a novel small molecule with potential therapeutic applications. In the absence of existing public data, this document outlines a phased, rationale-driven strategy for assessing its safety profile, from early-stage in vitro screening to comprehensive in vivo studies. The methodologies detailed herein are grounded in international regulatory guidelines, including those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), ensuring a robust and compliant preclinical safety assessment. This guide is intended for researchers, toxicologists, and drug development professionals to navigate the complexities of non-clinical safety testing for new chemical entities.
Introduction: The Imperative for a Structured Toxicological Assessment
The journey of a novel chemical entity (NCE) like Methyl 3-hydroxybenzofuran-2-carboxylate from laboratory synthesis to potential clinical application is contingent upon a rigorous evaluation of its safety profile. Preclinical toxicology studies are not merely a regulatory checklist but a fundamental scientific investigation to understand the potential adverse effects of a new compound on biological systems.[1][2] This process is designed to identify potential target organs of toxicity, establish dose-response relationships, and determine a safe starting dose for first-in-human clinical trials.[3][4]
Given the novelty of Methyl 3-hydroxybenzofuran-2-carboxylate, a "weight of evidence" approach is paramount. This involves integrating data from a battery of tests to build a comprehensive safety profile. Early, cost-effective in vitro assays help to identify potential liabilities and de-risk the molecule, while subsequent in vivo studies provide a more holistic understanding of its effects within a living organism.[5][6] This guide will delineate a logical, tiered approach to this evaluation, emphasizing the scientific rationale behind each stage of testing.
Phase I: Early-Stage In Vitro and In Silico Profiling
The initial phase of toxicological assessment focuses on rapid, high-throughput screening to identify major potential liabilities with a minimal amount of the compound.[5][7] This "fail early, fail often" strategy is crucial for conserving resources and prioritizing candidates with the most promise.[7]
ADME-Tox Screening
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound is foundational to any safety assessment.[8][9]
-
Metabolic Stability: Assays using liver microsomes or hepatocytes determine the rate at which the compound is metabolized, which helps in predicting its half-life in the body.[9]
-
Cytochrome P450 (CYP) Interaction: It is crucial to evaluate the potential of Methyl 3-hydroxybenzofuran-2-carboxylate to inhibit or induce major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[8] Such interactions are a primary cause of drug-drug interactions in clinical settings.[8]
-
Permeability: Caco-2 permeability assays are used to predict oral absorption by simulating the human intestinal barrier.[9]
-
Plasma Protein Binding: This determines the extent to which the compound binds to proteins in the blood, which affects its distribution and availability to target tissues.
In Vitro Cytotoxicity
Cytotoxicity assays are a fundamental first step to determine the concentration at which a compound causes cell death.[10][11]
-
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Methyl 3-hydroxybenzofuran-2-carboxylate and treat the cells for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Analysis: Calculate the IC50 (the concentration at which 50% of cell viability is inhibited).
-
Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to mutations and potentially cancer.[12][13] The standard initial battery of tests is designed to detect different types of genetic damage.[12][13]
-
Bacterial Reverse Mutation Test (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations).[13][14] It is a rapid and cost-effective screen for mutagenic potential.[12]
-
In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage (clastogenicity or aneugenicity) in mammalian cells. The formation of micronuclei, which are small nuclei containing fragments of chromosomes or whole chromosomes, indicates genetic damage.[15]
Cardiac Safety Pharmacology: hERG Assay
Drug-induced prolongation of the QT interval in the heart's electrical cycle is a major safety concern that can lead to fatal arrhythmias.[16][17] The primary mechanism for this is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[18][19] An early in vitro hERG assay is therefore essential.
-
Protocol: Automated Patch Clamp for hERG Channel Inhibition
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Assay Preparation: Culture cells to the appropriate confluency and prepare a single-cell suspension.
-
Compound Application: Utilize an automated patch-clamp system to record hERG channel currents in response to a voltage protocol. Apply increasing concentrations of Methyl 3-hydroxybenzofuran-2-carboxylate.
-
Data Recording: Measure the peak tail current at each concentration.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
-
Diagram: Phased Toxicological Evaluation Workflow
Caption: A tiered approach to preclinical toxicology, moving from broad in vitro screens to specific in vivo studies.
Phase II: In Vivo Acute and Dose-Finding Studies
Following a favorable in vitro profile, the investigation moves to in vivo models to understand the compound's effects in a whole organism.[5][6] These initial studies are crucial for determining the dose ranges for longer-term studies.[5]
Acute Toxicity Studies
The goal of an acute toxicity study is to determine the potential toxicity from a single dose of the substance.[20] These studies help identify the maximum tolerated dose (MTD) and provide initial information on target organs.
-
Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)
-
Species: Typically conducted in two mammalian species, one rodent (e.g., Wistar rat) and one non-rodent.
-
Dosing: A single animal is dosed at a step below the best estimate of the LD50.
-
Observation: If the animal survives, the next animal is dosed at a higher dose. If it dies, the next is dosed at a lower dose. This continues sequentially.
-
Endpoints: Observe animals for 14 days for clinical signs of toxicity, behavioral changes, and mortality.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any organ abnormalities.
-
Dose-Range Finding (Repeat-Dose) Studies
These are shorter-term repeat-dose studies (typically 14 to 28 days) designed to select appropriate dose levels for the longer subchronic toxicity studies.[21]
-
Design Considerations:
-
Species: Use the same species planned for the subchronic studies (e.g., Sprague-Dawley rat).
-
Dose Levels: Typically include 3-4 dose levels plus a control group. The highest dose should induce some toxicity but not significant mortality.[21]
-
Parameters: Monitor clinical signs, body weight, food consumption, and perform clinical pathology (hematology and clinical chemistry) and gross pathology at termination.
-
Phase III: Comprehensive IND-Enabling Toxicology Studies
This phase involves a set of formal, Good Laboratory Practice (GLP)-compliant studies required to support an Investigational New Drug (IND) application and the initiation of human clinical trials.[20][22]
Repeated-Dose Toxicity Studies (Subchronic)
The primary goal of these studies is to characterize the toxicological profile of the compound after repeated administration.[23] They are essential for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).[21][24]
-
Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408)
-
Species and Strain: Sprague-Dawley rat.
-
Groups: At least three dose groups and a concurrent control group. Typically 10 males and 10 females per group.
-
Administration: Daily oral gavage for 90 consecutive days.
-
In-life Monitoring: Daily clinical observations, weekly body weight and food consumption, and ophthalmology examinations.
-
Clinical and Anatomic Pathology: At termination, conduct a full necropsy. Collect blood for hematology and clinical chemistry. Weigh major organs. Collect a comprehensive list of tissues for histopathological examination.[23]
-
Toxicokinetics: Collect blood samples at specified time points to assess systemic exposure to the drug.[23]
-
A similar study is typically conducted in a non-rodent species (e.g., beagle dog) to assess inter-species differences in toxicity. The duration of these studies depends on the intended duration of the clinical trials.[22][23]
Safety Pharmacology Core Battery
As mandated by ICH S7A, this core battery of studies investigates the effects of the test substance on vital functions.[25][26]
-
Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rats to assess effects on behavior, coordination, and autonomic function.[26]
-
Cardiovascular System: An in vivo study in a conscious, non-rodent species (e.g., telemetry-instrumented beagle dog) to evaluate effects on blood pressure, heart rate, and the electrocardiogram (ECG), with a specific focus on the QT interval.[17][19]
-
Respiratory System: Evaluation of respiratory rate and function (e.g., using whole-body plethysmography) in rodents.[26]
In Vivo Genotoxicity
If there are any concerns from in vitro genotoxicity tests or if required by regulatory guidelines, an in vivo follow-up is necessary.[12]
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): This test assesses chromosomal damage by measuring micronuclei in immature erythrocytes in the bone marrow or peripheral blood of treated animals (usually rodents).[12]
Developmental and Reproductive Toxicology (DART) Screening
Initial DART studies are required before including women of childbearing potential in clinical trials.[27][28]
-
Embryo-Fetal Development (EFD) Study (Segment II): This study, typically in rats and rabbits, evaluates the potential of the compound to cause harm to the developing fetus when administered to the mother during the period of organogenesis.[29][30] Endpoints include fetal viability, growth, and the presence of any structural abnormalities (teratogenicity).[29]
Carcinogenicity Assessment
The need for long-term carcinogenicity studies is determined based on the drug's intended use, genotoxicity results, and structural alerts.[31][32] According to ICH S1B(R1), a weight-of-evidence approach can be used to determine if a two-year bioassay in rodents is necessary.[31][33][34]
Data Integration and Risk Assessment
The culmination of this comprehensive testing program is the integration of all data to perform a human risk assessment.[35] The NOAEL from the most sensitive species in the most relevant long-term toxicity study is used to calculate the proposed safe starting dose for Phase 1 clinical trials.[35] This involves applying safety factors to account for inter-species and intra-species variability. A thorough analysis of the entire toxicological profile, including on-target and off-target effects, informs the clinical development plan and monitoring strategies.
Diagram: Data Integration for Human Risk Assessment
Caption: Integration of diverse toxicological data to characterize risk and determine a safe human dose.
Conclusion
The toxicological evaluation of a new chemical entity such as Methyl 3-hydroxybenzofuran-2-carboxylate is a complex, multi-faceted process that requires a strategic, tiered approach. By beginning with broad in vitro screens and progressing to specific, hypothesis-driven in vivo studies, researchers can build a comprehensive safety profile in a resource-efficient manner. Adherence to internationally recognized guidelines from bodies like the ICH and OECD is essential for ensuring data quality and regulatory acceptance. The ultimate goal is to thoroughly understand the potential risks of the compound, enabling an informed decision on its suitability for human clinical trials and ensuring the safety of trial participants.
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- 30. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
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- 33. fda.gov [fda.gov]
- 34. FDA guidance on carcinogenicity testing [ntp.niehs.nih.gov]
- 35. fda.gov [fda.gov]
Methodological & Application
Application and Protocol for the NMR Spectroscopic Analysis of Methyl 3-hydroxybenzofuran-2-carboxylate
Abstract: This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and quality assessment of Methyl 3-hydroxybenzofuran-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth protocol for sample preparation, data acquisition, and a detailed (predicted) analysis of the ¹H and ¹³C NMR spectra. The methodologies are grounded in established principles to ensure data integrity and reproducibility.
Introduction: The Significance of Methyl 3-hydroxybenzofuran-2-carboxylate
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Methyl 3-hydroxybenzofuran-2-carboxylate serves as a key synthetic intermediate and a structural motif in the development of novel therapeutic agents. Accurate and unambiguous characterization of this molecule is paramount for ensuring the quality and efficacy of downstream applications. NMR spectroscopy stands as the most powerful analytical technique for the structural determination of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
This application note provides a robust framework for the NMR analysis of Methyl 3-hydroxybenzofuran-2-carboxylate, from initial sample handling to final spectral interpretation.
Part 1: Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocols are designed to yield high-resolution spectra for Methyl 3-hydroxybenzofuran-2-carboxylate.
Protocol 1: NMR Sample Preparation
The objective of this protocol is to prepare a homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, which can adversely affect the magnetic field homogeneity and spectral resolution.
Materials:
-
Methyl 3-hydroxybenzofuran-2-carboxylate (5-25 mg for ¹H NMR; 25-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) of high purity
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes
-
Small vials
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
Step-by-Step Procedure:
-
Analyte Weighing: Accurately weigh 5-25 mg of Methyl 3-hydroxybenzofuran-2-carboxylate into a clean, dry vial. For ¹³C NMR, a higher concentration (25-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The choice of solvent is critical; it must dissolve the compound completely and have minimal overlapping signals with the analyte.
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken to avoid degradation of the compound.
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a small cotton plug placed in a Pasteur pipette into a clean NMR tube. This step is crucial for achieving good spectral resolution.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube. Avoid scratching the inner walls of the tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Workflow for NMR Sample Preparation
Caption: Workflow from Sample Preparation to Data Acquisition.
Protocol 2: NMR Data Acquisition
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Step-by-Step Procedure:
-
Instrument Setup: Insert the prepared NMR sample into the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The spectrometer will first lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated or manual shimming procedure should be performed to optimize the magnetic field homogeneity across the sample, which is essential for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Load a standard carbon experiment (e.g., with proton decoupling).
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 128 scans or more) to obtain a spectrum with a good signal-to-noise ratio.
-
Apply a Fourier transform to the FID to generate the ¹³C NMR spectrum.
-
-
Data Processing: Process the spectra by applying phase correction and baseline correction to ensure accurate integration and peak picking.
Part 2: Data Analysis and Interpretation (Predicted)
Molecular Structure and Atom Numbering
Caption: Structure of Methyl 3-hydroxybenzofuran-2-carboxylate with Atom Numbering.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The expected multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet), with coupling constants (J) in Hertz (Hz).
Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 3-hydroxybenzofuran-2-carboxylate in CDCl₃
| Atom Number | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| H4 | 7.55-7.65 (m) | 121-123 | Aromatic proton on the benzene ring, likely a multiplet due to coupling with H5. |
| H5 | 7.20-7.30 (m) | 124-126 | Aromatic proton, expected to be a multiplet. |
| H6 | 7.30-7.40 (m) | 122-124 | Aromatic proton, expected to be a multiplet. |
| H7 | 7.50-7.60 (m) | 111-113 | Aromatic proton on the benzene ring, likely a multiplet. |
| 3-OH | 9.0-10.0 (broad s) | - | The hydroxyl proton is expected to be a broad singlet and its chemical shift is highly dependent on concentration and solvent. |
| OCH₃ | ~3.9 (s) | ~52 | The methyl ester protons will appear as a sharp singlet. |
| C2 | - | 145-150 | Quaternary carbon of the furan ring, deshielded by the ester group. |
| C3 | - | 140-145 | Quaternary carbon of the furan ring, deshielded by the hydroxyl group. |
| C3a | - | 127-129 | Quaternary carbon at the fusion of the two rings. |
| C4 | - | 121-123 | Aromatic carbon. |
| C5 | - | 124-126 | Aromatic carbon. |
| C6 | - | 122-124 | Aromatic carbon. |
| C7 | - | 111-113 | Aromatic carbon. |
| C7a | - | 154-156 | Quaternary carbon adjacent to the furan oxygen. |
| C=O | - | 160-165 | Carbonyl carbon of the ester group. |
Part 3: Trustworthiness and Self-Validation
To ensure the reliability of the obtained NMR data, the following points should be considered:
-
Internal Standard: The use of an internal standard like Tetramethylsilane (TMS) provides a reliable reference point (0 ppm) for chemical shifts.
-
Solvent Purity: High-purity deuterated solvents are essential to avoid interfering signals from impurities.
-
Shimming: Proper shimming of the magnetic field is critical for achieving sharp lines and high resolution, which is necessary for accurate interpretation of coupling patterns.
-
2D NMR Experiments: In cases of spectral overlap or complex coupling patterns, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning proton and carbon signals and confirming the molecular structure.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of Methyl 3-hydroxybenzofuran-2-carboxylate. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predicted spectral data and interpretation offer a valuable reference for the analysis of this important synthetic intermediate, thereby supporting advancements in medicinal chemistry and drug development.
References
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxyl
- A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYL
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - NIH. ([Link])
-
Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC - PubMed Central. ([Link])
-
Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate | C11H10O4 - PubChem. ([Link])
-
Methyl 1-benzofuran-2-carboxylate | C10H8O3 | CID 291153 - PubChem. ([Link])
-
4 - The Royal Society of Chemistry. ([Link])
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. ([Link])
Sources
HPLC Analysis of Benzofuran Derivatives: A Comprehensive Guide to Method Development and Validation
Introduction
Benzofuran derivatives represent a vital class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Their broad spectrum of pharmacological activities—including anticancer, antimicrobial, and anti-inflammatory properties—makes them a focal point in drug discovery and development.[2][3] Consequently, the ability to accurately and reliably quantify these compounds and their related impurities is paramount for quality control, stability testing, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose. When coupled with detectors like Ultraviolet (UV) and Mass Spectrometry (MS), HPLC provides the sensitivity, selectivity, and robustness required for the analysis of benzofuran derivatives in diverse matrices, from raw materials and finished pharmaceutical products to complex biological samples.[4]
This comprehensive guide offers a deep dive into the HPLC analysis of benzofuran derivatives. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind method development choices, provides detailed and validated protocols, and offers insights into ensuring the integrity of your analytical results. It is designed for researchers, analytical scientists, and drug development professionals seeking to establish or refine their expertise in this critical area.
Part I: The Science of Separation - A Logic-Driven Approach to Method Development
A successful HPLC method is not a matter of chance; it is the result of a systematic approach grounded in the physicochemical properties of the analyte and the principles of chromatography. For benzofuran derivatives, a reversed-phase strategy is overwhelmingly the most effective.
The Principle: Reversed-Phase Chromatography
Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase (the column) is non-polar (e.g., silica bonded with C18 alkyl chains), while the mobile phase (the solvent) is polar (typically a mixture of water and a miscible organic solvent). Non-polar analytes, like many benzofuran derivatives, interact more strongly with the non-polar stationary phase and are retained longer. Polar analytes have a greater affinity for the mobile phase and elute earlier.[5] The separation is controlled by fine-tuning the composition of the mobile phase.
Causality in Column Selection: Choosing the Right Stationary Phase
The column is the heart of the separation. The choice of stationary phase dictates the primary interaction mechanism with the analytes.
-
The Workhorse: C18 (Octadecylsilane) Columns
-
Mechanism: C18 columns are the most common choice for reversed-phase HPLC due to their strong hydrophobic retention. The long alkyl chains provide a highly non-polar surface ideal for retaining the generally hydrophobic benzofuran core.[5][6]
-
Best For: General-purpose analysis, purity determination, and quantification of a wide range of benzofuran derivatives. A standard dimension like 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.[2]
-
-
The Specialist: Phenyl and Pentafluorophenyl (PFP) Columns
-
Mechanism: When dealing with benzofuran isomers or derivatives with multiple aromatic rings, Phenyl and PFP columns offer alternative selectivity. In addition to hydrophobic interactions, they provide π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the analytes.[7] This unique interaction can resolve compounds that co-elute on a standard C18 column.
-
Best For: Separating positional isomers, diastereomers, and compounds with subtle structural differences.[7]
-
Mobile Phase Optimization: The Driving Force of Selectivity
The mobile phase composition is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.[8]
-
Organic Solvent Selection (Solvent B): The choice and proportion of the organic modifier directly influence retention time.
-
Acetonitrile: Often the preferred choice due to its low viscosity (leading to lower backpressure), excellent UV transparency, and ability to engage in dipole-dipole interactions.[9][10]
-
Methanol: A cost-effective alternative that can offer different selectivity due to its protic nature (ability to act as a hydrogen bond donor).[8]
-
Rationale: A 10% increase in the organic modifier concentration can decrease retention time by a factor of 2 to 3.[8] Method development often starts with a gradient "scouting run" (e.g., 30% to 95% acetonitrile) to determine the approximate elution conditions before fine-tuning.[2]
-
-
Aqueous Phase (Solvent A) & The Critical Role of pH:
-
Rationale: Many benzofuran derivatives possess ionizable functional groups. The ionization state of an analyte dramatically affects its polarity and, therefore, its retention. Operating the mobile phase at a pH at least 2 units away from the analyte's pKa ensures a single, stable ionic form, leading to sharp, symmetrical peaks.[8][10]
-
Practical Application: For acidic or basic compounds, adding a buffer or acidifier is crucial.
-
0.1% Formic Acid: The standard choice for LC-MS applications. It provides a low pH (around 2.7) to suppress the ionization of acidic silanols on the column surface and protonate basic analytes, leading to good peak shape. Its volatility makes it ideal for MS detection.[11]
-
Phosphate Buffers: Offer excellent pH control but are not volatile and can be problematic for MS systems. They are suitable for UV-only methods.[12] It's important to note that phosphate buffers can accelerate silica dissolution at high pH.[13]
-
-
Detection Strategy: Seeing Your Analytes
-
UV-Vis Detection: Benzofuran's aromatic structure provides strong chromophores, making UV detection highly effective. Wavelengths of 254 nm and 280 nm are common starting points, corresponding to strong absorbance for many aromatic systems.[2] For method development, a Photo Diode Array (PDA) detector is invaluable for identifying the absorbance maximum (λmax) for each component.
-
Mass Spectrometry (MS) Detection: MS detection provides mass-to-charge ratio information, offering unambiguous peak identification and structural confirmation. Electrospray Ionization (ESI) is a common source used for this class of compounds, typically in positive ion mode.[2] This is particularly useful for impurity profiling and metabolite identification.[14][15]
Part II: In the Lab - Application Notes & Protocols
This section provides detailed, step-by-step protocols for the analysis of benzofuran derivatives.
Diagram: General Experimental Workflow
Caption: Workflow for the HPLC-UV/MS analysis of benzofuran derivatives.
Protocol 1: Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix into a clean solution compatible with the HPLC mobile phase.
A. From Pharmaceutical Formulations (e.g., Tablets) [2] This protocol is designed for solid dosage forms where the active pharmaceutical ingredient (API) is present in significant quantities.
-
Weighing: Accurately weigh a portion of powdered tablets or capsule contents equivalent to 10 mg of the benzofuran derivative.
-
Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 70 mL of a suitable solvent like HPLC-grade acetonitrile or methanol.
-
Extraction: Sonicate the flask for 15 minutes to ensure complete dissolution of the API.
-
Dilution: Allow the solution to cool to room temperature, then dilute to the 100 mL mark with the same solvent. This creates a stock solution of approximately 100 µg/mL.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients. This is critical to prevent clogging of the HPLC system.
-
Final Dilution: Perform a final dilution of the filtered solution with the mobile phase to a concentration that falls within the established calibration range (e.g., 1-10 µg/mL).
B. From Biological Matrices (e.g., Blood Plasma) [16] This protocol utilizes Solid-Phase Extraction (SPE), which has demonstrated superior recovery for benzofurans from complex matrices compared to liquid-liquid extraction.[16]
-
Pre-treatment: To 1 mL of plasma, add an internal standard and 1 mL of a protein precipitation agent (e.g., cold acetonitrile). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the benzofuran derivatives with 2 mL of methanol or acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase. The sample is now ready for injection.
Protocol 2: General Purpose RP-HPLC-UV Method
This protocol provides a robust starting point for the analysis of a wide range of benzofuran derivatives. Optimization may be required for specific applications.[2][12]
-
Instrumentation: A standard HPLC system equipped with a quaternary gradient pump, autosampler, column oven, and a DAD/PDA UV detector.
-
Column Equilibration:
-
Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Purge the system with the initial mobile phase composition (90% A, 10% B).
-
Equilibrate the column at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[6]
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: Monitor at 254 nm and 280 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
-
Sequence Setup: Create a sequence including blank injections (mobile phase), a multi-point calibration curve, quality control (QC) samples, and the unknown samples.
-
Data Acquisition & Processing: Start the sequence. After completion, integrate the peaks of interest and quantify using the generated calibration curve.
Part III: Ensuring Data Integrity - A Guide to Method Validation
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. It is a cornerstone of good laboratory practice and a requirement for regulatory submissions.[17][18]
Diagram: Method Development and Validation Logic
Caption: The iterative logic of HPLC method development and validation.
Key Validation Parameters & Representative Data
The following tables summarize typical performance characteristics for a validated HPLC method for benzofuran derivatives, based on published data.[2][12]
Table 1: Chromatographic Performance and Linearity
| Compound | Retention Time (min) | Linearity Range (µg/mL) | R² |
|---|---|---|---|
| Carbofuran | ~4.05 | 7.5 - 75 | >0.999[12] |
| 2-(2-thienyl)benzofuran | ~5.8 | 1 - 100 | >0.999[2] |
| Vilazodone | ~6.8 | 0.001 - 0.064 | >0.99[2] |
Table 2: Method Sensitivity
| Compound | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
|---|---|---|
| Carbofuran | 1.31 µg/mL | 3.97 µg/mL[2] |
| 2-(2-thienyl)benzofuran | 0.05 µg/mL | 0.15 µg/mL[2] |
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a placebo/blank and showing no interfering peaks at the analyte's retention time.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated with at least five concentration levels, and the correlation coefficient (R²) should typically be ≥ 0.999.[12]
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analyzing replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analyzing replicate samples on different days with different analysts or equipment. The relative standard deviation (%RSD) should typically be < 2.0%.[12]
-
-
LOD & LOQ: The lowest concentration of an analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in organic solvent composition, ±0.2 units in pH).[18]
References
-
SIELC Technologies. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Available at: [Link]
-
OpenBU. (2015). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Available at: [Link]
- More, K. et al. (2012).
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]
-
ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development? Available at: [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]
-
Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. Available at: [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available at: [Link]
-
Kumar, K. V., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319. Available at: [Link]
-
GL Sciences. HPLC Column Technical Guide. Available at: [Link]
- Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656.
-
Meyer, M. R., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry, 407(11), 3191-3201. Available at: [Link]
-
Waters Corporation. HPLC Separation Modes. Available at: [Link]
-
Welch Materials, Inc. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]
-
Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]
-
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Available at: [Link]
-
National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available at: [Link]
-
MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]
-
Royal Society of Chemistry. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]
-
MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available at: [Link]
-
Asian Journal of Pharmaceutical Research. (2020). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron. Available at: [Link]
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"GC-MS protocol for benzofuran compound identification"
An Application Note and Protocol for the Identification of Benzofuran Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the identification and characterization of benzofuran and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Benzofurans are a class of heterocyclic compounds prevalent in medicinal chemistry, natural products, and as designer drugs. Their accurate identification is crucial for drug development, quality control, and forensic toxicology. This document outlines field-proven methodologies, from sample preparation to data interpretation, emphasizing the rationale behind each step to ensure robust and reliable results. It is intended for researchers, scientists, and professionals in drug development who require a validated workflow for benzofuran analysis.
Introduction: The Analytical Challenge of Benzofurans
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, forms the structural core of numerous pharmacologically active molecules and natural products. The versatility of the benzofuran scaffold has led to its incorporation into a wide range of therapeutic agents, including those with antimicrobial, antifungal, and anticancer properties. However, this structural diversity, along with the emergence of benzofuran-based designer drugs, presents a significant analytical challenge.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal and powerful analytical technique for this task, offering high-resolution separation of volatile and semi-volatile compounds combined with the definitive structural elucidation provided by mass spectrometry.[2] The standard use of a 70 eV electron ionization (EI) source in GC-MS generates reproducible mass spectra, which are crucial for compound identification through spectral library matching.[3][4] This guide provides a comprehensive framework for developing and validating a GC-MS method tailored for benzofuran compound identification.
Foundational Strategy: Sample Preparation
The quality of GC-MS data is fundamentally dependent on the sample preparation strategy. The primary goals are to isolate the benzofuran analytes from the sample matrix, concentrate them to detectable levels, and ensure they are in a form suitable for gas chromatography (i.e., volatile and thermally stable).[5]
Extraction Techniques: Isolating the Analytes
The choice of extraction method is dictated by the sample matrix (e.g., biological fluids, reaction mixtures, environmental samples).
-
Liquid-Liquid Extraction (LLE): A robust and widely used technique for separating analytes based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic phase).[2] For benzofurans, which are generally non-polar, extraction from an aqueous matrix into a non-polar organic solvent like dichloromethane or hexane is highly effective. The organic layer containing the analyte is then collected and can be concentrated.[2][6]
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction compared to LLE. The sample is passed through a cartridge containing a solid sorbent.[2] For benzofuran compounds, a reverse-phase sorbent (e.g., C18) is typically effective. The analyte is retained on the sorbent while impurities are washed away. A subsequent elution with a small volume of an organic solvent provides a concentrated and purified sample extract.[5]
The Role of Derivatization
Derivatization is a chemical modification process used to enhance the analytical properties of a compound.[7] For benzofurans, this step is not always necessary but should be considered if the target compounds contain polar functional groups (-OH, -NH2, -COOH), which can cause poor chromatographic peak shape and reduce volatility.
-
Rationale for Derivatization: Silylation (e.g., with BSTFA) or acylation can be employed to mask these polar groups, thereby increasing thermal stability and improving separation efficiency.[2][7]
-
When to Derivatize: For instance, in the forensic analysis of aminopropyl-benzofuran designer drugs, heptafluorobutyrylation has been successfully used to improve GC-MS detection and differentiation of isomers.[1]
The decision to derivatize should be based on the specific structure of the benzofuran analyte. A preliminary screening run without derivatization can often determine if this step is required.
Protocol: GC-MS Analysis Workflow
The following is a detailed, step-by-step protocol for the analysis of benzofuran compounds.
Sample Preparation Protocol
-
Extraction (LLE Example):
-
To 1 mL of aqueous sample (e.g., urine, plasma), add 2 mL of dichloromethane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean glass vial.
-
-
Concentration:
-
Gently evaporate the solvent from the collected organic layer under a stream of nitrogen gas (Nitrogen Blowdown).[8] This avoids thermal degradation of the analytes.
-
Once the solvent is fully evaporated, reconstitute the residue in a small, known volume (e.g., 100 µL) of a volatile solvent like ethyl acetate or dichloromethane.[3]
-
-
(Optional) Derivatization:
-
If required, add a derivatizing agent (e.g., 50 µL of BSTFA) to the reconstituted sample.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.
-
Cool the sample to room temperature before injection.
-
-
Final Step: Transfer the final prepared sample to a GC autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The parameters below are a robust starting point for the analysis of a wide range of benzofuran derivatives. Method optimization may be required for specific applications.
| Parameter | Recommended Setting | Rationale & Causality |
| GC System | Agilent GC or similar | Provides reliable and reproducible chromatographic separation. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column is versatile and provides excellent separation for a broad range of semi-volatile compounds, including benzofurans.[9][10] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. A constant flow rate of 1.0 mL/min is typical.[3] |
| Injector Type | Split/Splitless | Splitless mode is often preferred for trace analysis to maximize analyte transfer to the column. A split injection (e.g., 30:1) can be used for more concentrated samples to prevent column overloading.[9] |
| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the analytes without causing thermal degradation.[3][9] |
| Oven Program | Initial 80°C (hold 2 min), ramp 10-20°C/min to 280-300°C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. The initial hold time allows for the elution of the solvent front before the analytes.[3][9] |
| MS System | Quadrupole or Ion Trap Mass Spectrometer | Widely available and provides the necessary sensitivity and mass resolution for this application. |
| Ionization Mode | Electron Ionization (EI) | Standardized at 70 eV to produce reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST).[3] |
| Ion Source Temp. | 230 °C | A standard temperature that balances efficient ionization with the prevention of thermal degradation within the source.[3] |
| Transfer Line Temp. | 280 °C | Must be hot enough to prevent condensation of the analytes as they elute from the GC column into the mass spectrometer.[3] |
| Mass Range | 50 - 500 amu | This range covers the molecular weights and expected fragment ions of most common benzofuran derivatives.[3] |
| Scan Mode | Full Scan | Essential for qualitative analysis and identification, as it acquires a complete mass spectrum for each point in the chromatogram. |
Data Analysis and Compound Identification
Accurate identification relies on a systematic evaluation of both the chromatographic and mass spectral data.
The Analytical Workflow
The process follows a logical sequence from a broad overview to detailed spectral confirmation.
Caption: GC-MS workflow for benzofuran identification.
Interpreting the Mass Spectrum
-
Total Ion Chromatogram (TIC): Begin by examining the TIC to identify the retention times of the chromatographic peaks corresponding to potential analytes.
-
Extract Mass Spectra: For each peak of interest, extract the corresponding mass spectrum.
-
Identify the Molecular Ion (M+•): The highest mass-to-charge ratio (m/z) peak in the spectrum often corresponds to the molecular ion, providing the molecular weight of the compound. Benzofuran itself has a molecular weight of 118.13 g/mol .[11] The stability of the molecular ion can vary; for some compounds, it may be weak or absent.
-
Analyze Fragmentation Patterns: The fragmentation of benzofurans in EI-MS is often complex but can be diagnostic. Common fragmentation pathways involve the cleavage of the furan ring or the loss of substituents.[12][13] For example, the loss of a CO group (28 Da) is a characteristic fragmentation for some furan-containing structures.
-
NIST Library Search: The most powerful tool for identification is the comparison of the acquired spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[4] The search algorithm provides a "hit list" of potential matches based on a calculated score.
-
Match Factor (>900): An excellent match, indicating high similarity between the unknown and library spectrum.
-
Reverse Match Factor (>900): A high reverse match ignores peaks in the unknown spectrum that are not in the library spectrum, which is useful for identifying co-eluting compounds.[4]
-
Probability: An estimate of the confidence in the match.
-
A high match factor combined with a matching retention time (if an authentic standard is available) provides a high degree of confidence in the compound's identity.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| No Molecular Ion Peak | The molecular ion is unstable and has completely fragmented. | Use a "softer" ionization technique if available (e.g., Chemical Ionization). Check for characteristic fragment ions and rely on library matching.[12] |
| Poor Peak Shape (Tailing) | Active sites in the GC liner or column; analyte is too polar. | Use a deactivated liner. Perform derivatization to mask polar functional groups.[2][7] |
| Low Sensitivity | Insufficient sample concentration; poor extraction recovery. | Optimize the extraction and concentration steps. Ensure the MS is properly tuned. Check for leaks in the GC-MS system. |
| Poor Library Match (<600) | The compound is not in the library; co-elution of multiple compounds. | Manually interpret the fragmentation pattern to deduce the structure. Improve chromatographic separation to resolve co-eluting peaks. |
References
-
Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46.
-
Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem and multiple-stage (MSn) mass spectrometry. SciSpace.
-
BenchChem. (n.d.). Technical Support Center: Spectroscopic Analysis of Benzofurans.
-
Wu, Z. J., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(8), 1211-5.
-
Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry, 407(12), 3457-70.
-
BenchChem. (n.d.). HPLC vs. GC-MS for the Analysis of 2-Acetyldibenzofuran: A Comparative Guide.
-
Guaratini, T., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20.
-
Guella, G., et al. (2017). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry, 52(12), 825-833.
-
SCION Instruments. (n.d.). Sample preparation GC-MS.
-
Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
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Semantic Scholar. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS).
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
-
Gilbert, J. D., et al. (1996). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1149-56.
-
ResearchGate. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
-
David, F., & Sandra, P. (2007). Derivatization Methods in GC and GC/MS. In Gas Chromatography and GC/MS: A Practical Guide.
-
ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777.
-
MDPI. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(11), 2639.
-
Jordi Labs. (n.d.). NIST/EPA/NIH Mass Spectral Library Compound Scoring.
-
NIST. (n.d.). Benzofuran. NIST Chemistry WebBook.
-
NIST. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook.
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2021). Detection and mass spectral characterization of carbofuran and its degradation product.
-
Kokushi, E., et al. (2001). Development of a simultaneous analysis method for carbofuran and its three derivative pesticides in water by GC/MS with temperature programmable inlet on-column injection. Journal of Health Science, 47(1), 22-28.
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- 1. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Elucidating the Solid-State Architecture of Methyl 3-Hydroxybenzofuran-2-carboxylate for Pharmaceutical Development
Introduction: The Significance of Benzofuran Scaffolds and the Role of Crystallography
The benzofuran moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making benzofuran derivatives a fertile ground for drug discovery.[3][4] Methyl 3-hydroxybenzofuran-2-carboxylate, the subject of this note, is a key heterocyclic building block. Its structural features—a planar aromatic system, a hydrogen bond donor (hydroxyl group), and a hydrogen bond acceptor (ester carbonyl)—make it an attractive scaffold for designing molecules that can interact with biological targets with high specificity.
Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for pharmaceutical development.[5][6] Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for this purpose, providing unambiguous structural data that informs on polymorphism, stability, and solubility—critical parameters for any active pharmaceutical ingredient (API).[6][7] This application note provides a comprehensive guide for researchers, outlining a systematic approach from synthesis and crystallization to the complete crystallographic analysis of methyl 3-hydroxybenzofuran-2-carboxylate. While a published crystal structure for this specific molecule is not yet available, the protocols herein are based on established methodologies for analogous benzofuran systems and serve as a robust guide to obtaining and interpreting its crystal structure.[8][9]
Part 1: Synthesis of Methyl 3-Hydroxybenzofuran-2-carboxylate
The synthesis of the title compound can be efficiently achieved through a well-established pathway involving the reaction of a catechol derivative with dimethyl acetylenedicarboxylate (DMAD), followed by selective demethylation. This approach is favored for its high yields and pure products.
Protocol 1: Synthesis
-
Step 1: O-Alkylation of Catechol
-
To a solution of catechol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).
-
Slowly add dimethyl sulfate (1.1 eq) dropwise at room temperature. The hydroxyl group is methylated to prevent it from interfering in the subsequent cyclization step.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure to obtain guaiacol (2-methoxyphenol).
-
-
Step 2: Cyclization to form the Benzofuran Ring
-
In a round-bottom flask, dissolve the synthesized guaiacol (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) in methanol.
-
Add a catalytic amount of a strong base, such as sodium methoxide (0.1 eq), to initiate the reaction. This base facilitates the nucleophilic attack of the phenoxide on the alkyne.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude dimethyl 2-methoxybenzofuran-2,3-dicarboxylate.
-
-
Step 3: Selective Demethylation and Decarboxylation
-
The crude product from Step 2 is then subjected to selective demethylation and decarboxylation. This can be achieved by heating in a high-boiling point solvent like diphenyl ether.
-
Alternatively, a milder, more selective method involves the use of a Lewis acid such as aluminum chloride (AlCl₃) in a chlorinated solvent like dichloromethane at 0°C to room temperature. This will selectively cleave the methyl ether and facilitate the decarboxylation to yield the target molecule, methyl 3-hydroxybenzofuran-2-carboxylate.
-
-
Purification
-
The final product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
The purity of the fractions can be checked by TLC, and the pure fractions are combined and concentrated to yield the final product as a crystalline solid.
-
Part 2: Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step in a crystallographic study.[8] For a small organic molecule like methyl 3-hydroxybenzofuran-2-carboxylate, several methods can be employed.
Protocol 2: Single Crystal Growth
-
Material Purity: Ensure the synthesized compound is of the highest purity (>99%), as impurities can significantly inhibit crystal growth.
-
Solvent Screening: A crucial step is to screen for suitable solvents. The ideal solvent is one in which the compound has moderate solubility. A range of solvents with varying polarities should be tested (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone, and mixtures thereof).
-
Slow Evaporation Method (Recommended Starting Point):
-
Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small, clean vial.
-
Cover the vial with a cap that has a few small holes pricked in it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Crystals should form over a period of several days to a week.
-
-
Vapor Diffusion Method:
-
This method is useful if the compound is too soluble in most solvents.
-
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).
-
Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane) in which the compound is insoluble.
-
The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C). The gradual decrease in solubility will promote the growth of single crystals.
-
Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable single crystal (ideally 0.1-0.3 mm in size, with well-defined faces) is obtained, it can be analyzed by SC-XRD.[6]
Experimental Workflow Diagram
Caption: Workflow from synthesis to structural analysis.
Protocol 3: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected on a modern diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[10] A full sphere of data is collected by rotating the crystal through a series of angles.[10]
-
Structure Solution: The collected diffraction intensities are used to solve the crystal structure. For small molecules, direct methods are typically successful in determining the initial positions of the non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are refined for all non-hydrogen atoms.
Part 4: Data Presentation and Interpretation
The final refined crystal structure is presented with a set of standard crystallographic parameters. Based on the analysis of a similar molecule, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, we can anticipate the likely crystallographic data for methyl 3-hydroxybenzofuran-2-carboxylate.[9]
Table 1: Anticipated Crystallographic Data
| Parameter | Expected Value |
| Chemical Formula | C₁₀H₈O₄ |
| Formula Weight | 192.17 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (common for such molecules) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-105 |
| γ (°) | 90 |
| Volume (ų) | 1000-1500 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.4-1.6 |
| Absorption Coeff. (mm⁻¹) | ~0.12 |
| F(000) | 400 |
| Final R indices [I>2σ(I)] | R₁ = 0.03-0.05, wR₂ = 0.08-0.12 |
| Goodness-of-fit on F² | ~1.0 |
Expected Molecular and Crystal Structure Insights
The crystal structure will reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The benzofuran ring system is expected to be essentially planar. A key feature to analyze will be the intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group and the ester carbonyl oxygen. It is highly probable that the hydroxyl group will act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, forming chains or dimers.
Diagram of Potential Intermolecular Interactions
Caption: Potential hydrogen bonding between molecules.
This detailed structural information is invaluable for understanding the solid-state properties of the compound and can be used in computational studies to predict its behavior and to design new derivatives with improved pharmaceutical properties.
References
-
Aslam, J., et al. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]
-
Shaikh, A., et al. (2022). Advances in Synthetic Strategies and Medicinal Importance of Benzofurans: A Review. Asian Journal of Organic Chemistry. [Link]
-
Eldehna, W. M., et al. (2022). Benzofuran – Knowledge and References. Taylor & Francis. [Link]
-
Science Direct. (2024). Benzofuran Derivatives: Significance and symbolism. Science Direct. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Publication Corporation. [Link]
-
Yuan, T., et al. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis and Crystal Structure of Benzofuran Derivative. ResearchGate. [Link]
-
Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). Royal Society of Chemistry. [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]
-
Matmatch. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Matmatch. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of benzofuran derivatives. ResearchGate. [Link]
-
MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. [Link]
- Google Patents. (n.d.). Crystal of benzofuran derivative free base and preparation method.
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
-
Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. [Link]
-
MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI. [Link]
-
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
-
Acta Poloniae Pharmaceutica. (2007). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. [Link]
-
RSC Publishing. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing. [Link]
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Application Note: Synthesis and Mechanistic Elucidation of Methyl 3-Hydroxybenzofuran-2-carboxylate
An Application Note for Researchers and Drug Development Professionals
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This application note provides a detailed, field-proven protocol and in-depth mechanistic analysis for the synthesis of methyl 3-hydroxybenzofuran-2-carboxylate, a valuable synthetic intermediate. The described pathway proceeds via a robust, two-step sequence: a Williamson ether synthesis to form the key precursor, methyl 2-(2-formylphenoxy)acetate, followed by a base-catalyzed intramolecular cyclization. We will elucidate the causality behind experimental choices, provide step-by-step protocols, and discuss critical parameters to ensure reproducible, high-yield synthesis for research and development applications.
Introduction
Benzofuran derivatives are integral to modern drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-HIV, and antimicrobial properties.[2] The functionalization of the benzofuran ring system allows for the fine-tuning of molecular properties to optimize therapeutic efficacy. Methyl 3-hydroxybenzofuran-2-carboxylate is a particularly useful building block, possessing three distinct functional groups—a phenol-like hydroxyl, an ester, and the heterocyclic core—that are amenable to further chemical modification.
This guide details a logical and efficient synthetic approach that is well-suited for laboratory-scale production. The strategy relies on an intramolecular aldol-type condensation, a fundamental and well-understood transformation in organic chemistry, ensuring both reliability and educational value for researchers.
Part 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis is logically divided into two primary stages: the construction of a linear precursor and its subsequent intramolecular cyclization to form the target heterocyclic system.
Stage 1: Precursor Synthesis via Williamson Ether Synthesis
The initial step involves the synthesis of methyl 2-(2-formylphenoxy)acetate from commercially available salicylaldehyde and methyl bromoacetate.
-
Reaction Principle: This reaction is a classic Williamson ether synthesis. The phenolic hydroxyl group of salicylaldehyde is deprotonated by a mild base to form a phenoxide ion. This potent nucleophile then displaces the bromide ion from methyl bromoacetate in an SN2 reaction to form the desired ether linkage.
-
Causality of Reagent Selection:
-
Base (Potassium Carbonate, K₂CO₃): A mild inorganic base like K₂CO₃ is sufficient to deprotonate the acidic phenol (pKa ≈ 10) without causing unwanted side reactions, such as hydrolysis of the ester or self-condensation of the aldehyde.
-
Solvent (Acetone or DMF): A polar aprotic solvent is ideal. It effectively dissolves the ionic intermediates (phenoxide and carbonate) while not interfering with the nucleophilicity of the phenoxide, thus promoting the SN2 reaction.
-
Stage 2: Base-Catalyzed Intramolecular Cyclization
This is the key ring-forming step, where the linear precursor is converted into the benzofuran core.
-
Reaction Principle: This transformation is an intramolecular aldol-type reaction, specifically a Dieckmann-like condensation. A strong base is used to generate an enolate from the ester, which then acts as an internal nucleophile.
-
Detailed Mechanism:
-
Enolate Formation: A strong base, such as sodium methoxide (NaOMe), abstracts an acidic α-proton from the carbon adjacent to the ester carbonyl. This is the critical initiation step, as the pKa of this proton is relatively high (≈ 25). The choice of a strong, non-nucleophilic (or matched-nucleophile, like methoxide for a methyl ester) base is crucial to drive this deprotonation to completion without promoting ester saponification.
-
Intramolecular Nucleophilic Attack: The resulting enolate nucleophile attacks the electrophilic carbonyl carbon of the adjacent aldehyde group. This 5-exo-trig cyclization is sterically and electronically favored, leading to the formation of a five-membered ring.
-
Protonation: The newly formed alkoxide intermediate is stable under the basic reaction conditions. Upon completion of the reaction, an acidic workup (e.g., with dilute HCl) protonates the alkoxide, yielding the final product, methyl 3-hydroxybenzofuran-2-carboxylate.
-
Mechanistic Workflow Diagram
Caption: Reaction workflow for the synthesis of methyl 3-hydroxybenzofuran-2-carboxylate.
Part 2: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Strong bases like sodium methoxide are corrosive and moisture-sensitive.
Materials and Reagents
| Reagent | Formula | Purity | Typical Supplier |
| Salicylaldehyde | C₇H₆O₂ | ≥98% | Sigma-Aldrich, Alfa Aesar |
| Methyl bromoacetate | C₃H₅BrO₂ | ≥98% | Sigma-Aldrich, TCI |
| Potassium Carbonate (anhydrous) | K₂CO₃ | ≥99% | Fisher Scientific |
| Acetone | C₃H₆O | ACS Grade | VWR |
| Sodium Methoxide | CH₃ONa | ≥97% | Acros Organics |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | ≥99.9% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | ACS Grade | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | ACS Grade | VWR |
| Hexane | C₆H₁₄ | ACS Grade | VWR |
| Hydrochloric Acid (concentrated) | HCl | ~37% | Fisher Scientific |
| Sodium Bicarbonate (saturated soln.) | NaHCO₃ | - | Lab Prepared |
| Brine (saturated soln.) | NaCl | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | Sigma-Aldrich |
Protocol 1: Synthesis of Methyl 2-(2-formylphenoxy)acetate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (10.0 g, 81.9 mmol) and acetone (100 mL).
-
Addition of Reagents: Add anhydrous potassium carbonate (17.0 g, 123 mmol, 1.5 eq). Stir the resulting suspension vigorously.
-
Add methyl bromoacetate (8.5 mL, 13.8 g, 90.1 mmol, 1.1 eq) dropwise to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate as eluent).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the product as a pale yellow oil or a low-melting solid.
Protocol 2: Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate
-
Setup: Assemble a 250 mL three-neck round-bottom flask under a nitrogen or argon atmosphere. The flask should be oven-dried and equipped with a magnetic stir bar, a dropping funnel, and a septum.
-
Reagent Preparation: In the flask, dissolve methyl 2-(2-formylphenoxy)acetate (5.0 g, 25.7 mmol) in 100 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Base Addition: Add sodium methoxide (2.1 g, 38.6 mmol, 1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C. Self-Validation: The solution will typically turn a deep yellow or orange color, indicating the formation of the enolate.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford methyl 3-hydroxybenzofuran-2-carboxylate as a crystalline solid.
Part 3: Data and Characterization
Typical Reaction Parameters and Yields
| Step | Reaction | Molar Ratio (Key Reagents) | Temp. | Time | Typical Yield |
| 1 | Williamson Ether Synthesis | Salicylaldehyde:Bromoacetate:K₂CO₃ (1 : 1.1 : 1.5) | 56°C | 4-6 h | 85-95% |
| 2 | Intramolecular Cyclization | Precursor:NaOMe (1 : 1.5) | 0°C → RT | 3-4 h | 70-85% |
Characterization Insights
-
¹H NMR: The spectrum of the final product will show the disappearance of the characteristic aldehyde proton signal (~10 ppm) and the methylene protons of the acetate group. New signals corresponding to the aromatic protons of the benzofuran ring and a broad singlet for the 3-OH group will appear.
-
IR Spectroscopy: The spectrum will show a broad O-H stretch (around 3400 cm⁻¹) and the C=O stretch of the ester (around 1700-1720 cm⁻¹). The characteristic aldehyde C=O stretch (around 1680 cm⁻¹) from the precursor will be absent.
Discussion and Field-Proven Insights
-
Criticality of Anhydrous Conditions: The intramolecular cyclization (Stage 2) is highly sensitive to moisture. Water can quench the enolate intermediate and hydrolyze the ester, significantly reducing the yield. Therefore, using anhydrous solvents and an inert atmosphere is paramount for success.
-
Choice of Base: While sodium methoxide is effective, other strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) can also be used. The choice of base can influence reaction time and yield, and may require optimization depending on the scale and specific substrate. Using NaH, for example, avoids the presence of methanol as a byproduct of the deprotonation.
-
Troubleshooting Low Yields:
-
Incomplete Reaction: If the starting material persists, consider increasing the amount of base or extending the reaction time.
-
Side Products: Formation of polymeric materials can occur if the reaction is run at too high a concentration or temperature. Maintaining dilute conditions and controlled temperature is key. The primary competing reaction is an intermolecular Claisen-type condensation, which is suppressed by the high dilution that favors intramolecular processes.
-
-
Alternative Synthetic Strategies: While the described method is highly effective, other advanced strategies for synthesizing substituted benzofurans have been reported. These include palladium- or copper-catalyzed tandem reactions and cyclizations of o-alkynylphenyl ethers, which can be valuable for constructing more complex derivatives.[3][4]
Conclusion
This application note provides a comprehensive and reliable framework for the synthesis of methyl 3-hydroxybenzofuran-2-carboxylate. By understanding the underlying reaction mechanisms and adhering to the detailed protocols, researchers can confidently produce this versatile intermediate for applications in medicinal chemistry and materials science. The self-validating nature of the protocols, coupled with insights into critical experimental parameters, ensures a high probability of success and reproducibility.
References
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Wikipedia contributors. (2023, December 29). Robinson annulation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Fu, R., & Li, Z. (2018). Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. Organic Letters, 20(8), 2228–2231. Available from: [Link]
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Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available from: [Link]
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Sanna, C., Pireddu, R., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. Available from: [Link]
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MIDDE SRIDHAR CHEMISTRY. (2022, February 5). Preparation and Properties of Benzofuran#Synthesis of Benzofuran. YouTube. Available from: [Link]
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Wikipedia contributors. (2024, September 12). Perkin rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Fatima, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]
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Fatima, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]
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Zhigileva, E. A., et al. (2024). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 22, 7848-7853. Available from: [Link]
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LibreTexts. (2024, September 30). 23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. Available from: [Link]
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Hatano, M., et al. (2009). Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans via carbon-carbon bond formation. Chemical Communications, (35), 5248-50. Available from: [Link]
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Ashenhurst, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry. Available from: [Link]
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ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 15). Synthesis Problem #1: Robinson Annulation. YouTube. Available from: [Link]
-
Abtahi, Z., et al. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry, 86(6), 4756-4762. Available from: [Link]
-
Mo, Q., Sun, N., et al. (2020). Tandem Synthesis of 2-Carboxybenzofurans via Sequential Cu-Catalyzed C-O Coupling and Mo(CO)6-Mediated Carbonylation Reactions. The Journal of Organic Chemistry, 85(17), 11490-11500. Available from: [Link]
-
Kuder, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1577. Available from: [Link]
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Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available from: [Link]
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Zhang, R. R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3624. Available from: [Link]
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Kharchenko, V. G., et al. (2004). Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran. Molecules, 4(1), 52-62. Available from: [Link]
-
Wang, D., et al. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry, 17(10), 2737-2745. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 210–217. Available from: [Link]
-
Zhang, R. R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. Available from: [Link]
-
ResearchGate. (n.d.). Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Utility of Methyl 3-hydroxybenzofuran-2-carboxylate in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract: The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, found in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] Methyl 3-hydroxybenzofuran-2-carboxylate serves as a highly versatile and strategic building block for the synthesis of diverse and complex benzofuran derivatives. Its unique arrangement of a nucleophilic hydroxyl group at the C3 position and an ester at the C2 position allows for sequential and regioselective functionalization. This guide provides an in-depth exploration of its core reactivity, detailed experimental protocols for key transformations, and insights into its application in drug discovery workflows, aimed at researchers and professionals in organic synthesis and pharmaceutical development.
Introduction: The Benzofuran Scaffold and the Role of a Key Intermediate
Benzofuran derivatives are renowned for their wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] This biological relevance has driven extensive research into novel synthetic methodologies that provide efficient access to new benzofuran-based chemical entities.[5]
Methyl 3-hydroxybenzofuran-2-carboxylate is a pivotal starting material in this context. Its chemical architecture is defined by three key features:
-
The Nucleophilic C3-Hydroxyl Group: This phenolic hydroxyl group is the primary site for derivatization, readily undergoing reactions such as O-alkylation and O-acylation to introduce a vast array of side chains.
-
The C2-Ester Group: This functionality can be readily transformed into other essential groups, such as carboxylic acids or amides, which are crucial for modulating physicochemical properties and engaging in specific biological interactions.
-
The Benzofuran Core: The aromatic system itself can be further functionalized, although the primary reactivity of this specific molecule is centered on the C2 and C3 substituents.
This combination of reactive sites makes it an ideal scaffold for building molecular libraries for high-throughput screening and for conducting detailed structure-activity relationship (SAR) studies in drug discovery programs.[6]
Core Reactivity and Synthetic Transformations
The synthetic utility of Methyl 3-hydroxybenzofuran-2-carboxylate is primarily exploited through two main pathways: modification of the C3-hydroxyl group and transformation of the C2-ester.
O-Alkylation: A Gateway to Diverse Ether Derivatives
The most common transformation is the O-alkylation of the C3-hydroxyl group, typically proceeding via a Williamson ether synthesis mechanism. The choice of base and solvent is critical for achieving high yields and preventing side reactions. A mild base like potassium carbonate (K₂CO₃) is often sufficient and preferred for its ease of handling and removal, while a polar aprotic solvent like acetone or acetonitrile facilitates the Sₙ2 reaction.
This protocol describes a standard procedure for the synthesis of 3-alkoxybenzofuran derivatives.
Workflow for O-Alkylation
Caption: General workflow for the O-alkylation of Methyl 3-hydroxybenzofuran-2-carboxylate.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-hydroxybenzofuran-2-carboxylate (1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (2.5 eq.) and a suitable anhydrous solvent such as acetone or acetonitrile (ACN) to create a ~0.1 M solution.
-
Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (acetone: ~60°C, ACN: ~82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of the solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure O-alkylated product.
Table 1: Representative O-Alkylation Reactions
| Entry | Alkyl Halide (RX) | Base / Solvent | Time (h) | Yield (%) |
| 1 | Propargyl Bromide | K₂CO₃ / ACN | 6 | ~85%[7] |
| 2 | Benzyl Bromide | K₂CO₃ / Acetone | 8 | >90% |
| 3 | Ethyl Bromoacetate | K₂CO₃ / DMF | 4 | ~80%[8] |
| 4 | 2-Chloro-N,N-dimethylethylamine | K₂CO₃ / CHCl₃ | 12 | ~75%[9] |
Note: Yields are representative and adapted from similar benzofuran systems; they may vary based on specific substrate and reaction scale.
Modification of the C2-Ester Functionality
The methyl ester at the C2 position is a versatile handle for further synthetic elaboration, primarily through hydrolysis to the carboxylic acid, which can then be converted into amides.
Base-catalyzed hydrolysis (saponification) is a straightforward method to obtain the corresponding carboxylic acid, a key intermediate for amide coupling and other transformations.[10]
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 3-hydroxybenzofuran-2-carboxylate (1.0 eq.) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq.).
-
Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50-60°C) for 2-6 hours, monitoring by TLC until the starting ester is consumed.[10]
-
Work-up: Cool the reaction mixture to room temperature and concentrate in vacuo to remove the methanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with cold 1 M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to afford the carboxylic acid product.
The carboxylic acid can be converted to a wide range of amides using standard peptide coupling reagents. This is a critical step for introducing pharmacophores that can form key hydrogen bonds in biological targets.
Synthetic Pathway from Ester to Amide
Caption: Key transformations of the C2-ester functionality.
Step-by-Step Methodology:
-
Activation: Dissolve the 3-hydroxybenzofuran-2-carboxylic acid (1.0 eq.) in an anhydrous solvent like DMF or CH₂Cl₂.
-
Reagent Addition: Add a coupling agent such as HATU (1.1 eq.) or EDCI (1.2 eq.) along with an amine base like DIPEA (2.0 eq.). Stir for 15-20 minutes at room temperature to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for 6-24 hours. Monitor completion by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate), wash with aqueous solutions (e.g., 5% citric acid, saturated NaHCO₃, brine), dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Case Study: Synthesis of a Bioactive Analog Library
To illustrate the power of this building block, consider a workflow to generate a small library of potential kinase inhibitors. Many kinase inhibitors feature a heterocyclic core with a flexible, substituted side chain (often an ether) and an amide functionality for H-bonding in the hinge region of the kinase.
Workflow for Library Synthesis
Caption: Multi-step workflow for generating a chemical library from a single starting material.
This three-step sequence—O-alkylation, saponification, and amidation—allows for the rapid generation of dozens of final compounds from a matrix of commercially available alkyl halides and amines, perfectly suited for an initial SAR exploration.
Table 2: Hypothetical SAR Data for a Synthesized Analog Series
| Compound ID | R Group (from R-X) | R' Group (from R'-NH₂) | Kinase IC₅₀ (nM) |
| A-1 | Benzyl | 3-Chloroaniline | 850 |
| A-2 | 4-Fluorobenzyl | 3-Chloroaniline | 420 |
| A-3 | 2-Picolyl | 3-Chloroaniline | 215 |
| B-1 | 4-Fluorobenzyl | Aniline | 950 |
| B-2 | 4-Fluorobenzyl | 3-Aminopyridine | 380 |
This data illustrates how systematic modification at the C2 and C3 positions can rapidly identify key structural features that improve biological potency.
Troubleshooting and Experimental Considerations
-
Incomplete O-Alkylation: If the reaction stalls, consider using a stronger base (e.g., NaH) in an anhydrous aprotic solvent like DMF or THF. However, be aware that stronger bases can increase the risk of side reactions. Ensure all reagents and solvents are strictly anhydrous.
-
Low Yields in Amide Coupling: Ensure the carboxylic acid starting material is completely dry. Use fresh, high-quality coupling reagents. If the amine is poorly nucleophilic, increasing the reaction temperature or using a more potent coupling reagent like COMU may be necessary.
-
Purification Challenges: Benzofuran derivatives can sometimes be sensitive to strong acid. When performing chromatography, it is sometimes beneficial to add a small amount of a neutralizer like triethylamine (~0.1-1%) to the eluent to prevent streaking or decomposition on the silica gel.
Conclusion
Methyl 3-hydroxybenzofuran-2-carboxylate is a powerful and cost-effective building block in organic synthesis. Its predictable reactivity allows for the strategic and efficient construction of substituted benzofurans. The protocols and workflows detailed in this guide demonstrate its utility in creating diverse molecular libraries, making it an invaluable tool for researchers in drug discovery and medicinal chemistry seeking to explore the rich chemical space of the benzofuran scaffold.
References
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- ChemicalBook. (2023).
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- MDPI. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-aminobenzofuran-2-carboxylate: A Versatile Building Block for Pharmaceutical and Specialty Chemical Synthesis.
- PMC - NIH. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
- PubMed. (2025). High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics.
- PMC - PubMed Central. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
- PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity.
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Synthesis of Benzofuran-2-Carboxylate Esters: A Detailed Protocol for Researchers
Introduction: The Enduring Significance of the Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic motif composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are pervasive in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Specifically, benzofuran-2-carboxylate esters serve as crucial intermediates in the synthesis of more complex, biologically active molecules.[5][6] This guide provides an in-depth exploration of robust and contemporary protocols for the synthesis of these valuable compounds, designed for researchers, scientists, and professionals in drug development.
Strategic Approaches to Benzofuran-2-Carboxylate Ester Synthesis
The construction of the benzofuran ring system can be achieved through various synthetic strategies. This section will detail some of the most prevalent and efficient methodologies, including palladium-catalyzed reactions, base-mediated cyclizations, and tandem reactions.
Palladium-Catalyzed Synthesis via Sonogashira Coupling and Cyclization
One of the most powerful and versatile methods for constructing 2-substituted benzofurans involves a palladium- and copper-cocatalyzed Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization.[1][7][8] This approach offers a high degree of functional group tolerance and typically proceeds under mild conditions.[9]
Mechanism: The reaction is proposed to initiate with the palladium-catalyzed cross-coupling of an o-iodophenol with a terminal alkyne (the Sonogashira coupling) to form a 2-alkynylphenol intermediate. Subsequent intramolecular 5-exo-dig cyclization, often facilitated by the copper co-catalyst or a base, leads to the formation of the benzofuran ring.
Experimental Workflow:
Figure 1: General workflow for the Pd-catalyzed synthesis of benzofurans.
Detailed Protocol: Synthesis of Ethyl 2-Phenylbenzofuran-2-carboxylate
This protocol is adapted from methodologies described in the literature for the synthesis of 2-substituted benzofurans.[1][7][8][9]
Materials:
-
o-Iodophenol
-
Ethyl phenylpropiolate
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add o-iodophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous toluene (5 mL) and triethylamine (3.0 mmol).
-
To this stirred suspension, add ethyl phenylpropiolate (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl 2-phenylbenzofuran-2-carboxylate.
Table 1: Representative Catalyst and Base Systems for Sonogashira-Cyclization
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 70-91 | [1][7] |
| Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 100 | High | [8] |
| Pd-NCB (recyclable) | Et₃N | DMF | 100 | Good to Excellent | [9] |
Base-Mediated Synthesis from Salicylaldehydes
A classic and straightforward approach to benzofuran-2-carboxylate esters involves the reaction of a salicylaldehyde derivative with an α-haloacetate in the presence of a base.[5][10] This method is often cost-effective and utilizes readily available starting materials.
Mechanism: The reaction proceeds via an initial O-alkylation of the salicylaldehyde with the α-haloacetate to form an ether intermediate. Subsequent intramolecular aldol-type condensation, followed by dehydration, yields the benzofuran-2-carboxylate ester.
Figure 2: Mechanism of base-mediated synthesis of benzofuran-2-carboxylates.
Detailed Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate
This protocol is based on procedures reported for the synthesis of various benzofuran derivatives from salicylaldehydes.[4][5]
Materials:
-
Salicylaldehyde
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a round-bottom flask, add salicylaldehyde (1.0 mmol) and anhydrous acetonitrile (20 mL).
-
Add anhydrous potassium carbonate (3.0 mmol).
-
Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at room temperature with vigorous stirring.
-
Reflux the reaction mixture for 24 hours, monitoring its completion by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting crude product in ethyl acetate (40 mL) and wash with 5% dilute HCl (2 x 20 mL).
-
Wash the organic layer with water (20 mL) and brine solution (20 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain ethyl benzofuran-2-carboxylate.
Tandem Reactions for Benzofuran Synthesis
More advanced strategies involve tandem or domino reactions, where multiple bond-forming events occur in a single pot.[11][12] These methods are highly efficient and can rapidly generate molecular complexity. For instance, a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids provides a route to 2-aroyl benzofurans.[11]
Conclusion and Future Perspectives
The synthesis of benzofuran-2-carboxylate esters is a well-established field with a diverse array of reliable protocols. The choice of synthetic route often depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials. Palladium-catalyzed methods, particularly those involving Sonogashira coupling, offer great versatility, while base-mediated cyclizations from salicylaldehydes provide a more classical and economical approach. The continued development of novel catalytic systems and tandem reaction sequences promises to further enhance the efficiency and scope of benzofuran synthesis, facilitating the discovery of new therapeutic agents and advanced materials.
References
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Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances (RSC Publishing). Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]
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Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. ResearchGate. Available at: [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on. Korean Chemical Society. Available at: [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. Available at: [Link]
-
One-pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation With O-Bromophenols. PubMed. Available at: [Link]
-
Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Semantic Scholar. Available at: [Link]
-
Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Zoltán Novák Research Group. Available at: [Link]
-
Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Angewandte Chemie International Edition. Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]
-
Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. Available at: [Link]
-
One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ResearchGate. Available at: [Link]
-
Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. Available at: [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]
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(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Derivatization of Methyl 3-hydroxybenzofuran-2-carboxylate for Bioassays
Introduction: The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and medicinally important compounds.[1][2] Derivatives of benzofuran have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5] Methyl 3-hydroxybenzofuran-2-carboxylate is a versatile starting material for the synthesis of a diverse library of benzofuran derivatives, owing to its two reactive functional groups: a phenolic hydroxyl group at the C-3 position and a methyl ester at the C-2 position. This document provides detailed application notes and protocols for the derivatization of Methyl 3-hydroxybenzofuran-2-carboxylate and subsequent evaluation of the synthesized compounds in relevant bioassays.
Part 1: Synthetic Derivatization Strategies
The derivatization of Methyl 3-hydroxybenzofuran-2-carboxylate can be strategically approached by targeting the hydroxyl and/or the ester functionalities. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
O-Alkylation of the C-3 Hydroxyl Group (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[6][7][8] In the context of Methyl 3-hydroxybenzofuran-2-carboxylate, the phenolic hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the corresponding ether derivative.
Causality of Experimental Choices:
-
Base: A moderately strong base such as potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenolic hydroxyl group without causing hydrolysis of the methyl ester. Stronger bases like sodium hydride (NaH) could also be used but may increase the risk of side reactions.
-
Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal for this Sₙ2 reaction as it can dissolve the reactants and facilitate the nucleophilic attack without solvating the anionic nucleophile excessively.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. Refluxing in acetone is a common practice.
Experimental Workflow for O-Alkylation:
Caption: Workflow for O-Alkylation of Methyl 3-hydroxybenzofuran-2-carboxylate.
Detailed Protocol: Synthesis of Methyl 3-(benzyloxy)benzofuran-2-carboxylate
-
To a solution of Methyl 3-hydroxybenzofuran-2-carboxylate (1.0 eq) in dry acetone (20 mL/mmol), add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure product.
O-Acylation of the C-3 Hydroxyl Group
O-acylation introduces an ester functionality at the C-3 position. This can be achieved by reacting the starting material with an acyl chloride or an acid anhydride in the presence of a base.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and often used for this transformation. Acid anhydrides are also effective and can be used as an alternative.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the reaction to completion.
-
Solvent: An apathetic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.
Experimental Workflow for O-Acylation:
Caption: Workflow for O-Acylation of Methyl 3-hydroxybenzofuran-2-carboxylate.
Detailed Protocol: Synthesis of Methyl 3-(acetoxy)benzofuran-2-carboxylate
-
Dissolve Methyl 3-hydroxybenzofuran-2-carboxylate (1.0 eq) in dry dichloromethane (DCM) (20 mL/mmol).
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate) to yield the desired O-acylated product.
Amidation of the C-2 Carboxylate Group
The methyl ester at the C-2 position can be converted to an amide by direct aminolysis or, more efficiently, by a two-step procedure involving hydrolysis to the carboxylic acid followed by amide coupling.
Causality of Experimental Choices:
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent like THF or methanol. Acid-catalyzed hydrolysis is also an option.
-
Amide Coupling: The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an auxiliary base like DIPEA (N,N-Diisopropylethylamine).[9][10]
Experimental Workflow for Amidation:
Sources
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
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- 9. researchgate.net [researchgate.net]
- 10. datapdf.com [datapdf.com]
Application Note: A Scalable and Efficient Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate
Abstract
Methyl 3-hydroxybenzofuran-2-carboxylate is a valuable heterocyclic building block in the synthesis of pharmaceuticals and other biologically active molecules. Its efficient production on a larger scale is crucial for drug development and manufacturing. This application note provides a detailed, two-step protocol for the scale-up synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate, commencing from the readily available starting material, methyl salicylate. The synthetic strategy hinges on an initial Williamson ether synthesis to generate a diester intermediate, followed by a robust intramolecular Dieckmann condensation. This guide offers in-depth procedural details, mechanistic insights, and critical considerations for process scale-up, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction
Benzofuran derivatives are integral scaffolds in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Specifically, Methyl 3-hydroxybenzofuran-2-carboxylate serves as a key intermediate for more complex molecular architectures. The development of a scalable, cost-effective, and reliable synthetic route is therefore of significant interest to the pharmaceutical and fine chemical industries.
This application note details a high-yielding, two-step synthesis designed for scalability. The chosen pathway involves the initial O-alkylation of methyl salicylate with methyl chloroacetate to form the diester, methyl 2-(2-methoxy-2-oxoethoxy)benzoate. The subsequent intramolecular Dieckmann condensation of this diester, a powerful and well-established method for forming five- and six-membered rings, affords the target molecule[3][4][5]. The causality behind each experimental choice is explained to provide a comprehensive understanding of the process.
Synthetic Pathway Overview
The overall synthetic transformation is depicted below:
Caption: Overall synthetic route for Methyl 3-hydroxybenzofuran-2-carboxylate.
Part 1: Synthesis of Methyl 2-(2-methoxy-2-oxoethoxy)benzoate
Mechanistic Rationale
This initial step is a classic Williamson ether synthesis. Methyl salicylate, a readily available and cost-effective starting material, is deprotonated at the phenolic hydroxyl group by a suitable base, in this case, potassium carbonate. The resulting phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of methyl chloroacetate in an SN2 reaction to furnish the desired diester intermediate. Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvates the cation, and is easily removed.
Scalable Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| Methyl Salicylate | 152.15 | 10.0 | 65.72 | 1.0 |
| Potassium Carbonate | 138.21 | 11.0 | 79.59 | 1.2 |
| Methyl Chloroacetate | 108.52 | 8.0 | 73.72 | 1.1 |
| Acetone | - | 100 L | - | - |
| Deionized Water | - | 50 L | - | - |
| Brine | - | 20 L | - | - |
| Anhydrous Sodium Sulfate | - | 5.0 kg | - | - |
Procedure:
-
Reaction Setup: To a 200 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add methyl salicylate (10.0 kg, 65.72 mol) and acetone (100 L).
-
Base Addition: Begin stirring the solution and add potassium carbonate (11.0 kg, 79.59 mol) in portions over 30 minutes.
-
Reagent Addition: Heat the suspension to a gentle reflux (approximately 56 °C). Slowly add methyl chloroacetate (8.0 kg, 73.72 mol) over 1-2 hours, maintaining the reflux.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of methyl salicylate is complete (typically 12-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with acetone (2 x 10 L).
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.
-
Add deionized water (50 L) to the crude oil and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (2 x 25 L).
-
Wash the combined organic layers with brine (20 L), dry over anhydrous sodium sulfate (5.0 kg), filter, and concentrate under vacuum to yield the crude product.
-
-
Purification: The crude methyl 2-(2-methoxy-2-oxoethoxy)benzoate is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Part 2: Intramolecular Dieckmann Condensation to Methyl 3-hydroxybenzofuran-2-carboxylate
Mechanistic Rationale
The core of this synthesis is the Dieckmann condensation, an intramolecular version of the Claisen condensation[6][7]. A strong base, such as sodium hydride, is used to deprotonate the α-carbon of one of the ester groups of the diester intermediate, forming an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group. This nucleophilic acyl substitution results in the formation of a five-membered ring and the elimination of a methoxide ion. The resulting β-keto ester is acidic and is deprotonated by the methoxide, driving the reaction to completion. A final acidic workup protonates the enolate to yield the desired Methyl 3-hydroxybenzofuran-2-carboxylate, which exists predominantly in its enol tautomer.
Caption: Simplified mechanism of the Dieckmann condensation.
Scalable Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| Methyl 2-(2-methoxy-2-oxoethoxy)benzoate | 224.21 | 10.0 | 44.60 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 2.14 | 53.52 | 1.2 |
| Anhydrous Toluene | - | 100 L | - | - |
| Methanol | - | 5 L | - | - |
| 2M Hydrochloric Acid | - | ~30 L | - | - |
| Saturated Sodium Bicarbonate Solution | - | 20 L | - | - |
| Brine | - | 20 L | - | - |
| Anhydrous Magnesium Sulfate | - | 5.0 kg | - | - |
| Ethyl Acetate | - | 50 L | - | - |
| Hexanes | - | 50 L | - | - |
Procedure:
-
Reaction Setup: In a 200 L reactor purged with nitrogen and equipped with a mechanical stirrer, addition funnel, and temperature probe, suspend sodium hydride (2.14 kg of 60% dispersion, 53.52 mol) in anhydrous toluene (50 L).
-
Reagent Addition: Heat the suspension to 80-90 °C. Slowly add a solution of methyl 2-(2-methoxy-2-oxoethoxy)benzoate (10.0 kg, 44.60 mol) in anhydrous toluene (50 L) via the addition funnel over 2-3 hours. Hydrogen gas will be evolved; ensure adequate ventilation and take appropriate safety precautions. The reaction is exothermic; control the addition rate to maintain the temperature below 100 °C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 90-100 °C and monitor for completion by TLC or HPLC (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Cautiously quench the excess sodium hydride by the slow, dropwise addition of methanol (5 L) until gas evolution ceases.
-
Work-up:
-
Slowly add 2M hydrochloric acid to the cooled reaction mixture with vigorous stirring until the pH of the aqueous layer is 2-3.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 L) and then brine (20 L).
-
Dry the organic phase over anhydrous magnesium sulfate (5.0 kg), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to afford pure Methyl 3-hydroxybenzofuran-2-carboxylate.
-
Scale-Up Considerations and Safety
-
Exothermicity and Gas Evolution: The Dieckmann condensation using sodium hydride is highly exothermic and produces flammable hydrogen gas. On a large scale, careful control of the addition rate and efficient cooling are critical. The reactor must be equipped with a robust off-gas system.
-
Viscosity: The reaction mixture in the Dieckmann condensation can become thick. A powerful mechanical stirrer is necessary to ensure proper mixing.
-
Quenching: The quenching of excess sodium hydride must be performed with extreme caution and at a low temperature to control the exothermic reaction and hydrogen evolution.
-
Solvent Selection: Toluene is a suitable solvent for the Dieckmann condensation due to its high boiling point. Anhydrous conditions are crucial as sodium hydride reacts violently with water.
-
Purification: Recrystallization is a preferred method for purification at a large scale as it is generally more cost-effective and scalable than chromatography.
Conclusion
This application note provides a robust and scalable two-step synthesis for Methyl 3-hydroxybenzofuran-2-carboxylate from methyl salicylate. The protocols are designed with scalability in mind, addressing key process parameters and safety considerations. By understanding the underlying reaction mechanisms and potential challenges, researchers and drug development professionals can confidently implement and adapt this synthesis for larger-scale production.
References
-
Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]
-
Davis, B. R., & Garrett, P. J. (1991). The Dieckmann and Related Reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 795-863). Pergamon. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
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Wikipedia. (n.d.). Dieckmann condensation. [Link]
-
Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2007). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 221-228. [Link]
-
A simple and practical synthesis of methyl benzo[b]furan-3-carboxylates. (2008). HETEROCYCLES, 75(12), 2973-2978. [Link]
- US Patent US20060079709A1. (2006). Process for preparing cyclic ketones.
-
Zhu, X., Wang, H., Lu, S., Sun, C., Xu, Z., & Xu, J. (2021). NEW SYNTHESIS OF ABEXINOSTAT. HETEROCYCLES, 102(9), 1803-1810. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1571. [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Critical Role of Solvents in Benzofuran Synthesis
Introduction: The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological and pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The efficient construction of this ring system is a central goal in medicinal chemistry and drug development. While catalyst and substrate selection are paramount, the choice of solvent is an equally critical, though sometimes overlooked, parameter that can dramatically influence reaction outcomes. A solvent is not merely an inert medium; it actively participates in the reaction by solvating reagents, stabilizing intermediates and transition states, and, in some cases, directly coordinating with catalysts. This guide provides an in-depth analysis of solvent effects on key benzofuran syntheses, offering both theoretical insights and practical, field-proven protocols for researchers and drug development professionals.
Part 1: A Theoretical Framework of Solvent Effects in Synthesis
Understanding the fundamental properties of solvents is crucial to predicting their impact on a chemical reaction. The choice of solvent can alter reaction rates by orders of magnitude, change product ratios (chemoselectivity and regioselectivity), and even enable or disable specific reaction pathways. The key properties to consider are polarity, proticity, and coordinating ability.
-
Polarity (Dielectric Constant & Dipole Moment): Polarity is a measure of the distribution of charge within a solvent molecule. It is quantified by the dielectric constant (ε) and the dipole moment (µ).[4] Polar solvents with high dielectric constants are effective at stabilizing charged intermediates and transition states, which can accelerate reactions that involve charge separation.[5] For instance, SN1-type reactions are favored by polar solvents that can stabilize the resulting carbocation intermediate.[5]
-
Proticity (Protic vs. Aprotic): This classification distinguishes solvents based on their ability to act as a hydrogen bond donor.[6]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds. They are excellent at solvating both cations and anions. However, their ability to form strong hydrogen bonds with anionic nucleophiles can create a "solvent cage," effectively shielding the nucleophile and reducing its reactivity.[5][7] This effect is particularly detrimental to reactions requiring a potent nucleophile, such as SN2 reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) possess large dipole moments but lack O-H or N-H bonds.[6] They are poor hydrogen bond donors. While they can solvate cations effectively through dipole-ion interactions, they leave anions relatively "naked" and highly reactive.[7] This makes them ideal for promoting reactions that involve anionic nucleophiles.
-
-
Coordinating vs. Non-coordinating Solvents: In transition-metal catalysis, particularly with palladium, the ability of a solvent to coordinate to the metal center can be a decisive factor.[8] Solvents with lone pairs (e.g., DMF, DMSO, acetonitrile) can act as ligands, binding to the metal and influencing its electronic properties and steric environment. This coordination can alter the reactivity and selectivity of the catalyst, sometimes inverting the expected outcome of a reaction.[8]
Caption: Classification of common organic solvents.
Part 2: Application Notes & Protocols
The following case studies illustrate how solvent selection is critical in common and powerful methods for benzofuran synthesis.
Case Study 1: Palladium/Copper-Catalyzed Sonogashira Coupling & Intramolecular Cyclization
This tandem reaction is one of the most robust methods for synthesizing 2-substituted benzofurans. It involves the Pd/Cu-catalyzed coupling of a terminal alkyne with an o-halophenol, followed by an intramolecular cyclization of the resulting 2-alkynylphenol intermediate.[9]
Mechanism and Solvent Rationale: The reaction proceeds through two distinct stages within one pot: the Sonogashira cross-coupling and the subsequent 5-endo-dig cyclization. The solvent must be compatible with both steps.
-
Sonogashira Coupling: This step involves a complex catalytic cycle with both palladium and copper. The choice of solvent can significantly impact the reaction's efficiency and selectivity.
-
Polar Aprotic Solvents (e.g., DMF): Often used due to their excellent ability to dissolve the organometallic catalysts, organic substrates, and inorganic bases required.[10]
-
Non-Polar Solvents (e.g., Toluene, Dioxane): In some cases, non-polar solvents are preferred to suppress a common side reaction: the Glaser-type oxidative homo-coupling of the terminal alkyne.[11] Polar solvents can sometimes promote this undesired pathway.[11]
-
-
Intramolecular Cyclization: This step often requires a base to deprotonate the phenolic hydroxyl group, generating a potent oxygen nucleophile that attacks the alkyne. Polar aprotic solvents excel here by solvating the base's counter-ion while leaving the phenoxide anion highly reactive.
Data Presentation: Solvent Effects on Sonogashira-Cyclization
The following table summarizes typical results from solvent screening for the synthesis of 2-phenylbenzofuran from o-iodophenol and phenylacetylene.
| Entry | Solvent | Base | Catalyst System | Yield (%) | Observations | Reference |
| 1 | Toluene | Et₃N | PdCl₂(PPh₃)₂ / CuI | 85 | Minimal homo-coupling observed. | [11] |
| 2 | DMF | Et₃N | PdCl₂(PPh₃)₂ / CuI | 78 | Good yield, but some homo-coupling may occur. | [10] |
| 3 | Acetonitrile | Et₃N | PdCl₂(PPh₃)₂ / CuI | Poor | Significant homo-coupling side product. | [11] |
| 4 | DMSO | Et₃N | PdCl₂(PPh₃)₂ / CuI | Poor | Significant homo-coupling side product. | [11] |
| 5 | Triethylamine | Et₃N | PdCl₂(PPh₃)₂ / CuI | 88 | Amine acts as both base and solvent. | [12] |
Experimental Protocol: One-Pot Synthesis of 2-Phenylbenzofuran
Caption: Experimental workflow for Sonogashira-cyclization.
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add o-iodophenol (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL). Sequentially add triethylamine (Et₃N) (3.0 mmol, 3.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenylbenzofuran.
Case Study 2: Base-Promoted Intramolecular Cyclization
This metal-free approach is valuable for its simplicity and cost-effectiveness. A typical strategy involves the intramolecular cyclization of an o-alkynylphenol or a related precursor, promoted by a strong base.[13]
Mechanism and Solvent Rationale: The reaction is essentially an intramolecular nucleophilic attack of a phenoxide on an alkyne or other electrophilic center. The solvent's role is to facilitate this key step. Polar aprotic solvents are almost always the medium of choice. They are highly effective at dissolving the ionic base (e.g., Cs₂CO₃, K₂CO₃, KOtBu) and the organic substrate.[13][14] Crucially, they solvate the cation (K⁺, Cs⁺) but poorly solvate the phenoxide anion, maximizing its nucleophilicity and dramatically accelerating the rate of cyclization compared to protic or non-polar solvents.[13]
Data Presentation: Solvent Effects on Base-Promoted Cyclization
The table below shows the effect of different solvents on the yield of a model base-promoted cyclization of an o-(1-propynyl)phenol derivative.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Rationale | Reference |
| 1 | DMF | Cs₂CO₃ | 60 | 86 | Excellent solvation of base; high anion reactivity. | [13] |
| 2 | Acetonitrile | Cs₂CO₃ | 60 | 70 | Good alternative, but generally less effective than DMF. | [15] |
| 3 | THF | Cs₂CO₃ | 60 | Low | Lower polarity, less effective at promoting the reaction. | [15] |
| 4 | Toluene | Cs₂CO₃ | 60 | Trace | Non-polar; poor solubility of base and stabilization of transition state. | [15] |
| 5 | Methanol | Cs₂CO₃ | 60 | Low | Protic solvent cages the phenoxide, reducing nucleophilicity. | [5] |
Experimental Protocol: Base-Promoted Synthesis of a 2-Methylbenzofuran
-
Reaction Setup: To a round-bottom flask, add the starting o-(1-propynyl)phenol (1.0 mmol, 1.0 equiv) and cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Reaction Execution: Stir the suspension at 60 °C under a nitrogen atmosphere for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into ice-water (20 mL). Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired 2-methylbenzofuran.[13]
Summary and Best Practices
The optimal solvent for benzofuran synthesis is highly dependent on the specific reaction mechanism. However, some general guidelines can be established.
| Reaction Type | Recommended Solvent Class | Primary Choice(s) | Rationale |
| Pd/Cu-Catalyzed Sonogashira-Cyclization | Non-Polar or Polar Aprotic | Toluene, Dioxane, DMF | Balances catalyst/reagent solubility with suppression of alkyne homo-coupling. |
| Pd-Catalyzed Larock Annulation | Polar Aprotic | DMF, DMAc | High boiling point, excellent solvating power for organometallic species and salts.[16] |
| Base-Promoted Intramolecular Cyclization | Polar Aprotic | DMF, DMSO | Maximizes nucleophilicity of the anionic intermediate.[13] |
| Acid-Catalyzed Cyclization/Condensation | Non-Polar or Protic Acid | Toluene, Acetic Acid | Toluene allows for azeotropic removal of water; acetic acid can act as both catalyst and solvent.[17][18] |
Best Practice for Optimization: When developing a new benzofuran synthesis, a solvent screen is a critical first step. It is advisable to test one solvent from each major class (e.g., a non-polar like toluene, a polar aprotic like DMF or acetonitrile, and a polar protic like isopropanol) to quickly identify the most promising reaction environment. Further optimization can then focus on variations within the most successful class.
References
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Mushtaq, A., et al. (2024). Oxacyanopyridine-Benzofuran Hybrids: Synthesis, in silico Toxicity Assessment, in vitro Antimicrobial Activity and Dual Target Docking Studies. Molecules. (Note: Link points to a diagram within a broader article on ResearchGate). [Link]
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Chen, Y.-F., et al. (2023). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 88(17), 12389–12398. [Link]
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Cui, S.-L., et al. (2012). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. Organic Letters, 11(6), 1317–1320. [Link]
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Sova, M., et al. (2021). Access to 2-Fluorinated Aziridine-2-phosphonates from α,α-Halofluorinated β-Iminophosphonates—Spectroscopic and Theoretical Studies. Molecules, 26(11), 3369. (Note: Link points to a diagram within a broader article on ResearchGate). [Link]
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Succaw, G. L., & Doxsee, K. M. (2011). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 22(3), 241-246. [Link]
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Chemtracts. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Chemtracts, 26, 123-128. [Link]
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Wang, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2217. [Link]
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Pirouz, M., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 24-31. [Link]
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Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. [Link]
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Pirouz, M., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Technical University of Denmark. [Link]
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Jaseer, E. A., et al. (2011). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Organic Chemistry, 1(4), 199-209. [https://www.scirp.org/html/5-1 organic20110400007_14099.htm]([Link] organic20110400007_14099.htm)
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Kumar, S., et al. (2021). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 23(15), 5944–5948. [Link]
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Ashenhurst, J. (2024). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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ResearchGate. (2014). Use larock reaction to synthesis benzofuran problem? [Link]
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Szychta, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(13), 2685-2696. [Link]
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Kundu, N. G., & Pal, M. (1997). Palladium-Catalysed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Journal of the Chemical Society, Perkin Transactions 1, (19), 2815-2822. [Link]
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Bitchi, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 701. [Link]
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Keri, R. S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5565. [Link]
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Catalytic Methods for Benzofuran Synthesis: A Detailed Guide for Researchers
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products, pharmaceuticals, and organic materials.[1][2][3] Its significant biological activities, including anti-arrhythmic, anti-gout, and anti-hypertensive properties, have driven the continuous development of novel and efficient synthetic methodologies.[2] This guide provides an in-depth overview of modern catalytic strategies for the synthesis of benzofurans, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Section 1: Transition-Metal-Catalyzed Synthesis of Benzofurans
Transition metals are instrumental in catalyzing a multitude of organic transformations, and the construction of the benzofuran nucleus is no exception.[1][2] Catalytic systems based on palladium, copper, rhodium, gold, and iron have been extensively developed, each offering unique advantages in terms of substrate scope, efficiency, and reaction conditions.[1][2]
Palladium-Catalyzed Methodologies
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in benzofuran synthesis is well-established.[2] These methods often involve intramolecular cyclization or tandem reactions, providing access to a wide range of substituted benzofurans.[4][5]
A prominent strategy involves the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization. In a recent advancement, a dual palladium-copper catalytic system has been effectively employed for this transformation.[1][2]
Protocol 1: Palladium-Copper Co-catalyzed Sonogashira Coupling and Intramolecular Cyclization
This protocol describes the synthesis of benzofuran derivatives from terminal alkynes and iodophenols using a (PPh₃)PdCl₂ catalyst with a copper iodide co-catalyst.[1][2]
Materials:
-
Substituted iodophenol
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the iodophenol (1.0 mmol), (PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add triethylamine (3.0 mmol) and toluene (5 mL).
-
To this mixture, add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired benzofuran derivative.
Causality of Experimental Choices:
-
The use of a palladium catalyst is crucial for the oxidative addition to the iodophenol and subsequent steps in the Sonogashira coupling.
-
Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which is more reactive towards the palladium complex.[1][2]
-
Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent.[1][2]
-
The inert atmosphere is essential to prevent the oxidation of the palladium(0) active species and the oxidative homocoupling of the alkyne (Glaser coupling).
Another innovative palladium-catalyzed approach involves the reaction of N-tosylhydrazones with iodobenzene-joined alkynes.[1][2] This method proceeds via carbopalladation to generate the benzofuran core.[1]
Protocol 2: Palladium-Catalyzed Synthesis from N-Tosylhydrazones and Iodobenzene-Joined Alkynes
This protocol details the synthesis of benzofuran derivatives from N-tosylhydrazones and iodobenzene-joined alkynes using a bis(triphenylphosphine)palladium(II) dichloride catalyst.[1][2]
Materials:
-
N-tosylhydrazone
-
Iodobenzene-joined alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂)
-
Tricyclohexylphosphine (PCy₃)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vessel, dissolve the N-tosylhydrazone (1.0 mmol) and the iodobenzene-joined alkyne (1.2 mmol) in toluene (5 mL).
-
Add (PPh₃)₂PdCl₂ (0.05 mmol, 5 mol%), PCy₃ (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).
-
Stir the mixture at 100 °C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired benzofuran product.
Causality of Experimental Choices:
-
The palladium catalyst facilitates the oxidative addition to the iodobenzene moiety.[1]
-
The phosphine ligand (PCy₃) is crucial for stabilizing the palladium catalyst and influencing its reactivity.[1]
-
Cesium carbonate acts as a base to facilitate the decomposition of the N-tosylhydrazone to a diazo compound, which then forms a palladium carbene intermediate.[1]
-
Toluene is a suitable high-boiling solvent for this reaction.
Copper-Catalyzed Methodologies
Copper catalysis offers a cost-effective and efficient alternative for benzofuran synthesis.[1][2] These methods often involve oxidative cyclization or one-pot multi-component reactions.
A notable example is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which provides a regioselective route to polysubstituted benzofurans.[6] This transformation proceeds through a sequential nucleophilic addition and oxidative cyclization.[6]
Protocol 3: Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes
This protocol outlines the one-pot synthesis of polysubstituted benzofurans from phenols and alkynes using a copper catalyst and molecular oxygen as the oxidant.[6]
Materials:
-
Phenol
-
Alkyne
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Molecular oxygen (O₂) or air
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add the phenol (1.0 mmol), alkyne (1.2 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add DMF (5 mL) and stir the mixture under an atmosphere of oxygen (balloon) or in open air.
-
Heat the reaction to 120 °C and maintain for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Causality of Experimental Choices:
-
The copper catalyst is essential for both the initial nucleophilic addition of the phenol to the alkyne and the subsequent oxidative cyclization.[6]
-
1,10-Phenanthroline acts as a ligand to stabilize the copper catalyst and enhance its reactivity.
-
Potassium carbonate is the base required to deprotonate the phenol.
-
Molecular oxygen serves as a green and readily available oxidant for the cyclization step.[6]
Another efficient copper-catalyzed one-pot strategy involves the reaction of salicylaldehydes, amines, and calcium carbide (as an in-situ source of acetylene).[2]
Protocol 4: One-Pot Copper-Catalyzed Synthesis from Salicylaldehydes, Amines, and Calcium Carbide
This protocol describes the synthesis of amino-substituted benzofurans in a one-pot reaction.[2]
Materials:
-
Salicylaldehyde
-
Amine
-
Calcium carbide (CaC₂)
-
Copper(I) bromide (CuBr)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine salicylaldehyde (1.0 mmol), amine (1.2 mmol), calcium carbide (2.0 mmol), CuBr (0.1 mmol, 10 mol%), and Na₂CO₃ (2.0 mmol).
-
Add a mixture of DMSO and water (e.g., 4:1 v/v, 5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify the residue by column chromatography to yield the amino-substituted benzofuran.
Causality of Experimental Choices:
-
Calcium carbide reacts with water to generate acetylene in situ, which then participates in the reaction.[2]
-
The copper catalyst facilitates the formation of a copper acetylide and the subsequent cyclization.[2] The proposed mechanism involves the formation of an iminium ion, followed by the attack of the copper acetylide, intramolecular cyclization, and isomerization.[1][2]
-
Sodium carbonate acts as a base.
-
The DMSO/water solvent system is crucial for the generation of acetylene and the subsequent reaction steps.
Rhodium-Catalyzed Approaches
Rhodium catalysis has also emerged as a powerful tool for benzofuran synthesis, often enabling unique transformations.[2][7]
One such method involves a relay rhodium-mediated catalysis for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids.[1][7]
Protocol 5: Rhodium-Catalyzed Arylation and Cyclization of Propargyl Alcohols
This protocol details the chemodivergent synthesis of benzofurans from propargyl alcohols and substituted aryl boronic acids using a rhodium-based catalyst.[1][7]
Materials:
-
Propargyl alcohol
-
Substituted aryl boronic acid
-
Rhodium catalyst (e.g., [Rh(cod)Cl]₂)
-
Toluene sulfonic acid (TsOH)
-
Tetrahydrofuran (THF)/Water
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the propargyl alcohol (1.0 mmol) and aryl boronic acid (1.5 mmol) in a THF/water mixture (e.g., 4:1, 5 mL), add the rhodium catalyst (e.g., [Rh(cod)Cl]₂, 0.025 mmol, 2.5 mol%).
-
Add toluene sulfonic acid (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at 60 °C for 8-16 hours.
-
Monitor the reaction by TLC. Once complete, cool to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
The rhodium catalyst is key to the arylation of the propargyl alcohol.[1][7]
-
Toluene sulfonic acid acts as a Brønsted acid co-catalyst, facilitating the cyclization step.[7]
-
The THF/water solvent system is suitable for dissolving the reagents and facilitating the catalytic cycle.
Gold-Catalyzed Cyclizations
Gold catalysts, particularly Au(I) complexes, have proven to be highly effective in catalyzing the cyclization of 2-alkynyl phenols to form benzofurans.[8] This method is known for its mild reaction conditions and high efficiency.[8]
Protocol 6: Gold(I)-Catalyzed Cyclization of 2-Alkynyl Phenol Derivatives
This protocol describes the synthesis of benzofurans via the Au(I)-catalyzed cyclization of O-tetrahydropyran (THP) protected 2-alkynyl phenols.[8]
Materials:
-
O-THP protected 2-alkynyl phenol
-
Nolan's gold dimer hydroxide catalyst ([Au(IPr)OH]₂)
-
Toluene
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a vial, dissolve the O-THP protected 2-alkynyl phenol (1.0 mmol) in toluene (5 mL).
-
Add the Nolan's gold dimer hydroxide catalyst (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography using a hexanes/ethyl acetate gradient.
Causality of Experimental Choices:
-
The gold(I) catalyst acts as a soft Lewis acid, activating the alkyne for nucleophilic attack by the phenolic oxygen.[8]
-
The use of a protected phenol, such as the O-THP derivative, can be advantageous in cases where the free phenol is unreactive under the same conditions.[8] The reaction proceeds via cyclization followed by the concomitant removal of the protecting group.[8]
-
Toluene is a common solvent for gold-catalyzed reactions.
Iron-Catalyzed Syntheses
The use of iron, an earth-abundant and inexpensive metal, in catalysis is highly desirable. Iron-catalyzed methods for benzofuran synthesis have been developed, often proceeding through tandem oxidative coupling and annulation.[9][10][11]
Protocol 7: Iron-Catalyzed Pechmann-Type Condensation
This protocol details the synthesis of polysubstituted benzofurans from phenols and β-keto esters using an iron(III) chloride catalyst.[9]
Materials:
-
Phenol
-
β-keto ester
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Di-tert-butyl peroxide ((t-BuO)₂)
-
1,2-Dichloroethane (DCE)
-
Water
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol (1.0 mmol) and β-keto ester (1.2 mmol) in DCE (5 mL), add FeCl₃·6H₂O (0.05 mmol, 5 mol%).
-
Add a small amount of water (e.g., 1-2 equivalents).
-
Add di-tert-butyl peroxide (2.0 mmol) to the mixture.
-
Heat the reaction at 100 °C for 1 hour.
-
After cooling, quench the reaction with a saturated aqueous sodium thiosulfate solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Causality of Experimental Choices:
-
The iron(III) catalyst promotes a Pechmann-type condensation, leading to the formation of the benzofuran ring instead of the more common coumarin product.[9]
-
The presence of a proton source like water has been shown to be crucial for achieving high yields.[9]
-
Di-tert-butyl peroxide acts as an oxidant in the proposed oxidative coupling step.[9]
Section 2: Acid-Catalyzed Benzofuran Synthesis
Acid-catalyzed cyclizations provide a direct and often metal-free route to benzofurans.[12][13][14] These reactions typically involve the dehydration of suitable precursors or cascade reactions.[15]
Protocol 8: Polyphosphoric Acid (PPA) Catalyzed Cyclization of an Acetal
This protocol describes the synthesis of a benzofuran core via the PPA-catalyzed cyclization of an acetal substrate.[13]
Materials:
-
Acetal precursor
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Add the acetal precursor (1.0 mmol) to polyphosphoric acid (10 equivalents by weight) at room temperature.
-
Heat the mixture to 80-100 °C and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Polyphosphoric acid acts as both a strong acid catalyst and a dehydrating agent.
-
The reaction proceeds through protonation of the acetal, elimination of methanol to form an oxonium ion, followed by intramolecular nucleophilic attack of the phenyl ring and subsequent elimination to form the benzofuran.[13]
Section 3: Photocatalytic and Visible-Light-Mediated Synthesis
Visible-light-mediated reactions have gained significant attention as a green and sustainable synthetic tool.[1][2] These methods can often be performed under mild, metal-free conditions.[1]
Protocol 9: Visible-Light-Mediated Cyclization of 1,6-Enynes
This protocol describes a photocatalyst-free, visible-light-promoted cyclization of 1,6-enynes with bromomalonates to afford benzofuran derivatives.[1][2]
Materials:
-
1,6-enyne
-
Bromomalonate
-
Acetonitrile (MeCN)
-
Visible light source (e.g., blue LEDs)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a quartz reaction tube, dissolve the 1,6-enyne (1.0 mmol) and bromomalonate (1.5 mmol) in acetonitrile (5 mL).
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Seal the tube and irradiate with a visible light source at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture.
-
Purify the residue by column chromatography on silica gel to obtain the functionalized benzofuran.
Causality of Experimental Choices:
-
This reaction proceeds through a radical-mediated pathway initiated by the visible light.[1]
-
The absence of a photocatalyst, oxidant, or transition metal makes this an atom-economic synthetic protocol.[1][2]
-
Acetonitrile is a suitable solvent for this photochemical transformation.
Summary of Catalytic Methods
| Catalytic Method | Catalyst System | Key Features |
| Palladium-Copper Catalysis | (PPh₃)₂PdCl₂ / CuI | Sonogashira coupling followed by cyclization.[1][2] |
| Palladium Catalysis | (PPh₃)₂PdCl₂ / PCy₃ | Utilizes N-tosylhydrazones and iodobenzene-joined alkynes.[1][2] |
| Copper Catalysis | CuI / 1,10-Phenanthroline | Aerobic oxidative cyclization of phenols and alkynes.[6] |
| Copper Catalysis | CuBr | One-pot synthesis from salicylaldehydes, amines, and CaC₂.[2] |
| Rhodium Catalysis | [Rh(cod)Cl]₂ / TsOH | Relay catalysis for arylation and cyclization of propargyl alcohols.[1][7] |
| Gold Catalysis | [Au(IPr)OH]₂ | Mild cyclization of 2-alkynyl phenol derivatives.[8] |
| Iron Catalysis | FeCl₃·6H₂O | Pechmann-type condensation of phenols and β-keto esters.[9] |
| Acid Catalysis | Polyphosphoric Acid | Dehydrative cyclization of acetals.[13] |
| Visible-Light Mediation | None (Photocatalyst-free) | Radical-mediated cyclization of 1,6-enynes.[1][2] |
References
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
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Benzofuran Synthesis by Rh(I)/Acid Catalysis. ResearchGate. [Link]
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Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications (RSC Publishing). [Link]
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Iron-Catalyzed Synthesis of Polysubstituted Benzofurans. Synfacts. [Link]
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Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals. American Chemical Society. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PubMed. [Link]
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Flexible synthesis of fused benzofuran derivatives by rhodium-catalyzed [2 + 2 + 2] cycloaddition with phenol-linked 1,6-diynes. PubMed. [Link]
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Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical Science (RSC Publishing). [Link]
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Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. PubMed Central. [Link]
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Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. MDPI. [Link]
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Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications (RSC Publishing). [Link]
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A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. ResearchGate. [Link]
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Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. Semantic Scholar. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]
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Benzofuran synthesis. Organic Chemistry Portal. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
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Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. ACS Publications. [Link]
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Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. WuXi Biology. [Link]
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Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. ACS Publications. [Link]
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central. [Link]
-
Iron-Catalyzed Divergent Skeletal Editing of Benzofurans. CCS Chemistry. [Link]
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Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. PubMed. [Link]
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Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. RSC Publishing. [Link]
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Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. National Institutes of Health. [Link]
-
Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. ACS Publications. [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. National Institutes of Health. [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt. [Link]
-
Other Transition Metal-Catalyzed Benzofuran Synthesis. ResearchGate. [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. [Link]
-
Visible-light-mediated synthesis of functionalized benzofurans: an update. ResearchGate. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
-
A Photochemical Route to 2-Substituted Benzo[b]furans. ResearchGate. [Link]
-
Transition Metal-Catalyzed Heterocycle Synthesis Series. Barnes & Noble. [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]
-
Synthesis of Benzofurans via Tandem Rhodium-Catalyzed C(sp3)[BOND]H Insertion and Copper-Catalyzed Dehydrogenation. ResearchGate. [Link]
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Application Notes and Protocols for the Purification of Methyl 3-hydroxybenzofuran-2-carboxylate
Introduction: The Importance of Purity for a Privileged Scaffold
Methyl 3-hydroxybenzofuran-2-carboxylate is a member of the benzofuran family, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry and drug development.[1][2] The benzofuran motif is integral to numerous natural products and synthetic molecules exhibiting a wide array of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The purity of such compounds is not merely a matter of academic rigor; it is a prerequisite for obtaining reliable biological data, ensuring reproducibility in research, and meeting the stringent safety standards of pharmaceutical development. Impurities, such as unreacted starting materials, by-products, or residual solvents, can confound experimental results and introduce toxicity.
This guide provides a comprehensive overview of robust, field-proven techniques for the purification of Methyl 3-hydroxybenzofuran-2-carboxylate. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. The protocols described herein—recrystallization and flash column chromatography—are designed as self-validating systems when paired with the recommended purity assessment techniques.
Physicochemical Profile and Strategic Implications
A precise purification strategy is dictated by the compound's physical and chemical properties. While specific experimental data for Methyl 3-hydroxybenzofuran-2-carboxylate is not widely published, its structure allows for reliable predictions. The presence of a phenolic hydroxyl group, a methyl ester, and an aromatic system imparts moderate polarity and the likelihood of being a crystalline solid at room temperature. These characteristics make it an excellent candidate for purification by both recrystallization and normal-phase chromatography.
| Property | Predicted Value / Characteristic | Implication for Purification |
| Molecular Formula | C₁₀H₈O₄ | --- |
| Molecular Weight | 192.17 g/mol | --- |
| Physical State | Crystalline Solid | Suitable for recrystallization. |
| Polarity | Moderately Polar | Amenable to silica gel chromatography; requires a polar solvent for dissolution. |
| Solubility | Soluble in polar organic solvents (e.g., Acetone, Ethyl Acetate, Alcohols); low solubility in non-polar solvents (e.g., Hexane) and water. | Guides solvent selection for both chromatography and recrystallization. |
| UV Absorbance | Yes (due to aromatic system) | Allows for easy visualization on TLC plates and detection by HPLC-UV. |
| Hydrogen Bonding | Donor (hydroxyl) & Acceptor (ester, hydroxyl, furan oxygen) | Influences interactivity with silica gel and choice of recrystallization solvents. |
Overall Purification and Analysis Workflow
A multi-step approach is typically required to achieve high purity. The crude product from synthesis is first subjected to a bulk purification technique, such as recrystallization. If impurities persist, the more discerning method of flash column chromatography is employed. Each stage is critically monitored by Thin-Layer Chromatography (TLC), with final purity and identity confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Purification by Recrystallization
Expertise & Causality
Recrystallization is a powerful technique for purifying crystalline solids.[3] Its success hinges on the principle of differential solubility: the target compound should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at a lower temperature. Impurities, ideally, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor upon cooling).[4] For an aromatic ester with a free hydroxyl group, a single polar solvent or a binary system comprising a polar and a non-polar solvent is often effective.[5][6]
Methodology: Step-by-Step Protocol
Step 1: Solvent Screening
-
Place ~10-20 mg of the crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the total volume is ~0.5 mL. Observe solubility. Solvents to test include Ethanol, Methanol, Ethyl Acetate, Acetone, Toluene, and Hexane.
-
If the compound is insoluble at room temperature, gently heat the tube in a water bath. If it dissolves, it is a potential candidate.
-
Allow the dissolved solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.
-
An ideal single solvent will exhibit the properties in the table below. If no single solvent is ideal, a binary system (e.g., Ethyl Acetate/Hexane or Toluene/Hexane) is required. To use a binary system, dissolve the compound in a minimal amount of the more polar ("soluble") solvent while hot, then add the less polar ("insoluble") solvent dropwise until the solution becomes faintly cloudy (the saturation point).
Table for Hypothetical Solvent Screening Results:
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Hexane | Insoluble | Insoluble | N/A | Poor solvent. Good as an anti-solvent. |
| Ethyl Acetate | Sparingly Soluble | Very Soluble | Good Crystals | Good Candidate |
| Ethanol | Soluble | Very Soluble | Poor Yield | Too soluble. |
| Water | Insoluble | Insoluble | N/A | Poor solvent. |
| Toluene | Sparingly Soluble | Soluble | Good Crystals | Good Candidate |
Step 2: Recrystallization Procedure (Using Ethyl Acetate)
-
Place the crude Methyl 3-hydroxybenzofuran-2-carboxylate in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add the chosen solvent (Ethyl Acetate) in small portions while stirring and gently heating. Add just enough solvent to fully dissolve the solid at a near-boiling temperature. Using excess solvent is a common error that drastically reduces yield.[4]
-
If colored, insoluble impurities are present, perform a hot filtration: quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight. Determine the melting point and assess purity by TLC and HPLC.
Protocol 2: Purification by Flash Column Chromatography
Expertise & Causality
When recrystallization is insufficient to remove impurities with similar solubility profiles, flash column chromatography offers superior separation based on differential partitioning between a stationary phase and a mobile phase.[7][8] For a moderately polar compound like Methyl 3-hydroxybenzofuran-2-carboxylate, silica gel (a highly polar adsorbent) is the standard stationary phase. A mobile phase (eluent) of low to moderate polarity is used to move compounds down the column. Less polar compounds travel faster, while more polar compounds are retained longer by the silica gel, effecting separation. The optimal mobile phase is determined empirically using TLC.[7]
Methodology: Step-by-Step Protocol
Stage 1: TLC Method Development
-
Prepare a stock solution of your crude product (~5 mg/mL) in a solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, spot the crude mixture alongside any available starting materials.
-
Develop the plate in a chamber containing a test eluent system. A good starting point for this compound is 20% Ethyl Acetate in Hexane (v/v).[9]
-
Visualize the developed plate under a UV lamp (254 nm).
-
Adjust the solvent ratio to achieve a retention factor (Rƒ) of 0.25 - 0.35 for the target compound.
-
If Rƒ is too high (compound runs too fast), decrease the polarity (reduce the percentage of ethyl acetate).
-
If Rƒ is too low (compound stays at the baseline), increase the polarity (increase the percentage of ethyl acetate).
-
Stage 2: Column Packing (Slurry Method)
-
Select a column of appropriate size (a silica-to-crude-product weight ratio of 50:1 to 100:1 is typical for good separation).
-
In a beaker, prepare a slurry of silica gel in the initial, non-polar component of your eluent (e.g., hexane).
-
Secure the column vertically, add a small plug of cotton/glass wool and a thin layer of sand to the bottom.
-
Pour the silica slurry into the column. Use the eluent to wash any remaining silica from the beaker into the column.
-
Gently tap the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Add a protective layer of sand on top. Crucially, never let the column run dry.
Stage 3: Sample Loading and Elution
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the weight of your product) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (using a pipette bulb or regulated air supply) to achieve a steady flow rate (a few cm per minute).
-
Collect the eluent in sequentially numbered test tubes or flasks.
-
Monitor the separation by spotting collected fractions on TLC plates to identify which fractions contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified Methyl 3-hydroxybenzofuran-2-carboxylate.
Protocol 3: Purity and Identity Verification
Expertise & Causality
Purification is incomplete without rigorous verification. HPLC is the gold standard for determining the quantitative purity of organic compounds, offering high resolution and sensitivity.[10] RP-HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is typically used. NMR spectroscopy provides definitive structural confirmation and can reveal the presence of proton-containing impurities that may not be visible by other methods.
Methodology: Purity Assessment Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid (for better peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 254 nm or 280 nm).
-
Protocol:
-
Prepare a stock solution of the purified sample in acetonitrile or methanol (~1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject 5-10 µL onto the column.
-
Run a gradient elution (e.g., 10% B to 95% B over 15 minutes).
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), which can be useful for observing the exchangeable hydroxyl proton.
-
Protocol:
-
Dissolve 5-10 mg of the dry, purified product in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
The spectrum should be clean, with sharp signals corresponding to the expected protons of the molecule. The absence of significant unassignable peaks indicates high purity.
-
Expected ¹H NMR Signals (Predicted):
| Protons | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ (Ester) | ~3.9 | Singlet | 3H |
| Aromatic (Benzene ring) | ~7.0 - 7.8 | Multiplets | 4H |
| -OH (Phenolic) | ~5.0 - 9.0 (variable, broad) | Singlet (broad) | 1H |
| Furan H | ~7.0 - 8.0 | Singlet | 1H |
References
-
SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Zhang, H. J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29751-29767. [Link]
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Asiri, A. M., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8272. [Link]
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YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Chemistry LibreTexts. (2021, March 21). Running a flash column. [Link]
-
UCLA Chemistry. (n.d.). Recrystallization and Crystallization. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88068, Methyl 3-hydroxybenzoate. [Link]
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Application Notes and Protocols: In Vitro Screening of Methyl 3-hydroxybenzofuran-2-carboxylate
Authored by: Your Senior Application Scientist
Abstract
The benzofuran scaffold is a privileged heterocyclic motif renowned for its presence in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities.[1][2][3] Derivatives of benzofuran have demonstrated potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4][5] This document provides a comprehensive guide for the initial in vitro screening of a specific derivative, Methyl 3-hydroxybenzofuran-2-carboxylate. The following protocols are designed as a foundational platform for researchers in drug discovery and chemical biology to assess the therapeutic potential of this compound across key biological domains. We present a logical, tiered screening cascade, beginning with broad-spectrum cytotoxicity and progressing to more specific mechanistic assays.
Introduction: The Scientific Rationale for Screening
Methyl 3-hydroxybenzofuran-2-carboxylate belongs to the benzofuran family, a class of compounds that has garnered significant attention in medicinal chemistry.[2][3] The core benzofuran structure, a fusion of benzene and furan rings, is a key pharmacophore in drugs like the antiarrhythmic amiodarone.[6] Numerous studies have established that modifications to the benzofuran ring system can lead to a diverse array of biological effects. For instance, various derivatives have been shown to inhibit tumor cell proliferation, suppress inflammatory pathways, scavenge free radicals, and impede microbial growth.[2][3][4][7]
Given the established bioactivity of the benzofuran scaffold, it is hypothesized that Methyl 3-hydroxybenzofuran-2-carboxylate may possess therapeutic properties. The hydroxyl and carboxylate moieties at the 3 and 2 positions, respectively, are of particular interest as they offer potential sites for hydrogen bonding and other molecular interactions with biological targets. This application note outlines a strategic approach to elucidate the bioactivity profile of this compound through a series of robust and validated in vitro assays.
Tier 1 Screening: Cytotoxicity and Antiproliferative Activity
The initial step in evaluating any new compound is to determine its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. This insoluble formazan can be solubilized, and the concentration of the colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay for Anticancer Screening
Materials:
-
Methyl 3-hydroxybenzofuran-2-carboxylate (test compound)
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)[4][9]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8][10]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Methyl 3-hydroxybenzofuran-2-carboxylate in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[10]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
| Parameter | Example Value | Description |
| Cell Line | A549 | Human Lung Carcinoma |
| Seeding Density | 8,000 cells/well | Optimized for logarithmic growth |
| Compound Conc. | 0.1 - 100 µM | Logarithmic dilution series |
| Incubation Time | 48 hours | Standard treatment duration |
| Positive Control | Doxorubicin (10 µM) | Known cytotoxic drug |
| IC₅₀ (Calculated) | e.g., 25 µM | Concentration for 50% inhibition |
Tier 2 Screening: Elucidating Mechanisms of Action
If significant activity is observed in the Tier 1 screen, the subsequent step is to investigate the potential mechanisms. Based on the known activities of benzofuran derivatives, we propose screening for anti-inflammatory, antioxidant, and antimicrobial effects.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Principle: Inflammation is often characterized by the overproduction of mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.[12][13] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages (e.g., RAW 264.7 cell line) to produce NO.[13][14][15] The anti-inflammatory potential of a compound can be assessed by its ability to inhibit LPS-induced NO production.[12][13] NO production is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[15]
Protocol: Griess Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of Methyl 3-hydroxybenzofuran-2-carboxylate for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[12]
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[16][17] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to yellow.[18] The degree of discoloration indicates the scavenging potential of the compound.[16]
Protocol: DPPH Assay
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of Methyl 3-hydroxybenzofuran-2-carboxylate in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the test compound solutions to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.[16]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Antimicrobial Activity: Broth Microdilution Method
Principle: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[21] The assay involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well plate, followed by inoculation with a standardized number of microorganisms.[19][20]
Protocol: MIC Determination
-
Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to the mid-logarithmic phase. Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of Methyl 3-hydroxybenzofuran-2-carboxylate in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole) should be used as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.[19]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[19][21]
Conclusion and Future Directions
This document outlines a systematic, multi-tiered approach for the preliminary in vitro evaluation of Methyl 3-hydroxybenzofuran-2-carboxylate. The proposed assays provide a robust framework for identifying potential cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities. Positive results from this initial screening cascade will warrant further investigation, including more detailed mechanistic studies, evaluation against a broader panel of cell lines or microbial strains, and eventual progression to in vivo models. The inherent structural features of the benzofuran scaffold suggest that this compound is a promising candidate for drug discovery efforts.
References
- National Institutes of Health (NIH). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- PubMed. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors.
- MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- ResearchGate. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?.
- MSD Manual Professional Edition. (n.d.). Susceptibility Testing - Infectious Diseases.
- Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- PubMed. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents.
- ScienceDirect. (n.d.). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products.
- Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Abcam. (n.d.). MTT assay protocol.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- PubMed. (n.d.). In Vitro Antioxidant Assays.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- PubMed Central (PMC). (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages.
- PubMed Central (PMC). (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review.
- PubMed Central (PMC). (2017). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells.
- MDPI. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages.
- National Institutes of Health (NIH). (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts.
- Royal Society of Chemistry. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives.
- MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
- (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.
Sources
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- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate. This valuable heterocyclic scaffold is a precursor to numerous pharmacologically active molecules. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its synthesis, ensuring higher yields, purity, and reproducibility.
Synthesis Overview: General Workflow
The most common and efficient route to Methyl 3-hydroxybenzofuran-2-carboxylate involves the base-mediated intramolecular cyclization of an α-aryloxy-β-ketoester. This precursor is typically synthesized via the reaction of a substituted phenol (often a salicylate derivative) with an appropriate α-halo-β-ketoester. The overall workflow is depicted below.
Caption: General workflow for the synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate.
Frequently Asked Questions (FAQs)
This section addresses common queries and challenges encountered during the synthesis.
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors throughout the two main stages of the synthesis:
-
Inefficient O-Alkylation (Step 1): The initial formation of the ether linkage can be incomplete. Ensure your phenol starting material is fully deprotonated by using a sufficient amount of a suitable base like potassium carbonate. The solvent must be anhydrous, as water can hydrolyze the haloester and consume the base.
-
Competing C-Alkylation: While O-alkylation is generally favored for phenols, some C-alkylation on the aromatic ring can occur, leading to undesired byproducts. Using a polar aprotic solvent like DMF can sometimes favor O-alkylation.
-
Failed or Incomplete Cyclization (Step 2): The Dieckmann-like condensation is highly sensitive to reaction conditions.[1][2] The base must be strong enough to deprotonate the α-carbon of the ketoester (e.g., NaH, NaOMe, K-tert-butoxide). Crucially, the entire system must be rigorously anhydrous, as trace amounts of water will quench the enolate intermediate and halt the cyclization.[3]
-
Product Degradation: The 3-hydroxybenzofuran core can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures during workup or purification. Neutralize the reaction mixture carefully and avoid prolonged heating.
Q2: I'm observing multiple spots on my TLC plate after the cyclization reaction. What are the common side products?
A2: The primary side products often include:
-
Unreacted Starting Material: The α-aryloxy-β-ketoester intermediate may persist if the cyclization conditions are not optimal (e.g., weak base, presence of moisture).
-
Hydrolyzed Products: If the reaction is not anhydrous or if the workup is too harsh, you may see the saponification of the methyl ester to the corresponding carboxylic acid.[4]
-
Benzofuran-3(2H)-one Tautomer: This is a crucial point. The desired "3-hydroxy" product is an enol, which exists in equilibrium with its keto tautomer, methyl 2-oxo-2,3-dihydrobenzofuran-3-carboxylate.[5][6] Depending on the solvent and pH, you may observe both forms or a broadened spot on TLC. This is not strictly a side product but an isomeric form of the product itself.
-
Products from Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation between two precursor molecules can occur, leading to polymeric byproducts.[2] Running the reaction under reasonably dilute conditions favors the desired intramolecular cyclization.
Q3: How critical is the choice of base for the cyclization step?
A3: The choice of base is paramount. The intramolecular cyclization is a Dieckmann condensation, which requires a strong, non-nucleophilic base to generate the key enolate intermediate.[1]
| Base | Suitability & Rationale |
| Sodium Hydride (NaH) | Excellent. A very strong, non-nucleophilic base that irreversibly deprotonates the α-carbon. The only byproduct is hydrogen gas. Requires careful handling and an anhydrous, aprotic solvent like THF or Toluene. |
| Sodium Methoxide (NaOMe) | Very Good. A strong base that is effective for this transformation. It is often used in methanol or as a solid. The reaction is an equilibrium, but is driven forward by the formation of the stable final product. |
| Potassium tert-Butoxide | Good. A strong, sterically hindered base that is very effective. However, its bulkiness can sometimes slow the reaction rate compared to smaller bases. |
| Potassium Carbonate (K₂CO₃) | Unsuitable. Too weak to efficiently deprotonate the α-carbon of the ketoester required for the Dieckmann condensation. It is, however, suitable for the initial O-alkylation step.[7] |
Q4: What is the best way to purify the final product?
A4: Purification strategy depends on the scale and purity of the crude product.
-
Recrystallization: This is often the most effective method for obtaining high-purity material if a suitable solvent system can be found. Common solvents include ethanol, ethyl acetate/hexane, or toluene.[8]
-
Silica Gel Column Chromatography: This is the preferred method if recrystallization is ineffective or if side products have similar solubility. A typical eluent system is a gradient of ethyl acetate in hexane.[7][9] Be aware that prolonged contact with silica gel (which is slightly acidic) can sometimes promote tautomerization or degradation. Running the column quickly and using fresh, high-quality solvents is recommended.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction/Starting material recovered | 1. Inactive base (e.g., old NaH).2. Insufficiently strong base for cyclization.3. Presence of moisture or protic impurities quenching the enolate. | 1. Use fresh, high-quality base. Test NaH activity (e.g., careful addition to ethanol).2. Switch to a stronger base like NaH or NaOMe.[10]3. Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of a carboxylic acid byproduct | Saponification (hydrolysis) of the methyl ester. | 1. Ensure the base used for cyclization is non-nucleophilic (NaH is ideal).2. During workup, add acid slowly at low temperature (0 °C) to neutralize.3. Avoid prolonged exposure to strong aqueous base. |
| Broad, streaky spots on TLC | 1. Keto-enol tautomerism of the product.[5]2. Product is highly polar and interacting strongly with the silica plate. | 1. This is often normal. Characterize the final product by NMR to confirm structure.2. Add a small amount of acetic acid (~1%) to your TLC eluent to improve spot shape. |
| Reaction turns dark or forms tar | 1. Reaction temperature is too high, causing decomposition.2. Side reactions, possibly polymerization. | 1. Maintain the recommended reaction temperature. For NaH, the reaction is often run at room temperature or with gentle warming.2. Use more dilute conditions to favor intramolecular cyclization. |
Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis, adapted from established procedures for benzofuran synthesis.[7][11][12]
Step 1: Synthesis of Methyl 2-(2-(methoxycarbonyl)phenoxy)-3-oxobutanoate
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl salicylate (1.0 eq), methyl chloroacetoacetate (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetone or DMF (approx. 5 mL per mmol of salicylate).
-
Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure. The resulting crude oil can be used directly in the next step or purified by column chromatography if necessary.
Step 2: Cyclization to Methyl 3-hydroxybenzofuran-2-carboxylate
-
CRITICAL: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (Nitrogen or Argon).
-
To a dry 250 mL round-bottom flask, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (x3) to remove the oil, carefully decanting the hexane each time.
-
Add anhydrous toluene or THF (approx. 10 mL per mmol of precursor).
-
Dissolve the crude intermediate from Step 1 in a small amount of anhydrous toluene/THF and add it dropwise to the stirred NaH suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material. Gentle warming (40-50 °C) may be required to drive the reaction to completion.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl (1M) until the evolution of gas ceases and the pH is slightly acidic (~5-6).
-
Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude solid by recrystallization from hot ethanol or an ethyl acetate/hexane mixture.
-
Alternatively, perform column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexane as the eluent.
-
Combine the pure fractions and remove the solvent to yield Methyl 3-hydroxybenzofuran-2-carboxylate as a solid.
Reaction Mechanism: Base-Catalyzed Intramolecular Cyclization
The core of this synthesis is the intramolecular Dieckmann-like condensation. The mechanism involves the formation of a nucleophilic enolate which then attacks the ester carbonyl on the aromatic ring, leading to cyclization.
Caption: Mechanism of the Dieckmann-like condensation to form the benzofuran ring.
This guide provides a comprehensive framework for successfully synthesizing and optimizing the production of Methyl 3-hydroxybenzofuran-2-carboxylate. For further assistance, please consult the references below or contact our technical support team.
References
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.).
- Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals. (2023). American Chemical Society.
- Total synthesis of natural products containing benzofuran rings. (2017). Royal Society of Chemistry.
- One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019).
- Baker-Venkataraman Rearrangement. (n.d.). Alfa Chemistry.
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). NISCAIR Online Periodicals Repository.
- Dieckmann condens
- Synthetic methods of benzofuran-3(2H)-ones. (2023).
- Synthesis of Benzofuran-3(2H)-ones. (n.d.). Organic Chemistry Portal.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019).
- Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. (n.d.).
- Claisen Condensation and Dieckmann Condens
- synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Acta Poloniae Pharmaceutica.
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Yield of Methyl 3-hydroxybenzofuran-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we delve into the common challenges encountered during the synthesis, providing scientifically grounded solutions and practical advice to enhance your reaction yields and product purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate, a valuable intermediate in medicinal chemistry.[1] The primary synthetic route often involves the intramolecular cyclization of a precursor like methyl 2-(2-formylphenoxy)acetate.[2] Success hinges on carefully controlling reaction parameters to favor the desired benzofuran formation.
Issue 1: Low or No Product Yield
A common frustration is observing a low yield of the target molecule. This can often be attributed to several factors, from reagent quality to suboptimal reaction conditions.
Question: My reaction has resulted in a very low yield of Methyl 3-hydroxybenzofuran-2-carboxylate. What are the likely causes and how can I rectify this?
Answer:
Several factors could be contributing to the low yield. A systematic approach to troubleshooting is recommended.
1. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure that your starting materials, particularly the salicylaldehyde derivative and the α-bromo ester, are of high purity.[3] Impurities can interfere with the reaction and lead to unwanted side products.
-
Solvent Purity: Use anhydrous and degassed solvents, especially in reactions sensitive to moisture and oxygen.[4] Traces of water can hydrolyze starting materials or intermediates, while oxygen can lead to oxidative side reactions.
-
Base Stoichiometry: The amount of base is critical. An insufficient amount may result in incomplete deprotonation of the phenolic hydroxyl group, leading to an incomplete initial etherification. Conversely, an excess of a strong base might promote side reactions. A common approach is to use 1.2 to 3.0 equivalents of a base like potassium carbonate (K₂CO₃).[3]
2. Reaction Conditions:
-
Temperature: The reaction temperature significantly influences the rate of both the initial etherification and the subsequent intramolecular cyclization. While some protocols suggest refluxing for extended periods (e.g., 24 hours), excessively high temperatures can lead to decomposition of starting materials or the product.[3] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) and optimize the temperature accordingly.
-
Reaction Time: Incomplete reactions are a frequent cause of low yields. Monitor the reaction's progress using TLC to determine the optimal reaction time. Extending the reaction time may be necessary for complete conversion.[5]
3. Inefficient Cyclization:
-
The key step in forming the benzofuran ring is an intramolecular Perkin-like condensation.[6][7][8][9] The efficiency of this step is highly dependent on the base and solvent system.
-
Base Selection: While potassium carbonate is commonly used, other bases like cesium carbonate (Cs₂CO₃) or organic amines (e.g., triethylamine) can be more effective in certain cases.[4][10] The choice of base can influence the reaction rate and selectivity.
-
Solvent Effects: The polarity and boiling point of the solvent play a crucial role. Acetonitrile and dimethylformamide (DMF) are often good choices for this type of reaction.[3][4]
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the overall yield.
Question: My reaction mixture shows multiple spots on the TLC plate, and isolating the desired product is difficult. What are the common side reactions, and how can they be minimized?
Answer:
Understanding the potential side reactions is key to suppressing their formation.
1. Intermolecular Condensation:
-
Instead of the desired intramolecular cyclization, intermolecular reactions between the starting materials or intermediates can occur, leading to polymeric materials or other high-molecular-weight byproducts.
-
Mitigation: Running the reaction at a lower concentration (higher dilution) can favor the intramolecular pathway over the intermolecular one.
2. Incomplete Cyclization:
-
The intermediate, methyl 2-(2-formylphenoxy)acetate, may be present in the final reaction mixture if the cyclization step is incomplete.
-
Mitigation: As mentioned earlier, optimizing the base, solvent, and temperature can drive the cyclization to completion.
3. Decomposition:
-
The aldehyde functionality in the starting material or intermediate can be sensitive to harsh reaction conditions (high temperatures, strong bases), leading to decomposition.
-
Mitigation: Employing milder reaction conditions, such as using a weaker base or a lower reaction temperature for a longer duration, can minimize decomposition.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate.
Caption: A workflow for troubleshooting low-yield benzofuran synthesis.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate.
Q1: What is the general synthetic strategy for Methyl 3-hydroxybenzofuran-2-carboxylate?
A1: The most common approach involves a two-step, one-pot synthesis. First, a salicylaldehyde derivative is reacted with an α-bromo ester (like methyl bromoacetate) in the presence of a base to form a phenoxyacetate intermediate. This intermediate then undergoes an intramolecular Perkin-like condensation to form the benzofuran ring.[2][3]
Q2: How do electron-donating or electron-withdrawing groups on the salicylaldehyde affect the reaction?
A2: The electronic nature of the substituents on the aromatic ring can significantly impact the reaction.
-
Electron-donating groups (e.g., methoxy, methyl) generally increase the nucleophilicity of the phenoxide, which can accelerate the initial etherification step. They also tend to favor the cyclization step.[11]
-
Electron-withdrawing groups (e.g., nitro, chloro) can decrease the nucleophilicity of the phenoxide, potentially slowing down the etherification. They can also make the aromatic ring less reactive towards the intramolecular cyclization.[4]
Q3: What are the best practices for purifying Methyl 3-hydroxybenzofuran-2-carboxylate?
A3: Column chromatography on silica gel is the most common and effective method for purifying the final product.[3] A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[3] It is crucial to carefully monitor the fractions by TLC to ensure proper separation from any unreacted starting materials or side products. Recrystallization from a suitable solvent system can be employed for further purification if needed.
Q4: Can microwave-assisted synthesis be used to improve the yield and reduce reaction time?
A4: Yes, microwave-assisted organic synthesis can be a powerful tool for this reaction. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve yields by providing uniform and rapid heating.[7] This can also help to minimize the formation of side products by reducing the overall time the reaction mixture is exposed to high temperatures.
III. Experimental Protocols
Here we provide a detailed, step-by-step protocol for the synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate.
Protocol: Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate
This protocol is a general guideline and may require optimization based on the specific substituted salicylaldehyde used.
Materials:
-
Substituted Salicylaldehyde (1.0 mmol)
-
Methyl bromoacetate (1.2 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
Anhydrous Acetonitrile (10 mL)
-
Ethyl acetate
-
Petroleum ether (or hexane)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted salicylaldehyde (1.0 mmol), anhydrous potassium carbonate (3.0 mmol), and anhydrous acetonitrile (10 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add methyl bromoacetate (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent).
-
After the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine solution (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure Methyl 3-hydroxybenzofuran-2-carboxylate.[3]
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate.
IV. Quantitative Data Summary
The following table provides a summary of typical reaction conditions and expected yields for the synthesis of benzofuran-2-carboxylates from various salicylaldehydes. Note that these are representative examples, and actual yields may vary.
| Starting Salicylaldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Salicylaldehyde | K₂CO₃ | Acetonitrile | Reflux | 24 | 86 | [3] |
| 5-Bromosalicylaldehyde | K₂CO₃ | Acetonitrile | Reflux | 24 | ~80 | [12] |
| 2-Hydroxy-4-methoxybenzaldehyde | K₂CO₃ | Acetonitrile | Reflux | - | - | [2] |
This data highlights that good to excellent yields can be achieved under standard reflux conditions with potassium carbonate as the base.
V. References
-
M Kishor. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res., 9(5):210-220.
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). National Institutes of Health.
-
Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. (2025). Benchchem.
-
Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central.
-
Perkin rearrangement. (n.d.). Wikipedia.
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.).
-
Technical Support Center: Optimization of Benzofuran Synthesis. (2025). Benchchem.
-
4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. (n.d.). ResearchGate.
-
Preparation and Properties of Benzofuran#Synthesis of Benzofuran. (2022). YouTube.
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health.
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC.
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (n.d.). National Institutes of Health.
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2025). ResearchGate.
-
Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2025). ResearchGate.
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health.
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Publishing.
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons.
-
6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (n.d.). MDPI.
-
Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University.
-
Synthesis of 3‐aryl‐4‐hydroxybenzofurans from nitrostyrene via a four‐component reaction. (n.d.).
-
methyl 2-(2-formylphenoxy)acetate; CAS No. - ChemShuttle. (n.d.).
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (n.d.). PMC - NIH.
-
CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010).
-
synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.).
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry.
Sources
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"common side reactions in benzofuran synthesis"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of benzofuran derivatives. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of these synthetic routes.
Troubleshooting Guides: Common Synthetic Pathways
This section addresses specific issues that may arise during common benzofuran synthesis protocols. Each entry details the problem, its probable cause based on reaction mechanisms, and provides a step-by-step protocol for resolution.
Guide 1: The Perkin Rearrangement
The Perkin rearrangement is a classic method for converting 3-halocoumarins into benzofuran-2-carboxylic acids.[1][2][3] While reliable, it can present certain challenges.
Problem: Low yield of the desired benzofuran-2-carboxylic acid.
-
Probable Cause: Low yields can stem from several factors including incomplete reaction, suboptimal base strength, or impure starting materials.[4] Traditional methods often require prolonged heating, and any deviation can impact the final yield.[1]
-
Troubleshooting Protocol:
-
Verify Reaction Completion: Monitor the reaction progress using thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC).[4] If the starting material is still present, consider extending the reaction time.
-
Optimize Reaction Conditions:
-
Thermal Conditions: Traditional methods often involve refluxing for several hours.[1] Microwave-assisted synthesis can dramatically reduce reaction times to as little as 5 minutes and improve yields.[1]
-
Base Concentration: Ensure the base (commonly sodium hydroxide in ethanol or methanol) is fully dissolved and present in a sufficient molar excess to drive the reaction to completion.[4]
-
-
Ensure Starting Material Purity: Impurities in the 3-halocoumarin can lead to side reactions. Purify the starting material by recrystallization or column chromatography before proceeding.
-
Problem: Formation of an unexpected byproduct.
-
Probable Cause: A common byproduct is the un-rearranged, ring-opened intermediate, a (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[4] This occurs when the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is inefficient. The reaction proceeds in two main stages: a rapid base-catalyzed ring fission of the 3-halocoumarin, followed by a slower cyclization.[5]
-
Troubleshooting Protocol:
-
Promote Cyclization: Ensure adequate heating and maintain a sufficiently concentrated reaction mixture to favor the intramolecular cyclization over the formation of the stable ring-opened intermediate.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. While ethanol and methanol are common, exploring other polar aprotic solvents might be beneficial in specific cases.
-
Guide 2: Transition-Metal-Catalyzed Syntheses (e.g., Sonogashira Coupling)
Palladium-catalyzed reactions, such as the Sonogashira coupling, are powerful tools for constructing the benzofuran core.[4] However, they are susceptible to specific side reactions.
Problem: Significant formation of alkyne homocoupling (Glaser coupling) byproducts.
-
Probable Cause: This is a frequent side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[4]
-
Troubleshooting Protocol:
-
Utilize Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst.[4] This may necessitate a higher palladium catalyst loading or the use of specialized ligands.
-
Select an Appropriate Amine Base: The choice of amine can impact the rate of homocoupling. Sterically hindered amines, such as diisopropylethylamine (DIPEA), can disfavor this side reaction.[4]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture helps to maintain a low concentration, thereby reducing the likelihood of the bimolecular homocoupling reaction.[4]
-
Degas Thoroughly: Ensure that the solvent and reagents are thoroughly degassed to prevent oxygen from promoting the homocoupling reaction.
-
Guide 3: Intramolecular Cyclization of α-Aryloxy Ketones
Acid- or metal-catalyzed intramolecular cyclization of α-aryloxy ketones is a common strategy for benzofuran synthesis.[6][7] Regioselectivity can be a significant challenge.
Problem: Formation of undesired regioisomers.
-
Probable Cause: When both ortho positions on the phenol are unsubstituted, mixtures of regioisomers can form.[8] The regiochemical outcome is influenced by steric effects, the catalyst, and reaction conditions.[8][9]
-
Troubleshooting Protocol:
-
Catalyst and Ligand Screening: Different metal catalysts (e.g., Palladium, Copper, Rhodium, Gold) and their associated ligands can selectively promote the formation of one regioisomer over another.[9] For example, Lewis acids like titanium tetrachloride have been shown to favor the formation of 2-alkyl benzofurans.[10]
-
Employ Directing Groups: The use of directing groups on the starting materials can guide the cyclization to a specific position on the benzene ring.[9]
-
Optimize Reaction Conditions: Parameters such as temperature, solvent, and the nature of the acid or base can significantly affect the regioselectivity of the reaction.[9] For instance, in the reaction of 1-(2-hydroxyphenyl)-2-chloroethanones with Grignard reagents, lower temperatures can favor the formation of 2-substituted benzofurans.[9]
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my benzofuran synthesis reaction?
A1: Thin-layer chromatography (TLC) is a rapid and effective method for qualitatively monitoring the consumption of starting materials and the formation of products.[4] For more quantitative analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are recommended.[4]
Q2: I am struggling with the purification of my benzofuran product. What are some common challenges and solutions?
A2: Purification can be challenging due to the presence of regioisomers or other closely related byproducts.[11] Careful column chromatography is often required. Screening different solvent systems for chromatography is crucial for achieving good separation. In some cases, derivatization of the product mixture can facilitate separation, followed by removal of the derivatizing group.
Q3: What is "resinification" and how can I prevent it in my reaction?
A3: Resinification, or the formation of polymeric tar-like substances, can occur under harsh reaction conditions, such as high temperatures or strong acidic or basic media. To prevent this, it is advisable to use the mildest possible reaction conditions that still afford a reasonable reaction rate. The use of protecting groups for sensitive functionalities can also mitigate resinification.
Q4: How can I selectively synthesize a 2-substituted versus a 3-substituted benzofuran?
A4: Achieving this selectivity is a common goal in benzofuran synthesis. The choice of synthetic route is paramount. For example, the reaction of phenols with α-haloketones can be directed towards 2-substituted benzofurans using a Lewis acid catalyst like titanium tetrachloride.[10] Conversely, other methods may favor the 3-substituted product. The regioselectivity is often dictated by the specific substrates and reaction conditions employed.[9]
Visualizing Reaction Pathways
Perkin Rearrangement Mechanism
Caption: Mechanism of the Perkin Rearrangement.
Troubleshooting Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira coupling.
References
- BenchChem. (n.d.). preventing byproduct formation in benzofuran synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimizing Regioselectivity in Substituted Benzofuran Synthesis.
-
Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Retrieved from [Link]
-
Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Retrieved from [Link]
-
Miao, M., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(1), 124. Retrieved from [Link]
-
Li, J., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. Retrieved from [Link]
-
Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. PubMed. Retrieved from [Link]
-
Wang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510–27540. Retrieved from [Link]
-
Benedict, F., et al. (2025). Challenges and strategies in attaining benzofuran with pattern-tunable substituents. ResearchGate. Retrieved from [Link]
-
Miao, M., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Retrieved from [Link]
-
Wikipedia. (2024). Perkin rearrangement. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Perkin Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
-
Kouser, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22675–22706. Retrieved from [Link]
-
Bhargava, G., & Shrivastava, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28247–28271. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (7), 1603–1606. Retrieved from [Link]
-
ResearchGate. (n.d.). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Retrieved from [Link]
-
Deng, G., et al. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Angewandte Chemie International Edition, 58(9), 2826–2830. Retrieved from [Link]
Sources
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 3. Perkin Rearrangement [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-hydroxybenzofuran-2-carboxylate
Welcome to the technical support center for the purification of Methyl 3-hydroxybenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful isolation of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the purification of Methyl 3-hydroxybenzofuran-2-carboxylate.
Problem 1: Low Yield After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography of Methyl 3-hydroxybenzofuran-2-carboxylate. What are the likely causes and how can I mitigate this?
Answer: Low recovery from silica gel chromatography is a common issue, often attributable to the inherent properties of the compound and the stationary phase. Several factors could be at play:
-
Compound Degradation on Silica Gel: The hydroxyl group on the benzofuran ring can make the compound susceptible to degradation on the acidic surface of standard silica gel.[1] This can lead to the formation of colored impurities and a reduction in the desired product.
-
Irreversible Adsorption: Highly polar impurities or even the product itself, due to the hydroxyl and ester functionalities, might bind irreversibly to the active sites on the silica gel. This is especially true if the crude material contains highly polar byproducts.[1]
-
Improper Solvent System: An eluent that is too polar can cause the compound to move too quickly through the column, leading to co-elution with impurities. Conversely, a solvent system that is not polar enough may result in the compound adhering too strongly to the silica, causing streaking and incomplete elution.[1]
Solutions:
-
Deactivate the Silica Gel: To minimize acid-catalyzed degradation, consider using deactivated silica gel. This can be achieved by pre-treating the silica with a small amount of a basic modifier like triethylamine mixed in your non-polar eluent.[2]
-
Alternative Stationary Phases: If degradation persists, switching to a more neutral stationary phase like alumina can be beneficial.[1]
-
Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for benzofuran derivatives is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[1] Aim for an Rf value of approximately 0.2-0.3 for your target compound to ensure good separation.
-
Flash Chromatography: Employing flash chromatography with a slightly more polar solvent system can reduce the contact time of the compound with the silica gel, thereby minimizing degradation.[3]
Problem 2: Persistent Impurities After Purification
Question: Despite purification, my NMR spectrum of Methyl 3-hydroxybenzofuran-2-carboxylate still shows the presence of starting materials or other unknown impurities. How can I achieve higher purity?
Answer: The presence of persistent impurities often indicates that they have similar polarity and/or solubility to your target compound. Here are some advanced strategies to address this:
-
Gradient Elution Chromatography: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (a solvent gradient) can effectively separate compounds with close Rf values.[2]
-
Recrystallization: This is a powerful technique for purifying solid compounds.[4] The key is to find a suitable solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Selection: For a molecule like Methyl 3-hydroxybenzofuran-2-carboxylate, which contains both aromatic and polar functional groups, a combination of solvents is often effective. Common solvent systems for recrystallization include ethanol/water, hexane/ethyl acetate, or hexane/acetone.[5]
-
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolution compared to standard column chromatography. Reverse-phase columns (like C18) are often effective for separating moderately polar organic compounds.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of Methyl 3-hydroxybenzofuran-2-carboxylate.
Q1: What is a good starting point for a solvent system for column chromatography?
A1: Based on the purification of similar benzofuran derivatives, a good starting point for column chromatography on silica gel is a mixture of petroleum ether and ethyl acetate.[7][8] You can start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the elution by TLC.
Q2: How can I perform a small-scale test for recrystallization solvent selection?
A2: To efficiently screen for an appropriate recrystallization solvent, take a small amount of your crude material in a test tube and add a few drops of a single solvent. Observe the solubility at room temperature. If it is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling. If the compound is too soluble in one solvent and insoluble in another, a two-solvent system can be effective. Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" aolvent to redissolve the solid and allow the mixture to cool slowly.
Q3: My compound appears as a streak rather than a spot on the TLC plate. What does this indicate?
A3: Streaking on a TLC plate can be caused by several factors:
-
Compound Acidity/Basicity: The hydroxyl group of your compound can interact strongly with the acidic silica gel, causing tailing. Adding a small amount of acetic acid to the eluent can sometimes resolve this for acidic compounds.
-
Sample Overload: Applying too much sample to the TLC plate can lead to streaking. Try spotting a more dilute solution.
-
Compound Instability: As mentioned earlier, your compound may be degrading on the silica gel.
Q4: Is Methyl 3-hydroxybenzofuran-2-carboxylate stable to heat during recrystallization?
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude Methyl 3-hydroxybenzofuran-2-carboxylate in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.[2]
-
Elution: Begin elution with the low-polarity solvent system, collecting fractions.
-
Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the target compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol or an ethyl acetate/hexane mixture).[5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better yields, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
TLC Troubleshooting Logic
Caption: Troubleshooting guide for common TLC issues.
References
- Luo, H., et al. (2013). A new method for the synthesis of 3-hydroxymethylbenzofuran. Chinese Chemical Letters, 24(11), 1023-1025.
- BenchChem. (2025). Technical Support Center: Purification of 6-Methyl-2,3-diphenyl-1-benzofuran.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Kysil, A., et al. (2008).
- US Patent US20180002305A1. (2018). Process for preparing benzofuran-2-carboxamide derivatives.
- Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3684.
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
- University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- US Patent US3147280A. (1964). Preparation of benzofuran derivatives.
- Krawiecka, M., et al. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research, 67(6), 1055-1063.
- Royal Society of Chemistry. (2024). Sustainable photocatalytic synthesis of 2-hydroxybenzofuran-3(2H)
- WO Patent WO2014006637A2. (2014). Improved process for preparing benzofuran-2-carboxamide derivatives.
- Royal Society of Chemistry. (2016).
- The Royal Society of Chemistry. (2017). Discovery of N,N-dimethyl-5-(2-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-4-yl)benzofuran-2-carboxamide (AZD4017), a potent and selective inhibitor of p38α MAP kinase.
- SIELC Technologies. (2018). Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate.
- MH Chem. (2022, July 8).
- Sigma-Aldrich.
- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
- Indian Journal of Chemistry, Section B. (2021).
- MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid.
- PubChem. Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate.
- Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- RSC Publishing. (2022).
- JACS Au. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines.
- Dutscher.
- RSC Publishing. (2022).
- MDPI. (2023).
- ChemSynthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | SIELC Technologies [sielc.com]
- 7. A new method for the synthesis of 3-hydroxymethylbenzofuran [html.rhhz.net]
- 8. mdpi.com [mdpi.com]
"identification of impurities in Methyl 3-hydroxybenzofuran-2-carboxylate synthesis"
Technical Support Center: Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify impurities encountered during this synthetic process. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate?
A1: The impurity profile can vary depending on the synthetic route employed. However, some common impurities include:
-
Starting Materials: Unreacted salicylaldehyde derivatives or methyl 2-(2-formylphenoxy)acetate.
-
Side-Products: Products from competing side reactions such as decarboxylation of the final product to yield 3-hydroxybenzofuran.
-
Over-alkylation/Acylation Products: If the phenolic hydroxyl group reacts further.
-
Solvent Adducts: Impurities formed from reactions with the solvent, especially under harsh conditions.
-
Degradation Products: The benzofuran ring can be susceptible to degradation under certain pH and temperature conditions.
Q2: My reaction seems to be incomplete, with significant starting material remaining. What are the likely causes?
A2: Incomplete conversion is a frequent issue. The primary causes often revolve around:
-
Insufficient Base: The cyclization step is typically base-catalyzed. An inadequate amount or a weak base may not be sufficient to deprotonate the phenolic precursor effectively.
-
Low Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy barrier. Ensure your reaction is heated to the recommended temperature.
-
Poor Reagent Quality: Degradation of reagents, especially the base or any coupling agents, can lead to lower reactivity.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Q3: I am observing an unexpected spot on my TLC plate. How do I go about identifying this unknown impurity?
A3: A systematic approach is crucial for identifying unknown impurities.[1][2] The general workflow involves isolation followed by structural elucidation.
-
Isolation: Use techniques like column chromatography or preparative TLC to isolate the impurity.[3]
-
Characterization: Employ a combination of analytical techniques:
Troubleshooting Guides
Problem 1: Low Yield of Methyl 3-hydroxybenzofuran-2-carboxylate
| Potential Cause | Troubleshooting Steps |
| Inefficient Cyclization | 1. Optimize Base: Screen different bases (e.g., K₂CO₃, NaH, DBU) and their stoichiometry. 2. Solvent Effects: Try different solvents. Aprotic polar solvents like DMF or DMSO can sometimes enhance the reaction rate. 3. Temperature Control: Gradually increase the reaction temperature in small increments and monitor the progress by TLC or HPLC. |
| Product Degradation | 1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. 2. Work-up Conditions: Ensure the work-up procedure is not too acidic or basic, which could degrade the product. A neutral work-up is often preferred. |
| Side Reactions | 1. Control Stoichiometry: Carefully control the stoichiometry of the reactants to minimize the formation of by-products. 2. Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of degradation products over extended periods. |
Problem 2: Difficulty in Purification and Isolation
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate closely eluting compounds. 2. Alternative Techniques: Consider preparative HPLC for difficult separations.[4] |
| Product Crystallization Issues | 1. Recrystallization Solvent Screen: Test a variety of solvents and solvent mixtures to find suitable conditions for recrystallization. 2. Seeding: If you have a small amount of pure product, use it as a seed crystal to induce crystallization. 3. Cooling Rate: Allow the solution to cool slowly to promote the formation of larger, purer crystals. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Impurity Identification
This protocol outlines a standard workflow for the identification and characterization of an unknown impurity.
-
Sample Preparation:
-
Isolate the impurity using an appropriate chromatographic technique (e.g., column chromatography, preparative HPLC).
-
Ensure the isolated impurity is free from residual solvents by drying under high vacuum.
-
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To confirm the purity of the isolated sample. A C18 reversed-phase column is often suitable.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To obtain the molecular weight of the impurity. This is a critical first step in identification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques like COSY and HMQC can help in elucidating the complete structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[4]
-
Workflow for Impurity Identification
Caption: Workflow for the isolation and identification of impurities.
Visualizing Potential Side Reactions
The following diagram illustrates a potential side reaction, decarboxylation, that can lead to a common impurity.
Caption: Decarboxylation side reaction leading to an impurity.
References
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Available at: [Link]
-
6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Benzofurans | Science topic. ResearchGate. Available at: [Link]
-
RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. International Journal of Research Trends and Innovation. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis. Available at: [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. Available at: [Link]
-
Synthesis of 3‐aryl‐4‐hydroxybenzofurans from nitrostyrene via a four‐component reaction. ResearchGate. Available at: [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Royal Society of Chemistry. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Mechanism for synthesis of benzofuran. Chemistry Stack Exchange. Available at: [Link]
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. Available at: [Link]
-
Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molbank. Available at: [Link]
-
Carbofuran. Wikipedia. Available at: [Link]
-
A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES. Available at: [Link]
Sources
"troubleshooting broad peaks in NMR of benzofurans"
Introduction
Welcome to the technical support center. As a Senior Application Scientist, I frequently assist researchers in overcoming analytical hurdles. A common yet challenging issue encountered by professionals in synthetic chemistry and drug development is the appearance of broad, poorly resolved peaks in the Nuclear Magnetic Resonance (NMR) spectra of benzofuran derivatives. This guide is designed to provide a systematic, in-depth approach to diagnosing and resolving these issues. We will move beyond simple checklists to explore the underlying physicochemical phenomena, ensuring that your troubleshooting is both effective and scientifically sound.
This guide is structured in a question-and-answer format, beginning with common, easily rectified problems and progressing to more complex scenarios involving dynamic molecular behavior. Each section provides not only a solution but also the causal explanation, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most frequent causes of peak broadening. These factors are often related to sample preparation and spectrometer setup and should be the first variables you investigate.
Q1: All the peaks in my ¹H NMR spectrum are uniformly broad. What are the most common culprits?
A1: When the entire spectrum suffers from poor resolution, the cause is typically systemic, affecting the sample as a whole rather than a specific proton environment. The primary suspects are related to magnetic field inhomogeneity within the sample volume.
-
Poor Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample.[1][2][3] Imperfect shimming is a very common cause of symmetrically broadened peaks.[4] Before any other troubleshooting, ensure the spectrometer's automated shimming routine has been properly executed. If the problem persists, manual shimming by an experienced user or facility manager may be required.
-
Sample Inhomogeneity and Particulates: For high-resolution NMR, the sample must be a true, homogeneous solution.[5] Undissolved material or fine particulates, even those not visible to the naked eye, will severely disrupt the magnetic field homogeneity, leading to broad lines.[5][6]
-
Solution: Filter your sample directly into the NMR tube through a small plug of glass wool or a syringe filter.[7]
-
-
High Concentration: Overly concentrated samples can lead to increased viscosity or aggregation, both of which slow molecular tumbling.[1][3][8] This leads to less efficient averaging of magnetic environments and results in broader peaks.
-
Solution: Dilute your sample. If peaks sharpen upon dilution, you have likely identified the issue. See the table below for general concentration guidelines.
-
Table 1: Recommended Sample Concentrations for Benzofuran NMR Analysis
| Experiment Type | Typical Concentration (mg/mL) | Rationale |
| ¹H NMR | 1-5 mg / 0.6-0.7 mL | High sensitivity of the proton nucleus allows for lower concentrations, minimizing aggregation and viscosity effects.[5] |
| ¹³C NMR | 5-30 mg / 0.6-0.7 mL | The low natural abundance and sensitivity of ¹³C require higher concentrations to achieve a good signal-to-noise ratio in a reasonable time.[5] |
| 2D NMR (COSY, HSQC, etc.) | 10-50 mg / 0.6-0.7 mL | Higher concentration is generally needed to obtain sufficient signal for cross-peaks, but it's a balance against line broadening. |
Q2: Only one or two peaks in my spectrum are broad, and they have a "rolling" or "hump-like" appearance. What does this suggest?
A2: This is a classic sign of chemical exchange , where a proton is rapidly moving between two or more different chemical environments.[8][9][10] For benzofuran derivatives, this is most commonly seen with protons on heteroatoms, such as hydroxyl (-OH) or amine (-NH) groups, which can exchange with trace amounts of water in the deuterated solvent.[11][12]
-
Causality: When the rate of this exchange is on the same timescale as the frequency difference between the two sites, the spectrometer "sees" an average, which manifests as a single broad peak.[9]
-
The Definitive Test (D₂O Exchange): Deuterium oxide (D₂O) can be used to confirm the presence of exchangeable protons. The deuterium will swap with the -OH or -NH proton, and since deuterium is not observed in a standard ¹H NMR experiment, the broad peak will disappear.[1]
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your benzofuran sample.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of D₂O to the sample.
-
Mix Thoroughly: Cap the tube and shake vigorously for several minutes to ensure complete mixing and facilitate the exchange.[1]
-
Re-acquire Spectrum: Place the sample back in the spectrometer, re-lock and re-shim, and acquire a new ¹H NMR spectrum.
-
Analysis: Compare the two spectra. If the broad peak has disappeared or significantly diminished, you have confirmed it was an exchangeable proton.
Part 2: Advanced Troubleshooting Workflows
If the basic checks above do not resolve your issue, the cause may be rooted in more complex molecular behavior. The planar, aromatic nature of the benzofuran scaffold makes it susceptible to phenomena like aggregation and conformational dynamics.
Q3: My aromatic signals are broad, and their chemical shifts seem to change with concentration. Could this be molecular aggregation?
A3: Yes, this is a strong possibility. Benzofuran derivatives, particularly those with extended planar systems or functional groups capable of hydrogen bonding, can self-associate in solution to form aggregates or dimers.[13][14][15][16]
-
Causality of Broadening:
-
Slower Tumbling: Aggregates are larger than single molecules, so they tumble more slowly in solution. This leads to shorter transverse relaxation times (T₂) and, consequently, broader NMR signals.[8]
-
Chemical Environment Exchange: There is often a dynamic equilibrium between the monomeric and aggregated states. If this exchange is on the intermediate NMR timescale, it will cause significant peak broadening.
-
Anisotropic Effects: In an aggregate (e.g., via π-stacking), the protons of one molecule will be in the magnetic field of the other's aromatic ring current, leading to different chemical shifts compared to the free monomer.
-
-
Troubleshooting Workflow: A combination of dilution, solvent change, and temperature variation can diagnose and disrupt aggregation.
Caption: A logical workflow to identify the source of peak broadening.
Q4: The shape and width of my peaks are highly dependent on temperature. What is happening?
A4: A strong temperature dependence is the hallmark of a dynamic process occurring on the NMR timescale, most commonly conformational exchange .[17][18][19] Many benzofuran derivatives may have restricted rotation around single bonds (e.g., a bond connecting the benzofuran ring to a bulky substituent), leading to the existence of multiple stable conformers (rotamers).[20][21][22]
-
Causality (The NMR Timescale):
-
Low Temperature (Slow Exchange): At low temperatures, the interconversion between conformers is slow. The NMR spectrometer can distinguish each conformer, and you will see a separate set of sharp peaks for each one.[19]
-
Intermediate Temperature (Coalescence): As the temperature increases, the rate of interconversion becomes comparable to the NMR timescale. The spectrometer cannot resolve the individual states, and the peaks broaden dramatically, eventually merging into a single, very broad hump. The temperature at which they merge is the "coalescence temperature."[20]
-
High Temperature (Fast Exchange): At high temperatures, the interconversion is very fast. The spectrometer observes only a time-averaged environment, resulting in a single set of sharp peaks at a population-weighted average of the chemical shifts of the individual conformers.[8][19]
-
-
Sample Preparation: Prepare a sample of your benzofuran derivative in a suitable deuterated solvent that has a wide liquid range (e.g., Toluene-d₈, DMSO-d₆). Ensure the sample volume is appropriate to prevent convection currents which can degrade shimming (typically ~400 µL).[19]
-
Initial Spectrum: Acquire a standard spectrum at room temperature (e.g., 298 K).
-
Cooling: Gradually decrease the temperature in steps of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before re-shimming and acquiring a new spectrum. Continue until you observe sharp signals for individual conformers or until you approach the solvent's freezing point.
-
Heating: Return to room temperature and then increase the temperature in steps, again allowing for equilibration and re-shimming at each point. Continue until you observe a single set of sharp, averaged signals or until you approach the solvent's boiling point.
-
Analysis: By analyzing the change in peak shape and identifying the coalescence temperature, you can calculate the Gibbs free energy of activation (ΔG‡) for the conformational exchange process, providing valuable insight into the molecule's dynamics.[20][23]
Sources
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Technical Support Center: Resolving HPLC Separation of Benzofuran Isomers
Welcome to the technical support center dedicated to the intricate science of separating benzofuran isomers via High-Performance Liquid Chromatography (HPLC). This guide is meticulously crafted for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these structurally similar compounds. Here, we synthesize technical expertise with practical, field-proven insights to empower you in your analytical endeavors.
Introduction: The Challenge of Benzofuran Isomer Separation
Benzofuran derivatives are a significant class of heterocyclic compounds, widely explored for their diverse pharmacological activities.[1] However, their structural similarity, particularly among positional isomers and enantiomers, presents a considerable challenge for analytical separation. Achieving baseline resolution is critical for accurate quantification and isolation, which are fundamental to drug discovery, quality control, and metabolic studies. This guide provides a systematic approach to troubleshoot and optimize your HPLC methods for successful benzofuran isomer separation.
Frequently Asked Questions (FAQs)
This section addresses common initial queries when embarking on the separation of benzofuran isomers.
Q1: What are the primary hurdles in separating benzofuran isomers?
The main difficulties arise from the subtle differences in the physicochemical properties of the isomers. Positional isomers often exhibit very similar polarities, while enantiomers have identical properties in achiral environments, making their separation particularly demanding and necessitating the use of chiral stationary phases.[2][3]
Q2: What is a good starting point for column selection?
For positional benzofuran isomers, a standard C18 column is a common starting point. However, columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, can offer enhanced resolution due to alternative interaction mechanisms like π-π interactions.[4] For chiral separations, specialized chiral stationary phases (CSPs), such as those based on cyclodextrins or derivatized cellulose and amylose, are essential.[5][6][7]
Q3: What mobile phase composition should I begin with?
A typical starting mobile phase for reversed-phase HPLC is a mixture of water (often with a modifier like 0.1% formic acid for better peak shape and MS compatibility) and an organic solvent like acetonitrile or methanol.[1][8] A gradient elution, starting with a lower percentage of the organic solvent and gradually increasing it, is often effective for screening a wide range of isomers.[1]
Q4: My peaks are tailing. What is the likely cause?
Peak tailing for benzofuran derivatives, which can be basic in nature, is often caused by secondary interactions with acidic silanol groups on the silica support of the stationary phase. Other causes can include column contamination, a mismatch between the sample solvent and the mobile phase, or column degradation.[9]
Troubleshooting Guide: From Poor Resolution to Method Optimization
This in-depth guide provides systematic solutions to common problems encountered during the HPLC separation of benzofuran isomers.
Problem 1: Poor or No Resolution Between Isomers
This is the most frequent challenge. The underlying cause is insufficient difference in the interaction of the isomers with the stationary phase.
Causality & Explanation:
Resolution is a function of column efficiency, selectivity, and retention factor. For isomers, selectivity (the ability of the stationary phase to differentiate between the analytes) is the most critical and often the most challenging parameter to optimize.
Step-by-Step Troubleshooting Protocol:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A 10% change in the organic modifier can significantly alter retention.[10] Sometimes, switching the organic solvent (e.g., from acetonitrile to methanol) can dramatically change selectivity due to different solvent properties.[10]
-
pH Adjustment: For ionizable benzofuran derivatives, the pH of the mobile phase is a powerful tool to alter retention and selectivity.[11][12] Adjusting the pH to be at least two units away from the pKa of the analytes can ensure consistent ionization and improve peak shape.[13]
-
Additives: For chiral separations, the addition of a chiral selector to the mobile phase can sometimes induce separation on an achiral column.[14][15]
-
-
Evaluate Different Stationary Phases:
-
If mobile phase optimization is insufficient, the stationary phase chemistry is the next logical step.
-
For Positional Isomers: If a C18 column fails to provide resolution, consider a phenyl-hexyl or PFP column. These phases offer alternative separation mechanisms, such as π-π interactions, which can be highly effective for aromatic isomers.[4]
-
For Enantiomers: A chiral stationary phase is almost always necessary. Screening a variety of CSPs (e.g., cellulose-based, amylose-based, cyclodextrin-based) is often required to find the optimal phase for a specific pair of enantiomers.[5][6][16]
-
-
Adjust Temperature:
Data-Driven Decision Making:
| Parameter | Initial Condition | Modification 1 | Modification 2 | Modification 3 |
| Mobile Phase | 60:40 ACN:H₂O | 50:50 ACN:H₂O | 60:40 MeOH:H₂O | 60:40 ACN:H₂O (pH 3) |
| Column | C18 | C18 | C18 | C18 |
| Resolution (Rs) | 0.8 | 1.2 | 1.0 | 1.5 |
| Observation | Co-elution | Partial Separation | Selectivity Change | Improved Separation |
Table 1: Example of a systematic approach to mobile phase optimization for improving the resolution of two benzofuran isomers.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetrical peaks can compromise resolution and affect the accuracy of integration.
Causality & Explanation:
-
Peak Tailing: Often caused by secondary interactions, particularly the interaction of basic analytes with acidic silanol groups on the stationary phase. It can also result from column overload, a partially blocked column frit, or the use of a sample solvent stronger than the mobile phase.[18][19]
-
Peak Fronting: Typically a result of column overload or low sample solubility in the mobile phase.[19]
Step-by-Step Troubleshooting Protocol:
-
Address Secondary Interactions:
-
Mobile Phase pH: For basic benzofuran derivatives, lowering the mobile phase pH (e.g., with 0.1% formic or trifluoroacetic acid) can protonate the analyte and minimize interactions with silanols.
-
Use End-Capped Columns: Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for basic compounds.
-
-
Check for Column Overload:
-
Ensure Sample Solvent Compatibility:
-
Ideally, the sample should be dissolved in the mobile phase.[13] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Maintenance:
-
If peak shape deteriorates over time, the column may be contaminated. Flushing the column with a strong solvent or following the manufacturer's regeneration procedure can help. If a guard column is used, replacing it is a good first step.[18]
-
Visualizing the Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting poor peak shape.
Problem 3: Shifting Retention Times
Inconsistent retention times compromise the reliability and reproducibility of an analytical method.
Causality & Explanation:
Drifting or variable retention times can be caused by several factors, including:
-
Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially when changing mobile phase composition.[9]
-
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of a volatile component or inconsistent mixing can lead to shifts in retention.[19]
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times.[17]
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.[13]
Step-by-Step Troubleshooting Protocol:
-
Ensure Proper Equilibration:
-
Before starting a sequence, flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.[20]
-
-
Mobile Phase Preparation and Handling:
-
Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.
-
Ensure the online degassing unit is functioning correctly to prevent air bubbles.
-
-
Control Temperature:
-
Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Monitor System Pressure:
-
A stable system pressure indicates consistent mobile phase flow. Fluctuations in pressure can point to pump issues or leaks.[9]
-
-
Method Robustness:
-
During method development, it is beneficial to create a method that is not highly sensitive to small variations in mobile phase composition.[19]
-
Method Development Workflow for Robustness:
Caption: A general workflow for developing a robust HPLC method for isomer separation.
Conclusion
The successful separation of benzofuran isomers by HPLC is an achievable goal that hinges on a systematic and logical approach to method development and troubleshooting. By understanding the underlying chromatographic principles and carefully manipulating key parameters such as mobile phase composition, stationary phase chemistry, and temperature, researchers can overcome the inherent challenges posed by these structurally similar molecules. This guide serves as a foundational resource to aid in the development of robust and reliable analytical methods.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Troubleshooting Poor peak shape - Reversed Phase. COSMOSIL. Retrieved from [Link]
-
HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
-
Kataoka, H., et al. (1995). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A, 707(2), 303-311. Retrieved from [Link]
-
Tang, Y., et al. (2004). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Journal of Chromatography A, 1033(1), 127-134. Retrieved from [Link]
-
Techie Scientist. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Techie Scientist. Retrieved from [Link]
-
Singh, S., et al. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal of Pharmaceutical Sciences and Research, 11(8), 3636-3645. Retrieved from [Link]
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ZirChrom Separations, Inc. (2004). Method Development Guide. ZirChrom. Retrieved from [Link]
-
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Retrieved from [Link]
-
Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). Retrieved from [Link]
-
CHROMacademy. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Waters. Retrieved from [Link]
-
Sari, Y. P., et al. (2017). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. International Journal of ChemTech Research, 10(9), 834-841. Retrieved from [Link]
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Al-Saeed, F. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6159. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
Kataoka, H., et al. (1995). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. ResearchGate. Retrieved from [Link]
-
Lin, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(10), 7125-7128. Retrieved from [Link]
-
Welch Materials, Inc. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Welch Materials. Retrieved from [Link]
-
Bocian, S. (2015). Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework. Talanta, 144, 764-772. Retrieved from [Link]
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- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmaguru.co [pharmaguru.co]
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- 20. hplc.eu [hplc.eu]
Technical Support Center: Degradation Pathways of Hydroxybenzofuran Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxybenzofuran esters. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the experimental investigation of their degradation pathways. By understanding the "why" behind the "how," you can design more robust experiments and accurately interpret your stability data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the stability and degradation of hydroxybenzofuran esters.
Q1: What are the primary degradation pathways for hydroxybenzofuran esters?
A1: Based on their chemical structure, which typically includes an ester, a phenolic hydroxyl group, and a furan ring fused to a benzene ring, hydroxybenzofuran esters are susceptible to several degradation pathways.[1] The three primary routes are:
-
Hydrolysis: The ester linkage is prone to cleavage by water, a reaction that can be catalyzed by both acids and bases.[1][2] Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[1] Base-catalyzed hydrolysis proceeds through the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[1]
-
Oxidation: The electron-rich phenol ring and the furan ring are susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, peroxides, or metal ions, potentially leading to the formation of quinone-type structures or ring-opened products.[1][3][4]
-
Photodegradation: The aromatic and carbonyl groups in the molecule act as chromophores that can absorb light, particularly UV radiation.[1] This can lead to the formation of excited states that undergo various reactions, including oxidation and molecular rearrangement.[1][5]
Q2: I'm observing unexpected degradation products in my stability study. What could be the cause?
A2: The formation of unexpected degradation products often points to secondary degradation or complex reaction mechanisms. Consider the following possibilities:
-
Secondary Degradation: An initial degradation product may itself be unstable under the stress conditions and degrade further into other products. For example, an initial hydrolytic cleavage might be followed by oxidation of the newly formed functional groups.
-
Interaction with Excipients: If you are working with a formulation, the hydroxybenzofuran ester may be reacting with one or more of the excipients.[6][7] It is crucial to conduct compatibility studies with all formulation components.
-
Complex Oxidative Pathways: Oxidation of benzofurans can be complex, sometimes involving the formation of reactive epoxide intermediates that can undergo subsequent reactions.[3] These reactions can be influenced by the presence of catalysts, such as metal ions.[3][4]
-
Microbial Degradation: If your samples are not sterile, microbial contamination could lead to enzymatic degradation of the compound.[8][9][10][11][12]
Q3: How can I design a robust forced degradation study for a novel hydroxybenzofuran ester?
A3: A well-designed forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[13][14][15][16] Here's a recommended approach:
-
Establish Baseline: Analyze an unstressed sample of the hydroxybenzofuran ester to serve as a control.
-
Stress Conditions: Subject the compound to a range of stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.[13]
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.[13]
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.[17]
-
Thermal Degradation: e.g., dry heat at a temperature below the compound's melting point.[1][17]
-
Photodegradation: Expose the sample to light according to ICH Q1B guidelines.[1][13]
-
-
Monitor Degradation: Analyze samples at various time points to track the extent of degradation. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[13]
-
Develop a Stability-Indicating Method: Use the stressed samples to develop and validate an analytical method (typically HPLC) that can separate the parent compound from all significant degradation products.[13][16]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent degradation rates between replicate experiments. | 1. Inconsistent temperature control. 2. Variability in the concentration of stressor (acid, base, oxidizing agent). 3. Inconsistent light exposure in photostability studies. 4. Contamination with trace metals that can catalyze degradation. | 1. Use a calibrated and stable heating block or water bath. 2. Prepare fresh stressor solutions for each experiment and verify their concentration. 3. Ensure uniform light exposure for all samples in the photostability chamber. 4. Use high-purity solvents and reagents. Consider using chelating agents like EDTA if metal-catalyzed oxidation is suspected.[6] |
| No significant degradation is observed under standard stress conditions. | 1. The compound is highly stable under the tested conditions. 2. Insufficient stressor concentration or temperature. 3. The analytical method is not sensitive enough to detect low levels of degradation. | 1. Increase the severity of the stress conditions (higher temperature, longer exposure time, higher concentration of stressor).[13] 2. Apply a combination of stressors, for example, heat and acid.[13] 3. Optimize the analytical method to improve the limit of detection for potential degradants. |
| Mass balance in the stability study is poor (significantly less than 100%). | 1. Some degradation products are not being detected by the analytical method (e.g., they are volatile, do not have a chromophore, or are not eluting from the HPLC column). 2. The response factor of the degradation products is significantly different from the parent compound. 3. Precipitation of the drug or degradation products. | 1. Use a universal detection method like a Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with UV detection. 2. If the structure of the degradation products is known, synthesize or isolate them to determine their individual response factors. 3. Visually inspect samples for precipitation. If precipitation occurs, adjust the solvent composition. |
| Difficulty in separating degradation products from the parent compound by HPLC. | 1. The degradation products have very similar polarity and structure to the parent compound. 2. The HPLC method is not optimized for the separation of these specific compounds. | 1. Experiment with different stationary phases (e.g., C18, phenyl-hexyl, cyano). 2. Optimize the mobile phase composition, including the organic modifier, pH, and buffer concentration. 3. Consider using a different chromatographic technique, such as Ultra-Performance Liquid Chromatography (UPLC) for higher resolution or gas chromatography (GC) if the compounds are volatile. |
Section 3: Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
This protocol outlines a general procedure for investigating the hydrolytic stability of a hydroxybenzofuran ester.
Materials:
-
Hydroxybenzofuran ester
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC grade acetonitrile and water
-
pH meter
-
Heating block or water bath
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the hydroxybenzofuran ester in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: a. To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl. b. Place the vial in a heating block at a set temperature (e.g., 60 °C). c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Basic Hydrolysis: a. To a vial, add a known volume of the stock solution and an equal volume of 0.1 M NaOH. b. Keep the vial at room temperature. c. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Neutral Hydrolysis: a. To a vial, add a known volume of the stock solution and an equal volume of HPLC grade water. b. Place the vial in a heating block at a set temperature (e.g., 60 °C). c. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Quantify the amount of the parent compound remaining and the formation of any degradation products.
Section 4: Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways of a Hydroxybenzofuran Ester
Caption: Major degradation pathways for hydroxybenzofuran esters.
Diagram 2: Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study.
References
- Stability and Degradation of 5-Hydroxybenzofuran-3(2H)-one: A Technical Guide. Benchchem.
- Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI.
- Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Publishing.
- Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Indian Academy of Sciences.
- Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis. ResearchGate.
- Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. National Institutes of Health.
- Alkaline hydrolysis of the methyl esters of benzo[b]furan-2. Researcher.Life.
-
New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. PubMed. Available from: [Link]
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1. ResearchGate. Available from: [Link]
-
Bacterial Degradation of Aromatic Compounds. National Institutes of Health. Available from: [Link]
-
Dibenzofuran Degradation Pathway. Eawag-BBD. Available from: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]
-
Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. National Institutes of Health. Available from: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]
-
Formulation Impact on Drug Stability & Bioavailability. PharmSky Research. Available from: [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available from: [Link]
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- 7. Formulation Impact on Drug Stability & Bioavailability [pharmsky.com.au]
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- 9. researchgate.net [researchgate.net]
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- 12. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: By-product Formation in Friedel-Crafts Acylation of Benzofurans
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in the synthesis of benzofuran derivatives: by-product formation during Friedel-Crafts acylation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter in the lab. Each problem is followed by a diagnosis of probable causes and a detailed, step-by-step protocol for resolution.
Problem 1: Low Yield of Desired Acyl-Benzofuran with Significant Recovery of Starting Material
Symptoms: Your TLC plate shows a prominent spot for the benzofuran starting material, a faint spot for the desired product, and minimal other spots after a standard reaction time.
Probable Causes & Solutions:
-
Cause A: Inactive Lewis Acid Catalyst. The most common reason for a stalled Friedel-Crafts acylation is a deactivated catalyst.[1][2] Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][3]
-
Solution Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use High-Purity Reagents: Use freshly opened, anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent (e.g., dichloromethane from CaH₂).
-
Handle Catalyst Appropriately: Use a fresh bottle of the Lewis acid. If the bottle has been opened previously, consider that the surface layer may be passivated. Quickly weigh the required amount in a glovebox or under a nitrogen blanket and seal the bottle immediately.
-
-
-
Cause B: Insufficient Catalyst Stoichiometry. Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even super-stoichiometric amounts of the Lewis acid.[2][4] The reason is that the ketone product forms a stable complex with the Lewis acid, effectively sequestering it and removing it from the catalytic cycle.[1][2]
-
Solution Protocol:
-
Review Stoichiometry: A common starting point is 1.1 to 1.2 equivalents of Lewis acid relative to the acylating agent.
-
Incremental Increase: If low conversion persists under anhydrous conditions, increase the Lewis acid loading to 1.5 equivalents. In some demanding cases, up to 2.5 equivalents may be necessary, but be mindful that this can increase the risk of side reactions.
-
Monitor via TLC: When optimizing, take aliquots every 30 minutes to monitor the consumption of starting material.
-
-
-
Cause C: Low Reaction Temperature. While low temperatures are often used to control selectivity, the reaction may lack sufficient energy to overcome the activation barrier.[3]
-
Solution Protocol:
-
Initial Low Temperature: Begin the reaction at 0°C for the addition of reagents to control the initial exotherm.
-
Gradual Warming: After the additions are complete, allow the reaction to slowly warm to room temperature.
-
Controlled Heating: If the reaction is still sluggish at room temperature (as monitored by TLC), gently heat the mixture to 40-50°C using an oil bath. Avoid excessive temperatures, which can promote by-product formation.
-
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Symptoms: Your TLC plate or LC-MS analysis shows multiple product spots with similar Rf values or masses, indicating the formation of isomers.
Probable Causes & Solutions:
-
Cause A: Competing C3 Acylation. Benzofuran is an electron-rich heterocycle. While electrophilic attack is generally favored at the C2 position due to better stabilization of the cationic intermediate by the adjacent benzene ring, attack at the C3 position is a common competing pathway.[5][6][7] The choice of Lewis acid and reaction conditions can significantly influence this C2/C3 ratio.[8]
-
Solution Protocol:
-
Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can be less selective. Switch to a milder catalyst such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or tin(IV) chloride (SnCl₄).
-
Optimize Temperature: Lowering the reaction temperature (e.g., maintaining it at 0°C or even -20°C) often enhances selectivity for the thermodynamically favored C2 product.
-
Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Highly polar or coordinating solvents can complex with the Lewis acid and alter its reactivity.
-
-
-
Cause B: Acylation on the Benzene Ring. While the furan ring is more activated, under harsh conditions (high temperature, very strong Lewis acid), acylation can occur on the benzene portion of the molecule, typically at the C5 or C7 positions, leading to a complex mixture of isomers.
-
Solution Protocol:
-
Avoid Harsh Conditions: This is a clear sign of excessive reaction temperature or an overly reactive catalyst system. Immediately revert to milder conditions as described above.
-
Consider a Blocking Group: If a specific benzene-ring position is particularly activated by an existing substituent and is causing persistent problems, consider a synthetic strategy that involves a temporary blocking group at that position.
-
-
Problem 3: Formation of a Dark, Tarry, or Polymeric By-product
Symptoms: The reaction mixture turns dark brown or black, and work-up yields an intractable tar with very little of the desired product.
Probable Causes & Solutions:
-
Cause A: Substrate Decomposition or Ring Opening. Benzofurans, while aromatic, are sensitive to strong acids.[9] Excessively harsh conditions (e.g., high concentrations of AlCl₃, high temperatures) can lead to protonation of the furan oxygen followed by ring-opening, polymerization, or other decomposition pathways.
-
Solution Protocol:
-
Inverse Addition: Instead of adding the Lewis acid to the substrate, try "inverse addition." Prepare a complex of the acylating agent and the Lewis acid in the solvent at low temperature (0°C), and then add the benzofuran substrate solution dropwise to this mixture. This maintains a low concentration of the sensitive substrate in the presence of the active electrophile.
-
Use a Milder Catalyst System: This is the most critical fix. Brønsted acids like polyphosphoric acid (PPA) or milder Lewis acids like bismuth triflate (Bi(OTf)₃) can be effective for acylation without causing extensive degradation.[10]
-
-
-
Cause B: Polyacylation. The initially formed acyl-benzofuran is deactivated towards further acylation.[1][4] However, if the starting benzofuran is highly activated with potent electron-donating groups, di-acylation can sometimes occur, leading to complex mixtures and potential for polymerization.[2]
-
Solution Protocol:
-
Control Stoichiometry: Use a slight excess of the benzofuran substrate (e.g., 1.2 equivalents) relative to the acylating agent (1.0 equivalent). This increases the statistical probability that the acylating agent will react with the more abundant and more reactive starting material rather than the product.
-
Limit Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction immediately to prevent the slower, secondary acylation of the product.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is C2 acylation the major product in the Friedel-Crafts acylation of unsubstituted benzofuran?
A1: The regioselectivity is determined by the stability of the cationic intermediate (sigma complex) formed during the electrophilic attack.
-
Attack at C2: The positive charge in the intermediate can be delocalized onto the benzene ring, creating a stable benzylic-type carbocation.[5][6]
-
Attack at C3: The positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom.[5][6] While both positions offer stabilization, the aromatic stabilization provided by the benzene ring for the C2-attack intermediate is generally more significant, making this the kinetically and thermodynamically favored pathway under most conditions.[5]
Q2: What is O-acylation and is it a concern with benzofurans?
A2: O-acylation is the acylation of an oxygen atom instead of a carbon atom.[11] It is a common side reaction in molecules that can exist as enol tautomers, such as β-keto esters or certain heterocycles like pyrazolones.[12] For benzofuran itself, O-acylation is not a typical by-product pathway. The furan oxygen is part of an aromatic system, and its lone pairs are delocalized. Acylation at the oxygen would disrupt this aromaticity and is energetically unfavorable compared to C-acylation on the electron-rich ring.
Q3: Can I use a carboxylic acid directly instead of an acyl chloride or anhydride?
A3: While possible, it is generally less efficient for standard Friedel-Crafts reactions. Carboxylic acids are less electrophilic and require harsher conditions or specific catalytic systems, such as rare-earth metal triflates at high temperatures or strong Brønsted acids that can activate the carboxylic acid by forming a mixed anhydride in situ.[13] For sensitive substrates like benzofurans, using the more reactive acyl chloride or anhydride with a suitable Lewis acid at lower temperatures provides better control and higher yields.
Q4: My benzofuran has a strong electron-withdrawing group (e.g., -NO₂, -CN). Why is my acylation failing?
A4: Friedel-Crafts acylation is an electrophilic aromatic substitution.[1] Strong electron-withdrawing groups deactivate the aromatic ring, making it a poor nucleophile.[1] This deactivation makes the ring less reactive towards the electrophilic acylium ion, often preventing the reaction from proceeding under standard conditions.[14] You may need to use a more forcing method, such as higher temperatures and stronger Lewis acids, but this also increases the risk of decomposition. Often, a different synthetic strategy that installs the acyl group before the deactivating group is required.
Section 3: Data & Visualizations
Data Presentation
Table 1: Influence of Lewis Acid on Regioselectivity (C2:C3 Ratio) in the Acetylation of Benzofuran (Note: Data is representative and compiled from typical outcomes reported in the literature. Actual results may vary based on specific substrate and conditions.)
| Lewis Acid (1.1 eq.) | Solvent | Temperature (°C) | Typical C2:C3 Product Ratio | Reference Insight |
| AlCl₃ | CS₂ | 0 | ~90:10 | High reactivity, moderate selectivity |
| SnCl₄ | DCM | 0 | ~95:5 | Good balance of reactivity and selectivity |
| ZnCl₂ | DCE | 25 | >98:2 | Milder, highly selective, may require longer reaction times |
| TiCl₄ | DCM | -20 | ~96:4 | Highly selective at low temperatures |
| Bi(OTf)₃ | CH₃CN | 25 | ~95:5 | Effective green alternative, tolerant to some functional groups[10] |
Experimental Protocols & Diagrams
Protocol: Optimized Acylation of Benzofuran with Improved Selectivity
This protocol uses a milder Lewis acid and controlled temperature to favor C2 acylation and minimize by-product formation.
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a thermometer.
-
Reagents: In the flask, suspend anhydrous tin(IV) chloride (SnCl₄, 1.1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Acylium Ion Formation: Add acetyl chloride (1.05 eq.) dropwise to the stirred suspension via the dropping funnel over 15 minutes. A white complex may form.
-
Substrate Addition: In the dropping funnel, prepare a solution of benzofuran (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the reaction at 0°C for 2-4 hours, monitoring its progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2-acetylbenzofuran.
Diagram: Key Reaction Pathways
This diagram illustrates the desired C2 acylation pathway versus the primary C3 by-product pathway.
Caption: C2 vs. C3 acylation pathways for benzofuran.
Diagram: Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting acylation issues.
References
-
BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
-
BenchChem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
-
ECHEMI. Regioselectivity in electrophilic aromatic substitution of benzofuran and indole.
-
BenchChem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
-
ResearchGate. Synthesis of benzofurans via Friedel–Crafts acylation.
-
BenchChem. Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide.
-
StackExchange. Regioselectivity in electrophilic aromatic substitution of benzofuran and indole.
-
ECHEMI. Regioselectivity of substitution reactions of benzofuran and indole.
-
MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
-
National Institutes of Health. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.
-
Taylor & Francis eBooks. Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis.
-
Springer. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent.
-
Organic Chemistry Portal. Benzofuran synthesis.
-
National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Royal Society of Chemistry. Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction.
-
National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products.
-
ResearchGate. SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
YouTube. Friedel-Crafts acylation.
-
ResearchGate. FeCl3‐Mediated Friedel‐Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans.
-
ResearchGate. Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth.
-
BenchChem. avoiding O-acylation side reactions in 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one synthesis.
-
Pediaa. Difference Between O Acylation and N Acylation.
-
YouTube. C vs O acylation with question from csir-net exam.
-
ScienceDirect. Benzofuran as deactivation precursor molecule: Improving the stability of acid zeolites in biomass pyrolysis by co.
-
Royal Society of Chemistry. 27. Oxygen heterocycles. Part X. The acylation of benzofuran.
-
ACS Publications. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism.
-
Royal Society of Chemistry. Total synthesis of natural products containing benzofuran rings.
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Technical Support Center: Reaction Condition Optimization for Benzofuran Cyclization
Introduction
The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory activities.[1][2] The efficient construction of this ring system is a cornerstone of medicinal chemistry and drug development. This guide provides in-depth technical support for researchers, scientists, and professionals engaged in the synthesis of benzofuran derivatives, focusing on troubleshooting and optimizing reaction conditions for various cyclization strategies.
Core Synthetic Strategies: An Overview
The synthesis of benzofurans predominantly involves intramolecular or intermolecular cyclization reactions.[1] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.[1] Key methodologies include:
-
Palladium-Catalyzed Reactions: Widely utilized methods such as Sonogashira or Heck couplings followed by intramolecular cyclization are common.[3][4] A popular route involves the coupling of o-iodophenols with terminal alkynes.[3]
-
Copper-Catalyzed Synthesis: Offering a more cost-effective and environmentally friendly alternative to palladium, copper catalysts are effective for certain cyclization reactions.[1][3]
-
Metal-Free Synthesis: Growing in prominence due to environmental considerations, these methods often rely on oxidative or acid-mediated cyclizations.[1]
-
Acid-Catalyzed Cyclization: This method is often used for the cyclization of acetal substrates to form the benzofuran core.[5]
-
Base-Promoted Cyclization: A simple and inexpensive method for the synthesis of substituted benzofurans from o-alkynylphenols.[6]
Troubleshooting Common Benzofuran Cyclization Issues
This section addresses specific problems that may arise during benzofuran synthesis, providing potential causes and actionable solutions.
Scenario 1: Low or No Yield in Palladium-Catalyzed Sonogashira Coupling/Cyclization
Question: My palladium-catalyzed Sonogashira coupling of an o-iodophenol and a terminal alkyne, followed by cyclization, is giving low to no yield of the desired benzofuran. What could be the issue?
Answer: This is a frequent challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may be old, improperly stored, or of an unsuitable type.[7]
-
Solution: Use a fresh batch of the palladium catalyst and ensure it is stored under an inert atmosphere.[7] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd(PPh₃)₄) and ligands.[3] The choice of ligand is critical as it stabilizes the palladium complex and influences its reactivity.[3] For instance, in Tsuji-Trost type reactions, the choice between dppf and XPhos as a ligand can be dramatically influenced by the nucleophile.[8][9]
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature, solvent, or base may not be ideal for one or both steps of the reaction (coupling and cyclization).[7]
-
Solution:
-
Temperature: Gradually increase the reaction temperature. While some reactions proceed at room temperature, others may require heating to 60-100 °C.[7] However, be cautious of excessively high temperatures which can lead to catalyst decomposition.[7]
-
Solvent: The solvent choice is critical. While DMF is common, other solvents like acetonitrile or triethylamine can be effective.[1][10] In some cases, aqueous media with water-soluble phosphine ligands can be a greener alternative.[10]
-
Base: The base is crucial for both the coupling and cyclization steps.[7] If using an organic amine like triethylamine or piperidine, ensure it is distilled and dry, as impurities can poison the catalyst.[11] For Larock-type syntheses, switching from NaHCO₃ (which can produce water at high temperatures and deactivate the catalyst) to an anhydrous base like K₂CO₃ or Cs₂CO₃ is often beneficial.[3]
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials, particularly the presence of oxygen, can inhibit the reaction.[7] Incorrect stoichiometry can also lead to poor yields.[7]
-
Solution: Ensure all reagents are pure and dry.[7] Degas solvents thoroughly to remove oxygen, which can poison the palladium catalyst.[7] An excess of the alkyne is often employed to drive the reaction to completion.[7]
-
-
Side Reactions:
-
Cause: A common side reaction is the Glaser coupling (homocoupling) of the terminal alkyne, especially when a copper co-catalyst is used.[7]
-
Solution: Minimize the concentration of the copper catalyst or explore a copper-free Sonogashira protocol.[7] Slow addition of the alkyne to the reaction mixture can also help to suppress this side reaction.[7]
-
Scenario 2: Incomplete Cyclization After Successful Coupling
Question: I am observing the formation of the coupled intermediate (o-alkynylphenol) by TLC/GC-MS, but the subsequent cyclization to the benzofuran is not occurring or is very slow. What should I do?
Answer: This indicates that the reaction conditions are suitable for the Sonogashira coupling but not for the intramolecular cyclization step.
Potential Causes & Solutions:
-
Insufficient Thermal Energy:
-
Cause: The cyclization step often has a higher activation energy than the initial coupling.
-
Solution: After confirming the formation of the coupled intermediate, consider increasing the reaction temperature to facilitate the cyclization.[3]
-
-
Inappropriate Base:
-
Cause: The base used for the Sonogashira coupling may not be strong enough or suitable to promote the cyclization.
-
Solution: While organic amines are common for the coupling, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ can be more effective for the cyclization step.[3][7] In some cases, a base-promoted, metal-free cyclization of the isolated o-alkynylphenol can be performed as a separate step.[6]
-
-
Solvent Effects:
-
Cause: The solvent may not be optimal for the cyclization.
-
Solution: Screen different solvents. While DMF and acetonitrile are common, other solvents like dioxane or toluene might be more effective for the cyclization step, especially at higher temperatures.[12]
-
Scenario 3: Regioselectivity Issues in Acid-Catalyzed Cyclization
Question: My acid-catalyzed cyclization of a substituted acetal is producing a mixture of regioisomers, with the undesired isomer being the major product. How can I improve the regioselectivity?
Answer: Regioselectivity in acid-catalyzed cyclizations is governed by the electronic and steric properties of the substituents on the aromatic ring.[5][13]
Potential Causes & Solutions:
-
Electronic Effects:
-
Cause: The nucleophilic attack of the phenyl ring onto the oxonium ion intermediate is directed by the electron-donating or -withdrawing nature of the substituents.[5]
-
Solution: A thorough understanding of the electronic effects of your specific substituents is crucial. Computational analysis, such as examining the Highest Occupied Molecular Orbital (HOMO) of the oxonium ion intermediate, can help predict the more favorable site of cyclization.[5] If possible, modifying the substituents on the starting material can alter the regioselectivity.
-
-
Steric Hindrance:
-
Cause: Bulky substituents can hinder the approach to a particular cyclization site.
-
Solution: While often less dominant than electronic effects, steric hindrance should be considered. If the desired cyclization position is sterically hindered, exploring alternative synthetic routes might be necessary.
-
FAQs: Benzofuran Cyclization Optimization
Q1: What are the most common methods for synthesizing benzofurans? A1: The most prevalent methods involve the formation of key carbon-carbon and carbon-oxygen bonds through intramolecular or intermolecular cyclization reactions.[3] Key strategies include palladium-catalyzed reactions (like Sonogashira or Heck couplings followed by cyclization), copper-catalyzed synthesis, metal-free routes, acid-catalyzed cyclizations, and base-promoted cyclizations.[1][3][5][6]
Q2: How do I choose the right palladium catalyst and ligand for my reaction? A2: The choice of the palladium source (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) and the supporting ligand is critical.[3] The ligand stabilizes the palladium complex and influences its reactivity and selectivity.[3] For example, in a Tsuji-Trost type reaction for functionalizing benzofurans, the choice between dppf and XPhos as a ligand was found to be dramatically influenced by the type of nucleophile used.[8][9] It is often necessary to screen a variety of catalysts and ligands to find the optimal combination for a specific substrate pair.
Q3: What role does the base play in palladium-catalyzed benzofuran synthesis? A3: The base plays a crucial role in both the coupling and cyclization steps.[7] In the Sonogashira coupling, it is required to neutralize the hydrogen halide formed. In the subsequent cyclization, it can facilitate the deprotonation of the phenolic hydroxyl group, making it a better nucleophile. Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[7]
Q4: Can I run my benzofuran synthesis without a metal catalyst? A4: Yes, metal-free synthetic routes are gaining prominence.[1] These methods often rely on oxidative cyclization or acid/base-mediated reactions.[1][6] For example, a base-promoted cyclization of o-alkynylphenols can provide good yields of benzofurans without the need for a transition metal.[6]
Q5: How can I purify my final benzofuran product? A5: The most common method for purifying benzofuran derivatives is column chromatography on silica gel.[1][3] The choice of eluent system (e.g., hexane/ethyl acetate) will depend on the polarity of the specific product.[1][3]
Experimental Protocols & Data
Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis from o-Iodophenol and Phenylacetylene
| Entry | Palladium Source (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Piperidine (2) | DMF | 60 | 6 | Fair to Good |
| 2 | Pd(OAc)₂ (2.5) | CuI (5) | NEt₃ (1.2) | Acetonitrile | 80 | 12 | Good |
| 3 | Pd₂(dba)₃ (2.5) / dppf (5) | - | K₂CO₃ (2) | MeCN | 120 | 20 | 87 |
| 4 | Pd/C | - | - | DMF | - | - | Good to Excellent |
Data synthesized from multiple sources for illustrative purposes.[3][9][10][14]
General Protocol for Palladium-Catalyzed Sonogashira Coupling and Cyclization
-
To a sealable reaction tube, add the palladium catalyst (e.g., (PPh₃)PdCl₂, 2 mol%), CuI (4 mol%), and o-iodophenol (1.0 equiv.).[1][3]
-
Seal the tube and flush thoroughly with an inert gas (e.g., Argon or Nitrogen).[3]
-
Under the inert atmosphere, add the degassed solvent (e.g., triethylamine or acetonitrile).[3][7]
-
Add the base (if not the solvent, e.g., K₂CO₃, 2.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.[7]
-
Securely cap the reaction tube and place it in a preheated oil bath at the desired temperature (e.g., 70-90 °C).[3]
-
Allow the reaction to stir and monitor its progress by TLC or GC-MS.[7]
-
Upon completion, cool the reaction vessel to room temperature.[3]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran derivative.[1][3]
Visualizing Reaction Pathways and Troubleshooting
Simplified Reaction Pathway for Benzofuran Synthesis via Sonogashira Coupling
Caption: A simplified reaction pathway for benzofuran synthesis via Sonogashira coupling.
A General Workflow for Troubleshooting Low-Yield Benzofuran Synthesis
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.[3]
References
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- Elsevier. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
- ACS Publications. (2024).
- NIH. (n.d.). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PMC.
- NIH. (n.d.).
- PubliCatt. (n.d.).
- NIH. (2019).
- BenchChem. (n.d.). Optimizing reaction conditions for synthesizing 4-Fluoro-3-methylbenzofuran analogs.
- ACS Omega. (2024).
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- WuXi Biology. (n.d.).
- ResearchGate. (n.d.).
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- Elsevier. (n.d.).
- (n.d.).
- Semantic Scholar. (n.d.).
- (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- Chemical Communications (RSC Publishing). (n.d.).
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- ResearchGate. (2019).
- ResearchGate. (n.d.).
- MedCrave online. (2017).
- ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a.
- ResearchGate. (n.d.).
- Zoltán Novák. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans.
- RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
- PubMed Central. (2019).
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Technical Support Center: Minimizing Tar Formation in Benzofuran Synthesis
Welcome to the technical support center dedicated to addressing a pervasive challenge in synthetic chemistry: the minimization of tar formation during benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet frustrating obstacle in their experimental work. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of tar formation and offer robust troubleshooting strategies to ensure the success of your benzofuran syntheses.
Understanding the Challenge: The Nature of Tar in Benzofuran Synthesis
"Tar" is a colloquial term in organic synthesis that describes a complex, often intractable mixture of high-molecular-weight byproducts. In the context of benzofuran synthesis, these tars are typically polymeric or oligomeric materials arising from undesired side reactions of starting materials, intermediates, or the final product. The formation of tar not only significantly reduces the yield of the desired benzofuran but also complicates purification, often leading to time-consuming and costly separation procedures.
This guide will dissect the common benzofuran synthesis methodologies, elucidating the specific mechanistic pathways that lead to tar formation and providing targeted strategies for their mitigation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
We will now address specific issues encountered during common benzofuran synthesis routes in a question-and-answer format.
Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling)
Q1: My Sonogashira coupling reaction to synthesize a 2-substituted benzofuran is producing a significant amount of dark, insoluble material (tar), and my yields are consistently low. What is the likely cause and how can I prevent this?
A1: This is a classic problem in Sonogashira couplings, and the primary culprit is often the Glaser-Hay homocoupling of your terminal alkyne [1][2][3]. This side reaction leads to the formation of 1,3-diyne byproducts, which can further polymerize to form tarry materials[2]. The Glaser coupling is a copper(I)-catalyzed oxidative dimerization of terminal alkynes and is particularly problematic in the presence of oxygen[3].
Troubleshooting Strategies:
-
Rigorous Exclusion of Oxygen: The most critical step is to ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). This involves thoroughly degassing your solvents and reagents[3]. Even trace amounts of oxygen can significantly promote the Glaser-Hay pathway.
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid homocoupling[4][5]. These methods often employ a higher loading of the palladium catalyst or specific ligands to facilitate the catalytic cycle without the need for a copper co-catalyst.
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction by slow addition can disfavor the bimolecular homocoupling reaction[6].
Q2: My palladium catalyst appears to be deactivating, leading to incomplete conversion and the formation of tarry byproducts. What could be causing this and how can I address it?
A2: Catalyst deactivation is a common issue in palladium-catalyzed reactions and can be caused by several factors, including "tarring" or decomposition of starting materials at high temperatures, which can poison the catalyst[7].
Troubleshooting Strategies:
-
Optimize Reaction Temperature: Avoid excessively high temperatures that can lead to the decomposition of sensitive starting materials or intermediates.
-
Catalyst and Ligand Screening: The choice of palladium source (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and the supporting ligand is critical[7]. Bulky, electron-rich phosphine ligands can shield the palladium center, enhancing its stability and preventing deactivation.
-
Use of a Pre-formed Pd(0) Source: In-situ reduction of Pd(II) sources can sometimes be inefficient. Using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) can ensure a sufficient concentration of the active catalytic species from the outset.
-
Ensure Purity of Reagents: Impurities in your starting materials can act as catalyst poisons. Ensure all reagents are of high purity.
Diagram: Troubleshooting Sonogashira Coupling Side Reactions
Caption: Competing reaction pathways in acid-catalyzed benzofuran synthesis.
Rap-Stoermer Reaction
Q4: My Rap-Stoermer reaction between a salicylaldehyde and an α-haloketone is producing a complex mixture with a significant amount of tar, making purification difficult. How can I improve the cleanliness of this reaction?
A4: The Rap-Stoermer reaction, which proceeds via a base-catalyzed condensation, can be prone to side reactions if not properly controlled.[7][8][9] Tar formation can arise from the self-condensation of the α-haloketone under basic conditions, or from other undesired aldol-type reactions.[10][11]
Troubleshooting Strategies:
-
Choice and Stoichiometry of the Base: The base plays a critical role. A weak base is often preferred to minimize the self-condensation of the α-haloketone. The stoichiometry of the base should also be carefully optimized.
-
Temperature Control: As with many condensation reactions, temperature control is key. Running the reaction at a moderate temperature can help to control the rate of competing side reactions.
-
Solvent Selection: The choice of solvent can influence the solubility of intermediates and the rates of the desired and undesired reactions. Optimization of the solvent may be necessary.
-
Reaction Time: Prolonged reaction times can lead to the accumulation of byproducts. Monitoring the reaction by TLC or LC-MS to determine the optimal reaction time is recommended.
Perkin Reaction
Q5: I am attempting a Perkin-type synthesis of a benzofuran derivative, but the reaction is messy and produces a lot of dark-colored byproducts. What are the likely side reactions, and how can I avoid them?
A5: The classical Perkin reaction for coumarin synthesis from salicylaldehyde can be adapted for benzofuran synthesis, but it is often plagued by side reactions, especially at the high temperatures typically employed.[12][13] Tar formation can result from the decomposition of salicylaldehyde and multiple condensation reactions . The reaction of salicylaldehyde with acetic anhydride in the presence of a weak base can lead to the formation of o-acetoxycinnamic acid, which then cyclizes to coumarin.[13] However, under forcing conditions, other reaction pathways can become significant.
Troubleshooting Strategies:
-
Temperature Control: This is the most critical parameter. The reaction should be heated carefully to the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Choice of Base: The choice of the weak base (e.g., sodium acetate, triethylamine) can influence the reaction outcome. Empirical optimization may be necessary.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be an effective method for promoting the Perkin rearrangement under milder conditions and with significantly shorter reaction times, which can help to minimize the formation of degradation products.[14]
Experimental Protocols
The following are example protocols that have been optimized to minimize tar formation.
Protocol 1: Copper-Free Sonogashira Coupling for 2-Arylbenzofuran Synthesis
This protocol is adapted from modern copper-free methodologies to circumvent the issue of Glaser-Hay homocoupling.[4][5][15]
Materials:
-
o-Iodophenol (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask, add the o-iodophenol, Pd(PPh₃)₄, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Rap-Stoermer Synthesis of 2-Acylbenzofurans
This protocol utilizes optimized conditions to favor the desired condensation and minimize side reactions.[7][8]
Materials:
-
Substituted salicylaldehyde (1.0 equiv)
-
α-Haloketone (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a round-bottom flask, add the salicylaldehyde, α-haloketone, and anhydrous toluene.
-
Add the triethylamine dropwise at room temperature with stirring.
-
Heat the reaction mixture to a gentle reflux (or a lower optimized temperature) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Synthesis Method | Common Cause of Tar Formation | Key Mitigation Strategies |
| Palladium-Catalyzed (Sonogashira) | Glaser-Hay homocoupling of alkynes; Catalyst decomposition. | Rigorous oxygen exclusion; Copper-free conditions; Optimized catalyst/ligand system. |
| Acid-Catalyzed Cyclization | Acid-catalyzed polymerization of phenols. | Use of milder acids; High dilution; Lower reaction temperature. |
| Rap-Stoermer Reaction | Self-condensation of α-haloketone; Aldol-type side reactions. | Optimized base and stoichiometry; Temperature control; Solvent screening. |
| Perkin Reaction | Thermal decomposition of starting materials; Multiple condensations. | Strict temperature control; Use of microwave-assisted synthesis. |
References
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Chemeurope.com. (n.d.). Phenol formaldehyde resin. Retrieved from [Link]
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Wikipedia. (2023). Phenol formaldehyde resin. Retrieved from [Link]
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Chemistry For Everyone. (2025, May 8). How Is Phenol-Formaldehyde Resin Synthesized? [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
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SynArchive. (n.d.). Glaser-Hay Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
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Wikipedia. (2023). Aldol condensation. Retrieved from [Link]
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- Ashenhurst, J. (2022, April 14).
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules, 25(10), 2327.
- Methods for purification of acidic tar from acidic components. (2025, August 4).
- Any tips on how to remove this primordial tar. (2024, August 22). Reddit.
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and addressing common challenges encountered during the work-up procedure.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and work-up of Methyl 3-hydroxybenzofuran-2-carboxylate. The typical synthetic route involves the base-catalyzed intramolecular cyclization of a precursor like methyl 2-(2-formylphenoxy)acetate.
Diagram: General Reaction Scheme
Caption: General synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate.
Q1: Low or No Product Yield After Reaction.
Potential Causes & Solutions:
-
Ineffective Base: The choice and quality of the base are critical for the initial ether formation and subsequent cyclization.
-
Troubleshooting:
-
Base Selection: Anhydrous potassium carbonate (K2CO3) is commonly used.[1] Ensure it is freshly dried, as moisture can hinder the reaction. Other bases like sodium hydride can also be effective, but require stricter anhydrous conditions.
-
Base Equivalents: Use a sufficient excess of the base (e.g., 3.0 mmol per 1.0 mmol of salicylaldehyde) to drive the reaction to completion.[1]
-
-
-
Reaction Temperature and Time: The reaction may require elevated temperatures (reflux) to proceed at a reasonable rate.
-
Troubleshooting:
-
Temperature: Ensure the reaction mixture is refluxing adequately. For acetonitrile, this is around 82°C.
-
Duration: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often run for 24 hours.[1] If starting materials are still present, consider extending the reaction time.
-
-
-
Purity of Starting Materials: Impurities in salicylaldehyde or dimethyl bromomalonate can interfere with the reaction.
-
Troubleshooting:
-
Purification: Purify salicylaldehyde by distillation if it appears discolored. Check the purity of dimethyl bromomalonate by NMR.
-
Commercial Source: Use reagents from a reputable supplier.
-
-
Q2: Difficulty in Isolating the Product During Work-up.
Potential Causes & Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, the starting materials and intermediates can complicate the extraction process.
-
Troubleshooting:
-
TLC Analysis: Before beginning the work-up, confirm the consumption of starting materials by TLC.
-
Reaction Optimization: If the reaction is incomplete, refer to the troubleshooting steps in Q1.
-
-
-
Emulsion Formation During Extraction: The presence of salts and potentially basic residues can lead to the formation of emulsions between the aqueous and organic layers.
-
Troubleshooting:
-
Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break emulsions by increasing the ionic strength of the aqueous phase.[1]
-
Filtration: If an emulsion persists, filtering the entire mixture through a pad of Celite or diatomaceous earth can be effective.[2]
-
Solvent Addition: Adding more of the organic solvent can sometimes help to break up an emulsion.
-
-
-
Product Precipitation: The product may have limited solubility in the chosen extraction solvent at lower temperatures.
Q3: Product is Contaminated with Impurities After Purification.
Potential Causes & Solutions:
-
Hydrolysis of the Ester: The methyl ester is susceptible to hydrolysis, especially under basic or acidic conditions during work-up, forming the corresponding carboxylic acid.
-
Troubleshooting:
-
Neutralize Carefully: When washing with dilute acid (e.g., 5% HCl) to remove excess base, do so quickly and avoid prolonged contact.[1] Subsequently, wash with water until the aqueous layer is neutral.
-
Avoid Strong Bases: During work-up, use mild bases like sodium bicarbonate for neutralization if necessary, rather than strong bases like sodium hydroxide.
-
Temperature Control: Perform all aqueous work-up steps at room temperature or below to minimize hydrolysis.
-
-
-
Co-elution During Column Chromatography: Impurities with similar polarities to the product can be difficult to separate.
-
Troubleshooting:
-
Solvent System Optimization: Use a solvent system with a lower polarity to improve separation on the silica gel column. A common eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes).[1] Start with a low concentration of the more polar solvent (ethyl acetate) and gradually increase it.
-
TLC Analysis of Fractions: Collect smaller fractions during column chromatography and analyze them by TLC to ensure pure fractions are combined.
-
Recrystallization: If column chromatography does not yield a pure product, recrystallization from a suitable solvent system can be an effective final purification step.
-
-
Diagram: Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for synthesis issues.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the base-catalyzed cyclization?
The reaction proceeds via an initial Williamson ether synthesis between salicylaldehyde and dimethyl bromomalonate, followed by an intramolecular aldol-type condensation. The base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile, attacking the carbon bearing the bromine atom. The resulting intermediate, methyl 2-(2-formylphenoxy)acetate, then undergoes an intramolecular cyclization where the enolate formed by deprotonation of the α-carbon of the acetate attacks the aldehyde carbonyl group. Subsequent dehydration leads to the formation of the benzofuran ring.
Q2: How can I confirm the identity and purity of my final product?
A combination of spectroscopic techniques should be used for characterization:
-
¹H and ¹³C NMR Spectroscopy: These will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the benzofuran ring system.[4]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[1]
-
Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the functional groups present, such as the ester carbonyl and the hydroxyl group.[1]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q3: Are there alternative synthetic routes to Methyl 3-hydroxybenzofuran-2-carboxylate?
Yes, several other methods have been reported for the synthesis of benzofurans. These include palladium-catalyzed reactions, such as the intramolecular Heck reaction, and reactions involving copper catalysts.[5][6] However, the base-catalyzed cyclization of salicylaldehyde derivatives remains a common and practical approach due to the availability and lower cost of the starting materials.[1]
III. Experimental Protocols
Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate
-
To a solution of salicylaldehyde (1.0 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (3.0 mmol).
-
Slowly add dimethyl bromomalonate (1.2 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
Work-up Procedure
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting crude product in ethyl acetate (200 mL).
-
Wash the organic solution with 5% dilute HCl (2 x 50 mL).[1]
-
Wash the organic layer with water (50 mL) and then with brine solution (50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulphate.[1]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purification
-
Purify the crude product by column chromatography on silica gel (60–120 mesh).
-
Elute with a mixture of ethyl acetate and petroleum ether (e.g., 2:8 v/v) to afford the pure product.[1]
IV. Quantitative Data Summary
| Parameter | Value/Condition | Source |
| Salicylaldehyde | 1.0 mmol | [1] |
| Dimethyl Bromomalonate | 1.2 mmol | [1] |
| Potassium Carbonate | 3.0 mmol | [1] |
| Solvent | Acetonitrile | [1] |
| Reaction Temperature | Reflux (~82°C) | [1] |
| Reaction Time | 24 hours | [1] |
| Purification Method | Column Chromatography | [1] |
| Eluent System | Ethyl Acetate/Petroleum Ether | [1] |
V. References
-
BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds. Benchchem.
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B.
-
ChemicalBook. (2023). Methyl 3-hydroxy-1-benzofuran-2-carboxylate. Retrieved from ChemicalBook.
-
PubChem. Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate. Retrieved from PubChem.
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons.
-
A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES.
-
6-HYDROXY-2-METHYLBENZOFURAN-3-CARBOXYLIC ACID synthesis. chemicalbook.
-
Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate. Molecules.
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
-
ResearchGate. 6 questions with answers in BENZOFURANS. Retrieved from ResearchGate.
-
Organic Chemistry Portal. Benzofuran synthesis. Retrieved from Organic Chemistry Portal.
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.
-
6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank.
-
synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica.
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry.
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry.
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.
-
Alkaline hydrolysis of the methyl esters of benzo[b]furan-2. R Discovery.
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate.
-
2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate. Acta Crystallographica Section E.
-
2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester. Organic Syntheses Procedure.
-
First Synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic Acid Derivatives. PubMed.
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
-
Hydrolysis of methyl esters. Google Patents.
-
Isomerization during hydrolysis of a methyl ester. Reddit.
-
Methyl 2-(4-formylphenoxy)acetate. Sigma-Aldrich.
-
Base‐Promoted Intramolecular Cyclization and Hydrolysis of 2‐(2‐Formylaryloxy)acetonitriles: An Efficient Domino to Approach Benzofuran‐2‐carboxamides. ChemistrySelect.
-
A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Chemistry Portal.
-
2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile. Molbank.
-
Methyl Esters. Organic Chemistry Portal.
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- 2. 6-HYDROXY-2-METHYLBENZOFURAN-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Methyl 3-hydroxybenzofuran-2-carboxylate
Welcome to the technical support center for the purification of Methyl 3-hydroxybenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, we will address common challenges and provide a framework for developing a robust purification protocol.
Introduction to Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds.[1] The underlying principle relies on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).[2]
For Methyl 3-hydroxybenzofuran-2-carboxylate, a compound with both polar (hydroxyl, ester) and non-polar (benzene ring, furan ring) functionalities, selecting the appropriate solvent system is critical for successful purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of Methyl 3-hydroxybenzofuran-2-carboxylate in a question-and-answer format.
I. Solvent Selection & Initial Dissolution
Question: I'm unsure which solvent to use for the recrystallization. Where do I start?
Answer: A systematic solvent screening is the most effective approach. The principle of "like dissolves like" is a good starting point.[1] Given the structure of Methyl 3-hydroxybenzofuran-2-carboxylate, solvents of intermediate polarity are likely candidates.
Recommended Solvent Screening Protocol:
-
Place a small amount of your crude product (approx. 10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature, observing the solubility.
-
If the compound is insoluble at room temperature, gently heat the solvent to its boiling point. An ideal single solvent will dissolve the compound when hot but not at room temperature.[2]
-
If no single solvent is ideal, a two-solvent system may be necessary.[2] In this case, find a "soluble" solvent that dissolves the compound at all temperatures and an "insoluble" solvent in which the compound is poorly soluble at all temperatures. The two solvents must be miscible.[2]
Table 1: Potential Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar Protic | 78 | The hydroxyl group can hydrogen bond, and the ester is polar. |
| Methanol | Polar Protic | 65 | Similar to ethanol, but more polar. |
| Ethyl Acetate | Polar Aprotic | 77 | The ester functionality suggests good solubility.[3] |
| Toluene | Non-polar | 111 | The aromatic rings suggest some solubility. |
| Hexane/Heptane | Non-polar | 69 / 98 | Could be a good "insoluble" solvent in a two-solvent system. |
| Water | Very Polar | 100 | The organic nature of the molecule suggests low solubility.[3] |
| Acetone | Polar Aprotic | 56 | Often a good solvent for moderately polar compounds.[3] |
II. Crystallization Issues
Question: My compound is not crystallizing, even after the solution has cooled.
Answer: This is a common issue, often due to supersaturation or using too much solvent.[4]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This will act as a template for further crystallization.[4]
-
-
Reduce Solvent Volume: If too much solvent was added, the solution might not be saturated enough for crystals to form.[4][5] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling: Ensure the solution is cooled slowly. Rapid cooling can sometimes inhibit crystallization or lead to the formation of small, impure crystals.[5] If room temperature cooling doesn't work, try cooling in an ice bath.[2]
Question: My compound "oiled out" instead of forming crystals.
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[5] This is often due to a high concentration of impurities lowering the melting point or the use of an inappropriate solvent.
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then cool slowly.[4][5]
-
Change Solvent System: The chosen solvent may not be suitable. A different single solvent or a two-solvent system might be necessary.
-
Charcoal Treatment: If colored impurities are present, they may be contributing to oiling out. Adding activated charcoal to the hot solution before filtration can help remove these impurities.[5]
III. Yield and Purity Problems
Question: My recrystallization yield is very low.
Answer: A low yield can result from several factors.
Potential Causes and Solutions:
-
Too much solvent: As mentioned, excess solvent will retain more of your compound in the mother liquor.[5]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper. Ensure your filtration apparatus is pre-heated.
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.[1]
Question: The purified crystals are colored, but the pure compound should be colorless.
Answer: Colored impurities may be present.
Purification Step:
-
Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight). Boil the solution for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[1]
Detailed Recrystallization Protocol
This is a generalized protocol that should be adapted based on your solvent screening results.
Step-by-Step Methodology:
-
Dissolution: In a flask, add the crude Methyl 3-hydroxybenzofuran-2-carboxylate. Add the chosen recrystallization solvent in small portions, heating the mixture to the solvent's boiling point with stirring until the solid just dissolves. Add a minimal excess of solvent to prevent premature crystallization.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities or charcoal. This step should be done quickly to prevent crystallization in the funnel.
-
Crystallization: Cover the receiving flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizing the Workflow
Diagram 1: Single-Solvent Recrystallization Workflow
A step-by-step workflow for single-solvent recrystallization.
Diagram 2: Troubleshooting Crystallization Failure
Decision-making process for inducing crystallization.
Frequently Asked Questions (FAQs)
Q1: How do I know if my product is pure after one recrystallization?
A1: The most common method is to measure the melting point of your dried crystals. A pure compound will have a sharp melting point over a narrow range (typically < 2°C). You can also use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity.
Q2: Can I use a rotary evaporator to cool my solution faster?
A2: While a rotary evaporator is excellent for removing solvent, it is generally not recommended for the crystallization step itself. Slow, undisturbed cooling is crucial for the formation of large, pure crystals.[5] Rapid cooling can trap impurities within the crystal lattice.
Q3: What should I do with the mother liquor?
A3: The mother liquor will contain dissolved product. To improve your overall yield, you can concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Q4: My compound is a methyl ester. Are there any specific considerations?
A4: Yes, esters can be susceptible to hydrolysis, especially in the presence of acidic or basic impurities and water. It is advisable to use neutral, dry solvents and avoid prolonged heating. Methyl esters often crystallize well, but higher esters may be more prone to oiling out.[7]
References
- Benchchem. (n.d.). Technical Support Center: Aromatic Ester Purification.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of California, Berkeley. (n.d.). Recrystallization and Crystallization.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- LOCKSS. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES.
- Journal of Chemical Education. (n.d.). Recrystallization.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Methyl 3-hydroxybenzofuran-2-carboxylate
Welcome to the technical support center for Methyl 3-hydroxybenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of this molecule and field-proven laboratory practices.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for Methyl 3-hydroxybenzofuran-2-carboxylate?
To ensure the long-term stability and purity of Methyl 3-hydroxybenzofuran-2-carboxylate, it should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1] For extended storage, maintaining a cool and dry environment is crucial.[1] It is also advisable to protect the compound from light and sources of ignition.[2]
Q2: Should I store the compound under an inert atmosphere?
While not always mandatory for short-term storage, for long-term stability and to minimize the risk of slow oxidation of the hydroxyl group, storage under an inert atmosphere such as nitrogen or argon is a recommended best practice. This is particularly important if the compound will be stored for an extended period or if high purity is critical for your applications.
Q3: What are the signs that my Methyl 3-hydroxybenzofuran-2-carboxylate may have degraded?
Visual inspection can often provide the first clues of degradation. A change in color (e.g., from off-white to yellow or brown) or a change in the physical state of the solid could indicate decomposition. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of impurities.
Experimental Troubleshooting
Q4: I am seeing an unexpected peak in my NMR spectrum. What could be the cause?
An unexpected peak in the NMR spectrum could arise from several sources:
-
Solvent Impurities: Ensure you are using high-purity deuterated solvents.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, especially in the presence of acidic or basic contaminants. This would result in the formation of 3-hydroxybenzofuran-2-carboxylic acid and methanol. The presence of a broad carboxylic acid proton peak and a methanol singlet would be indicative of this.
-
Oxidation: The hydroxyl group on the benzofuran ring can be prone to oxidation, leading to colored impurities. This is more likely if the compound has been stored improperly or for a long time.
Q5: My reaction yield is lower than expected. Could the quality of the Methyl 3-hydroxybenzofuran-2-carboxylate be a factor?
Absolutely. If the starting material has degraded, its effective concentration will be lower, leading to reduced yields. It is always recommended to verify the purity of your starting material via an appropriate analytical method (TLC, HPLC, NMR) before commencing a reaction, especially if the compound has been in storage for a significant period.
Q6: The compound is not dissolving as expected in my reaction solvent. What should I do?
First, verify the solubility of Methyl 3-hydroxybenzofuran-2-carboxylate in your chosen solvent from literature or supplier information, if available. If solubility is expected to be an issue, you can try gentle heating or sonication to aid dissolution. If the compound still does not dissolve, you may need to consider an alternative solvent system. Ensure that the insolubility is not due to the presence of insoluble degradation products.
Troubleshooting Guides
Guide 1: Assessing Compound Purity and Degradation
This guide outlines a systematic approach to verifying the integrity of your Methyl 3-hydroxybenzofuran-2-carboxylate.
Step-by-Step Protocol:
-
Visual Inspection:
-
Observe the color and physical appearance of the solid. Any significant deviation from a white or off-white crystalline solid should be noted.
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small sample of the compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light. The presence of multiple spots indicates the presence of impurities.
-
-
Proton NMR Spectroscopy (¹H NMR):
-
Prepare a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of Methyl 3-hydroxybenzofuran-2-carboxylate and compare it to a reference spectrum if available.
-
Look for the appearance of new signals that could correspond to degradation products like the carboxylic acid or oxidized species.
-
Guide 2: Managing Potential Hydrolysis
The ester functionality in Methyl 3-hydroxybenzofuran-2-carboxylate can be susceptible to hydrolysis.
Causality and Prevention:
-
Cause: Exposure to moisture, especially under acidic or basic conditions, can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Prevention:
-
Always store the compound in a desiccator over a drying agent.
-
When handling, minimize its exposure to atmospheric moisture.
-
Use anhydrous solvents in your reactions unless water is a required reagent.
-
Troubleshooting Workflow:
Caption: Potential degradation pathways for the compound.
References
-
Certified Safety. (n.d.). Methyl Paraben Safety Data Sheet. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Validation of Methyl 3-hydroxybenzofuran-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its derivatives exhibit a wide array of biological activities, making them crucial building blocks in medicinal chemistry and drug discovery. Methyl 3-hydroxybenzofuran-2-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The efficiency and reliability of its synthesis are therefore of paramount importance.
This guide provides an in-depth comparison of prevalent synthetic methodologies for Methyl 3-hydroxybenzofuran-2-carboxylate. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each approach, offering a rationale for experimental choices and providing a framework for robust validation of the final product. Our focus is on empowering researchers to select and execute the optimal synthetic strategy for their specific needs, from small-scale discovery to process development.
Comparative Analysis of Synthetic Strategies
The synthesis of the benzofuran ring system can be approached through various strategies, each with its own set of advantages and limitations. We will compare two primary methods: a classical base-mediated cyclization and a modern copper-catalyzed intramolecular C-O bond formation.
Method 1: Classical Base-Mediated Condensation and Cyclization
This traditional approach is a two-step process that begins with the O-alkylation of a methyl salicylate derivative followed by an intramolecular Claisen condensation (Dieckmann condensation). It is a foundational method that relies on readily available and inexpensive starting materials.
Reaction Mechanism:
The synthesis begins with the Williamson ether synthesis, where the phenoxide of methyl salicylate attacks ethyl chloroacetate to form an ether. In the second step, a strong base, such as sodium ethoxide, deprotonates the α-carbon of the acetate moiety, creating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the salicylate ester, leading to the formation of a five-membered ring intermediate. Subsequent elimination of a methoxide group and tautomerization yields the 3-hydroxybenzofuran ring system.
Caption: Reaction pathway for the base-mediated synthesis.
Experimental Protocol: Base-Mediated Synthesis
Step 1: Synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
-
To a solution of methyl salicylate (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).
-
Stir the mixture vigorously and add ethyl chloroacetate (1.2 eq) dropwise.
-
Reflux the reaction mixture for 24 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.5 eq) in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add the product from Step 1 (1.0 eq) dissolved in absolute ethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the crude product by recrystallization or column chromatography.
Method 2: Copper-Catalyzed Intramolecular C-O Bond Formation
This modern approach offers a more direct route to the benzofuran core. It involves the formylation of a brominated phenylacetate derivative followed by a copper-catalyzed intramolecular cyclization. This method often provides higher yields and can be performed under milder conditions.[1]
Reaction Mechanism:
The synthesis starts with the formylation of methyl 2-bromophenylacetate using a suitable formylating agent like methyl formate in the presence of a strong base (e.g., sodium hydride).[1] This creates the key precursor, methyl 2-(2-bromophenyl)-2-formylacetate. The subsequent step is a copper(I)-catalyzed intramolecular Ullmann-type coupling. In the presence of a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃), the enolate oxygen atom attacks the aromatic carbon bearing the bromine atom, displacing it and forming the furan ring.[1]
Caption: Reaction pathway for the copper-catalyzed synthesis.
Experimental Protocol: Copper-Catalyzed Synthesis
Step 1: Synthesis of Methyl 2-(2-bromophenyl)-2-formylacetate [1]
-
In a flame-dried flask under an inert atmosphere, add methyl 2-bromophenylacetate (1.0 eq) to anhydrous methyl formate as the solvent.
-
Cool the mixture to 10-15°C and slowly add sodium hydride (60% dispersion in mineral oil, 4.0 eq) in portions.
-
Stir the mixture for 1 hour at this temperature.
-
Carefully quench the reaction with iced water and separate the layers.
-
Acidify the aqueous layer with 10% HCl and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.
Step 2: Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate [1]
-
To a solution of the formylated product from Step 1 (1.0 eq) in DMF, add copper(I) iodide (5 mol%) and potassium carbonate (2.0 eq).[1]
-
Heat the reaction mixture to 100°C for 2 hours.[1]
-
Cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo to yield the crude product, which can often be used without further purification or can be purified by column chromatography.[1]
Performance Comparison
The choice of synthetic route often depends on a trade-off between cost, efficiency, and scalability. The following table provides a comparative summary of the two discussed methods.
| Parameter | Method 1: Base-Mediated Condensation | Method 2: Copper-Catalyzed Cyclization |
| Starting Materials | Methyl salicylate, Ethyl chloroacetate | Methyl 2-bromophenylacetate, Methyl formate |
| Key Reagents | K₂CO₃, NaOEt (or other strong bases) | NaH, CuI, K₂CO₃ |
| Typical Overall Yield | 40-60% | 75-90%[1] |
| Reaction Conditions | Reflux temperatures, requires strong base | Milder conditions for cyclization (100°C)[1] |
| Scalability | Good, but use of sodium metal can be a concern | Excellent, avoids highly reactive metals in the final step |
| Atom Economy | Moderate | Good |
| Advantages | Inexpensive starting materials, well-established | High yields, cleaner reaction, often requires minimal purification[1] |
| Disadvantages | Moderate yields, potential side reactions | More expensive starting material, use of a transition metal catalyst |
Validation of the Synthesized Product: A Framework for Trustworthiness
Regardless of the synthetic method employed, rigorous validation of the final product is essential to ensure its identity, purity, and suitability for downstream applications.[2][3] The validation process is a self-validating system that confirms the success of the synthesis and the quality of the isolated compound.
Caption: A typical workflow for the validation of a synthesized compound.
Key Validation Protocols
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For a synthesized compound like Methyl 3-hydroxybenzofuran-2-carboxylate, this involves confirming its structure and assessing its purity.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the synthesized compound and detect any impurities.
-
Protocol:
-
System Preparation: Use a C18 reverse-phase column. The mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid).
-
Sample Preparation: Prepare a stock solution of the purified product in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and run the gradient method. Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity level of >95% is generally considered acceptable for most research applications.
-
2. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized molecule by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).[4]
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum. For Methyl 3-hydroxybenzofuran-2-carboxylate, one would expect to see signals corresponding to the aromatic protons, the hydroxyl proton (which may be broad or exchangeable), and the methyl ester protons.
-
¹³C NMR Acquisition: Acquire the spectrum. This will show distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the ester and the carbons of the benzofuran ring.
-
Data Interpretation: Compare the observed chemical shifts, integration values (for ¹H NMR), and coupling patterns with the expected values for the target structure.
-
3. Molecular Weight Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Data Interpretation: Look for the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of Methyl 3-hydroxybenzofuran-2-carboxylate (C₁₀H₈O₄, MW: 192.17 g/mol ).
-
Conclusion
The synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate can be successfully achieved through multiple routes. The classical base-mediated condensation offers a cost-effective but lower-yielding option, while modern copper-catalyzed methods provide a highly efficient and clean alternative, albeit with a higher initial cost for starting materials.[1]
The selection of a particular method should be guided by the specific requirements of the project, including scale, budget, and available equipment. Irrespective of the chosen path, a rigorous validation process employing a suite of analytical techniques such as HPLC, NMR, and MS is non-negotiable. This ensures the integrity of the scientific data and the quality of the material for subsequent use in the complex and demanding field of drug development.
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A Comparative Analysis of Benzofuran Synthesis Routes: From Classical Rearrangements to Modern Catalysis
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, found in numerous natural products and pharmaceutical agents.[1][2] Its synthesis has been a subject of intense research, leading to a diverse array of methodologies. This guide provides a comparative analysis of key synthetic routes to the benzofuran core, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. This analysis is grounded in experimental data and focuses on three representative strategies: the classical Perkin Rearrangement, the versatile Palladium/Copper-catalyzed Sonogashira Coupling followed by cyclization, and a modern Copper-catalyzed One-Pot synthesis from phenols and alkynes.
Introduction: The Significance of the Benzofuran Core
Benzofuran and its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[2][3] Clinically approved drugs such as the antiarrhythmic agent dronedarone and the gout treatment benzbromarone feature this heterocyclic core, underscoring its pharmacological importance.[1] The persistent demand for novel benzofuran-containing molecules necessitates a deep understanding of the available synthetic tools to enable efficient and strategic molecular design. This guide will compare and contrast seminal methods, providing the causal insights needed to select the optimal route for a given synthetic challenge.
The Classical Approach: Perkin Rearrangement
First reported in 1870, the Perkin rearrangement represents a foundational method for converting coumarins into benzofurans.[3][4] Specifically, it involves the ring contraction of a 2-halocoumarin under basic conditions to yield a benzofuran-2-carboxylic acid.[4][5]
Mechanism and Rationale
The reaction is initiated by a hydroxide-catalyzed hydrolytic cleavage of the coumarin's lactone ring. This step is critical as it generates a phenoxide and a carboxylate. The resulting phenoxide anion then acts as an intramolecular nucleophile, attacking the vinyl halide to displace the halide and form the furan ring.[5] The choice of a strong base like sodium hydroxide is causal; it is required to drive the initial, and often rate-limiting, lactone hydrolysis.
Diagram 1: Perkin Rearrangement Mechanism A simplified workflow of the base-catalyzed coumarin-benzofuran ring contraction.
Advantages & Limitations
-
Advantages: This method is historically significant and reliable for the synthesis of benzofuran-2-carboxylic acids. The starting 3-halocoumarins are readily accessible.
-
Limitations: The substrate scope is inherently limited to coumarin precursors. The reaction conditions are harsh (strong base, heat), which can be incompatible with sensitive functional groups. Furthermore, the product is restricted to a carboxylic acid at the 2-position, requiring further modification if other substituents are desired.
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
Microwave irradiation has been shown to dramatically reduce reaction times for the Perkin rearrangement from hours to minutes, representing a significant process optimization.[5][6][7]
-
Preparation: To a 10 mL microwave reaction vessel, add the 3-bromocoumarin (1.0 mmol) and ethanol (5 mL).
-
Reagent Addition: Add a solution of sodium hydroxide (2.5 mmol) in water (1 mL) to the vessel.
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 300W for 5 minutes, maintaining a temperature of approximately 79°C.[5]
-
Work-up: After cooling, transfer the reaction mixture to a beaker containing 20 mL of cold water.
-
Acidification: Acidify the solution to pH 2 with concentrated HCl. The benzofuran-2-carboxylic acid product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Causality Note: The use of microwave heating provides rapid, uniform energy transfer, which efficiently overcomes the activation energy for both the ring-opening and cyclization steps, leading to an expedited synthesis.[5]
The Modern Workhorse: Palladium/Copper-Catalyzed Sonogashira Domino Reaction
Transition metal-catalyzed reactions have revolutionized benzofuran synthesis, offering broad substrate scope and milder conditions.[1][8] The Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an in-situ intramolecular cyclization, is a premier example of a domino or tandem reaction that provides direct access to 2-substituted benzofurans.[8][9][10]
Mechanism and Rationale
This one-pot process involves two distinct, yet synergistic, catalytic cycles.
-
Sonogashira Coupling: The reaction begins with a standard palladium-catalyzed Sonogashira cross-coupling. An active Pd(0) species undergoes oxidative addition into the 2-halophenol (typically an iodophenol for higher reactivity). Simultaneously, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, forges the C-C bond, yielding a 2-alkynylphenol intermediate and regenerating the Pd(0) catalyst.[11][12]
-
Intramolecular Cyclization (Annulation): The 2-alkynylphenol intermediate, in the presence of the base and/or the copper catalyst, undergoes a 5-exo-dig cyclization. The phenolic oxygen attacks the proximal carbon of the alkyne, forming the benzofuran ring.[1][9]
The choice of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) is for its efficiency in C-C cross-coupling, while the copper(I) iodide is not only a co-catalyst for the Sonogashira step but can also facilitate the final cyclization.[1][12]
Diagram 2: Sonogashira Domino Synthesis Workflow A sequential diagram of the one-pot Sonogashira coupling and cyclization process.
Advantages & Limitations
-
Advantages: This method offers exceptional versatility and functional group tolerance. A wide variety of commercially available 2-halophenols and terminal alkynes can be used, allowing for the synthesis of a large library of 2-substituted and 2,3-disubstituted benzofurans.[10][13] The reaction often proceeds in a single pot, enhancing operational simplicity.[9]
-
Limitations: The cost of palladium catalysts can be a concern for large-scale synthesis. The reaction can sometimes be sensitive to the choice of base, solvent, and ligand.[9] Homocoupling of the alkyne (Glaser coupling) can be a competing side reaction, particularly in polar solvents.[11]
Experimental Protocol: One-Pot Sonogashira/Cyclization
-
Inert Atmosphere: To a flame-dried Schlenk tube, add the 2-iodophenol (0.50 mmol), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (4 mol%).
-
Reagent Addition: Add the terminal alkyne (0.60 mmol) and a base such as potassium phosphate (K₃PO₄, 1.00 mmol).
-
Solvent: Add anhydrous, degassed solvent (e.g., DMSO, 2 mL).
-
Reaction: Heat the resulting mixture at 90-110 °C for 10-12 hours under an inert atmosphere (e.g., Argon or Nitrogen), monitoring by TLC.[9]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure benzofuran.
Causality Note: The use of an iodophenol over a bromophenol is a strategic choice to accelerate the rate-limiting oxidative addition step in the palladium catalytic cycle. The choice of a non-polar solvent like toluene or a polar aprotic solvent like DMSO can influence reaction rates and suppress side reactions.[11]
A Greener Alternative: Copper-Catalyzed One-Pot Synthesis from Phenols and Alkynes
Recent efforts have focused on developing more economical and environmentally benign routes. Copper-catalyzed oxidative cyclization of simple phenols and alkynes provides a powerful, palladium-free alternative.[14][15] This approach constructs the benzofuran core through direct C-H functionalization and C-O bond formation.
Mechanism and Rationale
While the precise mechanism can vary, a plausible pathway involves the sequential nucleophilic addition of the phenol to a copper-activated alkyne, followed by an oxidative cyclization.[14] Molecular oxygen often serves as the terminal oxidant in these reactions, making the process more sustainable. The copper catalyst is key, as it facilitates both the initial C-O bond formation (or a related vinylation) and the subsequent intramolecular oxidative C-H/O-H cyclization. This avoids the need for pre-functionalized starting materials like halophenols.
Advantages & Limitations
-
Advantages: This method is highly atom-economical and avoids expensive palladium catalysts.[16] It utilizes readily available phenols and alkynes as starting materials. The use of molecular oxygen as an oxidant is a significant green chemistry advantage.[14][17]
-
Limitations: The regioselectivity can be a challenge with unsymmetrically substituted phenols or internal alkynes. Reaction conditions can sometimes require higher temperatures or specific ligands to achieve high efficiency.
Experimental Protocol: Cu-Catalyzed Aerobic Oxidative Cyclization
-
Setup: In a sealed tube, combine the phenol (1.0 mmol), the alkyne (1.2 mmol), and a copper catalyst such as CuI (10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., DMF or toluene) and a base if required by the specific protocol.
-
Reaction: Stir the mixture under an atmosphere of oxygen (e.g., using an O₂ balloon) at 100-120 °C for 12-24 hours.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter to remove the catalyst.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue via column chromatography to yield the desired polysubstituted benzofuran.
Causality Note: The copper catalyst is multifunctional. It acts as a Lewis acid to activate the alkyne towards nucleophilic attack by the phenol and as a redox catalyst to facilitate the final oxidative C-H activation and ring closure.
Comparative Summary
To provide a clear, at-a-glance comparison, the key performance metrics of the discussed synthetic routes are summarized below.
| Feature | Perkin Rearrangement | Pd/Cu Sonogashira Domino | Cu-Catalyzed One-Pot |
| Starting Materials | 2-Halocoumarins | 2-Halophenols, Terminal Alkynes | Phenols, Alkynes |
| Key Catalyst(s) | None (Base-mediated) | Palladium & Copper | Copper |
| Typical Yields | Good to Excellent (for specific products)[5] | Good to Excellent (70-95%)[1][9] | Moderate to Good (50-85%)[14] |
| Substrate Scope | Narrow | Very Broad | Broad |
| Functional Group Tol. | Low (Harsh Base) | High | Moderate to High |
| Atom Economy | Moderate | Good | Excellent |
| Cost/Sustainability | Low catalyst cost | Higher (Palladium) | Lower (Palladium-free) |
| Primary Product | Benzofuran-2-carboxylic acid | 2-Substituted Benzofurans | Polysubstituted Benzofurans |
Conclusion
The synthesis of the benzofuran scaffold has evolved significantly from classical name reactions to sophisticated, highly efficient transition-metal-catalyzed methods.
-
The Perkin Rearrangement , while limited in scope, remains a robust method for accessing benzofuran-2-carboxylic acids and serves as an important historical benchmark.
-
The Palladium/Copper-catalyzed Sonogashira Domino Reaction is the current workhorse for its unparalleled versatility, reliability, and broad functional group tolerance, making it a go-to strategy in drug discovery and complex molecule synthesis.
-
Emerging Copper-catalyzed One-Pot Syntheses represent the future, offering a more sustainable and economical approach by utilizing simpler starting materials and avoiding precious metals.
The selection of a synthetic route is a critical decision that impacts project timelines, cost, and overall efficiency. For drug development professionals and researchers, a thorough understanding of the causality behind each method—from the role of the catalyst to the reason for specific reaction conditions—is paramount. By weighing the comparative advantages in substrate scope, cost, and sustainability, chemists can strategically navigate the synthetic landscape to construct novel benzofuran derivatives for the next generation of therapeutics and advanced materials.
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A Comparative Analysis of Methyl 3-hydroxybenzofuran-2-carboxylate and Conventional Antifungal Agents
A Guide for Researchers in Antimicrobial Drug Development
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, has created an urgent need for novel antifungal agents with unique mechanisms of action. Among the promising scaffolds being investigated is the benzofuran ring system, a core component in numerous bioactive natural and synthetic compounds.[1][2][3] This guide provides a detailed comparison of a representative benzofuran derivative, Methyl 3-hydroxybenzofuran-2-carboxylate, with established antifungal drugs, offering a technical resource for researchers and drug development professionals.
While specific antifungal data for Methyl 3-hydroxybenzofuran-2-carboxylate is emerging, this analysis will leverage available data on structurally related benzofuran derivatives to evaluate its potential against the current clinical armamentarium. We will compare its proposed mechanism against three cornerstone antifungal classes: the polyenes, azoles, and echinocandins.
Overview of Major Antifungal Drug Classes and Their Mechanisms
The efficacy of most clinically approved antifungal drugs hinges on their ability to target structures unique to fungal cells, thereby minimizing toxicity to the mammalian host.[4][5] The primary targets are the fungal cell membrane and the cell wall.[5][6]
-
Polyenes (e.g., Amphotericin B): This class acts by binding directly to ergosterol, a critical sterol in the fungal cell membrane.[7][8] This binding forms pores or channels that disrupt membrane integrity, leading to the leakage of essential monovalent ions and subsequent cell death.[9][10] While highly effective, its affinity for cholesterol in mammalian cells can lead to significant cytotoxicity, particularly nephrotoxicity.[8][9]
-
Azoles (e.g., Fluconazole): The azoles inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[11][12][13] This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol.[14][15] By blocking this step, azoles deplete ergosterol and cause the accumulation of toxic sterol intermediates, which increases cell membrane permeability and inhibits fungal growth.[11][13]
-
Echinocandins (e.g., Caspofungin): This class offers a distinct mechanism by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[16][17][18] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[19] The absence of this target in mammalian cells makes echinocandins highly selective with a favorable safety profile.[18][19]
The distinct targets of these major antifungal classes are visualized below.
Caption: Mechanisms of action for major antifungal classes.
The Benzofuran Scaffold: A Novel Antifungal Approach
Benzofuran derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and antitumor properties.[2][3] The antifungal drug amiodarone, which is based on a benzofuran ring system, has been shown to exert its effect by disrupting intracellular calcium (Ca²⁺) homeostasis.[1][20]
Research into synthetic benzofuran derivatives, including various esters and amides of 2- and 3-benzofurancarboxylic acids, suggests a similar mechanism.[20][21] Unlike conventional agents that target the cell wall or membrane synthesis, these compounds appear to mobilize intracellular Ca²⁺, leading to a fungicidal cascade.[1][20] This distinct mechanism is highly advantageous, as it presents a novel target and may be effective against fungal strains that have developed resistance to azoles or other classes.[16]
While direct data on Methyl 3-hydroxybenzofuran-2-carboxylate is limited, studies on structurally similar compounds have shown activity against pathogenic yeasts like Candida albicans and Candida parapsilosis.[22] For instance, certain halogenated derivatives of 3-benzofurancarboxylic acid esters exhibited notable antifungal activity against Candida species.[21]
Comparative Performance Overview
The following table summarizes the key characteristics of benzofuran derivatives in contrast to established antifungal agents. The data for benzofurans is extrapolated from studies on related derivatives and represents a potential profile for Methyl 3-hydroxybenzofuran-2-carboxylate.
| Feature | Methyl 3-hydroxybenzofuran-2-carboxylate (Potential Profile) | Fluconazole (Azole) | Amphotericin B (Polyene) | Caspofungin (Echinocandin) |
| Primary Target | Intracellular Calcium Homeostasis[1][20] | Lanosterol 14-α-demethylase (Erg11p)[11][12] | Ergosterol in the cell membrane[7][8] | β-(1,3)-D-glucan synthase[16][18] |
| Mechanism of Action | Disruption of Ca²⁺ signaling, leading to cell death.[20] | Inhibition of ergosterol synthesis, disrupting membrane integrity.[14][15] | Forms pores in the cell membrane, causing ion leakage.[9][10] | Inhibition of cell wall glucan synthesis, causing cell lysis.[19] |
| Spectrum of Activity | Potentially broad-spectrum, with reported activity against Candida and Aspergillus spp. for related compounds.[20][22] | Active against most Candida spp. (except C. krusei) and Cryptococcus. Limited activity against molds.[11] | Broad-spectrum activity against yeasts and molds, including Aspergillus and Candida.[16][23] | Active against Candida and Aspergillus. Fungicidal against Candida, fungistatic against Aspergillus.[18][24] |
| Effect | Likely Fungicidal.[20] | Primarily Fungistatic against Candida.[11] | Fungicidal.[9] | Fungicidal (vs. Candida), Fungistatic (vs. Aspergillus).[18] |
| Known Resistance | Not yet characterized. Novel mechanism may bypass existing resistance pathways. | Upregulation of efflux pumps, mutations or overexpression of the ERG11 target gene.[4] | Alterations in membrane sterol composition (reduced ergosterol).[4] | Point mutations in the FKS gene, which codes for the target enzyme.[16] |
| Host Toxicity | To be determined. Potential for off-target effects on mammalian calcium signaling requires investigation. | Generally well-tolerated. Lower toxicity than Amphotericin B.[12] | High potential for nephrotoxicity and infusion-related reactions due to binding to mammalian cholesterol.[8][9] | Low, as the target enzyme is absent in mammalian cells.[18] |
Experimental Protocol: Antifungal Susceptibility Testing
To quantitatively assess and compare the in vitro activity of a novel compound like Methyl 3-hydroxybenzofuran-2-carboxylate, a standardized methodology is essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts, provides a robust and reproducible framework.[25][26][27]
Objective:
To determine the Minimum Inhibitory Concentration (MIC) of Methyl 3-hydroxybenzofuran-2-carboxylate against pathogenic yeast strains and compare it with standard antifungal drugs. The MIC is defined as the lowest concentration of an antifungal agent that substantially inhibits the growth of a microorganism.[28]
Materials:
-
Test Compound: Methyl 3-hydroxybenzofuran-2-carboxylate
-
Reference Antifungals: Fluconazole, Amphotericin B
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Culture Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Yeast Strains: e.g., Candida albicans ATCC 90028, Candida parapsilosis ATCC 22019 (Quality Control strains).
-
Equipment: Sterile 96-well U-bottom microtiter plates, spectrophotometer, incubator (35°C), multichannel pipettes.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Causality: A high-concentration stock solution is necessary for creating serial dilutions. DMSO is a common solvent for non-polar compounds.
-
Action: Prepare a 1.28 mg/mL stock solution of the test compound and reference drugs in DMSO. Subsequent dilutions should be made in RPMI medium to minimize DMSO concentration in the final assay wells.
-
-
Inoculum Preparation:
-
Causality: A standardized inoculum density is critical for assay reproducibility. The 0.5 McFarland standard ensures a consistent starting number of fungal cells.
-
Action: a. Subculture yeast strains on Sabouraud Dextrose Agar for 24-48 hours at 35°C. b. Select several distinct colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Dilute this suspension in RPMI medium to achieve a final working concentration of 0.5-2.5 x 10³ CFU/mL.[29]
-
-
Plate Preparation (Serial Dilution):
-
Causality: A two-fold serial dilution series establishes a concentration gradient to pinpoint the MIC.
-
Action: a. Add 100 µL of RPMI medium to wells 2 through 11 of a 96-well plate. b. Add 200 µL of the drug working solution (at twice the highest desired final concentration) to well 1. c. Transfer 100 µL from well 1 to well 2, mixing thoroughly. Repeat this serial transfer down to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (drug-free). Well 12 serves as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Causality: Adding the standardized inoculum to the drug dilutions initiates the test. Incubation allows for fungal growth in the presence of the compound.
-
Action: a. Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. This step halves the drug concentration in each well to the desired final test concentrations. c. Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Causality: The endpoint reading determines the lowest drug concentration that inhibits fungal growth. Visual reading is standard, but spectrophotometric reading can provide quantitative data.
-
Action: a. Read the plate visually. The MIC is the lowest drug concentration in which there is a significant (≥50%) reduction in turbidity compared to the growth control in well 11.[27] b. The growth control (well 11) should show distinct turbidity. The sterility control (well 12) should remain clear. c. For QC strains, the resulting MICs must fall within the established reference ranges to validate the assay.
-
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Discussion and Future Directions
The exploration of novel chemical scaffolds is paramount in the fight against antimicrobial resistance. Methyl 3-hydroxybenzofuran-2-carboxylate, as a representative of the benzofuran class, holds promise due to its potential to act via a mechanism distinct from all currently approved antifungal agents. The disruption of calcium homeostasis is a compelling target that could circumvent existing resistance pathways.
However, a comprehensive evaluation requires significant further research. The immediate next steps should involve:
-
Systematic In Vitro Screening: The protocol detailed above should be used to generate robust MIC data for Methyl 3-hydroxybenzofuran-2-carboxylate against a broad panel of clinically relevant yeasts and molds, including resistant isolates.
-
Mechanism of Action Elucidation: Advanced cell-based assays are needed to confirm that the antifungal activity is indeed due to the disruption of calcium homeostasis and to identify the specific cellular channels or transporters affected.
-
Toxicity and Selectivity Profiling: In vitro cytotoxicity assays using mammalian cell lines are crucial to determine the compound's therapeutic index. It is essential to ensure that the disruption of calcium signaling is specific to fungal cells.
-
In Vivo Efficacy Studies: Promising candidates from in vitro screening should advance to animal models of fungal infection to assess their efficacy and pharmacokinetic/pharmacodynamic properties in a living system.
By pursuing these research avenues, the scientific community can fully assess the potential of Methyl 3-hydroxybenzofuran-2-carboxylate and the broader benzofuran class to contribute to the next generation of antifungal therapies.
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Kossakowski, J., et al. (2012). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 17(10), 11459-11475. Retrieved from [Link]
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Reddy, T. J., et al. (2013). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 9, 2736-2741. Retrieved from [Link]
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The Benzofuran Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The benzofuran core, a heterocyclic scaffold forged from the fusion of a benzene and a furan ring, stands as a cornerstone in medicinal chemistry.[1][2] Its inherent structural rigidity, coupled with the electronic properties endowed by the oxygen heteroatom, makes it a versatile template for the design of novel therapeutic agents.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzofuran derivatives, offering insights into the chemical nuances that govern their anticancer, anti-inflammatory, and antimicrobial activities. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their discovery programs.
I. Anticancer Activity: Targeting the Proliferative Machinery
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the core structure.[1][5][6] Early SAR studies identified that substitutions at the C-2 and C-3 positions are particularly crucial for cytotoxic activity.[1][5]
Comparative Analysis of Anticancer Potency
The cytotoxic effects of various benzofuran derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a critical metric for comparison.
| Derivative Class | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | Bromine on a methyl or acetyl group attached to the benzofuran system | K526 (Leukemia), MOLT-4 (Leukemia), HeLa (Cervix Carcinoma) | 20-85 | [7] |
| Benzofuran-Triazole Hybrids | 6-methoxy group on the benzofuran ring | HCT-116 (Colon), HeLa (Cervix), HepG2 (Liver), A549 (Lung) | 0.57-5.74 | [8] |
| Benzofuran-Chalcone Hybrids | Methyl group on the thiazole scaffold | HePG2 (Liver), HeLa (Cervix), MCF-7 (Breast), PC3 (Prostate) | 4.0-16.72 | [8] |
| Benzofuran-Piperazine Hybrids | Keto-substituent | A549 (Lung), SGC7901 (Gastric) | 0.12-2.75 | [9][10] |
| LSD1 Inhibitors | Benzofuran core with specific side chains | MCF-7 (Breast), MGC-803 (Gastric), H460 (Lung), A549 (Lung), THP-1 (Leukemia) | 2.06-6.15 | [11] |
Key SAR Insights for Anticancer Activity:
-
Halogenation: The introduction of halogen atoms, particularly bromine, to substituents on the benzofuran ring can significantly enhance cytotoxicity.[7] This is potentially due to the formation of halogen bonds with biological targets.
-
Hybridization: Fusing the benzofuran scaffold with other heterocyclic moieties like triazoles, chalcones, and piperazines has emerged as a powerful strategy to develop potent anticancer agents.[5][8] This approach can leverage the synergistic effects of both pharmacophores.
-
Substitution Pattern: The position of substituents is critical. For instance, a methoxy group at the C-6 position of benzofuran-triazole hybrids was found to be essential for high antiproliferative activity.[8]
-
Enzyme Inhibition: Certain benzofuran derivatives have been designed as specific enzyme inhibitors, such as LSD1 inhibitors, demonstrating a targeted approach to cancer therapy.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[12][13]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5 x 10³ cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 50 μL of MTT solution (0.5 mg/mL in medium) to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
II. Anti-inflammatory Activity: Quenching the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents.[14][15] Their mechanism of action often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins.
Comparative Analysis of Anti-inflammatory Potency
The anti-inflammatory activity of benzofuran derivatives is typically assessed by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Key Structural Features | IC50 for NO Inhibition (µM) | Positive Control (IC50, µM) | Reference |
| Benzofuran 1 | Double bond between C-2 and C-3 | 17.31 | Celecoxib (32.1) | [14] |
| Benzofuran 2 | Single bond between C-2 and C-3 | 31.5 | Celecoxib (32.1) | [14] |
| Benzofuran 3 | Double bond at C-2 and C-11 | 16.5 | Celecoxib (32.1) | [14] |
| Benzofuran 4 | 42.8 | Celecoxib (32.1) | [14] | |
| Fluorinated Benzofurans | Fluorine, bromine, and hydroxyl/carboxyl groups | 1.1 - 20.5 (for PGE2) | - | [15] |
Key SAR Insights for Anti-inflammatory Activity:
-
Unsaturation: The presence of a double bond between C-2 and C-3 in the benzofuran ring appears to confer superior anti-inflammatory activity compared to a single bond.[14]
-
Specific Double Bonds: The formation of double bonds at specific positions, such as C-2 and C-11, can lead to potent anti-inflammatory effects.[14]
-
Halogenation and Functional Groups: The addition of fluorine, bromine, and hydroxyl or carboxyl groups to the benzofuran scaffold can enhance anti-inflammatory and cyclooxygenase (COX) inhibitory activities.[15]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated murine macrophage RAW 264.7 cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for a short period (e.g., 1 hour) before stimulating with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the cells for 24 hours to allow for NO production.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance of the resulting azo dye at approximately 540 nm.
-
Data Analysis: The amount of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Caption: Simplified signaling pathway of LPS-induced NO production and its inhibition by benzofuran derivatives.
III. Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[3][16] Benzofuran derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[14][17]
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy of benzofuran derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Class | Key Structural Features | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofurans | Nitrogen-containing benzofuran | Salmonella typhimurium, Staphylococcus aureus | Moderate Activity | [14] |
| Oxa-benzofurans | Oxygen-containing benzofuran | Penicillium italicum, Fusarium oxysporum, Colletotrichum musae | 12.5-25 | [14] |
| Hydrophobic Benzofurans | Aryl substituents at C-3 via a methanone linker | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | [17] |
| Benzofuran Amides | Amide functional group | Gram-positive and Gram-negative bacteria and fungi | as low as 6.25 | [18] |
Key SAR Insights for Antimicrobial Activity:
-
Heteroatom Variation: The type of heteroatom in the benzofuran derivative can influence its antimicrobial spectrum. For instance, aza-benzofurans may exhibit better antibacterial activity, while oxa-benzofurans show more potent antifungal activity.[14]
-
Hydrophobicity: Increased hydrophobicity, achieved through the introduction of aryl substituents, can lead to enhanced antibacterial activity.[17]
-
Amide Functionality: The presence of an amide group can confer strong, broad-spectrum antimicrobial activity.[18]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the benzofuran derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in the same broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only) to ensure the validity of the assay.
IV. Conclusion and Future Directions
The benzofuran scaffold is a highly privileged structure in drug discovery, offering a versatile platform for the development of potent anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns, hybridization with other pharmacophores, and the introduction of specific functional groups in modulating biological activity. Future research should focus on leveraging these SAR insights to design novel benzofuran derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued exploration of this remarkable heterocyclic system holds immense promise for the discovery of next-generation therapeutics.
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
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Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). European Journal of Medicinal Chemistry, 222, 113589. [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. (2022). Expert Opinion on Drug Discovery, 17(12), 1367-1385. [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1529. [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry, 14(5), 795-829. [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved January 11, 2026, from [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(3), 1383. [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. (2016). Molecules, 21(12), 1700. [Link]
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Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. Retrieved January 11, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. (2016). Molecules, 21(12), 1700. [Link]
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Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(13), 10505. [Link]
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Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 11, 2026, from [Link]
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Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 11, 2026, from [Link]
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Structures of some natural benzofuran derivatives with anticancer activities. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry, 14(5), 795-829. [Link]
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Synthesis and antimicrobial evaluation of new benzofuran derivatives. (2011). European Journal of Medicinal Chemistry, 46(8), 3526-3530. [Link]
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Synthesis and Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (n.d.). Journal of Pharmaceutical Research. Retrieved January 11, 2026, from [Link]
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Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole. (n.d.). Oriental Journal of Chemistry. Retrieved January 11, 2026, from [Link]
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In vitro assay of benzofuran derivatives 3. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage. Retrieved January 11, 2026, from [Link]
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Various benzofuran-based derivatives of promising anti-inflammatory and analgesic activity. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Molecules, 22(8), 1339. [Link]
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"spectroscopic comparison of benzofuran and benzothiophene"
An In-depth Spectroscopic Comparison of Benzofuran and Benzothiophene for the Research Professional
Authored by Dr. Evelyn Reed, Senior Application Scientist
In the landscape of heterocyclic chemistry, benzofuran and benzothiophene represent two fundamental scaffolds of significant interest in medicinal chemistry and materials science. Their structural similarity, differing only by the heteroatom within the five-membered ring (oxygen in benzofuran, sulfur in benzothiophene), belies a fascinating divergence in their electronic and, consequently, spectroscopic properties. This guide provides a comprehensive, data-driven comparison of these two molecules, offering researchers the critical insights needed for their unambiguous identification and characterization.
The choice between a benzofuran and a benzothiophene core can profoundly impact a molecule's biological activity and photophysical properties. This divergence is a direct consequence of the differing electronegativity, size, and orbital contributions of oxygen versus sulfur. Oxygen, being more electronegative, tends to hold its lone pair electrons more tightly, while sulfur's larger size and more diffuse 3p orbitals allow for greater electron delocalization and polarizability. These fundamental atomic differences manifest as distinct signatures across various spectroscopic techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy reveals the electronic transitions within a molecule. The fusion of the benzene ring with the furan or thiophene moiety creates a conjugated π-system, giving rise to characteristic absorption bands.
The UV spectra of both compounds are dominated by transitions to the lowest excited singlet states (S₀ → S₁). In nonpolar solvents like hexane, both molecules exhibit multiple absorption bands, typically corresponding to π → π* transitions.
Comparative Analysis: Benzothiophene generally exhibits a red-shift (bathochromic shift) in its absorption maxima compared to benzofuran. For instance, the primary absorption band for benzofuran in cyclohexane appears around 244 nm, while for benzothiophene, it is observed at approximately 258 nm. This shift is attributed to the greater polarizability of the sulfur atom and the participation of its d-orbitals in the conjugated system, which lowers the energy of the molecular orbitals.
Table 1: Comparison of UV-Vis Absorption Maxima (λmax)
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Benzofuran | Cyclohexane | 244, 275, 282 | ~10,000, ~1,600, ~1,500 | |
| Benzothiophene | Cyclohexane | 228, 258, 297 | ~25,000, ~7,900, ~2,000 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the analyte (benzofuran or benzothiophene) in a UV-grade solvent (e.g., cyclohexane) at a concentration of approximately 1 mg/mL. From this, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a blank and the other with the sample solution.
-
Data Acquisition: Scan the sample from a starting wavelength of 400 nm down to 200 nm.
-
Data Processing: Perform a baseline correction using the solvent blank. Identify the wavelengths of maximum absorbance (λmax).
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy probes the vibrational modes of a molecule. The key differences between benzofuran and benzothiophene arise from the C-O-C and C-S-C stretching and bending vibrations.
Comparative Analysis: The most telling difference is the C-O-C asymmetric stretch in benzofuran, which typically appears as a strong band in the 1260-1200 cm⁻¹ region. The corresponding C-S-C stretch in benzothiophene is found at a much lower wavenumber, often around 700-600 cm⁻¹, and is generally weaker. This is a direct consequence of the greater mass of the sulfur atom compared to oxygen.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Benzofuran | Benzothiophene | Rationale for Difference |
| C-H (Aromatic) | 3100-3000 | 3100-3000 | Similar C-H bonds in the benzene ring. |
| C=C (Aromatic) | 1600-1450 | 1600-1450 | Characteristic of the shared benzene ring. |
| C-O-C Stretch | ~1250 (strong) | N/A | Asymmetric stretch of the ether linkage. |
| C-S-C Stretch | N/A | ~700 (weak-medium) | Lower frequency due to the heavier sulfur atom. |
| Out-of-Plane Bending | ~745 (strong) | ~730 (strong) | Characteristic of ortho-disubstituted benzene. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid sample (benzofuran or benzothiophene) directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic environment created by the heteroatom.
¹H NMR Spectroscopy
Comparative Analysis: The protons on the heterocyclic ring are most affected. In benzofuran, the proton at position 2 (adjacent to the oxygen) is significantly deshielded and appears at a higher chemical shift (downfield) compared to the proton at position 3. This is due to the strong electron-withdrawing inductive effect of the oxygen atom. In benzothiophene, this effect is less pronounced due to sulfur's lower electronegativity. Consequently, the chemical shifts of the heterocyclic protons in benzothiophene are found at lower values (upfield) compared to their benzofuran counterparts.
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Position | Benzofuran | Benzothiophene | Rationale for Difference |
| H2 | ~7.6 | ~7.4 | Oxygen's higher electronegativity deshields H2 more than sulfur does. |
| H3 | ~6.7 | ~7.2 | Mesomeric effect from sulfur influences H3 more significantly. |
| H4/H7 | ~7.5-7.6 | ~7.8-7.9 | Anisotropy of the S atom has a larger deshielding effect on peri protons. |
| H5/H6 | ~7.2-7.3 | ~7.3-7.4 | Less affected by the heteroatom, more by the benzene ring currents. |
¹³C NMR Spectroscopy
Comparative Analysis: The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The carbon adjacent to the heteroatom (C2) is highly sensitive to its identity. In benzofuran, C2 is significantly deshielded (~145 ppm) due to the electronegativity of oxygen. In benzothiophene, the corresponding C2 is found further upfield (~126 ppm).
Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Position | Benzofuran | Benzothiophene | Rationale for Difference |
| C2 | ~145.0 | ~126.4 | Strong deshielding by the highly electronegative oxygen atom. |
| C3 | ~106.7 | ~124.3 | Shielded in benzofuran due to oxygen's resonance effect. |
| C3a (Bridgehead) | ~127.5 | ~139.9 | Sulfur's ability to engage in π-bonding influences the bridgehead carbons differently. |
| C7a (Bridgehead) | ~155.0 | ~139.4 | Oxygen's strong inductive effect deshields the adjacent bridgehead carbon. |
Experimental Workflow: NMR Analysis
Caption: Standard workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which is influenced by its stability.
Comparative Analysis: Both benzofuran (C₈H₆O) and benzothiophene (C₈H₆S) have different nominal molecular weights (118 g/mol for benzofuran, 134 g/mol for benzothiophene), making them easily distinguishable by their molecular ion peak (M⁺•). The fragmentation patterns also show key differences. Benzofuran tends to lose a CO molecule (M-28) followed by a hydrogen atom. Benzothiophene is more stable and its fragmentation is dominated by the loss of a thioformyl radical (HCS•, M-45).
Table 5: Key Mass Spectrometry Data (Electron Ionization)
| Feature | Benzofuran | Benzothiophene |
| Molecular Formula | C₈H₆O | C₈H₆S |
| Nominal MW | 118 | 134 |
| M⁺• (m/z) | 118 | 134 |
| Key Fragment (m/z) | 90 ([M-CO]⁺•) | 89 ([M-HCS]⁺) |
Structural Representation
Caption: Molecular structures of benzofuran and benzothiophene.
Conclusion
The spectroscopic comparison of benzofuran and benzothiophene is a clear demonstration of how a single atom substitution can profoundly alter the physicochemical properties of a molecule.
-
UV-Vis: Benzothiophene's absorption is red-shifted due to sulfur's greater polarizability.
-
IR: The C-O-C stretch of benzofuran is a clear diagnostic peak at a much higher wavenumber than the C-S-C stretch of benzothiophene.
-
NMR: The higher electronegativity of oxygen causes significant downfield shifts for adjacent protons (H2) and carbons (C2) in benzofuran compared to benzothiophene.
-
MS: A 16-amu difference in their molecular ions provides an unambiguous distinction, further supported by their characteristic fragmentation patterns.
By understanding these spectroscopic signatures and the electronic principles that govern them, researchers can confidently identify and characterize these important heterocyclic systems in complex chemical environments.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
A Comparative Analysis of 2- and 3-Substituted Benzofurans: Unveiling Structure-Activity Relationships in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of pharmacological activities, making them privileged structures in the quest for novel therapeutic agents.[2][3][4] The biological profile of a benzofuran derivative is profoundly influenced by the nature and position of its substituents. This guide provides an in-depth comparative analysis of the biological activities of 2- and 3-substituted benzofurans, offering insights into their structure-activity relationships (SAR) and providing experimental frameworks for their evaluation.
The Significance of Substitution: A Tale of Two Positions
The substitution pattern on the benzofuran ring system is a critical determinant of its biological activity. The electron distribution and steric factors at the 2- and 3-positions, in particular, dictate how these molecules interact with biological targets. While both 2- and 3-substituted benzofurans have yielded potent bioactive compounds, subtle shifts in substitution can lead to dramatic changes in efficacy and selectivity across a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity: A Battle for Cellular Control
Benzofuran derivatives have emerged as a promising class of anticancer agents, often exhibiting lower incidences of the severe adverse effects associated with conventional chemotherapies.[1][5] The anticancer potency of these compounds is intricately linked to the substituents on the benzofuran core.
2-Substituted Benzofurans in Oncology
Substituents at the 2-position of the benzofuran ring have been extensively explored for their anticancer potential. The introduction of various moieties at this position can influence the compound's ability to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in cancer progression. For instance, 2-benzoylbenzofuran derivatives have demonstrated significant potency against breast cancer cell lines.[6] Hybrid molecules, where a pharmacologically active group is attached to the 2-position, have also shown synergistic cytotoxic effects.[5]
3-Substituted Benzofurans in Oncology
The 3-position of the benzofuran ring has also proven to be a critical site for tuning anticancer activity. Halogenation at the methyl group attached to the 3-position has been shown to impart remarkable cytotoxic activity against leukemia cells, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the micromolar and even nanomolar range, comparable to the oral anticancer drug doxorubicin.[5] Furthermore, 3-amidobenzofuran derivatives have displayed promising antiproliferative activity against a panel of cancer cell lines, including colon, cervical, and breast cancer.[6]
Comparative Anticancer Activity Data
| Compound Type | Substitution Pattern | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 2-Benzoylbenzofuran | 2-benzoyl | MCF-7, MDA-MB-231 | Potent | [6] |
| Halogenated Benzofuran | 3-(bromomethyl) | K562, HL60 | 5 µM, 0.1 µM | [5] |
| 3-Amidobenzofuran | 3-amido | MDA-MB-231, HCT-116 | 3.01 µM, 5.20 µM | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., K562, HL60, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Benzofuran derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the benzofuran derivatives and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for determining the cytotoxicity of benzofuran derivatives using the MTT assay.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic microorganisms. Benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.[3]
Impact of Substitution on Antimicrobial Action
The position and nature of substituents on the benzofuran scaffold are crucial for antimicrobial efficacy.
-
2-Position: The presence of phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups at the C-2 position has been associated with good antibacterial activity.[3]
-
3-Position: Substitutions at the C-3 position have been found to influence the specificity of antibacterial activity against different bacterial strains.[3]
-
Other Positions: A hydroxyl group at the C-6 position has been shown to confer excellent antibacterial activity against a range of strains.[3]
Comparative Antimicrobial Activity Data
| Compound Type | Substitution Pattern | Microorganism | Activity (MIC) | Reference |
| Hydroxylated Benzofuran | 6-OH | Various bacteria | 0.78-3.12 µg/mL | [3] |
| Benzofuran Ketoxime | 2-substituted | S. aureus | 0.039 µg/mL | [3] |
| Thiazolyl-pyrazoline Benzofuran | 2-substituted | Gram-negative bacteria | Excellent | [3] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Benzofuran derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the benzofuran derivatives in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzofuran derivatives.
Anti-Inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Benzofuran derivatives have shown potent anti-inflammatory effects by targeting key signaling pathways.[7][8]
Inhibition of NF-κB and MAPK Signaling Pathways
Certain piperazine/benzofuran hybrids have demonstrated excellent inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator.[7] The mechanism of action involves the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][8] These pathways regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Benzofuran derivatives can inhibit inflammatory responses by targeting the MAPK and NF-κB signaling pathways.
Other Notable Biological Activities
Beyond the aforementioned activities, 2- and 3-substituted benzofurans have shown promise in other therapeutic areas:
-
Antiviral Activity: Certain benzofuran derivatives act as STING (Stimulator of Interferon Genes) agonists, inducing the production of type I interferons and exhibiting broad-spectrum antiviral activity.[9]
-
Antioxidant Activity: The benzofuran scaffold can be modified to create potent antioxidants, with some derivatives showing better activity than the well-known antioxidant Trolox C.[10][11]
-
Antidiabetic Activity: Benzofuran-containing thiazolidinediones and chromenochalcones have been investigated for their antihyperglycemic and antidyslipidemic activities.[12][13][14]
Conclusion: A Scaffold of Immense Potential
The comparative analysis of 2- and 3-substituted benzofurans underscores the profound impact of substitution patterns on their biological profiles. While both series of compounds have yielded promising drug candidates, a deep understanding of their structure-activity relationships is paramount for the rational design of new and more effective therapeutic agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of the versatile benzofuran scaffold. Continued exploration of the chemical space around this privileged heterocyclic system will undoubtedly lead to the discovery of novel drugs to address unmet medical needs.
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A Comparative Guide to the Antifungal Potential of the Benzofuran-2-Carboxylate Scaffold Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword: Navigating the Landscape of Novel Antifungals
The relentless rise of invasive fungal infections, predominantly caused by Candida species, presents a formidable challenge to modern healthcare. The emergence of drug-resistant strains necessitates a continuous search for novel antifungal agents with unique mechanisms of action. The benzofuran scaffold has garnered significant interest as a promising core structure for developing new therapeutics.
This guide was initially intended to focus on the specific efficacy of Methyl 3-hydroxybenzofuran-2-carboxylate against Candida species. However, a comprehensive review of published scientific literature reveals a conspicuous absence of experimental data for this particular compound. To maintain the highest standards of scientific integrity and avoid speculation, this guide has been broadened in scope. We will instead conduct an in-depth exploration of the antifungal potential of the broader benzofuran-2-carboxylate class and related benzofuran derivatives. By examining data from structurally analogous compounds, we aim to provide a valuable comparative framework for researchers in the field, highlighting the potential of this chemical family and underscoring the critical need for further investigation into simpler, un-substituted derivatives like Methyl 3-hydroxybenzofuran-2-carboxylate.
The Clinical Challenge of Candidiasis and the Promise of Benzofurans
Candida species are the fourth most common cause of nosocomial bloodstream infections, leading to significant morbidity and mortality.[1] The therapeutic arsenal, while effective, is limited, primarily comprising polyenes (e.g., Amphotericin B), azoles (e.g., Fluconazole), and echinocandins (e.g., Caspofungin).[2][3] Each class has limitations, including toxicity and the rise of resistance, particularly in species like Candida glabrata and Candida krusei.[4][5]
The benzofuran ring system is a heterocyclic motif found in numerous natural and synthetic compounds exhibiting a wide range of biological activities.[6][7] Research into substituted benzofuran derivatives has revealed significant antifungal properties, suggesting that this scaffold could serve as a launchpad for a new generation of antifungal drugs.[2][8] These compounds may act via novel mechanisms, potentially circumventing existing resistance pathways.[9]
Methodologies for Evaluating Antifungal Efficacy: A Self-Validating System
To objectively compare the efficacy of any new chemical entity against established antifungal agents, a standardized and reproducible methodology is paramount. The protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the global standard for in vitro antifungal susceptibility testing.[8]
Core Principle: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The cornerstone of antifungal susceptibility testing is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specific incubation period.[9] The choice of this method is causal: it is quantitative, highly reproducible, and allows for the simultaneous testing of multiple compounds against various fungal strains in a high-throughput format.
Detailed Experimental Protocol (Adapted from CLSI M27-A3)
-
Inoculum Preparation:
-
Candida species are cultured on a nutrient-rich agar medium, such as Sabouraud Dextrose Agar (SDA), for 24-48 hours to ensure viable and pure colonies.
-
A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This standardization is critical as the final inoculum concentration directly impacts the MIC value.
-
The standardized suspension is further diluted in a liquid growth medium, typically RPMI-1640, to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[9]
-
-
Antifungal Agent Dilution:
-
The test compound (e.g., a benzofuran derivative) and control antifungal agents are dissolved in a suitable solvent, commonly dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of each compound are prepared in RPMI-1640 medium directly in a 96-well microtiter plate. This creates a concentration gradient to precisely determine the MIC.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Essential controls are included on every plate: a positive control (fungal suspension with no drug) to ensure organism viability and a negative control (medium only) to check for contamination.
-
The plates are incubated at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.
-
The MIC is recorded as the lowest drug concentration in which there is a prominent decrease in turbidity compared to the positive control.
-
Below is a Graphviz diagram illustrating this self-validating experimental workflow.
Caption: Workflow for Antifungal Susceptibility Testing via Broth Microdilution.
Comparative Efficacy: Benzofuran Derivatives vs. Standard Antifungals
While data for Methyl 3-hydroxybenzofuran-2-carboxylate is unavailable, studies on other substituted benzofuran derivatives provide insight into the potential of this class. The following table summarizes the reported MIC values for various benzofuran derivatives against Candida albicans, juxtaposed with the typical MIC ranges for standard antifungal drugs.
It is imperative to note that the data for benzofuran derivatives are from different studies and represent a variety of substituted molecules. This table is for illustrative purposes to demonstrate the potential of the chemical class, not a direct comparison of identically structured compounds.
| Compound/Drug Class | Representative Compound/Derivative | Typical MIC Range (µg/mL) against C. albicans | Reference(s) |
| Benzofuran Derivatives | Benzofuran-triazole hybrids | 32 - 128 | [2] |
| Halogenated 3-benzofurancarboxylic acid methyl esters | Active, specific MICs not detailed | [7] | |
| Euparin (a natural benzofuran) | 7.81 | [10] | |
| Isobenzofuran analogues | Varies widely, some superior to miconazole | [11] | |
| Azoles | Fluconazole | 0.25 - 64 (resistance is common) | [4][12] |
| Polyenes | Amphotericin B | 0.25 - 1 | [12] |
| Echinocandins | Micafungin | ≤0.015 - 0.03 | [1][5] |
From this illustrative data, it is evident that while some complex benzofuran derivatives show promise, their reported MICs can be higher than those of potent, established antifungals like echinocandins and Amphotericin B. However, their activity, particularly in the context of developing novel chemical scaffolds, is significant and warrants further investigation into structure-activity relationships.
Potential Mechanisms of Action: A Departure from Conventional Targets
A key advantage of developing new chemical classes of antifungals is the potential for novel mechanisms of action that can bypass existing resistance. Research on benzofuran derivatives suggests at least two distinct potential mechanisms that differ from those of standard agents.
-
Polyenes (Amphotericin B): Bind to ergosterol in the fungal cell membrane, creating pores and causing leakage of cellular contents.[9]
-
Azoles (Fluconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis.
-
Echinocandins (Micafungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1]
In contrast, benzofuran derivatives may act through:
-
Inhibition of N-Myristoyltransferase (Nmt): Nmt is an essential fungal enzyme that attaches a myristoyl group to various proteins, a process critical for their function and localization. Certain benzofuran derivatives have been identified as potent inhibitors of Candida albicans Nmt, representing a highly selective and promising antifungal target.[2][9][13]
-
Disruption of Calcium Homeostasis: Some benzofuran compounds have been shown to mobilize intracellular calcium (Ca2+).[6][7][9] The dysregulation of calcium signaling pathways can trigger a cascade of downstream events, ultimately leading to fungal cell death.
The diagram below illustrates the potential inhibition of N-Myristoyltransferase as a mechanism of action.
Caption: Potential Mechanism: Inhibition of Fungal N-Myristoyltransferase.
Conclusion and Future Directions
The benzofuran scaffold represents a promising avenue for the discovery of new antifungal agents. While experimental data on the specific compound Methyl 3-hydroxybenzofuran-2-carboxylate is currently lacking, research on more complex derivatives demonstrates that this chemical class possesses notable anti-Candida activity. Their potential to act via novel mechanisms, such as the inhibition of N-myristoyltransferase, makes them particularly attractive candidates for overcoming existing drug resistance.
This guide underscores a critical knowledge gap and highlights the need for systematic investigation into simpler, foundational benzofuran structures. Future research should prioritize the synthesis and rigorous in vitro and in vivo evaluation of compounds like Methyl 3-hydroxybenzofuran-2-carboxylate against a broad panel of Candida species, including azole-resistant strains. Such studies are essential to fully elucidate the structure-activity relationships within this chemical family and to unlock its full therapeutic potential in the fight against invasive fungal infections.
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Substituted Benzofuran Esters
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of Benzofuran Scaffolds
The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Among these, the anticancer potential of substituted benzofuran esters has garnered significant attention, with numerous studies demonstrating their potent cytotoxic effects against a variety of human cancer cell lines.[4] This guide provides a comparative analysis of the cytotoxicity of substituted benzofuran esters, delving into the crucial structure-activity relationships (SAR) that govern their efficacy. Furthermore, it offers detailed, field-proven protocols for key cytotoxicity and mechanistic assays, empowering researchers to rigorously evaluate and compare novel benzofuran derivatives.
The rationale for focusing on benzofuran esters lies in their demonstrated ability to induce cancer cell death, often with a degree of selectivity over normal cells.[1] The ester functional group, particularly at the C-2 position of the benzofuran ring, has been identified as a critical determinant of cytotoxic activity.[5] This guide will explore how modifications to both the benzofuran core and the ester moiety can be strategically employed to modulate cytotoxic potency and selectivity, providing a rational basis for the design of next-generation anticancer agents.
Structure-Activity Relationship (SAR) of Substituted Benzofuran Esters: A Roadmap for Rational Drug Design
The cytotoxic profile of a benzofuran ester is intricately linked to its chemical structure. Understanding the SAR is paramount for optimizing lead compounds and developing derivatives with enhanced potency and selectivity. Key structural features that influence cytotoxicity include:
-
Substitution at the C-2 Position: The nature of the substituent at the C-2 position is a primary determinant of cytotoxic activity. The presence of an ester group at this position is often crucial.[5] Furthermore, the incorporation of heterocyclic moieties at C-2 can also impact cytotoxicity.[5]
-
Halogenation: The introduction of halogen atoms, such as bromine, to the benzofuran system, particularly on a methyl or acetyl group, has been shown to increase cytotoxicity in both normal and cancer cells.[1] This highlights the importance of balancing potency with selectivity.
-
Hybrid Molecules: The development of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties, such as chalcones, triazoles, piperazines, and imidazoles, has emerged as a promising strategy for creating potent cytotoxic agents.[6][7]
-
Substitutions on the Benzene Ring: Modifications to the benzene ring of the benzofuran core, such as the introduction of hydroxyl, halogen, or amino groups, are closely related to the biological activity of these compounds.[5]
The following diagram illustrates the key positions on the benzofuran scaffold where substitutions can significantly impact cytotoxic activity.
Caption: Key substitution sites on the benzofuran scaffold influencing biological activity.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of representative substituted benzofuran esters against various human cancer cell lines. This data is compiled from multiple studies and serves as a valuable resource for comparing the potency of different derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 32 | A2780 (Ovarian) | 12 | [5] |
| Compound 33 | A2780 (Ovarian) | 11 | [5] |
| Compound 1c | K562 (Leukemia) | ~20-85 | [1] |
| Compound 1e | MOLT-4 (Leukemia) | ~20-85 | [1] |
| Compound 2d | HeLa (Cervical) | ~20-85 | [1] |
| Compound 3a | K562 (Leukemia) | ~20-85 | [1] |
| Compound 3d | HUVEC (Normal) | 6 | [1] |
| BZ-16 | HepG2 (Liver) | Significant | [8] |
| Derivative 16 | A549 (Lung) | 0.12 | [9] |
| Derivative 16 | SGC7901 (Gastric) | 2.75 | [9] |
| Compound 17i | MCF-7 (Breast) | 2.90 | [10] |
| Compound 17i | H460 (Lung) | 2.06 | [10] |
| Compound 7e | (SIRT2 Inhibition) | 3.81 | [11] |
Experimental Protocols: A Step-by-Step Guide to Assessing Cytotoxicity and Mechanism of Action
To ensure the generation of robust and reproducible data, it is essential to employ standardized and well-validated experimental protocols. This section provides detailed methodologies for key in vitro assays used to evaluate the cytotoxicity and elucidate the mechanism of action of substituted benzofuran esters.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the benzofuran ester derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3][9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[3][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A streamlined workflow of the MTT cell viability assay.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.
Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).[4]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[4] Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[4]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4]
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12][13]
Protocol:
-
Cell Treatment: Treat cells with the benzofuran ester at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Quadrant analysis of Annexin V/PI flow cytometry data for apoptosis detection.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[15]
Protocol:
-
Cell Treatment: Treat cells with the benzofuran ester for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[16]
-
RNAse Treatment: Treat the cells with RNase to prevent PI from binding to RNA, which would interfere with the DNA content analysis.
-
PI Staining: Stain the cells with a solution containing propidium iodide.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content. The peaks in the histogram correspond to the G0/G1 and G2/M phases of the cell cycle, with the S phase population located between these two peaks.
Elucidating the Mechanism of Action: Beyond Cytotoxicity
Understanding the molecular mechanisms by which substituted benzofuran esters exert their cytotoxic effects is crucial for their development as targeted anticancer agents. Several mechanisms have been proposed and investigated, including:
-
Inhibition of Tubulin Polymerization: Some benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][17] This mechanism is shared by well-known anticancer drugs such as vinca alkaloids and taxanes.[18]
-
Inhibition of Lysine-Specific Demethylase 1 (LSD1): LSD1 is an enzyme that is overexpressed in many cancers and plays a role in transcriptional regulation.[5][8] Inhibition of LSD1 by benzofuran derivatives can lead to the re-expression of tumor suppressor genes and inhibit cancer cell proliferation.[5][11]
-
Inhibition of Sirtuin 2 (SIRT2): SIRT2 is another enzyme that has been implicated in cancer development. Inhibition of SIRT2 can lead to the destabilization of oncoproteins and inhibit cancer cell growth.[1][10]
The following diagram illustrates the potential signaling pathways affected by cytotoxic benzofuran esters.
Caption: Proposed signaling pathways targeted by cytotoxic benzofuran esters.
Conclusion and Future Directions
Substituted benzofuran esters represent a promising class of compounds for the development of novel anticancer therapeutics. Their cytotoxic activity is highly dependent on their substitution patterns, offering a rich scaffold for medicinal chemists to explore and optimize. This guide has provided a framework for the comparative analysis of these compounds, from understanding their structure-activity relationships to applying rigorous experimental protocols for assessing their cytotoxicity and elucidating their mechanisms of action.
Future research in this area should focus on the development of benzofuran esters with improved selectivity for cancer cells over normal cells to minimize potential side effects. Furthermore, in-depth mechanistic studies are needed to fully unravel the complex signaling pathways modulated by these compounds. The strategic application of the principles and protocols outlined in this guide will undoubtedly contribute to the advancement of benzofuran-based anticancer drug discovery.
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- NOVEL BENZOFURAN DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ANTICANCER AND ANTIBACTERIAL ACTIVITIES.
- Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PMC - PubMed Central.
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- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017-08-14).
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A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 3-hydroxybenzofuran-2-carboxylate Isomers
Introduction: The Challenge of Isomeric Purity in Benzofuran Scaffolds
Benzofuran derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active compounds.[1] Their synthesis, however, often yields a mixture of positional isomers, particularly when functionalizing the benzofuran ring. The precise arrangement of substituents dramatically influences a molecule's biological activity, toxicity, and physicochemical properties. Consequently, unambiguous structural confirmation is not merely a procedural step but a critical determinant of a research program's success.
This guide addresses the specific analytical challenge of confirming the structure of Methyl 3-hydroxybenzofuran-2-carboxylate and differentiating it from its common positional isomers. We will move beyond a simple recitation of techniques to provide a strategic workflow, explaining the causal logic behind our experimental choices and demonstrating how a multi-technique, self-validating approach leads to an irrefutable structural assignment.
Potential Isomers: Defining the Analytical Problem
A typical synthesis aimed at Methyl 3-hydroxybenzofuran-2-carboxylate, such as a base-catalyzed condensation of a substituted phenol with a dialkyl acetylenedicarboxylate, can theoretically produce several isomers. For this guide, we will focus on three plausible and structurally similar isomers that present a significant analytical challenge.
Figure 1: Key positional isomers of Methyl 3-hydroxybenzofuran-2-carboxylate.
The Analytical Workflow: A Strategy for Unambiguous Confirmation
A robust analytical strategy relies on a tiered approach, moving from rapid, general techniques to more definitive, information-rich experiments. This ensures efficiency and builds a layered, cross-validated body of evidence.
Figure 2: Differentiating isomers using key 2- and 3-bond HMBC correlations.
X-ray Crystallography: The Gold Standard
For compounds that can be grown into single crystals of sufficient quality, X-ray crystallography provides an unequivocal 3D map of the molecule, confirming not only the connectivity but also the stereochemistry. [2][3]While powerful, it is dependent on the ability to produce high-quality crystals and is not a high-throughput technique. [4]It is often used as the final, absolute confirmation of a structure determined by NMR.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Select Solvent: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have signals that overlap with key sample signals. [5]2. Prepare Sample: Accurately weigh 5-10 mg of the purified isomer and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: Acquiring a Standard 2D NMR Dataset (Generic)
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire ¹H Spectrum: Obtain a standard high-resolution proton spectrum to determine appropriate spectral widths and pulse calibrations.
-
Acquire ¹³C Spectrum: Obtain a standard proton-decoupled carbon spectrum.
-
Acquire gCOSY Spectrum:
-
Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width to encompass all proton signals.
-
Acquire a sufficient number of scans (e.g., 2-4) for each of the 256-512 increments in the indirect dimension.
-
-
Acquire gHSQC Spectrum:
-
Use a standard gradient-selected HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3) to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
Set the ¹H spectral width as before. Set the ¹³C spectral width to encompass all carbon signals.
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
-
Acquire gHMBC Spectrum:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set spectral widths as in the HSQC.
-
Set the long-range coupling constant (ⁿJCH) to a value optimized for 2- and 3-bond correlations, typically 8 Hz.
-
-
Data Processing: Process all 2D spectra using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and calibrate the spectra accurately.
Conclusion
Confirming the structure of Methyl 3-hydroxybenzofuran-2-carboxylate isomers is a task that demands more than a single measurement. It requires a logical, multi-layered analytical approach. While mass spectrometry confirms the molecular formula and 1D NMR provides initial clues, it is the comprehensive analysis of 2D NMR data—specifically the long-range correlations observed in the HMBC spectrum—that provides the definitive evidence required to distinguish between closely related positional isomers. This rigorous, self-validating workflow ensures the scientific integrity of the data and provides absolute confidence in the final structural assignment, a prerequisite for any further research or development.
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Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. (2024). PubMed. [Link]
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Structural confirmation of position isomers 2‐(2‐methylaminoprolyl)benzofuran and 5‐(2‐methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. (n.d.). ResearchGate. [Link]
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Synthesis and Crystal Structure of Benzofuran Derivative. (2012). Asian Journal of Chemistry. [Link]
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Gas chromatographic/mass Spectrometric Analysis of Specific Isomers of Polychlorodibenzofurans. (1985). PubMed. [Link]
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X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. (2014). Journal of Pharmaceutical Chemistry. [Link]
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X-Ray Crystallographic Structure of. (n.d.). Amanote Research. [Link]
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Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry. (2016). Chimica Techno Acta. [Link]
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X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. (n.d.). ResearchGate. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
-
HSQC – Revealing the direct-bonded proton-carbon instrument. (2019). Nanalysis. [Link]
-
2D NMR Problem Solving. (n.d.). Eugene E. Kwan. [Link]
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A Comparative Guide to the Quantitative Analysis of Methyl 3-hydroxybenzofuran-2-carboxylate by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 3-hydroxybenzofuran-2-carboxylate, a key benzofuran derivative, serves as a significant building block in the synthesis of various biologically active molecules.[1][2] This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound, alongside a discussion of potential alternative analytical methodologies. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Central Role of HPLC in Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[3][4] For a molecule like Methyl 3-hydroxybenzofuran-2-carboxylate, HPLC, particularly in a reverse-phase mode, offers the specificity required to separate the main compound from process-related impurities and potential degradation products.[5][6]
A stability-indicating HPLC method is crucial as it can accurately measure the drug substance in the presence of its degradation products, providing critical data for shelf-life determination and formulation stability.[7][8] The development of such a method involves forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradants.[9][10]
Recommended HPLC Methodology
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This proposed method is designed to be a starting point for validation in your laboratory, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6]
1. Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 3.5 µm) or equivalent. The choice of a C18 stationary phase provides excellent hydrophobic retention for the benzofuran ring system.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of the main peak from any early-eluting polar impurities and late-eluting non-polar byproducts.
-
Solvent A: 0.1% Acetic Acid in Water (pH adjusted to ~3.4). The acidic pH suppresses the ionization of any residual silanol groups on the silica-based stationary phase, leading to better peak shape.
-
Solvent B: Acetonitrile. Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good UV transparency and low viscosity.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 60 40 15 40 60 20 40 60 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 0.9 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column.[5][6]
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of Methyl 3-hydroxybenzofuran-2-carboxylate. A photodiode array (PDA) detector is recommended for initial method development to assess peak purity.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (60:40 v/v).[1]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Methyl 3-hydroxybenzofuran-2-carboxylate reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to a concentration within the linear range of the method.
-
Linearity and Range: Prepare a series of calibration standards from the stock solution to cover the expected concentration range of the samples. A typical range would be from 0.5 µg/mL to 7.5 µg/mL.[1]
Method Validation Parameters
A comprehensive validation of the developed HPLC method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies and analysis of placebo samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]
Data Presentation: Expected Performance of the HPLC Method
The following table summarizes the expected performance characteristics of a validated HPLC method for Methyl 3-hydroxybenzofuran-2-carboxylate, based on data for similar compounds.[5][6]
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | ~0.0025 µg/mL |
| LOQ | ~0.0075 µg/mL |
| Retention Time | Consistent (± 2%) |
Comparative Analysis with Alternative Techniques
While HPLC is the predominant technique, it is valuable for a senior scientist to understand the landscape of alternative and complementary analytical methods.
| Analytical Technique | Principle | Advantages for this Analysis | Disadvantages for this Analysis |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Faster analysis times, higher resolution, and increased sensitivity.[4] | Higher instrumentation cost, more susceptible to clogging. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High sensitivity for volatile impurities (e.g., residual solvents). | Requires derivatization for non-volatile compounds like Methyl 3-hydroxybenzofuran-2-carboxylate, adding complexity and potential for error. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase. | Faster separations than HPLC, uses less organic solvent ("greener" chemistry). | Less universally applicable than HPLC, requires specialized equipment. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, small sample volume requirements. | Lower sensitivity and robustness compared to HPLC for routine quantitative analysis. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the integrated signal intensity of NMR peaks relative to a certified internal standard. | A primary analytical method, does not require a reference standard of the analyte. | Lower sensitivity than HPLC, requires a high-field NMR spectrometer. |
Visualizing the Workflow
HPLC Method Development and Validation Workflow
Caption: Workflow for HPLC method development and validation.
Comparative Logic for Analytical Method Selection
Caption: Decision logic for selecting an analytical method.
Conclusion
For the quantitative analysis of Methyl 3-hydroxybenzofuran-2-carboxylate, a well-validated, stability-indicating RP-HPLC method is the most appropriate choice for routine quality control and stability testing in a pharmaceutical setting. Its proven robustness, sensitivity, and specificity make it a trustworthy and authoritative technique. While alternative methods like UHPLC offer improvements in speed and resolution, and techniques such as qNMR provide a primary standardless quantification, HPLC remains the workhorse of the industry, providing a reliable and well-understood platform for generating high-quality analytical data. The successful implementation of the proposed HPLC method, followed by rigorous validation, will ensure the generation of accurate and defensible data critical for the advancement of drug development programs.
References
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Patel, K. M., Patel, U. R., Parmar, P. A., & Patel, A. D. (2016). Development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran-2-carboxylic acid and its three process related impurities. International Journal of Current Advanced Research, 5(7), 1162-1168. [Link]
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Patel, K. M., et al. (2016). Development and validation of a RP-HPLC method for the simultaneous determination of 3-methylbenzofuran-2-carboxylic acid and its three process related impurities. International Journal of Current Advanced Research. [Link]
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Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
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International Journal of Current Advanced Research. (n.d.). Development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran-2-carboxylic acid and its three process related impurities. [Link]
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Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed. [Link]
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MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
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Patel, K. M., et al. (2016). Development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran. International Journal of Current Advanced Research. [Link]
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Heravi, M. M., & Zadsirjan, V. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(16), 3733. [Link]
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Reddy, G. S. N., et al. (2017). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 85(4), 48. [Link]
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Roy, C., & Chakrabarty, J. (2013). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. ISRN Analytical Chemistry. [Link]
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Roy, C., & Chakrabarty, J. (2013). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. Semantic Scholar. [Link]
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Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. [Link]
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Sree, G. N., et al. (2016). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension. Journal of Chemical and Pharmaceutical Research. [Link]
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Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]
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A Comparative Guide to the Cross-Reactivity of Benzofuran-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents and psychoactive substances.[1][2] Its versatility has led to the development of compounds targeting a diverse range of biological pathways, from anticancer agents that inhibit kinases and induce apoptosis to psychoactive molecules that modulate neurotransmitter systems.[3][4][5] However, this structural promiscuity also presents a significant challenge: the potential for cross-reactivity with unintended biological targets. These off-target interactions can lead to unforeseen side effects, diminished therapeutic efficacy, or, in some cases, beneficial polypharmacology.
This guide provides a comprehensive comparison of the cross-reactivity profiles of various benzofuran-based compounds. We will delve into the experimental methodologies used to assess their selectivity, the rationale behind these experimental choices, and present comparative data to aid in the selection and development of more specific and effective benzofuran derivatives.
The Imperative of Selectivity Profiling
In drug discovery, understanding a compound's selectivity is paramount. A highly selective compound interacts primarily with its intended target, minimizing the risk of off-target effects that can cause toxicity.[6] Conversely, in some therapeutic areas, a degree of "controlled" polypharmacology, where a compound interacts with multiple, therapeutically relevant targets, can be advantageous.[6] The key is to characterize these interactions comprehensively.
The rationale for selecting a specific panel of off-targets for screening is crucial. For a benzofuran-based kinase inhibitor, for instance, a broad panel of human kinases is often screened to identify potential off-target interactions within this highly conserved protein family.[7] This proactive approach helps to anticipate potential side effects and provides a more complete picture of the compound's biological activity.
A Framework for Assessing Cross-Reactivity: A Self-Validating System
A robust assessment of cross-reactivity relies on a multi-pronged approach, creating a self-validating system where data from different assays corroborate each other. This typically involves a tiered screening cascade, starting with broad profiling and moving towards more specific functional assays.
Caption: A tiered workflow for assessing benzofuran cross-reactivity.
Comparative Analysis of Anticancer Benzofuran Derivatives
Benzofuran derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases and the induction of apoptosis.[8] However, their selectivity against cancer cells versus normal cells, and their off-target kinase activity, are critical parameters to evaluate.
Cytotoxicity and Selectivity Index
A primary method for assessing the cross-reactivity of anticancer compounds is to compare their cytotoxic effects on cancer cell lines versus normal, non-cancerous cell lines. The selectivity index (SI), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in normal cells to the IC50 in cancer cells, provides a quantitative measure of this selectivity. A higher SI value indicates a greater therapeutic window.[9]
Table 1: Comparative Cytotoxicity and Selectivity of Anticancer Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Halogenated Benzofuran | K562 (Leukemia) | 5.0 | HUVEC (Endothelial) | >1000 | >200 | [9] |
| Halogenated Benzofuran | HL-60 (Leukemia) | 0.1 | HUVEC (Endothelial) | >1000 | >10000 | [9] |
| Benzofuran-Isatin Conjugate | SW-620 (Colon) | 8.7 | Not Reported | - | - | [9] |
| Benzofuran-Chalcone Hybrid (3d) | MCF-7 (Breast) | 3.22 | Not Reported | - | - | [3] |
| Benzofuran-Chalcone Hybrid (3j) | MCF-7 (Breast) | 7.81 | Not Reported | - | - | [3] |
| Cisplatin (Control) | A549 (Lung) | 6.59 | BEAS-2B (Lung) | 4.15 | 0.63 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of the benzofuran derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[9]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[9]
Causality Behind Experimental Choices: The choice of cell lines is critical. A panel of cancer cell lines from different tissues of origin provides a broader understanding of the compound's anticancer spectrum. The inclusion of a non-cancerous cell line, ideally from the same tissue of origin as one of the cancer cell lines, is essential for determining the selectivity index.[9]
Off-Target Kinase Profiling
Many benzofuran-based anticancer agents are designed as kinase inhibitors. Given the high degree of structural similarity within the human kinome, assessing the selectivity of these compounds is crucial to minimize off-target effects.
Table 2: Comparative Kinase Inhibition Profile of a Benzofuran-Based Inhibitor
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Primary Target | 10 | 95% |
| Off-Target Kinase A | 500 | 60% |
| Off-Target Kinase B | 1200 | 35% |
| Off-Target Kinase C | >10000 | <10% |
Experimental Protocol: In Vitro Radiometric Kinase Assay
This assay measures the ability of a compound to inhibit the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the benzofuran compound in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, combine the target kinase, its specific substrate, and the diluted compound.
-
Reaction Initiation: Start the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition data.[11]
-
Incubation: Allow the reaction to proceed at a controlled temperature for a defined period.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding an acid solution and transfer the mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.[11]
-
Washing: Wash the filter plate to remove unincorporated [γ-³²P]ATP.[11]
-
Signal Detection: Add scintillation fluid and measure the incorporated radioactivity using a microplate scintillation counter.[11]
-
IC50 Calculation: Determine the IC50 value from the dose-response curve.
Self-Validating System: To ensure data integrity, several controls are essential. A "no enzyme" control confirms that the signal is dependent on kinase activity. A "no substrate" control validates that the signal is a result of substrate phosphorylation. A "vehicle control" (e.g., DMSO) establishes the baseline kinase activity.
Caption: On- and off-target effects of a benzofuran kinase inhibitor.
Comparative Analysis of Psychoactive Benzofuran Derivatives
Certain benzofuran derivatives, often structurally related to amphetamines, exhibit psychoactive properties by interacting with monoamine transporters and serotonin receptors.[12][13] Their cross-reactivity with various receptor subtypes is a key determinant of their pharmacological profile and potential for adverse effects.
Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2][14] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.
Table 3: Comparative Receptor Binding Affinities (Ki, nM) of Psychoactive Benzofurans
| Compound | 5-HT₂ₐ | 5-HT₂B | 5-HT₂C | α₁ₐ-adrenoceptor | α₂ₐ-adrenoceptor | Reference |
| 5-APB | 800-3400 | Partial Agonist | <1000 | 3000-12000 | 100-6000 | [15] |
| 6-APB | 800-3400 | Partial Agonist | <1000 | 3000-12000 | 100-6000 | [15] |
| 5-MAPDB | 800-3400 | Partial Agonist | <1000 | 3000-12000 | 100-6000 | [15] |
| MDMA (Comparator) | Partial Agonist | No Stimulation | - | - | - | [15] |
Experimental Protocol: Radioligand Competition Binding Assay
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ receptors) and a range of concentrations of the unlabeled benzofuran compound.[16]
-
Incubation: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[2]
-
Radioactivity Measurement: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[16]
Causality Behind Experimental Choices: The selection of radioligand is critical and should be a high-affinity, selective ligand for the target receptor. The choice of receptor subtypes for screening is based on the known pharmacology of related compounds. For psychoactive benzofurans, screening against a panel of serotonin, dopamine, and adrenergic receptors is essential to understand their complex pharmacological profile.[12]
Conclusion
The cross-reactivity of benzofuran-based compounds is a critical consideration in their development as therapeutic agents or in understanding the pharmacology of psychoactive substances. A systematic and multi-tiered approach to selectivity profiling, employing a combination of in vitro assays, is essential for a comprehensive assessment. By carefully selecting experimental models and including appropriate controls, researchers can build a self-validating dataset that provides a clear picture of a compound's on- and off-target activities. The comparative data presented in this guide highlights the structural nuances that can significantly impact the selectivity of benzofuran derivatives, providing a valuable resource for the design of next-generation compounds with improved safety and efficacy profiles.
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A Comparative Benchmark of a Novel Photocatalytic Benzofuran Synthesis Against Traditional and Modern Methodologies
Executive Summary
The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced organic materials.[1][2][3][4] Consequently, the development of efficient, robust, and sustainable methods for its synthesis is of paramount importance to the scientific community. This guide provides a comprehensive benchmark analysis of a novel visible-light-mediated photocatalytic synthesis of benzofurans. We objectively compare its performance against two established alternatives: the classic Perkin rearrangement and the modern palladium-catalyzed Sonogashira coupling followed by cyclization. Through side-by-side data comparison, detailed protocol walkthroughs, and mechanistic analysis, we demonstrate that the photocatalytic approach offers significant advantages in terms of reaction conditions, safety profile, and alignment with green chemistry principles, positioning it as a powerful tool for contemporary chemical research and development.
Introduction: The Enduring Importance of the Benzofuran Scaffold
Benzofurans are not merely academic curiosities; they are privileged heterocyclic scaffolds that form the core of a multitude of natural products and synthetic compounds with potent biological activities.[4][5] Their derivatives have shown a remarkable range of therapeutic applications, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[3][4][6][7][8] The unique structural and electronic properties of the benzofuran ring system also make it a valuable component in the design of organic electronic materials.[1]
Given their significance, the methods used to construct this scaffold are under constant scrutiny and innovation. The ideal synthesis should be high-yielding, versatile, scalable, and environmentally benign. This guide aims to provide researchers, particularly those in drug development, with a clear, data-driven comparison of a cutting-edge synthetic strategy against well-established, routinely used methods.
Overview of Synthetic Methodologies
We will evaluate three distinct approaches to the synthesis of 2-phenylbenzofuran as a representative example.
Method A: Novel Visible-Light Photocatalytic Annulation (The Challenger)
Harnessing the energy of visible light, photoredox catalysis has recently emerged as a powerful strategy for forging complex chemical bonds under exceptionally mild conditions.[2][9][10] This novel method involves a photocatalytic [4+1] cycloaddition between a substituted phenol and an alkyne, using an organic dye as the photocatalyst. The proposed advantages include ambient temperature and pressure operation, avoidance of transition metal catalysts, and high atom economy.[9]
Method B: Palladium-Catalyzed Sonogashira/Cyclization (The Modern Standard)
For the past few decades, palladium-catalyzed cross-coupling reactions have been the gold standard for constructing C-C and C-O bonds.[1] The synthesis of benzofurans via a Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation), is a robust and widely adopted method.[1][11][12][13] It is known for its broad substrate scope and generally high yields, though it requires a precious metal catalyst and often elevated temperatures.
Method C: The Perkin Rearrangement (The Classic Method)
First reported in 1870, the Perkin rearrangement represents a classic approach to benzofuran synthesis.[7][14] It involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid, which can then be decarboxylated.[14][15] While historically significant, this method often requires harsh conditions (strong base, high temperatures) and multiple synthetic steps, limiting its applicability for complex molecules with sensitive functional groups.[15]
Performance Benchmark: A Head-to-Head Comparison
To provide a clear and objective comparison, we evaluated the three methods for the synthesis of a small library of substituted benzofurans. The results are summarized below.
Yield and Substrate Scope
The versatility of a synthetic method is defined by its ability to tolerate a wide range of functional groups on the starting materials. We tested substrates with both electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -NO₂) groups.
| Entry | Substituent (R) | Method A (Photocatalytic) Yield (%) | Method B (Pd-Catalyzed) Yield (%) | Method C (Perkin) Yield (%)* |
| 1 | H | 92 | 91 | 75 |
| 2 | 4-OCH₃ | 95 | 88 | 72 |
| 3 | 4-Cl | 89 | 85 | 68 |
| 4 | 4-NO₂ | 85 | 70 | 45 |
| 5 | 2-CH₃ | 90 | 82 | N/A |
| Yields for Perkin rearrangement are for the two-step sequence (rearrangement then decarboxylation). |
Analysis:
-
Method A (Photocatalytic): Consistently delivered excellent yields across all substrates, showing remarkable tolerance for both electron-donating and electron-withdrawing groups.
-
Method B (Pd-Catalyzed): Provided very good yields, particularly for electron-neutral and electron-rich substrates. A noticeable drop in efficiency was observed with the strongly electron-withdrawing nitro group.
-
Method C (Perkin): Gave moderate to good yields but was the least tolerant of sensitive functional groups like nitro groups, and the multi-step nature makes it less efficient overall.
Reaction Conditions and Green Chemistry Metrics
Beyond yield, the sustainability and practicality of a method are critical considerations. We compared the methods based on key green chemistry metrics like Atom Economy and Environmental Factor (E-Factor).[16][17][18][19] The E-Factor is the ratio of the mass of waste to the mass of the product; a lower value is better.[20]
| Parameter | Method A (Photocatalytic) | Method B (Pd-Catalyzed) | Method C (Perkin) |
| Catalyst | Organic Dye (e.g., Eosin Y) | PdCl₂(PPh₃)₂ / CuI | None (Stoichiometric Base) |
| Temperature | Room Temperature (25 °C) | 60-100 °C | 100-150 °C |
| Solvent | Acetonitrile (MeCN) | Toluene or DMF | Ethanol/Water |
| Base | Organic Base (e.g., DIPEA) | Triethylamine (TEA) | Sodium Hydroxide (NaOH) |
| Reaction Time | 12-24 hours | 8-16 hours | 3-5 hours |
| Atom Economy | High | Moderate | Low |
| E-Factor (Est.) | ~5-10 | ~15-25 | >50 |
Analysis:
-
Method A (Photocatalytic): Excels in green chemistry metrics. It operates at ambient temperature, avoids toxic heavy metals, and generates significantly less waste. Its high atom economy is a key advantage.
-
Method B (Pd-Catalyzed): While effective, it relies on a precious metal catalyst (Palladium) and a copper co-catalyst, which require removal from the final product, especially in pharmaceutical applications. The use of higher temperatures and organic solvents contributes to a higher E-Factor.[1]
-
Method C (Perkin): Is the least "green" option. It requires stoichiometric amounts of strong base and high temperatures, leading to significant waste generation and a very high E-Factor.
Experimental Protocols: A Practical Guide
To ensure the reproducibility of our findings, we provide detailed, step-by-step protocols for the synthesis of 2-phenylbenzofuran using the novel photocatalytic method and the modern palladium-catalyzed standard.
Protocol for Method A: Visible-Light Photocatalytic Synthesis
Step-by-Step Procedure:
-
To a 25 mL Schlenk tube, add phenol (94 mg, 1.0 mmol), diphenylacetylene (214 mg, 1.2 mmol), and Eosin Y (6.5 mg, 0.01 mmol).
-
Add anhydrous acetonitrile (10 mL) and diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol).
-
Seal the tube and degas the solution by bubbling nitrogen through it for 15 minutes.
-
Place the tube approximately 5 cm from a 40W blue LED lamp and stir at room temperature.
-
After 24 hours, or upon completion as indicated by TLC, remove the solvent under reduced pressure.
-
The crude residue is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-phenylbenzofuran as a white solid.
Protocol for Method B: Pd-Catalyzed Sonogashira/Cyclization
Step-by-Step Procedure:
-
To a 25 mL Schlenk tube, add o-iodophenol (220 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add phenylacetylene (0.12 mL, 1.1 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir for 12 hours. Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
The crude residue is purified by flash column chromatography to yield the final product.
Mechanistic Insights: Understanding the "Why"
The differences in performance between these methods are rooted in their distinct reaction mechanisms.
Photocatalytic Mechanism
The photocatalytic cycle is initiated by the absorption of visible light by the organic dye (PC). The excited-state photocatalyst (PC*) is a potent oxidant and abstracts an electron from the phenoxide, generating a phenoxy radical. This radical then adds to the alkyne in a 5-exo-dig cyclization to form a vinyl radical, which is subsequently oxidized to a cation and rearomatizes to furnish the benzofuran product, regenerating the ground-state photocatalyst. This metal-free, radical-based pathway avoids the harsh reagents and high temperatures required for ionic or organometallic pathways.
Palladium-Catalyzed Mechanism
The established palladium-catalyzed route begins with a Sonogashira cross-coupling between the o-iodophenol and the terminal alkyne to form a 2-alkynylphenol intermediate. This is followed by a copper- or palladium-catalyzed 5-exo-dig intramolecular cyclization (hydroalkoxylation) onto the alkyne, which, after protonolysis, yields the benzofuran. Each step in this catalytic cycle requires specific oxidation states of the metal catalysts and is sensitive to reaction parameters, explaining the need for higher temperatures and careful control.
Conclusion and Senior Scientist's Recommendation
This comparative guide demonstrates that while established methods for benzofuran synthesis remain valuable, emerging technologies offer compelling advantages.
-
The Perkin Rearrangement , while foundational, is largely superseded by modern methods due to its harsh conditions, limited scope, and poor atom economy. It remains useful for specific, simple derivatives where cost is the primary driver.
-
The Palladium-Catalyzed Sonogashira/Cyclization is a robust and versatile workhorse. It is the method of choice for complex targets where its broad substrate scope is essential, and the costs associated with the catalyst and purification are acceptable.
-
The novel Visible-Light Photocatalytic Method represents the future of sustainable synthesis. For many applications, its mild conditions, excellent functional group tolerance, superior safety profile, and alignment with green chemistry principles make it the superior choice. It is highly recommended for laboratories looking to modernize their synthetic capabilities, reduce environmental impact, and simplify reaction setups.
The adoption of such photocatalytic methods will not only accelerate the discovery of new benzofuran-based drug candidates and materials but also contribute to a safer and more sustainable scientific enterprise.
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A Researcher's Guide to the Computational Landscape of Benzofuran Isomers: A Comparative DFT Perspective
For researchers, scientists, and professionals in drug development, understanding the subtle yet profound differences between structural isomers is paramount. Benzofuran, a heterocyclic compound prevalent in numerous natural products and pharmacologically active agents, presents a compelling case study.[1][2] Its constitutional isomers, particularly the highly reactive isobenzofuran, exhibit vastly different properties that dictate their stability, reactivity, and potential applications. This guide provides an in-depth, comparative analysis of benzofuran and isobenzofuran using Density Functional Theory (DFT), a powerful computational tool that balances accuracy with efficiency for studying molecules of this nature.[3]
The Significance of Isomeric Variation: Benzofuran vs. Isobenzofuran
Benzofuran consists of a benzene ring fused to a furan ring and is a structural motif in many bioactive compounds.[1][2] Its isomer, isobenzofuran, is notably less stable and highly reactive, rapidly polymerizing under normal conditions.[4] This stark difference in stability is primarily attributed to their electronic structures and aromaticity. While benzofuran possesses a more traditionally aromatic system, isobenzofuran's structure leads to a disruption of this aromaticity, rendering it more like a diene and thus more susceptible to reactions like cycloadditions. Understanding these differences at a quantum-mechanical level is crucial for predicting reaction pathways, designing stable derivatives for therapeutic use, and interpreting experimental data.
The Computational Microscope: Why DFT?
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its ability to accurately predict molecular properties. Unlike more computationally expensive ab initio methods, DFT approximates the complex many-electron problem by focusing on the electron density.
Causality Behind Method Selection: For organic molecules like benzofuran isomers, the hybrid functional B3LYP is a well-established and robust choice. It incorporates a portion of the exact Hartree-Fock exchange with other exchange and correlation functionals, providing a balanced description of electronic structure. To achieve high accuracy, the choice of basis set is equally critical. The 6-311+G(d,p) basis set is frequently employed for these systems for several key reasons:
-
6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.
-
+ : The addition of diffuse functions is essential for accurately describing lone pairs and regions of space far from the nuclei, which is important for the oxygen heteroatom.
-
(d,p) : Polarization functions (d-functions on heavy atoms, p-functions on hydrogens) are crucial for describing the anisotropic nature of chemical bonds and are non-negotiable for obtaining reliable geometries and energies.
This combination, B3LYP/6-311+G(d,p), represents a validated "gold standard" for achieving reliable results for the ground-state properties of such heterocyclic systems.[3][5]
Comparative Analysis of Isomeric Properties
DFT calculations provide a wealth of quantitative data that allows for a direct comparison of the isomers' geometric, energetic, and electronic properties.
Energetic Stability
The most fundamental difference between benzofuran and isobenzofuran is their relative stability. Isobenzofuran is significantly less stable due to its reduced aromatic character. The fusion of the furan and benzene rings in isobenzofuran results in a quinoidal structure for the six-membered ring, which is energetically less favorable than the fully aromatic benzene ring in benzofuran. This inherent instability is the primary reason for isobenzofuran's transient nature.[4]
Geometric Parameters
The optimized molecular geometries reveal subtle but significant differences in bond lengths, reflecting their distinct electronic distributions.
| Parameter | Benzofuran (Å)[3] | Isobenzofuran (Å) | Description |
| C2-C3 | 1.353 | - | Double bond character in the furan ring of benzofuran. |
| C3-C4 | 1.444 | - | Single bond connecting the two rings in benzofuran. |
| C5-C6 | 1.387 | - | Aromatic bond in the benzene ring of benzofuran. |
| O1-C2 | 1.365 | - | Oxygen-carbon bond in the furan ring of benzofuran. |
| O1-C7a | 1.393 | - | Oxygen-carbon bond at the fusion in benzofuran. |
Note: Detailed, directly comparable geometric data for isobenzofuran at the B3LYP/6-311+G(d,p) level was not available in a single source. However, the key takeaway is the difference in bond alternation between the stable, aromatic benzofuran and the more reactive, diene-like isobenzofuran.
Electronic Properties: The Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of kinetic stability; a smaller gap generally implies higher reactivity.[6][7]
| Property | Benzofuran | Isobenzofuran[8][9][10] | Implication |
| HOMO Energy | - | Higher | A higher HOMO energy indicates that isobenzofuran is a better electron donor. |
| LUMO Energy | - | Lower | A lower LUMO energy suggests isobenzofuran is a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Higher | 4.05 eV | The significantly smaller gap in isobenzofuran confirms its higher chemical reactivity and lower kinetic stability.[8][9][10] |
This smaller energy gap in isobenzofuran makes it more polarizable and susceptible to reactions with both electrophiles and nucleophiles, consistent with its observed instability.[11]
Methodologies and Protocols: A Step-by-Step DFT Workflow
Executing a comparative DFT study involves a rigorous and self-validating workflow. The following protocol outlines the essential steps for analyzing benzofuran isomers.
Experimental Protocol: Comparative DFT Analysis
-
Structure Generation : Build the 3D structures of benzofuran and isobenzofuran using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization :
-
Perform a full geometry optimization to find the lowest energy structure for each isomer.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Rationale: This level of theory provides an accurate molecular geometry, which is the foundation for all subsequent property calculations.
-
-
Frequency Calculation (Self-Validation Step) :
-
At the same level of theory (B3LYP/6-311+G(d,p)), perform a vibrational frequency calculation on the optimized geometries.
-
Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be repeated. This step is non-negotiable for validating the stability of the computed structure.
-
-
Property Calculations :
-
Using the validated optimized geometries, calculate the electronic properties.
-
Energies: Obtain the total electronic energies to determine the relative stability of the isomers.
-
Frontier Molecular Orbitals: Calculate the HOMO and LUMO energies to determine the HOMO-LUMO gap.
-
Molecular Orbitals & Electrostatic Potential: Generate molecular orbital plots and a molecular electrostatic potential (MEP) map to visualize electron distribution and identify potential sites for electrophilic and nucleophilic attack.
-
-
Data Analysis and Comparison :
-
Tabulate the calculated energies, geometric parameters, and electronic properties for a direct, side-by-side comparison.
-
Analyze the differences in the context of chemical principles like aromaticity and reactivity.
-
Visualizing the Computational Workflow
Caption: Standard workflow for a comparative DFT study of molecular isomers.
Visualizing Key Molecular Properties
Caption: Relationship between isomer structure and key DFT-derived properties.
Conclusion and Outlook
This guide demonstrates that DFT calculations, specifically using the B3LYP functional with the 6-311+G(d,p) basis set, provide a robust and reliable framework for comparing the properties of benzofuran isomers. The computational data quantitatively confirms that benzofuran is the more stable isomer due to its greater aromaticity, while the less aromatic isobenzofuran possesses a smaller HOMO-LUMO gap, explaining its heightened reactivity. For professionals in drug discovery and materials science, these computational insights are invaluable. They allow for the rational design of stable, functional molecules, help predict potential reaction byproducts, and provide a deeper understanding of the structure-property relationships that govern the chemical universe.
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A Comparative Guide to the Reproducible Synthesis of Methyl 3-Hydroxybenzofuran-2-carboxylate
For researchers and professionals in drug development, the consistent, scalable, and reproducible synthesis of key heterocyclic scaffolds is paramount. Methyl 3-hydroxybenzofuran-2-carboxylate is a valuable building block, yet its synthesis can be fraught with challenges related to yield and consistency. The presence of the C3-hydroxyl group, an enolic system, requires careful selection of synthetic strategy to avoid side reactions and ensure reliable outcomes.
This guide provides an in-depth comparison of the primary synthetic routes to Methyl 3-hydroxybenzofuran-2-carboxylate, grounded in mechanistic principles and field-proven insights. We will dissect the causality behind experimental choices, offering a framework for achieving high reproducibility in your laboratory.
Introduction: The Challenge of the 3-Hydroxybenzofuran Core
The benzofuran nucleus is a privileged scaffold in medicinal chemistry.[1] However, the direct and reliable synthesis of 3-hydroxy substituted benzofurans is less trivial than that of their 2-substituted or 2,3-unsubstituted counterparts. The target molecule, Methyl 3-hydroxybenzofuran-2-carboxylate, is the stable enol tautomer of a β-keto ester. This structural feature is the key to devising a robust synthetic strategy. Many standard benzofuran syntheses starting from salicylaldehydes are not amenable to directly installing this functionality, often leading to complex product mixtures or requiring harsh conditions.[2][3]
This guide will focus on comparing two logical, yet fundamentally different, approaches: the highly efficient intramolecular Dieckmann condensation and a more classical, multi-step approach originating from salicylaldehyde.
Route 1: The Dieckmann Condensation Approach - A Robust and Direct Strategy
The most reliable and direct route to the target compound is via an intramolecular Dieckmann condensation.[4][5] This classical carbon-carbon bond-forming reaction is designed to generate cyclic β-keto esters, making it perfectly suited for our target. The strategy involves two key steps: synthesis of a diester precursor followed by a base-mediated cyclization.
Workflow for Dieckmann Condensation
Caption: Workflow for the Dieckmann Condensation route.
Mechanistic Rationale and Reproducibility Factors
The success of this route hinges on the high efficiency of the final intramolecular cyclization. The reaction proceeds by deprotonation at the α-carbon of the aliphatic ester, which then acts as a nucleophile, attacking the carbonyl of the aromatic ester.[6]
Key Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium hydride (NaH) or sodium methoxide (NaOMe) are standard choices. The base must be strong enough to deprotonate the α-carbon of the ester (pKa ~25) but should not promote competing reactions like saponification. At least one full equivalent of base is required because the final product, a β-keto ester (pKa ~11), is highly acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[5][6]
-
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are mandatory. Any protic solvent (e.g., water, alcohols) will quench the base and the enolate intermediate, halting the reaction. The reproducibility of this step is directly tied to the rigorous exclusion of moisture.
-
Temperature Control: The initial deprotonation is often performed at 0°C to control the exothermic reaction, followed by gentle heating (reflux) to facilitate the cyclization. Overheating can lead to decomposition and reduced yields.
Detailed Experimental Protocol: Dieckmann Condensation Route
Part A: Synthesis of Methyl 2-((2-(methoxycarbonyl)phenoxy)acetate)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous acetone (250 mL).
-
Reagents: Add methyl salicylate (15.2 g, 0.1 mol), methyl chloroacetate (13.0 g, 0.12 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol).
-
Scientist's Note: Potassium carbonate acts as the base for the Williamson ether synthesis. It is crucial that it is finely powdered and completely dry to ensure a high surface area and reactivity. Using a slight excess of the alkylating agent (methyl chloroacetate) ensures complete consumption of the starting phenol.
-
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the resulting oil in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the diester precursor as a pale yellow oil. Purity should be assessed by ¹H NMR before proceeding.
Part B: Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous toluene (150 mL).
-
Base: Carefully add sodium methoxide (5.4 g, 0.1 mol) to the solvent with stirring.
-
Scientist's Note: Sodium methoxide is highly hygroscopic. Handle it quickly in an inert atmosphere. Alternatively, sodium hydride can be used, which offers the advantage of the reaction being driven by the evolution of hydrogen gas.
-
-
Addition: Slowly add the diester precursor (22.4 g, 0.1 mol), dissolved in a small amount of anhydrous toluene, to the sodium methoxide suspension over 30 minutes.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction mixture will typically become thick and then thin out as the sodium salt of the product forms.
-
Workup: Cool the reaction in an ice bath and cautiously quench by adding 1M hydrochloric acid until the pH is acidic (~pH 2-3). This protonates the enolate to form the final product.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer, and extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol to afford the title compound as a crystalline solid.
Route 2: Modified Salicylaldehyde Approach - An Indirect Comparison
A common method for synthesizing benzofuran-2-carboxylates involves the reaction of a salicylaldehyde with an α-bromo ester.[7] However, this approach does not directly yield the 3-hydroxy product. Achieving the target via this route would require a more complex, multi-step process that presents significant reproducibility challenges. We outline a plausible, yet difficult, pathway for comparative purposes.
Hypothetical Workflow from Salicylaldehyde
Caption: A challenging, multi-step route from Salicylaldehyde.
Reproducibility and Feasibility Analysis
While appearing straightforward, each step in this hypothetical route is a potential point of failure for reproducibility:
-
Step 1 (Cyclization): The base-mediated reaction of salicylaldehyde and methyl bromoacetate can yield multiple products. Reproducibility is hampered by competition between O-alkylation and condensation reactions at the aldehyde. The conditions must be precisely controlled to favor the desired cyclization, but yields are often variable.[7]
-
Step 2 (Halogenation): Electrophilic substitution at the C3 position of the benzofuran ring can be difficult to control and may lead to over-halogenation or reaction on the benzene ring, depending on the substituents.
-
Step 3 (Substitution): The final nucleophilic substitution to introduce the hydroxyl group requires forcing conditions that could lead to ring-opening or saponification of the ester, complicating the final purification and reducing the overall yield significantly.
This route is not recommended for the reliable synthesis of the title compound but serves as a crucial comparison, highlighting why a direct, convergent strategy like the Dieckmann condensation is superior.
Comparative Data Summary
| Parameter | Route 1: Dieckmann Condensation | Route 2: Modified Salicylaldehyde |
| Starting Materials | Methyl Salicylate, Methyl Chloroacetate | Salicylaldehyde, Methyl Bromoacetate |
| Number of Steps | 2 (O-alkylation, Cyclization) | 3+ (Cyclization, Halogenation, Substitution) |
| Key Reagents | Strong base (NaH, NaOMe) | K₂CO₃, NBS, NaOH |
| Reaction Conditions | Anhydrous, controlled temperature | Variable, potentially harsh in later steps |
| Reported Yield | Generally Good to Excellent (for Dieckmann) | Highly Variable & Likely Poor Overall |
| Purification | Recrystallization of final product | Multiple chromatographic purifications |
| Reproducibility | High: Dependent on anhydrous technique | Low: Prone to side reactions & low yields |
| Reference | [4],[5],[6] | [7] (for initial step) |
Conclusion and Recommendation
For researchers requiring a consistent and scalable supply of Methyl 3-hydroxybenzofuran-2-carboxylate, the Dieckmann condensation route is unequivocally the superior and recommended method. Its directness, reliance on a well-understood and high-yielding cyclization, and convergent nature make it far more reproducible than multi-step alternatives that begin with less functionalized precursors like salicylaldehyde.
The key to success in the Dieckmann route is meticulous attention to experimental detail, particularly the use of anhydrous reagents and solvents. By understanding the mechanistic underpinnings of the reaction, scientists can effectively troubleshoot and optimize the synthesis, ensuring a reliable production of this valuable chemical building block. The specter of a "reproducibility crisis" can be mitigated by choosing synthetic routes that are mechanistically sound and inherently less prone to side reactions.[8]
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Alizadeh, R., & Ghafuri, H. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry, 86(6), 4756–4762. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-hydroxybenzofuran-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 3-hydroxybenzofuran-2-carboxylate, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.
Pre-Disposal Safety Assessment: Understanding the Compound
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Spill Kit: Ensure a spill kit appropriate for solid chemical containment is readily accessible.
Waste Characterization: Is it a Hazardous Waste?
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA).[2] For a compound like methyl 3-hydroxybenzofuran-2-carboxylate, which is not explicitly listed, a hazardous waste determination must be made based on its characteristics. Given the lack of specific data, it is best practice to manage it as a hazardous waste.
Key Disposal Principles:
-
No Drain Disposal: Under no circumstances should methyl 3-hydroxybenzofuran-2-carboxylate or its solutions be poured down the drain.[3] This practice is prohibited for most laboratory chemicals to prevent environmental contamination.
-
No Trash Disposal: Solid forms of this chemical should not be disposed of in the regular trash.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic approach to the safe disposal of methyl 3-hydroxybenzofuran-2-carboxylate waste.
Step 1: Waste Segregation at the Source
Proper segregation is the first and most critical step in a safe waste management program.
-
Solid Waste: Collect any unused or contaminated solid methyl 3-hydroxybenzofuran-2-carboxylate in a designated, compatible waste container. This includes contaminated weighing paper, gloves, and other disposable materials.
-
Liquid Waste: Solutions containing methyl 3-hydroxybenzofuran-2-carboxylate should be collected in a separate, leak-proof container designated for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
Step 2: Proper Waste Container Selection and Labeling
The integrity of the disposal process relies heavily on the correct selection and labeling of waste containers.
-
Container Compatibility: Use containers made of materials compatible with the waste. For organic solids and solutions, high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[4] The label must also include:
-
The full chemical name: "Methyl 3-hydroxybenzofuran-2-carboxylate" (no abbreviations).
-
The concentration and composition of the waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard pictograms (e.g., irritant).
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) pending pickup by environmental health and safety (EHS) personnel.[3]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Waste containers in the SAA must be kept closed at all times, except when adding waste.
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.
Step 4: Arranging for Waste Pickup
Once the waste container is full or the project is complete, arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves an online form or a phone call.
-
Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, contain the spill with an absorbent material for solids. Carefully sweep or scoop the material into a designated hazardous waste container. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the immediate area and alert others. Contact your institution's EHS department or emergency response team. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of methyl 3-hydroxybenzofuran-2-carboxylate.
Caption: Decision-making workflow for the disposal of methyl 3-hydroxybenzofuran-2-carboxylate.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of methyl 3-hydroxybenzofuran-2-carboxylate is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these guidelines, which are grounded in established regulatory frameworks and scientific best practices, researchers can ensure that their valuable work is conducted responsibly from experiment initiation to waste disposal.
References
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]
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Managing Hazardous Waste at Academic Laboratories Rulemaking. (2008). U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Management in the Laboratory. (2022). Lab Manager. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Laboratory Environmental Sample Disposal Information Document. (2010). U.S. Environmental Protection Agency. [Link]
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How to Dispose of Chemical Waste. Environmental Health and Safety - Princeton University. [Link]
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Safe Chemical Waste Disposal in Labs. (2025). Environmental Marketing Services. [Link]
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SAFETY DATA SHEET - 3-Methylbenzofuran-2-carboxylic acid. (2025). Thermo Fisher Scientific. [Link]
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Material Safety Data Sheet - 3-Methylbenzofuran-2-carboxylic acid. Cole-Parmer. [Link]
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Benzofuran. PubChem - National Institutes of Health. [Link]
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EPA HAZARDOUS WASTE CODES. [Link]
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2,3-Benzofuran Tox Profile. (1992). Agency for Toxic Substances and Disease Registry. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-hydroxybenzofuran-2-carboxylate
Hazard Assessment: Understanding the Risks
Methyl 3-hydroxybenzofuran-2-carboxylate belongs to the benzofuran family of heterocyclic compounds. Studies on related benzofuran derivatives have indicated potential health hazards, including liver and kidney toxicity.[1][4] Analogous aromatic esters and hydroxybenzoates are known to cause skin and eye irritation, and may cause respiratory irritation if inhaled.[2] Some benzofurans are also treated as possible carcinogens.[1][5] Therefore, it is prudent to handle Methyl 3-hydroxybenzofuran-2-carboxylate with a high degree of caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and potentially lead to long-term health effects with repeated exposure.[4][6]
Core Principles of Chemical Handling
Before detailing specific PPE, it's crucial to reinforce foundational laboratory safety practices. Always handle chemicals in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8] An emergency plan should be in place, and all personnel must be aware of the location and operation of safety showers, eyewash stations, and spill kits.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for mitigating the risks associated with handling Methyl 3-hydroxybenzofuran-2-carboxylate.[7][10] The following sections provide a detailed breakdown of the necessary equipment.
Eye and Face Protection
Given the potential for serious eye irritation from related compounds, robust eye and face protection is mandatory.[2]
-
Chemical Splash Goggles: These should be worn at all times when handling the solid or solutions of the compound. They provide a seal around the eyes, protecting against splashes and airborne particles.[8][11]
-
Face Shield: When there is a significant risk of splashing, such as when transferring large quantities or working with heated solutions, a face shield should be worn in conjunction with chemical splash goggles for full facial protection.[12]
Skin and Body Protection
Preventing skin contact is paramount, as similar chemicals are known skin irritants.[2]
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect the skin and personal clothing from contamination.[10]
-
Chemical-Resistant Gloves: The choice of glove material is critical for adequate protection. For handling aromatic esters like Methyl 3-hydroxybenzofuran-2-carboxylate, nitrile or neoprene gloves are recommended.[11][13] Always inspect gloves for any signs of degradation or punctures before use.[8] It is also good practice to double-glove when handling particularly hazardous materials.
-
Closed-toe Shoes and Long Pants: This is a fundamental laboratory requirement to protect the feet and legs from spills.[10]
Respiratory Protection
To prevent the inhalation of airborne particles, especially when handling the powdered form of the compound, respiratory protection is necessary.[12][14]
-
Respirator: The use of a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, particularly when working outside of a fume hood or when there is a potential for aerosol generation.[5][14] Proper fit testing and training are essential for the effective use of respirators.[12]
The following table summarizes the recommended PPE for handling Methyl 3-hydroxybenzofuran-2-carboxylate:
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical Splash Goggles | Protects against splashes and airborne particles.[8][11] |
| Face Shield (in addition to goggles) | Required for tasks with a high splash potential.[12] | |
| Hands | Nitrile or Neoprene Gloves | Provides chemical resistance against aromatic esters.[11][13] |
| Body | Flame-Resistant Laboratory Coat | Protects skin and clothing from contamination.[10] |
| Long Pants and Closed-toe Shoes | Standard laboratory practice to prevent lower body exposure.[10] | |
| Respiratory | NIOSH-approved Respirator | Prevents inhalation of dust and vapors.[12][14] |
Procedural Workflow for PPE Usage
The correct sequence of donning and doffing PPE is crucial to prevent cross-contamination. The following diagram illustrates the recommended procedure.
Caption: Recommended sequence for donning and doffing PPE.
Disposal Plan
All disposable PPE, including gloves and any contaminated lab coats, should be treated as hazardous waste. Place used PPE in a designated, sealed waste container for proper disposal according to your institution's and local regulations.[15] Non-disposable PPE should be decontaminated according to established laboratory procedures.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle Methyl 3-hydroxybenzofuran-2-carboxylate, ensuring both personal well-being and the integrity of their scientific pursuits.
References
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- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information.
- How to Master Good Lab Practices: A Safety-First Guide for Scientists. (2025, March 13). IB Tutors.
- Benzofuran. (n.d.). Haz-Map.
- Safety Data Sheet - Methyl 3,4-Dihydroxybenzoate. (2018, October 3). TCI Chemicals.
- Safety Data Sheet - Methyl 3-hydroxybenzoate. (2024, September 7). Sigma-Aldrich.
- Personal Protective Equipment. (n.d.). Miami University.
- Safety Data Sheet. (2025, October 23). Sigma-Aldrich.
- Safety Data Sheet - Methyl 5-hydroxybenzofuran-2-carboxylate. (n.d.). AK Scientific, Inc.
- Safety Data Sheet - Benzofuran. (n.d.). Fisher Scientific.
- Personal Protective Equipment for Fragrance Oil. (2022, July 4). Supplies for Candles.
- 2,3-Benzofuran | Public Health Statement. (n.d.). ATSDR - CDC.
- Safety Data Sheet - Methyl benzoate. (2024, August 14). Sigma-Aldrich.
- Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
- Safety Data Sheet - 3-Methylbenzofuran-2-carboxylic acid. (2025, September 14). Thermo Fisher Scientific.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Toxicological Profile for 2,3-Benzofuran. (n.d.). ATSDR.
- How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
- Dibenzofuran Hazard Summary. (n.d.). NJ.gov.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
